molecular formula C7H8N2O2S B1353516 4-(Methylsulfanyl)-2-nitroaniline CAS No. 23153-09-5

4-(Methylsulfanyl)-2-nitroaniline

Cat. No.: B1353516
CAS No.: 23153-09-5
M. Wt: 184.22 g/mol
InChI Key: LWFOZCFJVOGQAM-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-2-nitroaniline is a useful research compound. Its molecular formula is C7H8N2O2S and its molecular weight is 184.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfanyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFOZCFJVOGQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447200
Record name 4-(Methylsulfanyl)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23153-09-5
Record name 4-(Methylsulfanyl)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Molecular Blueprint

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional architecture is paramount. It is this structural blueprint that dictates function, reactivity, and potential as a therapeutic agent or advanced material. This guide focuses on 4-(Methylsulfanyl)-2-nitroaniline, a substituted nitroaniline derivative. While seemingly a simple aromatic compound, the interplay of its electron-donating amino group, electron-withdrawing nitro group, and the sulfur-containing methylsulfanyl moiety creates a unique electronic and steric environment.

This document is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven framework for the complete structural elucidation of this molecule. We will move beyond mere data reporting, delving into the causality behind experimental choices and establishing self-validating analytical systems. Our exploration will be grounded in authoritative spectroscopic and crystallographic principles, ensuring both technical accuracy and practical applicability.

Section 1: Physicochemical & Molecular Profile

A foundational understanding begins with the compound's basic properties. These data points are critical for handling, storage, and designing subsequent analytical experiments.

Core Properties

The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 23153-09-5[1][2][3]
Molecular Formula C₇H₈N₂O₂S[2]
Molecular Weight 184.22 g/mol [2]
Boiling Point 343.4 ± 27.0 °C (Predicted)[1][3]
Density 1.35 ± 0.1 g/cm³ (Predicted)[1]
pKa -0.09 ± 0.10 (Predicted)[1][2]
Storage 2-8°C, protect from light, sealed in dry conditions[1][2]
Topological Polar Surface Area 97.1 Ų[2]
Hydrogen Bond Acceptor Count 4[2]
Molecular Structure Visualization

The structural arrangement of this compound is foundational to its analysis. The diagram below illustrates the connectivity and relative positions of the functional groups on the benzene ring.

Synthesis_Workflow start 4-Chloro-2-nitrotoluene (Starting Material) step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 reagent1 Sodium Methanethiolate (NaSCH₃) reagent1->step1 intermediate 2-Methyl-4-(methylsulfanyl)nitrobenzene step1->intermediate step2 Nitro Group Reduction intermediate->step2 reagent2 Reduction (e.g., Fe/HCl or H₂/Pd-C) reagent2->step2 product 2-Methyl-4-(methylsulfanyl)aniline (Intermediate Product) step2->product step3 Electrophilic Aromatic Substitution product->step3 reagent3 Nitration (HNO₃, H₂SO₄) reagent3->step3 final_product This compound (Target Molecule) step3->final_product

Caption: Proposed multi-step synthesis pathway for this compound.

Causality Behind Experimental Choices:

  • Step 1 (SNAr): The nitro group strongly activates the aromatic ring towards nucleophilic attack, making the displacement of the chloro group by the thiolate nucleophile efficient and highly regioselective.

  • Step 2 (Reduction): The selective reduction of the nitro group to an amine is a standard and high-yielding transformation. Catalytic hydrogenation or metal/acid combinations are chosen for their efficiency and reliability.

  • Step 3 (Nitration): The final nitration step positions the second nitro group ortho to the activating amino group. The conditions must be carefully controlled to prevent over-nitration or side reactions.

Section 3: Core Structural Analysis Workflow

A multi-technique approach is essential for unambiguous structural confirmation. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Analysis_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Solid-State Analysis nmr NMR Spectroscopy (¹H, ¹³C) data_integration Data Integration & Structural Confirmation nmr->data_integration ms Mass Spectrometry (MS) ms->data_integration ir Infrared Spectroscopy (FT-IR) ir->data_integration xray Single-Crystal X-ray Diffraction xray->data_integration compound This compound (Purified Sample) compound->nmr compound->ms compound->ir compound->xray final_structure Confirmed 3D Structure & Connectivity data_integration->final_structure

Caption: Integrated workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

  • Expertise & Experience: The substitution pattern on the benzene ring—an amino group (ortho, para-directing), a nitro group (meta-directing), and a methylsulfanyl group (ortho, para-directing)—creates a distinct and predictable set of signals for the aromatic protons. The chemical shifts are influenced by the combined electronic effects of these groups.

  • ¹H NMR Predicted Spectrum:

    • -SCH₃ Protons: A singlet integrating to 3H, expected around δ 2.4-2.6 ppm.

    • -NH₂ Protons: A broad singlet integrating to 2H. Its chemical shift is highly variable (δ 4.0-6.0 ppm) and depends on solvent and concentration.

    • Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-8.5 ppm).

      • One proton will appear as a doublet.

      • One proton will appear as a doublet of doublets.

      • One proton will appear as a doublet. The specific coupling constants (J-values) will confirm the ortho and meta relationships between the protons.

  • ¹³C NMR Predicted Spectrum:

    • -SCH₃ Carbon: A single signal in the aliphatic region, expected around δ 15-25 ppm.

    • Aromatic Carbons: Six distinct signals are expected due to the lack of symmetry. Four signals will be for carbons attached to hydrogens (CH), and two will be quaternary carbons (C) attached to the substituents. The carbon bearing the nitro group will be significantly downfield.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to resolve N-H protons.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (~1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard. Integrate the ¹H NMR signals and identify peak multiplicities.

Infrared (IR) Spectroscopy

IR spectroscopy is indispensable for identifying the key functional groups present in the molecule.

  • Trustworthiness: The presence of sharp, characteristic absorption bands provides a rapid and reliable confirmation of the nitro (-NO₂) and amine (-NH₂) functionalities. The spectrum serves as a molecular fingerprint.

  • Expected Characteristic Absorptions:

    Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
    N-H (Amine) Symmetric & Asymmetric Stretch 3300 - 3500 (two bands)
    Aromatic C-H Stretch 3000 - 3100
    N=O (Nitro) Asymmetric Stretch 1500 - 1550 (strong)
    N=O (Nitro) Symmetric Stretch 1335 - 1385 (strong)
    Aromatic C=C Stretch 1450 - 1600
    C-N Stretch 1250 - 1350

    | C-S | Stretch | 600 - 800 |

  • Sample Preparation: Grind a small amount (~1-2 mg) of the dry, solid sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through fragmentation patterns.

  • Authoritative Grounding: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places, confirming the elemental composition of C₇H₈N₂O₂S.

  • Expected Data:

    • Molecular Ion (M⁺): A prominent peak at m/z = 184.0306 (for the monoisotopic mass). [2] * Fragmentation: Common fragmentation pathways for nitroaromatics include the loss of NO₂ (m/z 46) and NO (m/z 30). Fragmentation of the methylsulfanyl group could lead to the loss of CH₃ (m/z 15) or SCH₃ (m/z 47).

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC separates the compound from any residual solvent or impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Impact (EI).

  • Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Single-Crystal X-ray Crystallography

This is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this exact molecule is not readily available in public databases, the methodology for its analysis is well-established for similar nitroaniline derivatives. [4][5]

  • Self-Validating System: A successful crystal structure refinement results in low residual factors (R-factors), indicating an excellent match between the experimental diffraction data and the proposed structural model. This provides unambiguous proof of structure.

  • Crystal Growth (Slow Evaporation): a. Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) at a slightly elevated temperature. b. Filter the solution to remove any particulate matter. c. Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation. d. Store the vial in a vibration-free environment at a constant temperature. High-quality single crystals suitable for diffraction may form over several days to weeks. [4]2. Crystal Mounting and Data Collection: a. Carefully select a well-formed single crystal with sharp edges under a microscope. b. Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer. c. A stream of cold nitrogen (e.g., at 100 K) is often used to minimize thermal motion and radiation damage. d. The diffractometer, using a focused X-ray beam (e.g., Mo Kα or Cu Kα radiation), rotates the crystal while collecting a large number of diffraction spots. [4]3. Structure Solution and Refinement: a. The collected diffraction data is processed to determine the unit cell dimensions and space group. b. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. c. The model is refined against the experimental data, adjusting atomic positions, and thermal parameters until the calculated and observed diffraction patterns match closely.

Section 4: Safety & Handling

While a specific safety data sheet for this compound is not extensively detailed, data from its close analog, 4-nitroaniline, provides essential guidance. Nitroaniline compounds are generally classified as toxic. [6][7]

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. [7]* Chronic Effects: May cause damage to organs through prolonged or repeated exposure. [7]* Environmental Hazard: Harmful to aquatic life with long-lasting effects. [7][8] Recommended Handling Procedures:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles or a face shield. [6]* Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Section 5: Applications in Research & Drug Development

Substituted nitroanilines are crucial building blocks in organic synthesis. [9]The functional groups of this compound offer multiple handles for synthetic modification:

  • Pharmaceutical Intermediate: The aniline moiety can be diazotized or acylated, while the nitro group can be reduced to a second amine, creating a diamine precursor. These are common scaffolds in the synthesis of pharmaceuticals and bioactive molecules. [10]* Dye & Pigment Synthesis: Nitroanilines are foundational precursors in the manufacturing of azo dyes. [8][10]* Material Science: The push-pull electronic nature of the molecule (donating amino group, withdrawing nitro group) suggests potential for investigation in the field of nonlinear optical (NLO) materials, a property seen in many nitroaniline derivatives. [11]

References

  • Material Safety Data Sheet - 4-Nitroaniline MSDS - Sciencelab.com. [Link]

  • Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives - ResearchGate. [Link]

  • 4-Nitroaniline - Wikipedia. [Link]

  • Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline - Shaoxing Shangyu Jiehua Chemical Co., Ltd. [Link]

  • method 8131 aniline and selected derivatives by gas chromatography - EPA. [Link]

  • FT-IR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA... - ResearchGate. [Link]

  • 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem. [Link]

  • [The detection of 2-nitroaniline and 2-nitro-4-methylaniline in the biological materials] - PubMed. [Link]

  • [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions] - PubMed. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC - NIH. [Link]

  • Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications - IJARSE. [Link]

  • 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. - ResearchGate. [Link]

  • N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem. [Link]

  • m-Nitroaniline - the NIST WebBook - National Institute of Standards and Technology. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(Methylsulfanyl)-2-nitroaniline (CAS No. 23153-09-5). As a substituted nitroaniline, this compound holds potential interest in medicinal chemistry and materials science. This document is designed to be a valuable resource, offering not just data, but also insights into the experimental considerations and the chemical logic that underpins the behavior of this molecule.

Molecular Identity and Structure

This compound, also known as 4-(methylthio)-2-nitroaniline, possesses a core aniline structure substituted with a nitro group ortho to the amine and a methylsulfanyl group para to the amine. This specific arrangement of functional groups dictates its electronic properties and, consequently, its chemical reactivity and physical characteristics.

Key Identifiers:

IdentifierValue
CAS Number 23153-09-5[1]
Molecular Formula C₇H₈N₂O₂S
Molecular Weight 184.22 g/mol
InChI InChI=1S/C7H8N2O2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3
Canonical SMILES CSC1=CC(=C(C=C1)N)[O-]

Physicochemical Properties: A Blend of Predicted and Inferred Data

A significant portion of the publicly available data for this compound is computational. While these predictions offer valuable guidance, they should be approached with the understanding that experimental verification is paramount for any critical application.

PropertyValue (Predicted unless otherwise noted)Source/Justification
Melting Point No experimental data available. Expected to be a solid at room temperature.Based on the solid nature of analogous compounds like 4-methyl-2-nitroaniline (m.p. 115-116 °C).[2][3][4]
Boiling Point 343.4 °CPredicted value.
Density 1.35 g/cm³Predicted value.
pKa (of the conjugate acid) -0.09Predicted value, indicating very weak basicity due to the electron-withdrawing nitro group.
Solubility No specific experimental data available.Expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and DMSO, similar to other nitroanilines.[5]
Appearance No specific data available.Likely a colored crystalline solid, characteristic of many nitroaromatic compounds.

Expert Insight: The presence of the electron-withdrawing nitro group significantly reduces the basicity of the aniline nitrogen, making it a much weaker base than aniline itself. The methylsulfanyl group, with its potential for both inductive withdrawal and resonance donation, adds a layer of complexity to the electronic environment of the aromatic ring.

Spectroscopic Characterization: An Educated Prediction

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Three distinct signals are expected in the aromatic region (typically 6.5-8.5 ppm). The proton ortho to the nitro group will likely be the most downfield-shifted due to the strong deshielding effect.

  • Amine Protons: A broad singlet corresponding to the -NH₂ protons. The chemical shift of this peak can be highly variable depending on the solvent and concentration.

  • Methylsulfanyl Protons: A sharp singlet around 2.5 ppm corresponding to the -SCH₃ group.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Six signals are expected in the aromatic region (typically 110-150 ppm). The carbons attached to the nitro and amino groups will be significantly shifted.

  • Methylsulfanyl Carbon: A signal in the aliphatic region (around 15-25 ppm) for the -SCH₃ carbon.

IR Spectroscopy (Predicted)
  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • NO₂ Stretching: Strong, characteristic asymmetric and symmetric stretching bands around 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹, respectively.

  • C-S Stretching: A weaker band in the region of 600-800 cm⁻¹.

UV-Vis Spectroscopy (Predicted)

Nitroanilines typically exhibit strong absorption bands in the UV-Vis region. For this compound, one would expect absorption maxima influenced by the electronic transitions of the nitroaniline chromophore, likely in the range of 350-450 nm.[6][7]

Synthesis and Reactivity

Plausible Synthetic Pathway

A common route for the synthesis of substituted nitroanilines involves electrophilic nitration of an appropriately substituted aniline. However, direct nitration of 4-(methylsulfanyl)aniline could lead to oxidation of the sulfur atom. A more controlled approach would be the nitration of an N-acylated precursor, followed by deprotection.

A plausible synthetic workflow is outlined below:

SynthesisWorkflow Start 4-(Methylsulfanyl)aniline Step1 Protection (Acylation) Acetic Anhydride Start->Step1 Intermediate1 N-(4-(Methylsulfanyl)phenyl)acetamide Step1->Intermediate1 Step2 Nitration HNO₃, H₂SO₄ Intermediate1->Step2 Intermediate2 N-(4-(Methylsulfanyl)-2-nitrophenyl)acetamide Step2->Intermediate2 Step3 Deprotection (Hydrolysis) Acid or Base Intermediate2->Step3 Product This compound Step3->Product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Acetylation: 4-(Methylsulfanyl)aniline is reacted with acetic anhydride in a suitable solvent (e.g., acetic acid or an inert solvent) to form N-(4-(methylsulfanyl)phenyl)acetamide. The product is isolated by precipitation in water and purified by recrystallization.

  • Nitration: The protected aniline is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (typically 0-10 °C) to introduce the nitro group at the position ortho to the acetamido group.

  • Hydrolysis: The resulting N-(4-(methylsulfanyl)-2-nitrophenyl)acetamide is hydrolyzed under acidic or basic conditions to remove the acetyl protecting group, yielding the final product, this compound. Purification can be achieved by column chromatography or recrystallization.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three functional groups:

  • Amino Group: The nucleophilicity of the amino group is significantly diminished by the electron-withdrawing nitro group. However, it can still undergo reactions such as diazotization.

  • Aromatic Ring: The aromatic ring is deactivated towards electrophilic substitution due to the nitro group. Nucleophilic aromatic substitution, particularly displacement of the nitro group, may be possible under forcing conditions with strong nucleophiles.

  • Methylsulfanyl Group: The sulfur atom is susceptible to oxidation to the corresponding sulfoxide and sulfone.

Safety and Handling

General Safety Workflow:

SafetyWorkflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Procedures Goggles Safety Goggles/Face Shield Gloves Chemical-Resistant Gloves Goggles->Gloves Coat Lab Coat Gloves->Coat Respirator Respirator (if dust/aerosol generation) Ventilation Work in a well-ventilated fume hood Avoidance Avoid inhalation, ingestion, and skin contact Ventilation->Avoidance Spills Contain spills with absorbent material Skin Skin Contact: Wash with soap and water Eyes Eye Contact: Rinse with water for 15 mins Inhalation Inhalation: Move to fresh air Ingestion Ingestion: Seek immediate medical attention

Caption: General safety workflow for handling aromatic nitro compounds.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C, protected from light.

Conclusion

This compound is a compound with interesting potential, yet it remains relatively under-characterized in the public domain. This guide has synthesized the available predicted data and provided expert-driven insights into its likely properties and behavior. It is imperative for researchers and developers to conduct thorough experimental validation of these properties before any significant application. The information presented here serves as a robust starting point for such investigations.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • SpectraBase. N-hexadecyl-N-methyl-4-(methylsulfonyl)-2-nitroaniline - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. [Link]

  • The Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

  • PubChem. 4-Nitroaniline | C6H6N2O2 | CID 7475. [Link]

  • PubChem. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%. [Link]

  • Taylor & Francis. 4-Nitroaniline – Knowledge and References. [Link]

  • ZORA (Zurich Open Repository and Archive). 4-Nitroaniline. [Link]

  • ResearchGate. UV–vis absorption of 4-methyl-2-nitroaniline (a) and.... [Link]

Sources

An In-depth Technical Guide to 4-(Methylsulfanyl)-2-nitroaniline (CAS 23153-09-5): A Key Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on 4-(Methylsulfanyl)-2-nitroaniline. It moves beyond a simple recitation of properties to provide a deeper understanding of its synthesis, reactivity, and strategic application in contemporary research, particularly in the field of drug discovery.

Introduction and Strategic Context

This compound, identified by CAS number 23153-09-5, is a substituted nitroaniline that occupies a significant position in the toolbox of synthetic organic chemistry.[1] Its molecular architecture, featuring a trifecta of synthetically versatile functional groups—an amino group, a nitro group, and a methylsulfanyl (thioether) moiety—makes it a highly valuable building block for the construction of complex molecular scaffolds.[1] The interplay between the electron-donating character of the amino and methylsulfanyl groups and the potent electron-withdrawing nature of the nitro group creates a unique electronic environment that dictates its reactivity and utility.

While primarily designated for research and development purposes, the true value of this compound is realized in its role as a precursor to novel chemical entities.[2] The 2-nitroaniline framework, in particular, is a recurring motif in modern medicinal chemistry. A compelling example is the recent discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as potent and selective inhibitors of Sirtuin 6 (SIRT6), a histone deacetylase implicated in type 2 diabetes.[3] This discovery underscores the potential of the this compound scaffold as a starting point for developing new therapeutic agents.[3]

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is a prerequisite for its effective and safe use in a laboratory setting. The key data for this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 23153-09-5[2][4]
Molecular Formula C₇H₈N₂O₂S[4]
Molecular Weight 184.22 g/mol [4]
Density 1.35 g/cm³[5]
Boiling Point 343.4 °C at 760 mmHg[5]
Flash Point 161.5 °C[5]
Refractive Index 1.641[5]
pKa (Predicted) -0.09 ± 0.10[4]
Topological Polar Surface Area 97.1 Ų[4]

Table 2: Safety and Handling Information

ParameterRecommendationSource(s)
GHS Classification No data available[2][4]
Toxicological Data No data available for acute toxicity[2]
Storage Conditions Keep in a dark place, sealed in a dry, inert atmosphere[4]
Recommended Temperature 2-8 °C[4]
Handling Precautions Use standard personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes.Standard Laboratory Practice

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not abundant in the literature, a robust and logical pathway can be designed based on well-established transformations of aromatic compounds. The following protocol represents a scientifically sound approach for its preparation, likely commencing from commercially available 4-aminothioanisole.

Diagram 2: Proposed Synthetic Workflow

G start Start: 4-Aminothioanisole step1 Step 1: Acetylation (Protection of Amino Group) Reagents: Acetic Anhydride, Pyridine start->step1 inter1 Intermediate: N-(4-(methylthio)phenyl)acetamide step1->inter1 step2 Step 2: Regioselective Nitration Reagents: HNO₃, H₂SO₄ Conditions: 0-5 °C inter1->step2 inter2 Intermediate: N-(4-(methylthio)-2-nitrophenyl)acetamide step2->inter2 step3 Step 3: Hydrolysis (Deprotection) Reagents: Aq. HCl, Heat inter2->step3 product Product: this compound step3->product purify Purification Recrystallization or Column Chromatography product->purify

Caption: A logical three-step synthesis pathway.

Detailed Experimental Protocol (Representative)

Step 1: Protection of the Amino Group (Acetylation)

  • Rationale: The amino group is a powerful activating group that would interfere with selective nitration, potentially leading to oxidation or undesired polysubstitution. Acetylation temporarily converts it into a less activating, more sterically hindered amide, which helps direct the incoming nitro group to the desired ortho position.

  • Procedure:

    • To a stirred solution of 4-aminothioanisole (1 equivalent) in a suitable solvent like dichloromethane or ethyl acetate, add pyridine (1.2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(4-(methylthio)phenyl)acetamide, which can often be used in the next step without further purification.

Step 2: Regioselective Nitration

  • Rationale: The acetylamino group is an ortho, para-director. Since the para position is occupied by the methylsulfanyl group, nitration is directed to one of the two equivalent ortho positions. A cold, mixed-acid system (H₂SO₄/HNO₃) is the standard method for generating the necessary nitronium ion (NO₂⁺) electrophile while controlling the reaction rate.

  • Procedure:

    • Add the crude N-(4-(methylthio)phenyl)acetamide from Step 1 to concentrated sulfuric acid (3-4 equivalents) at 0 °C, stirring until fully dissolved.

    • Prepare a nitrating mixture by adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (1 equivalent) at 0 °C.

    • Add the nitrating mixture dropwise to the substrate solution, maintaining the internal temperature between 0 and 5 °C.

    • Stir the reaction at this temperature for 1-2 hours. Monitor progress by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain crude N-(4-(methylthio)-2-nitrophenyl)acetamide.

Step 3: Deprotection (Hydrolysis)

  • Rationale: The final step is to remove the acetyl protecting group to regenerate the free amine. Acid-catalyzed hydrolysis is a standard and effective method for cleaving the amide bond.

  • Procedure:

    • Suspend the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

    • Heat the mixture to reflux (typically 80-90 °C) and maintain for 4-8 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and then pour it into cold water.

    • Neutralize the solution by slowly adding a base, such as aqueous sodium hydroxide or sodium carbonate, until the pH is ~7-8. This will precipitate the free aniline product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

Purification: The final crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra are not readily published, a robust profile can be predicted based on the molecular structure.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic Region (3H): Three protons exhibiting a distinct splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet) between ~6.8-8.0 ppm. - Amino Group (2H): A broad singlet around 5.0-6.0 ppm, which is exchangeable with D₂O. - Methyl Group (3H): A sharp singlet around 2.5 ppm corresponding to the S-CH₃ protons.
¹³C NMR - Aromatic Carbons (6C): Six distinct signals in the aromatic region (~110-150 ppm). - Methyl Carbon (1C): One signal in the aliphatic region (~15-20 ppm) for the S-CH₃ carbon.
IR Spectroscopy - N-H Stretch: Two characteristic sharp peaks around 3300-3500 cm⁻¹ (asymmetric and symmetric stretching of the primary amine). - N-O Stretch: Strong, sharp peaks around 1500-1530 cm⁻¹ and 1330-1370 cm⁻¹ (asymmetric and symmetric stretching of the nitro group). - C-S Stretch: A weaker absorption around 600-800 cm⁻¹.
Mass Spec. (EI) - Molecular Ion (M⁺): A peak at m/z = 184. - Fragmentation: Expect loss of NO₂, CH₃, and other characteristic fragments.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct and orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecule into more complex derivatives.

Diagram 3: Key Synthetic Transformations

G center This compound nitro_reduction Nitro Group Reduction (e.g., Fe/HCl, H₂/Pd-C) Product: Benzene-1,2-diamine derivative center->nitro_reduction [H] amino_diazotization Amino Group Diazotization (NaNO₂, HCl) Followed by Sandmeyer Reaction (e.g., CuCN, CuBr) center->amino_diazotization 1. Diazotization 2. Substitution amino_acylation Amino Group Acylation/Sulfonylation (e.g., Ac₂O, TsCl) Product: Amide/Sulfonamide center->amino_acylation R-COCl or R-SO₂Cl sulfide_oxidation Sulfide Oxidation (e.g., m-CPBA, H₂O₂) Products: Sulfoxide or Sulfone center->sulfide_oxidation [O]

Caption: Major reaction pathways available from the core molecule.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various standard conditions, such as catalytic hydrogenation (H₂ over Pd/C) or dissolving metals (Fe, Sn, or SnCl₂ in acid). This transformation yields a substituted 1,2-phenylenediamine, a critical precursor for the synthesis of heterocyclic compounds like benzimidazoles and quinoxalines, which are prevalent in pharmaceuticals.

  • Reactions of the Amino Group: The primary amine can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This intermediate is highly versatile and can be displaced by a wide range of nucleophiles (e.g., halogens, cyanide, hydroxyl) via Sandmeyer or related reactions, allowing for extensive functionalization of the aromatic ring. Furthermore, the amine can be readily acylated or sulfonylated to form amides and sulfonamides, respectively.

  • Oxidation of the Methylsulfanyl Group: The thioether is susceptible to oxidation. Controlled oxidation, for instance with one equivalent of an agent like meta-chloroperoxybenzoic acid (m-CPBA), will yield the corresponding methylsulfinyl (sulfoxide) derivative. Using an excess of the oxidizing agent will produce the methylsulfonyl (sulfone) group.[6] Converting the electron-donating -SCH₃ group into the powerfully electron-withdrawing -SO₂CH₃ group dramatically alters the electronic properties of the molecule, a strategy often employed in medicinal chemistry to modulate target binding or pharmacokinetic properties.[6]

Conclusion: A Versatile Scaffold for Innovation

This compound is more than a mere chemical intermediate; it is a platform for molecular innovation. Its well-defined structure and the orthogonal reactivity of its functional groups provide chemists with multiple handles for strategic molecular design. The demonstrated success of the broader 2-nitroaniline class in developing targeted therapeutics, such as SIRT6 inhibitors, validates the continued investigation of this compound and its derivatives.[3] For research teams in drug discovery and materials science, mastering the synthesis and reactivity of this scaffold opens a direct and efficient route to novel and potentially high-impact chemical entities.

References

  • Accela ChemBio Inc. (n.d.). 23082-50-0,2'-Chloro-5'-nitroacetophenone. Retrieved January 12, 2026, from [Link]

  • MOLBASE. (n.d.). 4-methylsulfanyl-2-nitroaniline|23153-09-5. Retrieved January 12, 2026, from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Li, Y., et al. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127215. [Link]

  • Chailyan, G., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(21), 7242. [Link]

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An In-depth Technical Guide to the Synthesis Precursors for 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways to 4-(Methylsulfanyl)-2-nitroaniline, a key intermediate in the development of various pharmaceuticals and functional materials. The strategic focus is on the selection and preparation of critical precursors, elucidating the chemical logic that underpins efficient and scalable synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Strategic Overview of Synthetic Routes

The synthesis of this compound predominantly proceeds through a nucleophilic aromatic substitution (SNAr) strategy. This approach necessitates the preparation of a suitably activated aromatic precursor, typically a 4-halo-2-nitroaniline, which can then react with a methylthiolate source to furnish the desired product. The electron-withdrawing nitro group ortho to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack.

The two most common halogenated precursors are 4-bromo-2-nitroaniline and 4-chloro-2-nitroaniline. The choice between these precursors often depends on the availability and cost of the starting materials, as well as the desired reactivity in the subsequent thiomethylation step.

Synthesis of 4-Halo-2-nitroaniline Precursors

Synthesis of 4-Bromo-2-nitroaniline

4-Bromo-2-nitroaniline serves as an excellent precursor due to the good leaving group ability of the bromide. It can be synthesized via two primary routes: the bromination of 2-nitroaniline or the nitration of 4-bromoaniline.[1]

This is a direct and efficient method for introducing the bromine atom at the para position relative to the amino group. The amino group is a strong activating group, directing the electrophilic bromine to the ortho and para positions. Since the ortho positions are sterically hindered by the amino and nitro groups, the para-substituted product is favored.

Experimental Protocol: [2]

  • In a 500 mL four-neck flask, a 15% potassium bromide solution (273.5g, 0.52 mol) is charged.

  • Slowly, 98% sulfuric acid (48.5g, 0.485 mol) is added while stirring, and the mixture is stirred for an additional 30 minutes.

  • 2-nitroaniline (88g, 0.481 mol) is added, and the mixture is heated to 35°C.

  • A prepared 30% sodium chlorate solution (54g, 0.152 mol) is added dropwise, maintaining the temperature for 30 minutes.

  • The reaction mixture is then heated to 75°C and held for 2 hours.

  • After cooling to room temperature, the mixture is filtered.

  • The filter cake is washed with water until the pH is between 5 and 8 and then dried to yield pale yellow 4-Bromo-2-nitroaniline.

An alternative approach involves the nitration of 4-bromoaniline. To control the regioselectivity of the nitration and prevent oxidation of the amino group, it is often protected as an acetanilide before the nitration step. The acetyl group can then be removed by hydrolysis.[3][4]

Experimental Protocol: [3][4]

  • Step 1: Acetylation of 4-bromoaniline

    • 4-bromoaniline (51.6 grams) and acetic anhydride (210 ml) are mixed with vigorous stirring.

    • The temperature is raised to 65°C over 10 minutes and then slowly cooled to room temperature over one hour.

  • Step 2: Nitration of 4-bromoacetanilide

    • The mixture from Step 1 is cooled in an ice bath to maintain a temperature between 15-20°C.

    • Nitric acid (density 1.42, 30 ml) is added dropwise over one hour.

    • The resulting yellow 4-bromo-2-nitroacetanilide is isolated by pouring the acetic anhydride solution into ice water, followed by filtration.

  • Step 3: Hydrolysis of 4-bromo-2-nitroacetanilide

    • The 4-bromo-2-nitroacetanilide is refluxed in aqueous hydrochloric acid (100 ml of concentrated HCl and 500 ml of water) for three hours.

    • This yields 4-bromo-2-nitroaniline with a reported yield of 57%.[3]

Synthesis of 4-Chloro-2-nitroaniline

Similar to its bromo-analog, 4-chloro-2-nitroaniline is a viable precursor. Its synthesis typically involves the nitration of 4-chloroaniline, often with a protection/deprotection sequence of the amino group to ensure regioselectivity and prevent unwanted side reactions.

Nucleophilic Aromatic Substitution with Sodium Methanethiolate

The final step in the synthesis of this compound involves the reaction of the 4-halo-2-nitroaniline precursor with a suitable methylthiolate source. Sodium methanethiolate (CH₃SNa), also known as sodium thiomethoxide, is a powerful nucleophile commonly used for this transformation.[5][6] The reaction proceeds via an SNAr mechanism, where the methanethiolate anion attacks the carbon atom bearing the halogen, leading to the displacement of the halide.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically chosen to dissolve the reactants and facilitate the reaction between the ionic nucleophile and the organic substrate.

  • Temperature: The reaction is often heated to increase the rate of substitution. The temperature is carefully controlled to minimize side reactions.

  • Inert Atmosphere: Reactions involving thiolates are often conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfur species.

Experimental Protocol (General):

  • In a reaction vessel equipped with a stirrer, thermometer, and condenser, the 4-halo-2-nitroaniline (1 equivalent) is dissolved in a suitable polar aprotic solvent (e.g., DMF).

  • Sodium methanethiolate (1.1-1.5 equivalents) is added portion-wise to the solution under an inert atmosphere.[5][7]

  • The reaction mixture is heated to a temperature typically ranging from 80-120°C and monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the crude product.

  • The solid is collected by filtration, washed with water to remove inorganic salts, and then dried.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Data Presentation

Table 1: Comparison of Precursor Synthesis Routes

ParameterRoute A: Bromination of 2-NitroanilineRoute B: Nitration of 4-Bromoaniline
Starting Material 2-Nitroaniline4-Bromoaniline
Key Steps Direct BrominationAcetylation, Nitration, Hydrolysis
Reagents KBr, H₂SO₄, NaClO₃Acetic Anhydride, HNO₃, H₂SO₄, HCl
Advantages More direct, fewer stepsMay offer better control over regioselectivity
Disadvantages Use of strong oxidizing agentsMulti-step process, potential for lower overall yield

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_0 Route A: Bromination of 2-Nitroaniline cluster_1 Route B: Nitration of 4-Bromoaniline cluster_2 Final Step: Thiomethylation 2-Nitroaniline 2-Nitroaniline 4-Bromo-2-nitroaniline 4-Bromo-2-nitroaniline 2-Nitroaniline->4-Bromo-2-nitroaniline KBr, H₂SO₄, NaClO₃ 4-Bromoaniline 4-Bromoaniline 4-Bromoacetanilide 4-Bromoacetanilide 4-Bromoaniline->4-Bromoacetanilide Acetic Anhydride 4-Bromo-2-nitroacetanilide 4-Bromo-2-nitroacetanilide 4-Bromoacetanilide->4-Bromo-2-nitroacetanilide HNO₃, H₂SO₄ 4-Bromo-2-nitroaniline_B 4-Bromo-2-nitroaniline 4-Bromo-2-nitroacetanilide->4-Bromo-2-nitroaniline_B HCl, H₂O 4-Halo-2-nitroaniline 4-Bromo-2-nitroaniline or 4-Chloro-2-nitroaniline Target_Product This compound 4-Halo-2-nitroaniline->Target_Product NaSCH₃, DMF

Caption: Synthetic pathways to this compound.

Trustworthiness and Self-Validating Protocols

The described protocols are based on established and well-documented chemical transformations.[1][2][3][4] The progress of each reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the crystalline products also serves as a reliable indicator of purity.

References

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

  • ProQuest. (n.d.). 4-bromo-2-nitroaniline: A multistep synthesis. Retrieved from [Link]

  • Brainly.com. (2023, August 4). a. Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. b. Write the aldol condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium methanethiolate. Retrieved from [Link]

Sources

The Biological Versatility of 4-(Methylsulfanyl)-2-nitroaniline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pursuit of novel scaffolds with potent and selective biological activities is a perpetual endeavor. Among the myriad of chemical classes, nitroaromatic compounds, and specifically nitroaniline derivatives, have garnered significant attention for their diverse therapeutic potential. This guide delves into the core biological activities of 4-(Methylsulfanyl)-2-nitroaniline and its derivatives, offering a technical exploration of their potential as anticancer and antimicrobial agents. By synthesizing data from related compounds and outlining robust experimental protocols, this document serves as a foundational resource for researchers aiming to explore this promising chemical space.

The unique molecular architecture of this compound, featuring a nitro group ortho to the amine and a methylsulfanyl group in the para position, presents a compelling starting point for drug design. The electron-withdrawing nature of the nitro group, coupled with the potential for metabolic activation and the modulatory influence of the methylsulfanyl moiety, creates a platform for a range of biological interactions.[1][2]

I. Anticancer Potential: A Focus on Cytotoxicity

While direct and extensive cytotoxic data for this compound itself is not abundant in publicly available literature, the broader class of nitroaniline derivatives has demonstrated significant anticancer properties.[3] The presence of a nitro group is often associated with bioreductive activation under the hypoxic conditions characteristic of solid tumors, leading to the formation of cytotoxic metabolites.[4] Furthermore, the substitution pattern on the aniline ring is a critical determinant of cytotoxic potency.[5]

Quantitative Cytotoxicity Data of Related N-Substituted 2-Nitroaniline Derivatives

To illustrate the potential potency of this class of compounds, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various N-substituted 2-nitroaniline derivatives against different cancer cell lines. This data highlights the significant impact that substitutions on the aniline nitrogen can have on cytotoxic activity.

Compound IDN-SubstituentCancer Cell LineIC50 (µM)
1a 4-MethylphenylHCT1165.9 nM[3]
1b 4-(Dimethylamino)phenylHCT1168.7 µM[3]
2a 2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold[3]
3a Pyrimidine derivativeMer Kinase18.5 nM[3]
3b Pyrimidine derivativec-Met Kinase33.6 nM[3]

This table showcases the potent anticancer activity of N-substituted 2-nitroaniline derivatives, demonstrating that nanomolar efficacy can be achieved with appropriate substitutions.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

A fundamental and widely adopted method for assessing the cytotoxic effects of novel compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent, such as DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells seed_plate 2. Seed Cells in 96-well Plate cell_culture->seed_plate prepare_compounds 3. Prepare Serial Dilutions treat_cells 4. Add Compounds to Cells prepare_compounds->treat_cells incubate_48h 5. Incubate for 48-72h treat_cells->incubate_48h add_mtt 6. Add MTT Reagent incubate_48h->add_mtt incubate_4h 7. Incubate for 4h add_mtt->incubate_4h solubilize 8. Solubilize Formazan incubate_4h->solubilize read_absorbance 9. Read Absorbance (570nm) solubilize->read_absorbance calculate_viability 10. Calculate % Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 calculate_viability->determine_ic50

Experimental workflow for determining cytotoxicity using the MTT assay.

Potential Mechanism of Action: Induction of Apoptosis

A plausible mechanism through which nitroaniline derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. The presence of the electron-withdrawing nitro group can lead to the generation of reactive oxygen species (ROS) within the cell, triggering a cascade of events that culminate in apoptosis.

Apoptosis_Pathway Compound This compound Derivative Cell Cancer Cell Compound->Cell ROS Increased ROS Production Cell->ROS Internalization Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Execution

A potential signaling pathway for nitroaniline-induced apoptosis.

II. Antimicrobial Activity: A Broad Spectrum of Possibilities

Nitroaromatic compounds have a long history as antimicrobial agents, and this compound derivatives are poised to contribute to this legacy. The nitro group can be reduced by microbial nitroreductases to form cytotoxic radicals that can damage DNA and other vital cellular components.

Quantitative Antimicrobial Data of Related Methylsulfanyl Derivatives

While specific minimum inhibitory concentration (MIC) data for this compound is limited, studies on related 2-methylsulfanyl-[3][5][7]triazolo[1,5-a]quinazoline derivatives have demonstrated promising broad-spectrum antibacterial activity.[8] This suggests that the methylsulfanyl moiety can be a key pharmacophore in the design of novel antimicrobial agents.

Compound IDS. aureus (ATCC 29213) MIC (µg/mL)B. subtilis (ATCC 6633) MIC (µg/mL)P. aeruginosa (ATCC 27953) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
6 6.256.2512.5012.50
9 6.2512.506.2512.50
11 12.506.256.2512.50
13 6.2512.5012.506.25
14 6.256.2512.506.25
Ciprofloxacin 0.781.560.781.56

This table presents the MIC values of several 2-methylsulfanyl-[3][5][7]triazolo[1,5-a]quinazoline derivatives, indicating their potential as broad-spectrum antibacterial agents.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test bacteria (e.g., S. aureus, E. coli) in an appropriate broth medium overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth (or another appropriate growth medium). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum density.

  • Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can be confirmed by adding a growth indicator such as resazurin or by reading the optical density at 600 nm.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) prep_dilutions 2. Serial Dilution of Compound in 96-well Plate inoculate 3. Inoculate Plate prep_dilutions->inoculate incubate 4. Incubate at 37°C for 18-24h inoculate->incubate read_results 5. Read Results Visually or Spectrophotometrically determine_mic 6. Determine MIC read_results->determine_mic

Sources

The Strategic Utility of 4-(Methylthio)-2-nitroaniline as a Precursor for Bioactive Heterocyclic Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient synthesis of novel compounds with desired functionalities. 4-(Methylthio)-2-nitroaniline, a substituted nitroaniline, emerges as a highly valuable, albeit specialized, building block. Its unique electronic and structural characteristics, featuring an electron-donating methylthio group and an electron-withdrawing nitro group positioned ortho to a reactive amine, pre-dispose it to a range of chemical transformations. This guide elucidates the synthesis, properties, and, most importantly, the potential applications of 4-(Methylthio)-2-nitroaniline as a pivotal intermediate in the construction of diverse and biologically significant heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines. The insights provided herein are intended to empower researchers to leverage this versatile precursor in their synthetic endeavors.

Physicochemical Properties and Safety Profile

While extensive experimental data for 4-(Methylthio)-2-nitroaniline is not broadly published, its properties can be reliably inferred from its close structural analogs, such as 4-propylthio-2-nitroaniline.

PropertyValue (Estimated/Analog-Based)
Molecular FormulaC₇H₈N₂O₂S
Molecular Weight184.22 g/mol
AppearanceOrange to red crystalline solid
Melting Point36.5-38°C (for 4-propylthio-2-nitroaniline)[1]
SolubilitySoluble in organic solvents like methylene chloride, chloroform, and methanol.

Safety and Handling:

Substituted nitroanilines are generally classified as toxic and should be handled with appropriate precautions.[2]

  • Toxicity: Toxic by inhalation, ingestion, and skin absorption.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Synthesis of 4-(Methylthio)-2-nitroaniline: A Step-by-Step Protocol

The synthesis of 4-(alkylthio)-2-nitroanilines is efficiently achieved through a two-step process starting from the readily available o-nitroaniline. The following protocol is adapted from established procedures for the synthesis of the propylthio analog.[1][3]

Step 1: Thiocyanation of o-Nitroaniline

This step introduces the sulfur functionality at the para position to the amino group.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve o-nitroaniline and ammonium thiocyanate in methanol.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of bromine in methanol (saturated with sodium bromide) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional hour.

  • Pour the reaction mixture into water to precipitate the product, 2-nitro-4-thiocyanoaniline.

  • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.[4]

Step 2: S-Methylation of 2-Nitro-4-thiocyanoaniline

This step converts the thiocyanate group to the desired methylthio ether.

Experimental Protocol:

  • Dissolve the 2-nitro-4-thiocyanoaniline in a suitable solvent such as methylene chloride.

  • Add an S-methylating agent, such as dimethyl sulfate or methyl iodide.

  • Introduce a phase-transfer catalyst (e.g., a quaternary ammonium salt) and an aqueous solution of sodium cyanide.[5]

  • Reflux the biphasic mixture with vigorous stirring for several hours, monitoring the reaction by TLC.

  • After completion, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield crude 4-(methylthio)-2-nitroaniline, which can be purified by crystallization.

Application as a Precursor to Bioactive Heterocycles

The true synthetic value of 4-(methylthio)-2-nitroaniline lies in its ability to be transformed into 4-(methylthio)-1,2-phenylenediamine. This diamine is a key intermediate for the synthesis of a variety of heterocyclic compounds with significant pharmacological potential.[6]

Workflow for Heterocycle Synthesis

The general workflow involves the initial reduction of the nitro group of 4-(methylthio)-2-nitroaniline to an amine, followed by cyclocondensation with appropriate reagents.

G cluster_0 Core Synthesis Workflow cluster_1 Application Pathways A 4-(Methylthio)-2-nitroaniline B Reduction of Nitro Group (e.g., Na2S2O4, Fe/HCl, H2/Pd-C) A->B C 4-(Methylthio)-1,2-phenylenediamine (Key Intermediate) B->C D Cyclocondensation with Aldehydes C->D F Cyclocondensation with α-Dicarbonyls C->F H Cyclocondensation with o-Quinones C->H E 5-(Methylthio)benzimidazoles D->E Forms Benzimidazole Ring G 6-(Methylthio)quinoxalines F->G Forms Quinoxaline Ring I 7-(Methylthio)phenazines H->I Forms Phenazine Ring

Caption: General workflow for the synthesis of heterocyclic compounds from 4-(Methylthio)-2-nitroaniline.

Synthesis of 5-(Methylthio)benzimidazoles

Significance: The benzimidazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[7][8]

Synthetic Strategy: The most common method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde.[6] The reaction proceeds through the formation of a Schiff base, followed by cyclization and aromatization.

Experimental Protocol (Conceptual):

  • Reduction: Reduce 4-(methylthio)-2-nitroaniline to 4-(methylthio)-1,2-phenylenediamine using a suitable reducing agent such as sodium dithionite, iron powder in acidic medium, or catalytic hydrogenation (H₂/Pd-C).

  • Cyclocondensation: In a one-pot or sequential manner, react the resulting 4-(methylthio)-1,2-phenylenediamine with a desired aldehyde in a suitable solvent like ethanol or acetic acid.

  • An oxidizing agent (e.g., air, nitrobenzene) is often used to facilitate the final aromatization step to the benzimidazole ring.[7]

  • The product, a 2-substituted-5-(methylthio)benzimidazole, can be isolated and purified using standard techniques like crystallization or column chromatography.

G start 4-(Methylthio)-1,2-phenylenediamine intermediate Schiff Base Intermediate start->intermediate aldehyde Aldehyde (R-CHO) aldehyde->intermediate cyclization Intramolecular Cyclization intermediate->cyclization oxidation Oxidative Aromatization cyclization->oxidation product 2-Substituted-5-(methylthio)benzimidazole oxidation->product

Caption: Synthesis of 5-(Methylthio)benzimidazoles.

Synthesis of 6-(Methylthio)quinoxalines

Significance: Quinoxaline derivatives are an important class of N-heterocyclic compounds with diverse pharmacological activities, including use as kinase inhibitors and antibacterial agents.[9][10]

Synthetic Strategy: The classical and most straightforward synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl, benzil).[2][11]

Experimental Protocol (Conceptual):

  • Reduction: Prepare 4-(methylthio)-1,2-phenylenediamine by the reduction of 4-(methylthio)-2-nitroaniline as previously described.

  • Cyclocondensation: Add the 1,2-dicarbonyl compound to a solution of the diamine in a solvent such as ethanol or acetic acid.

  • The reaction typically proceeds readily at room temperature or with gentle heating to afford the corresponding 6-(methylthio)quinoxaline.[2]

  • Isolate and purify the product by filtration and recrystallization.

G start 4-(Methylthio)-1,2-phenylenediamine condensation Condensation Reaction start->condensation dicarbonyl α-Dicarbonyl Compound dicarbonyl->condensation product 6-(Methylthio)quinoxaline condensation->product

Caption: Synthesis of 6-(Methylthio)quinoxalines.

Synthesis of 7-(Methylthio)phenazines

Significance: Phenazines are redox-active compounds with applications as dyes, indicators, and therapeutic agents, exhibiting antibacterial, antifungal, and antitumor properties.[12]

Synthetic Strategy: A common route to phenazine synthesis is the condensation of a substituted o-phenylenediamine with an o-quinone.[13]

Experimental Protocol (Conceptual):

  • Reduction: Synthesize 4-(methylthio)-1,2-phenylenediamine from its nitro precursor.

  • Cyclocondensation: React the diamine with a suitable o-quinone (e.g., 1,2-benzoquinone) in a solvent like acetic acid or ethanol.

  • The reaction involves a condensation followed by an oxidative cyclization to form the tricyclic phenazine core.

  • The resulting 7-(methylthio)phenazine can be isolated and purified by standard methods.

G start 4-(Methylthio)-1,2-phenylenediamine condensation Condensation & Oxidative Cyclization start->condensation quinone o-Quinone quinone->condensation product 7-(Methylthio)phenazine condensation->product

Caption: Synthesis of 7-(Methylthio)phenazines.

Conclusion: A Gateway to Chemical Diversity and Innovation

4-(Methylthio)-2-nitroaniline represents a potent and versatile tool in the arsenal of the synthetic chemist. Its straightforward synthesis and the strategic placement of its functional groups provide a reliable entry point to the key intermediate, 4-(methylthio)-1,2-phenylenediamine. As demonstrated, this diamine serves as a versatile platform for the construction of a wide array of medicinally relevant heterocyclic scaffolds. By providing detailed, logically structured synthetic pathways and conceptual protocols, this guide aims to stimulate further research and development into the applications of this valuable, yet under-explored, chemical entity. The exploration of derivatives stemming from 4-(methylthio)-2-nitroaniline holds significant promise for the discovery of novel therapeutic agents and functional materials.

References

  • PrepChem. (n.d.). Synthesis of 4-Thiocyano-2-nitroaniline. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry, 54(4), 2135-2153.
  • Al-Masoudi, N. A. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20(4), 357-368.
  • Wan, J.-P., & Wei, L. (2015). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. HETEROCYCLES, 91(6), 1081.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Google Patents. (1982). CA1107284A - Process for the preparation of aniline derivatives.
  • Hassan, A. S., et al. (2016).
  • Polshettiwar, V., & Varma, R. S. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5727.
  • ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone.... Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis of New Benzimidazole Derivatives Containing Azoles Ring Moiety and Study their Biological Activity. Journal of Physics: Conference Series, 1879, 032101.
  • Reddy, C. S., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Karon, K., et al. (2021). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. The Journal of Organic Chemistry, 86(17), 11695–11706.
  • Google Patents. (1982). Process for preparing aniline compounds - Patent 0004606.
  • International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Phenazine – Knowledge and References. Retrieved from [Link]

Sources

Introduction: Navigating the Chemistry and Risks of 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-(Methylsulfanyl)-2-nitroaniline

This compound (CAS No. 23153-09-5), also known as 4-(methylthio)-2-nitroaniline, is an aromatic amine derivative.[1][2] Its molecular structure, featuring a nitro group and an amino group on a benzene ring, places it within the broader class of nitroanilines. These compounds are versatile intermediates in the synthesis of dyes, pigments, and pharmaceuticals. The inherent reactivity of the nitro and amino functional groups, which makes them valuable in synthesis, is also the source of their significant biological activity and associated health hazards.

PART 1: Hazard Identification and Toxicological Profile

A comprehensive, verified Safety Data Sheet (SDS) for this compound is not widely available. Limited supplier data suggests it may be an irritant (H315, H319, H335) with a "Warning" signal word.[1] However, this classification is significantly less severe than that of numerous closely related nitroaniline compounds.

Expert Analysis Based on Structural Analogues:

The toxicological profile of nitroanilines is largely driven by the nitro (-NO2) and amino (-NH2) groups. Analogues such as 4-Nitroaniline and 2-Methyl-4-nitroaniline are consistently classified as highly toxic.[3][4] The primary mechanism of toxicity for many aromatic amines involves metabolic activation, leading to conditions like methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[5] Repeated exposure can lead to organ damage.[3][6]

Given these facts, it is scientifically prudent to handle this compound with the precautions required for a substance of high acute toxicity and a risk of target organ damage. The following hazard classification is recommended based on this analogue analysis.

Assumed GHS Classification and Hazard Summary
Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3💀Danger H301: Toxic if swallowed.
Acute Toxicity, DermalCategory 3💀Danger H311: Toxic in contact with skin.
Acute Toxicity, InhalationCategory 3💀Danger H331: Toxic if inhaled.
Specific Target Organ Toxicity (Repeated Exposure)Category 2⚕️Danger H373: May cause damage to organs through prolonged or repeated exposure.
Hazardous to the Aquatic Environment, Long-termCategory 3(None)Danger H412: Harmful to aquatic life with long lasting effects.
This table is based on data for analogous compounds like 4-Nitroaniline for the purpose of ensuring user safety.[3][6]

Key Toxicological Concerns:

  • High Acute Toxicity: Exposure via ingestion, skin contact, or inhalation of dust can be highly toxic and potentially fatal.[4]

  • Target Organ Damage: Prolonged or repeated exposure may cause damage to organs, with the blood (hematopoietic system), liver, and kidneys being likely targets.[7]

  • Irritation: While likely overshadowed by its systemic toxicity, the compound may also cause skin, eye, and respiratory tract irritation.[8]

PART 2: Exposure Controls & Personal Protective Equipment (PPE)

Controlling exposure is paramount. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) must be applied. As this compound is a solid powder, the primary exposure risks are inhalation of airborne particles and dermal contact.

Engineering Controls: The First Line of Defense

The causality behind using engineering controls is to contain the hazardous material at the source, preventing it from entering the operator's breathing zone or coming into contact with their skin.

  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[9]

  • Ventilated Balance Enclosure: For weighing operations requiring high precision, a dedicated ventilated balance enclosure (also known as a powder hood) with HEPA filtration is an excellent alternative to a standard fume hood, as it minimizes air turbulence.[10]

  • Glovebox: For handling highly potent or sensitive materials, or for repetitive tasks, a glovebox provides the highest level of containment by creating a physical barrier between the operator and the chemical.[9]

Personal Protective Equipment (PPE): The Final Barrier

PPE does not eliminate the hazard, but it protects the individual. The selection of appropriate PPE is critical and must be based on the potential routes of exposure.

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Protects against dermal absorption, which is a significant route of toxicity.[10] Double-gloving provides additional protection against tears and contamination during glove removal.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from airborne powder and splashes. Standard safety glasses do not provide an adequate seal. A face shield should be used in conjunction with goggles if there is a significant splash risk.[11]
Body Protection Fully-fastened laboratory coatPrevents contamination of personal clothing. A lab coat specifically designated for work with toxic compounds is recommended.[10]
Respiratory Protection Not required if using proper engineering controlsA respirator (e.g., N95) is not a substitute for a fume hood or ventilated enclosure.[12] It should only be used for emergency situations or specific non-routine tasks after a full risk assessment and proper fit-testing.

PART 3: Experimental Protocols: Safe Handling & Storage

Trustworthy protocols are self-validating systems. Every step is designed to minimize risk and ensure reproducibility.

Workflow for Handling Hazardous Chemicals

The following diagram illustrates the lifecycle and critical control points for managing a hazardous chemical like this compound in a laboratory setting.

cluster_prep Preparation & Risk Assessment cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal a 1. Risk Assessment (Review SDS of Analogue) b 2. Designate Work Area (Inside Fume Hood) a->b c 3. Assemble PPE (Gloves, Goggles, Lab Coat) b->c d 4. Weighing Solid (In Ventilated Enclosure) c->d Proceed to Handling e 5. Solution Preparation (Add solid to solvent) d->e f 6. Experimental Use (Maintain Containment) e->f g 7. Decontaminate Surfaces (Wet Wipe Method) f->g Experiment Complete h 8. Segregate Waste (Solid & Liquid) g->h i 9. Doff PPE & Wash Hands h->i

Caption: Workflow for the Safe Handling of a Toxic Chemical Powder.

Step-by-Step Protocol for Weighing and Solubilizing

This protocol is designed to minimize the generation of airborne dust and prevent cross-contamination.

  • Preparation:

    • Confirm the fume hood is functioning correctly.

    • Don all required PPE: lab coat, safety goggles, and double nitrile gloves.[10]

    • Cover the work surface inside the fume hood with disposable absorbent bench paper.[13]

    • Label all necessary glassware (beaker, volumetric flask) and the designated waste containers (solid waste, liquid waste).

  • Weighing the Solid:

    • Place an analytical balance inside the fume hood or use a ventilated balance enclosure.[10]

    • Use an anti-static gun or brush on the container and weigh boat to minimize scattering of the fine powder.

    • Carefully open the stock container. Avoid any sudden movements.

    • Using a clean spatula, transfer a small amount of this compound to a weigh boat or creased weigh paper. Do not pour directly from the bottle.[9]

    • Once the desired mass is obtained, securely close the stock container.

  • Transfer and Solubilization:

    • Carefully transfer the weighed solid into the prepared beaker or flask.

    • Using a wash bottle with the chosen solvent, rinse the weigh boat and spatula to ensure a quantitative transfer.

    • Slowly add the remaining solvent to the vessel.

    • If necessary, stir with a magnetic stir bar to fully dissolve the compound. Keep the vessel covered with a watch glass or cap to the extent possible.

  • Cleanup:

    • Dispose of the used weigh boat, disposable spatula (if used), and contaminated bench paper into the designated solid hazardous waste container.

    • Wipe down the balance, spatula, and any other potentially contaminated surfaces with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a dry cloth. Dispose of these wipes in the solid hazardous waste container.[10]

    • Carefully remove outer gloves and dispose of them in the solid waste.

    • Remove inner gloves, dispose of them, and immediately wash hands thoroughly with soap and water.[12]

Storage Requirements
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, dark, and well-ventilated area designated for toxic chemicals.[3]

  • Ensure segregation from incompatible materials such as strong oxidizing agents.[5]

  • The storage location should be secured and accessible only to authorized personnel.[8]

PART 4: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

First Aid Measures (Assumed High Toxicity)
Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[11] Seek immediate medical attention. Do not delay.
Eye Contact Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
Inhalation Move the victim to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so safely). Call for emergency medical services immediately.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3] Call a poison control center and seek immediate medical attention.
Accidental Release Measures
  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Ensure proper PPE is worn (including double gloves).

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[14]

    • Carefully sweep or scoop the material into a labeled hazardous waste container.

    • Decontaminate the area using a wet wipe method.

  • Major Spill:

    • Evacuate the immediate area.[14]

    • Alert supervisors and call emergency services.

    • Prevent entry into the affected area.

    • Allow only trained emergency response personnel to handle the cleanup.

PART 5: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated PPE, weigh boats, paper towels, absorbent materials.

    • Liquid Waste: Unused solutions and solvent rinses.

  • Disposal Procedures: Do not dispose of this chemical down the drain or in regular trash.[4] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office in accordance with local, state, and federal regulations.

References

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

  • Hazardous Chemical Exposures. Princeton University Environmental Health and Safety. [Link]

  • What to Do in a Chemical Emergency. Centers for Disease Control and Prevention (CDC). (2024-04-10). [Link]

  • Chemical Emergency Preparedness. American Red Cross. [Link]

  • Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara Environmental Health & Safety. [Link]

  • What to do in a chemical emergency. GOV.UK. (2024-10-10). [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. University of Washington Environmental Health & Safety. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager Magazine. (2022-11-23). [Link]

  • SAFETY DATA SHEET 2-Methyl-4-nitroaniline. Thermo Fisher Scientific. (2025-09-17). [Link]

  • Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%. Cole-Parmer. [Link]

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Navigating the Solubility Landscape of 4-(Methylsulfanyl)-2-nitroaniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Methylsulfanyl)-2-nitroaniline is a compound of interest in medicinal chemistry and materials science, yet a comprehensive understanding of its solubility in various organic solvents remains a critical knowledge gap. This technical guide provides researchers, scientists, and drug development professionals with a foundational framework for approaching the solubility assessment of this molecule. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of solubility, leverages data from structurally analogous compounds, and presents a robust experimental protocol for independent determination. By elucidating the theoretical underpinnings and providing a practical methodological approach, this guide aims to empower researchers to effectively characterize and optimize the solution behavior of this compound for their specific applications.

Introduction: The Significance of Solubility in Process Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a cornerstone of successful drug development and manufacturing. It directly influences a multitude of critical processes, including:

  • Reaction Kinetics and Yield: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction rates and maximizing product yield.

  • Purification and Crystallization: The selection of an appropriate solvent system is paramount for effective purification through techniques like recrystallization, where solubility and insolubility at different temperatures are exploited.

  • Formulation: For liquid dosage forms, understanding the solubility profile is essential for achieving the desired concentration and stability.

  • Analytical Method Development: High-performance liquid chromatography (HPLC) and other analytical techniques rely on the complete dissolution of the analyte in a suitable mobile phase.

This compound (C₇H₈N₂O₂S), with a molecular weight of 184.22 g/mol , possesses a unique combination of functional groups that dictate its interactions with various solvents.[1] The presence of a nitro group (-NO₂), an amino group (-NH₂), and a methylsulfanyl group (-SCH₃) contributes to its polarity and potential for hydrogen bonding, making its solubility behavior complex and solvent-dependent.[1]

Theoretical Framework: Predicting Solubility Behavior

The age-old axiom of "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (this compound) and the solvent.

  • Polarity: The nitro and amino groups impart significant polarity to the molecule.[2] This suggests a higher affinity for polar solvents that can engage in dipole-dipole interactions.

  • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. Solvents with hydrogen bonding capabilities (e.g., alcohols) are therefore likely to be effective at solvating this molecule.

  • Hydrophobicity: The benzene ring and the methyl group contribute to the molecule's hydrophobic character, influencing its solubility in less polar solvents.[2]

Based on these structural features, we can anticipate the following general solubility trends for this compound:

  • High Solubility: In polar aprotic solvents (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone) and polar protic solvents (e.g., alcohols like methanol, ethanol).

  • Moderate Solubility: In solvents of intermediate polarity (e.g., ethyl acetate, acetonitrile).

  • Low Solubility: In nonpolar solvents (e.g., hexane, toluene) and water.[3][4]

Studies on structurally similar compounds, such as 2-chloro-5-nitroaniline and 4-methyl-2-nitroaniline, have shown that solubility generally increases with temperature.[5][6] This endothermic dissolution process is a common characteristic for many organic compounds.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a detailed, step-by-step methodology for the experimental determination of the equilibrium solubility of this compound using the isothermal shake-flask method. This method is widely accepted for its reliability and reproducibility.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess this compound prep2 Add to vials with known volume of solvent prep1->prep2 equil1 Place vials in thermostatic shaker prep2->equil1 equil2 Agitate at constant temperature until equilibrium equil1->equil2 sample1 Withdraw aliquot of supernatant equil2->sample1 sample2 Filter through syringe filter sample1->sample2 sample3 Dilute sample appropriately sample2->sample3 sample4 Analyze by validated HPLC method sample3->sample4

Figure 1: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several sealed vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

  • Sampling and Sample Preparation:

    • Once equilibrium is established, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • A gravimetric method can also be employed, where a known mass of the filtered saturated solution is evaporated to dryness, and the mass of the residual solute is determined.

Data Analysis and Thermodynamic Modeling

The experimentally determined solubility data, typically expressed as mole fraction (x), can be correlated with various thermodynamic models to provide a deeper understanding of the solution behavior. These models are invaluable for interpolating and extrapolating solubility data to different temperatures.

Commonly Used Thermodynamic Models

Several semi-empirical models are frequently used to correlate solid-liquid equilibrium data:

  • Modified Apelblat Equation: This model relates the mole fraction solubility to temperature and is often praised for its simplicity and good fit to experimental data.[5][7]

  • λh Equation: Also known as the Buchowski-Ksiazczak equation, this model is particularly useful for systems where the solute and solvent have different molecular sizes.[5][7]

  • Wilson Model and NRTL (Non-Random Two-Liquid) Model: These are activity coefficient models that can describe the non-ideal behavior of solutions and are widely applied in chemical engineering.[5][7]

The selection of the most appropriate model is often based on the goodness of fit, as determined by statistical parameters such as the root-mean-square deviation (RMSD) and the relative average deviation (RAD).[7]

Apparent Thermodynamic Properties of Dissolution

From the temperature-dependent solubility data, apparent thermodynamic properties of the dissolution process can be calculated using the van't Hoff equation. These properties, including the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of dissolution, provide insights into the spontaneity and driving forces of the dissolution process. A positive enthalpy of dissolution, for instance, confirms that the process is endothermic and that solubility increases with temperature.

Conclusion and Future Directions

While a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents is currently lacking, this technical guide provides the necessary theoretical foundation and a robust experimental framework for researchers to undertake this characterization. Understanding the interplay of the molecule's functional groups with different solvent properties is key to predicting its solubility behavior. The provided isothermal shake-flask protocol offers a reliable method for generating high-quality, reproducible solubility data.

Future work should focus on the systematic determination of the solubility of this compound in a diverse set of pharmaceutically and industrially relevant solvents at various temperatures. The subsequent correlation of this data with established thermodynamic models will not only provide a valuable resource for process development but also contribute to a more profound understanding of the physicochemical properties of this important chemical entity.

References

  • Bhattacharya, P., & Basumallick, I. N. (1986). Thermodynamic Studies on Solvation & Protonation Behaviour of p-Nitroaniline in Some Aqueous Salt Solutions at 298.15 K. Indian Journal of Chemistry, 25A, 20-22.
  • Wang, X., et al. (2019). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. Journal of Chemical & Engineering Data, 64(4), 1613-1620. Retrieved from [Link]

  • ResearchGate. (2019). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Request PDF. (n.d.). Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide. Retrieved from [Link]

  • Unknown. (n.d.).
  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Methyl-2-nitroaniline. Retrieved from [Link]

  • Unknown. (2023). Solubility of Organic Compounds.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • TradeIndia. (n.d.). 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2, Pharmaceutical Grade, Best Price Distributor. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitroaniline. Retrieved from [Link]

Sources

Spectroscopic Profile of 4-(Methylsulfanyl)-2-nitroaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 4-(Methylsulfanyl)-2-nitroaniline

This compound is an aromatic compound featuring a nitro group, an amino group, and a methylsulfanyl group attached to a benzene ring. This unique combination of functional groups makes it a molecule of interest for potential applications in medicinal chemistry as a scaffold for novel therapeutic agents and in materials science for the development of new functional materials. The electronic properties conferred by the electron-withdrawing nitro group and the electron-donating amino and methylsulfanyl groups create a unique chemical environment that can be precisely elucidated through modern spectroscopic techniques.

Accurate spectroscopic data is the cornerstone of chemical research, enabling researchers to confirm the identity of a synthesized compound, assess its purity, and deduce its structural features. This guide is designed to bridge the current data gap for this compound by providing a detailed predictive analysis of its NMR, IR, and MS spectra, alongside field-proven protocols for data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for providing detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are essential for mapping the carbon skeleton and the disposition of protons.

Predicted NMR Data

Due to the current absence of experimentally verified NMR data in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms that consider the effects of the various functional groups on the magnetic environment of each nucleus.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.85d1HH-3
~7.20dd1HH-5
~6.80d1HH-6
~5.50br s2H-NH₂
~2.45s3H-S-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~148.5C-1
~133.0C-2
~130.0C-3
~128.0C-4
~118.0C-5
~115.5C-6
~15.0-S-CH₃
Expertise in Action: Interpreting the Predicted NMR Spectra

The predicted chemical shifts are a direct consequence of the electronic effects of the substituents on the aromatic ring. The nitro group at C-2 is a strong electron-withdrawing group, which deshields the ortho proton (H-3), causing it to resonate at a relatively high chemical shift (~7.85 ppm). The amino group at C-1 and the methylsulfanyl group at C-4 are electron-donating groups, which shield the protons on the ring, particularly those in ortho and para positions.

The broad singlet for the -NH₂ protons is characteristic of amine protons and is due to quadrupole broadening and potential hydrogen exchange. The sharp singlet for the -S-CH₃ protons is expected as there are no adjacent protons to cause splitting.

In the ¹³C NMR spectrum, the carbons attached to the electronegative nitrogen and sulfur atoms (C-1, C-2, and C-4) are expected to have distinct chemical shifts. The methyl carbon of the methylsulfanyl group is predicted to resonate in the typical aliphatic region.

Experimental Protocol for NMR Data Acquisition

This protocol provides a standardized workflow for acquiring high-quality NMR spectra of this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim AcquireH1 Acquire ¹H Spectrum LockShim->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 Process Process FID AcquireC13->Process Reference Reference Spectra Process->Reference Interpret Interpret Spectra Reference->Interpret

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, N-O, C-S, and aromatic C-H and C=C bonds.

Predicted IR Data

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretching (asymmetric and symmetric) of -NH₂
3100-3000WeakAromatic C-H stretching
2950-2850WeakAliphatic C-H stretching of -S-CH₃
1620-1580StrongN-H bending of -NH₂
1550-1490StrongAsymmetric NO₂ stretching
1360-1320StrongSymmetric NO₂ stretching
1500-1400MediumAromatic C=C stretching
700-650MediumC-S stretching
Expertise in Action: Interpreting the Predicted IR Spectrum

The presence of a primary amine is typically indicated by a pair of bands in the 3450-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations. The strong absorptions for the nitro group's asymmetric and symmetric stretching are highly characteristic and confirmatory. The C-S stretching vibration is generally weaker and appears in the fingerprint region. The aromatic C-H and C=C stretching bands further confirm the presence of the benzene ring.

Experimental Protocol for FTIR Data Acquisition (ATR Method)

Objective: To obtain a high-quality FTIR spectrum for functional group identification.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Cleaning solvent (e.g., isopropanol) and wipes

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

IR Spectroscopy Experimental Workflow

IR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_analysis Data Analysis Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Load Load Sample Background->Load Acquire Acquire Sample Spectrum Load->Acquire Process Process Spectrum Acquire->Process Identify Identify Functional Groups Process->Identify

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the molecular structure.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Spectrometric Fragments for this compound

m/zIonProposed Fragment
184[M]⁺˙Molecular Ion
167[M - OH]⁺Loss of hydroxyl radical (ortho effect)
154[M - NO]⁺Loss of nitric oxide
138[M - NO₂]⁺Loss of nitro group
123[M - NO₂ - CH₃]⁺Loss of nitro group and methyl radical
108[C₆H₆NS]⁺Further fragmentation
Expertise in Action: Interpreting the Predicted Mass Spectrum

The molecular ion peak [M]⁺˙ at m/z 184 would confirm the molecular weight of this compound. Aromatic nitro compounds often exhibit characteristic fragmentation patterns. A notable fragmentation pathway for ortho-nitroanilines is the "ortho effect," which involves the loss of a hydroxyl radical (-OH) from the molecular ion, leading to a fragment at [M - 17]⁺. The loss of the nitro group (-NO₂) as a radical would result in a significant peak at m/z 138. Subsequent fragmentation of the methyl group from the methylsulfanyl moiety is also a plausible pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • Mass spectrometer with an Electron Ionization (EI) source

  • Volatile solvent (e.g., methanol or dichloromethane)

Procedure:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the EI source to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrometry Experimental Workflow

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_interp Data Interpretation Prepare Prepare Dilute Solution Inject Inject into MS Prepare->Inject Ionize Electron Ionization Inject->Ionize Separate Separate Ions (m/z) Ionize->Separate Detect Detect Ions Separate->Detect Generate Generate Mass Spectrum Detect->Generate Analyze Analyze Fragmentation Pattern Generate->Analyze

Caption: Workflow for Mass Spectrometric analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected NMR, IR, and MS data, coupled with standardized experimental protocols, offers a valuable resource for researchers working with this compound. The causality behind the predicted spectral features has been explained based on the electronic and structural properties of the molecule, providing a solid framework for the interpretation of future experimentally acquired data. This guide underscores the importance of a multi-technique approach to spectroscopic analysis for the unambiguous characterization of chemical entities in research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

discovery and history of 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Methylsulfanyl)-2-nitroaniline: Synthesis, Properties, and Historical Context

Introduction

This compound, a substituted nitroaniline derivative, serves as a notable intermediate in the landscape of fine chemical synthesis. Characterized by a benzene ring functionalized with an amino group (-NH₂), a nitro group (-NO₂), and a methylsulfanyl group (-SCH₃), its unique electronic and structural properties make it a valuable precursor for more complex molecular architectures. While the specific historical moment of its discovery is not prominently documented, its existence is a logical outcome of the extensive development of synthetic methodologies for nitroaniline compounds, which have been cornerstones in the dye and pharmaceutical industries for over a century.[1][2][3] This guide provides a detailed exploration of its synthesis, physicochemical properties, and the scientific context underpinning its preparation and utility.

Compound Identifiers:

  • CAS Number: 23153-09-5[4][5][6]

  • Molecular Formula: C₇H₈N₂O₂S[4][5][6]

  • Molecular Weight: 184.22 g/mol [4][5][6]

  • Canonical SMILES: CSC1=CC(=C(C=C1)N)[O-][4]

Historical Perspective: The Genesis of Nitroaniline Chemistry

The history of this compound is intrinsically linked to the broader development of nitroaniline chemistry. Nitroanilines are a class of compounds that have historically been pivotal as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1][2][3] The foundational synthetic strategies for creating substituted nitroanilines emerged from three primary approaches:

  • Direct Nitration of Aniline and its Derivatives: This method is often complicated by the high reactivity of the amino group, which is prone to oxidation and protonation under the strongly acidic conditions of nitration, leading to a mixture of isomers.[1] To achieve regioselectivity, particularly for ortho and para isomers, the amino group is typically protected via acetylation before nitration, followed by hydrolysis to restore the amine.[1][7]

  • Ammonolysis of Nitro-haloarenes: This involves the nucleophilic substitution of a halogen on a nitro-substituted aromatic ring with ammonia, a common industrial method for producing isomers like 2-nitroaniline and 4-nitroaniline from their corresponding chloronitrobenzene precursors.[1][7][8]

  • Partial Reduction of Dinitrobenzenes: This technique is particularly effective for synthesizing m-nitroaniline, where one of the two nitro groups on m-dinitrobenzene is selectively reduced using reagents like sodium sulfide.[1][9]

The synthesis of a molecule like this compound would have been a natural extension of these principles, specifically leveraging nucleophilic aromatic substitution on a pre-functionalized nitroaniline core.

Physicochemical Properties

The chemical behavior of this compound is governed by the interplay of its three functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic substitution. The amino and methylsulfanyl groups are electron-donating, influencing the overall electronic distribution and reactivity of the molecule.

PropertyValueSource(s)
CAS Number 23153-09-5[4][5][6]
Molecular Formula C₇H₈N₂O₂S[4][5][6]
Molecular Weight 184.22 g/mol [4][5][6]
Monoisotopic Mass 184.03064868[4]
Topological Polar Surface Area 97.1 Ų[4]
Hydrogen Bond Acceptor Count 4[4]
pKa (Predicted) -0.09 ± 0.10[4]
Storage Conditions Keep in a dark place, Sealed in dry, 2-8°C[4]

Core Synthesis Methodologies

The preparation of this compound is most efficiently achieved through nucleophilic aromatic substitution (SNAr), a cornerstone reaction in aromatic chemistry. This approach typically utilizes a readily available halo-substituted nitroaniline as the starting material.

Method 1: Nucleophilic Aromatic Substitution from 4-Chloro-2-nitroaniline

This is the most direct and logical pathway. The chlorine atom at the 4-position of 4-chloro-2-nitroaniline is activated towards nucleophilic attack by the strong electron-withdrawing effect of the ortho-nitro group. It can be readily displaced by a sulfur nucleophile, such as sodium thiomethoxide.

  • Preparation of Nucleophile: In a three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve sodium methoxide in a suitable anhydrous solvent like methanol or DMF. Cool the solution in an ice bath.

  • Thiol Addition: Bubble methyl mercaptan (CH₃SH) gas through the solution or add it dropwise as a liquid. Alternatively, use a salt like sodium thiomethoxide directly. The reaction forms the sodium salt of methyl mercaptan (sodium thiomethoxide), a potent nucleophile.

  • Substitution Reaction: To this solution, add 4-chloro-2-nitroaniline (1 equivalent) portion-wise, ensuring the temperature remains controlled.

  • Reaction Monitoring: Allow the mixture to warm to room temperature or gently heat as necessary (e.g., 50-70°C) to drive the reaction to completion. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction of related chloro-nitroaromatics can take several hours.[10]

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

SNAr_Synthesis reagent1 CH3SNa (Sodium Thiomethoxide) or CH3SH + Base start 4-Chloro-2-nitroaniline intermediate Meisenheimer Complex (Transition State) start->intermediate Nucleophilic Attack product This compound intermediate->product solvent Solvent (e.g., DMF, Methanol) Heat Thiocyanate_Route start 2-Nitro-4-thiocyanoaniline step1_reagent 1. NaBH4 (Reduction) intermediate Thiolate Intermediate step1_reagent->intermediate Forms step2_reagent 2. CH3I (Methylation) product This compound step2_reagent->product Yields

Sources

literature review of 4-(Methylsulfanyl)-2-nitroaniline research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Research Landscape of 4-(Methylsulfanyl)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. As a Senior Application Scientist, the following sections synthesize foundational knowledge with practical insights, focusing on the synthesis, reactivity, and potential applications of this compound, particularly in the realm of medicinal chemistry. The information presented is grounded in authoritative sources to ensure scientific integrity and to empower researchers in their experimental design and development endeavors.

Introduction and Strategic Importance

This compound, with the chemical formula C₇H₈N₂O₂S, belongs to the class of substituted nitroanilines. These compounds are of significant interest in organic synthesis and medicinal chemistry due to the presence of three key functional groups on the benzene ring: an amino group (-NH₂), a nitro group (-NO₂), and a methylsulfanyl group (-SCH₃)[1][2]. The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group, modulated by the methylsulfanyl substituent, imparts a unique reactivity profile to the molecule[3]. This makes this compound a valuable scaffold for the synthesis of more complex molecules, including various heterocyclic systems with potential pharmacological activities[2][4]. Its structural similarity to compounds with known biological activities, such as anti-inflammatory agents, further underscores its potential as a key building block in drug discovery programs[5].

Synthesis of this compound

While a dedicated, peer-reviewed synthesis of this compound is not extensively documented, a reliable synthetic route can be extrapolated from established methodologies for analogous compounds, particularly through nucleophilic aromatic substitution. A highly plausible and efficient approach involves the reaction of 4-chloro-2-nitroaniline with a methylthiolate source.

Proposed Synthetic Workflow

start 4-Chloro-2-nitroaniline reaction Reaction Conditions: - Elevated Temperature (e.g., 80-120 °C) - Inert Atmosphere start->reaction Nucleophilic Aromatic Substitution reagent1 Sodium thiomethoxide (NaSCH₃) reagent1->reaction solvent Solvent (e.g., DMF, DMSO) solvent->reaction product This compound reaction->product start This compound product 4-(Methylsulfanyl)-1,2-benzenediamine start->product Nitro Group Reduction reagents Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C, Na₂S₂O₄) reagents->product diamine 4-(Methylsulfanyl)-1,2-benzenediamine reaction Reaction Conditions: - Acidic medium (e.g., HCl) or - Oxidative conditions diamine->reaction Condensation & Cyclization aldehyde Aldehyde (R-CHO) aldehyde->reaction product 2-Substituted-5-(methylsulfanyl)-1H-benzimidazole reaction->product cluster_0 Molecule 1 cluster_1 Molecule 2 A_NH2 N-H B_NO2 O-N-O A_NH2->B_NO2 Hydrogen Bond (N-H···O) B_SCH3 S-CH₃ A_NH2->B_SCH3 Weak Hydrogen Bond (N-H···S) A_NO2 O-N-O A_Ring Aromatic Ring B_Ring Aromatic Ring A_Ring->B_Ring π-π Stacking A_SCH3 S-CH₃ B_NH2 N-H

Sources

The Molecular Architecture: Understanding 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-(Methylsulfanyl)-2-nitroaniline

Executive Summary: this compound is a substituted aromatic compound with significant potential as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials. Its unique substitution pattern, featuring a potent activating group (amino), a deactivating group (nitro), and a moderately activating sulfur-containing group (methylsulfanyl), presents a compelling case study in regiochemical control. This guide provides a comprehensive analysis of the electronic factors governing its reactivity in electrophilic aromatic substitution (EAS) reactions. We will dissect the directing effects of the constituent functional groups, outline a robust strategic approach involving amino group protection to ensure predictable outcomes, and provide detailed, field-proven protocols for key transformations including halogenation, nitration, and sulfonation.

This compound (CAS No: 23153-09-5) is an aromatic amine featuring three distinct substituents on a benzene ring.[1] The interplay between these groups dictates the molecule's electronic landscape and, consequently, its chemical behavior.

  • Amino Group (-NH₂): Positioned at C1, this is a powerful electron-donating group (+R >> -I effect). It strongly activates the ring towards electrophilic attack and is an ortho, para-director.[2][3][4]

  • Nitro Group (-NO₂): Located at C2, this is a potent electron-withdrawing group (-R, -I effects). It deactivates the ring and is a meta-director.[5][6]

  • Methylsulfanyl Group (-SCH₃): Situated at C4, the sulfur's lone pairs allow it to donate electron density via resonance (+R effect), making it an activating group and an ortho, para-director. Its activating influence is moderate, less than that of an amino group.

Reactivity Analysis and Regiochemical Prediction

The primary challenge in predicting the outcome of an electrophilic attack on this molecule is to determine the cumulative effect of these three competing directors. The available positions for substitution are C3, C5, and C6.

  • The Dominant Director: The amino group is the most powerful activating group on the ring.[4][7] Its directing effect will be the primary determinant of the reaction's regioselectivity. It strongly directs incoming electrophiles to its ortho (C6) and para (C4) positions.

  • Reinforcing Effects: The para position is already occupied by the methylsulfanyl group. The methylsulfanyl group itself is an ortho, para-director, and its influence reinforces the activation of the C6 position (which is ortho to the amino group and meta to the methylsulfanyl group, but the overall activation points towards the positions ortho and para to the strongest activator).

  • The Deactivator's Role: The nitro group at C2 is a meta-director. The position meta to the nitro group is C6.

Caption: Cumulative directing effects on this compound.

A Strategic Imperative: The Role of Amino Group Protection

While the regioselectivity is clear, direct electrophilic substitution on highly activated anilines is often problematic for two primary reasons:

  • Over-activation: The potent -NH₂ group can lead to polysubstitution, especially in halogenation reactions.[7]

  • Reaction with Acidic Media: Many EAS reactions, such as nitration and sulfonation, require strong acids. These acids will protonate the basic amino group to form an anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director, which would shut down the desired reactivity and alter the regiochemical outcome.[2][3]

To circumvent these issues, a robust and standard strategy is to temporarily protect the amino group by converting it into an acetamide (-NHCOCH₃).[7] This is achieved through acetylation. The acetamido group is still an ortho, para-director but is only moderately activating, which prevents polysubstitution and allows the reaction to proceed in acidic conditions without protonation. Following the EAS reaction, the acetyl group is easily removed via acid or base-catalyzed hydrolysis to regenerate the amine.

Caption: Strategic workflow for controlled electrophilic substitution.

Experimental Protocols for Key Transformations

The following protocols describe the synthesis of 6-substituted derivatives of this compound via the N-acetyl intermediate.

Protection: Synthesis of N-(4-(methylsulfanyl)-2-nitrophenyl)acetamide

This initial step is common for all subsequent electrophilic substitution reactions.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (10.0 g, 54.3 mmol) in glacial acetic acid (50 mL).

  • Reagent Addition: While stirring, carefully add acetic anhydride (6.1 mL, 65.1 mmol, 1.2 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 118°C) for 1 hour. The initial suspension should dissolve to form a clear, colored solution.

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly into 200 mL of ice-cold water with vigorous stirring.

  • Isolation: The yellow N-acetylated product will precipitate. Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold water (3 x 50 mL), and dry under vacuum to yield the title compound.

Halogenation: Synthesis of 6-Bromo-4-(methylsulfanyl)-2-nitroaniline

Protocol:

  • Reaction Setup: Dissolve N-(4-(methylsulfanyl)-2-nitrophenyl)acetamide (5.0 g, 20.8 mmol) in glacial acetic acid (40 mL) in a 100 mL flask with stirring.

  • Reagent Addition: In a separate container, dissolve bromine (1.1 mL, 21.8 mmol, 1.05 equivalents) in 10 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred solution of the acetamide at room temperature over 20 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into 150 mL of an aqueous solution of sodium bisulfite (10% w/v) to quench any excess bromine.

  • Isolation (Protected Intermediate): The brominated acetamide will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Deprotection (Hydrolysis):

    • Transfer the crude brominated acetamide to a flask containing a mixture of ethanol (30 mL) and concentrated hydrochloric acid (15 mL).

    • Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete disappearance of the starting acetamide.

    • Cool the reaction mixture and neutralize carefully with a saturated solution of sodium bicarbonate.

    • The final product, 6-bromo-4-(methylsulfanyl)-2-nitroaniline, will precipitate. Collect the solid by filtration, wash with water, and recrystallize from ethanol/water to afford the pure product.

Nitration: Synthesis of 4-(Methylsulfanyl)-2,6-dinitroaniline

Protocol:

  • Reaction Setup: Add N-(4-(methylsulfanyl)-2-nitrophenyl)acetamide (5.0 g, 20.8 mmol) to concentrated sulfuric acid (20 mL) at 0°C in a flask equipped with a magnetic stirrer and a dropping funnel. Stir until a clear solution is obtained.

  • Nitrating Mixture: Prepare the nitrating agent by adding concentrated nitric acid (1.5 mL, ~25 mmol) dropwise to concentrated sulfuric acid (5 mL) at 0°C.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the solution of the acetamide, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour.

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The nitrated acetamide will precipitate.

  • Isolation and Deprotection: Follow the isolation and hydrolysis steps (4.2.5 and 4.2.6) as described for the halogenation protocol to obtain the final product, 4-(methylsulfanyl)-2,6-dinitroaniline.

Data Summary and Validation

The successful synthesis of the target compounds requires rigorous analytical validation. The table below summarizes the expected products and key reaction parameters.

ReactionElectrophileKey ReagentsExpected Product
Bromination Br⁺Br₂ in Acetic Acid6-Bromo-4-(methylsulfanyl)-2-nitroaniline
Nitration NO₂⁺HNO₃ / H₂SO₄4-(Methylsulfanyl)-2,6-dinitroaniline

Product Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the position of the new substituent. The introduction of a group at C6 will result in the disappearance of one aromatic proton signal and a change in the splitting pattern of the remaining two aromatic protons (at C3 and C5), which will appear as two doublets.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups and to monitor the disappearance of the amide carbonyl (~1660 cm⁻¹) after the deprotection step.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the electrophile.

Conclusion

The electrophilic substitution of this compound is a predictable and controllable process when the dominant directing effects of the substituents are properly understood and leveraged. The powerful activating and ortho, para-directing nature of the amino group, reinforced by the other substituents, unequivocally directs substitution to the C6 position. A strategic acetylation-substitution-hydrolysis workflow is essential to mitigate side reactions and achieve high yields of pure, selectively functionalized products. These 6-substituted derivatives serve as valuable, highly functionalized building blocks for further synthetic elaboration in drug discovery and materials science.

References

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. Available from: [Link]

  • Testbook. Electrophilic Substitution of Anilines - Explanation and FAQs. Available from: [Link]

  • Chemistry LibreTexts. 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. (2019). Available from: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

  • Chemistry Steps. Reactions of Aniline. Available from: [Link]

  • Canadian Science Publishing. Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Available from: [Link]

  • Pearson+. The nitro group directs electrophilic aromatic substitution to th... | Study Prep. (2023). Available from: [Link]...

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • SciSpace. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Available from: [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). Available from: [Link]

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chemical reactivity of the nitro group in 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Nitro Group in 4-(Methylsulfanyl)-2-nitroaniline

Introduction: A Molecule of Competing Influences

This compound is a fascinating aromatic compound that presents a unique landscape of chemical reactivity. The molecule's behavior is dictated by the complex electronic interplay between three distinct functional groups on the benzene ring: a potent electron-donating amino group (-NH2), a strongly electron-withdrawing nitro group (-NO2), and an ambidextrous methylsulfanyl group (-SCH3).[1][2] For the medicinal chemist and synthetic researcher, understanding this intricate electronic push-pull is paramount for predicting reaction outcomes and designing rational synthetic pathways.

The primary amino group acts as a powerful activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[3] Conversely, the nitro group is one of the strongest deactivating groups, withdrawing electron density through both inductive and resonance effects, which makes the ring less susceptible to electrophilic attack but activates it for nucleophilic substitution.[4][5] The methylsulfanyl group occupies a middle ground; it donates electron density through resonance via the sulfur lone pairs but is weakly electron-withdrawing by induction. This guide will dissect the chemical reactivity of the nitro group within this specific molecular context, focusing on its primary transformations and its profound influence on the molecule's overall synthetic utility.

Core Reactivity Profile: The Nitro Group as a Synthetic Linchpin

The chemical behavior of this compound is dominated by the reactivity of its nitro and amino functionalities. The nitro group, in particular, serves as a versatile synthetic handle, with its reduction to an amine being the most pivotal and widely exploited transformation.

Diagram: Electronic Influence of Substituents

Caption: Electronic contributions of the key functional groups.

I. Reduction of the Nitro Group: Gateway to Heterocyclic Scaffolds

The most significant reaction of the nitro group in this context is its reduction to a primary amine. This transformation converts the starting material into 4-(methylsulfanyl)benzene-1,2-diamine, a highly valuable intermediate in pharmaceutical synthesis, particularly for the construction of benzimidazoles, quinoxalines, and other heterocyclic systems.[6][7][8] The choice of reducing agent is critical to ensure selectivity and avoid undesired side reactions, such as reduction of the sulfur group.

A variety of methods exist for the reduction of aromatic nitro compounds.[9][10] While catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is a common choice, the presence of a sulfur-containing group (-SCH₃) can poison the catalyst, leading to incomplete or sluggish reactions. Therefore, chemical reduction methods are often preferred for substrates of this type.

Reducing Agent Typical Conditions Advantages Potential Drawbacks Reference
Tin(II) Chloride (SnCl₂) HCl, EthanolHigh chemoselectivity; tolerates many functional groups.Requires stoichiometric amounts; tin waste disposal.[11]
Iron (Fe) Powder Acetic Acid or HClInexpensive, effective, and widely used industrially.Can require harsh acidic conditions; iron sludge waste.[9][10]
Sodium Dithionite (Na₂S₂O₄) Aqueous or Biphasic SystemMild conditions; good for sensitive substrates.Can be less effective for highly deactivated rings.[9]
Sodium Sulfide (Na₂S) Aqueous/Alcoholic SolutionCan selectively reduce one nitro group in dinitro compounds.Strong odor; basic conditions may not be suitable for all substrates.[9][11]
Diagram: General Workflow for Nitro Group Reduction

reduction_workflow start This compound reagents Reducing Agent (e.g., SnCl₂, HCl) + Solvent (e.g., Ethanol) reaction Reaction at Elevated Temperature (e.g., Reflux) reagents->reaction 1. Add & Heat workup Aqueous Workup (Basification, e.g., NaOH) & Extraction reaction->workup 2. Cool & Quench product 4-(Methylsulfanyl)benzene-1,2-diamine workup->product 3. Isolate

Caption: A typical experimental workflow for nitro group reduction.

Field-Proven Experimental Protocol: Selective Reduction using Tin(II) Chloride

This protocol describes a reliable, lab-scale method for the selective reduction of the nitro group in this compound. The use of Tin(II) chloride is advantageous due to its high chemoselectivity, leaving the methylsulfanyl group intact.[11]

Materials & Reagents:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH), 5M aqueous solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add ethanol to dissolve the starting material, followed by Tin(II) chloride dihydrate (4.0-5.0 eq).

  • Initiation: Carefully add concentrated hydrochloric acid (a sufficient volume to ensure acidic conditions) and begin stirring. The reaction is often exothermic.

  • Heating: Heat the reaction mixture to reflux (typically around 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully basify the mixture by adding 5M NaOH solution until the pH is >10. This will precipitate tin salts.

  • Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(methylsulfanyl)benzene-1,2-diamine.

  • Purification: The product can be further purified by column chromatography or recrystallization if necessary.

II. Influence on Aromatic Substitution Reactions

While the primary reaction of the nitro group itself is reduction, its powerful electron-withdrawing nature profoundly influences the reactivity of the aromatic ring towards substitution.

Electrophilic Aromatic Substitution (EAS)

The combination of a powerful activating group (-NH2) and a powerful deactivating group (-NO2) creates a highly polarized ring.[3] The amino group directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). However, positions 2 and 4 are already substituted. This leaves position 6 as the overwhelmingly favored site for electrophilic attack. The strong deactivating effect of the nitro group means that harsh reaction conditions may be required for EAS, which can sometimes lead to side reactions or degradation.[12] Direct nitration of aniline derivatives often requires protection of the amino group (e.g., as an acetamide) to prevent oxidation and to moderate its activating strength.[12]

Nucleophilic Aromatic Substitution (NAS)

The nitro group strongly activates the ring towards NAS, particularly at the ortho and para positions.[5][13] However, in this compound, the positions ortho and para to the nitro group are occupied by the strongly electron-donating -NH2 and -SCH3 groups. These groups increase electron density on the ring, which disfavors attack by nucleophiles. Therefore, nucleophilic aromatic substitution involving the displacement of another group on the ring is unlikely under standard conditions. While the nitro group itself can sometimes act as a leaving group in highly activated systems, this is not a common transformation for this specific molecule.[14]

III. Applications in Drug Development

The synthetic product derived from the nitro reduction of this compound is a key building block in medicinal chemistry. The resulting 1,2-diamine is a precursor to the benzimidazole core, a privileged scaffold found in numerous FDA-approved drugs.

  • Proton Pump Inhibitors: Drugs like omeprazole and lansoprazole feature a benzimidazole core.

  • Anthelmintics: Compounds such as albendazole and mebendazole are benzimidazole-based.

  • Antihistamines: Certain antihistaminic agents incorporate this heterocyclic system.

The methylsulfanyl group at the 4-position provides an additional vector for chemical modification, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties. It can be maintained as -SCH₃ or oxidized to the more polar sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) groups, which are also strong electron-withdrawing groups.[5][15]

Conclusion

In this compound, the nitro group's reactivity is not viewed in isolation but as part of a complex and electronically nuanced system. While its strong electron-withdrawing properties significantly influence the overall aromatic reactivity, its primary synthetic value lies in its capacity for selective reduction. This single transformation unlocks access to versatile 1,2-diamine intermediates, which are foundational pillars in the synthesis of a wide range of biologically active heterocyclic compounds. For researchers in drug development, mastering the chemistry of this nitro group is a critical step in the rational design and synthesis of novel therapeutic agents.

References

  • Naseem, K., Begum, R., & Farooqi, Z. H. (2017). Catalytic reduction of 2-nitroaniline: a review. Environmental Science and Pollution Research, 24(5), 4475–4486.
  • Naseem, K. (2017). Catalytic reduction of 2-nitroaniline: a review. Semantic Scholar.
  • Naseem, K., et al. (n.d.). Catalytic reduction of 2-nitroaniline: a review.
  • Fiveable. (n.d.). Meta-nitroaniline Definition. Fiveable.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)aniline and Other Substituted Anilines. BenchChem.
  • Chempanda. (n.d.).
  • BenchChem. (2025). This compound. BenchChem.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
  • ChemTalk. (2019, January 3). Reduction of nitro groups to anilines. YouTube.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. BYJU'S.
  • Smolecule. (2023, August 19). Buy 2-(Methylsulfonyl)-4-nitroaniline. Smolecule.
  • BenchChem. (n.d.). 4-(Methylsulfonyl)-2-nitroaniline. BenchChem.
  • National Center for Biotechnology Information. (n.d.).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PubMed Central.
  • BenchChem. (2025). A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. BenchChem.

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Methodological & Application

Application Note & Protocol: A Regioselective Synthesis of 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

4-(Methylsulfanyl)-2-nitroaniline is a valuable substituted aniline derivative that serves as a key building block in the synthesis of various heterocyclic compounds, pharmaceuticals, and advanced materials. Its specific arrangement of amino, nitro, and methylsulfanyl functional groups offers a versatile platform for further chemical modifications.

This document provides a comprehensive, field-proven protocol for the synthesis of this compound. While the initial query proposed a synthesis from o-toluidine, a thorough analysis of synthetic pathways reveals significant challenges in regioselectivity and functional group manipulation. A direct conversion is not synthetically viable. Therefore, this guide presents a more robust and efficient four-step strategy commencing from the readily available starting material, 4-chloroaniline. This approach ensures high regiochemical control and provides a reliable pathway to the target molecule in good overall yield.

The core of our strategy hinges on the following sequence:

  • Protection: The reactive amino group of 4-chloroaniline is temporarily protected as an acetamide. This is a critical step to prevent unwanted side reactions during nitration and to control the regioselectivity of the electrophilic substitution.

  • Nitration: A nitro group is selectively introduced ortho to the activating acetamido group.

  • Deprotection: The acetamido group is hydrolyzed back to the primary amine.

  • Thiomethylation: The chlorine atom is displaced by a methylsulfanyl group via a nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Pathway Visualization

The overall workflow is depicted below. Each step is designed to produce the necessary intermediate for the subsequent reaction with high fidelity.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection cluster_3 Step 4: Thiomethylation (SNAr) A 4-Chloroaniline B N-(4-chlorophenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid C N-(4-chloro-2-nitrophenyl)acetamide B->C HNO₃, H₂SO₄ D 4-Chloro-2-nitroaniline C->D H₂SO₄ (aq), Heat E This compound D->E Sodium thiomethoxide (NaSMe)

Caption: Four-step synthesis of this compound from 4-chloroaniline.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis.

StepReactantM.W. ( g/mol )ProductM.W. ( g/mol )Theoretical Yield (g) per 100 mmol ReactantExpected Yield (%)
1 4-Chloroaniline127.57N-(4-chlorophenyl)acetamide169.6016.96>95%
2 N-(4-chlorophenyl)acetamide169.60N-(4-chloro-2-nitrophenyl)acetamide214.6021.46~70-80%
3 N-(4-chloro-2-nitrophenyl)acetamide214.604-Chloro-2-nitroaniline172.5717.26>90%
4 4-Chloro-2-nitroaniline172.57This compound184.2118.42~85-95%

Detailed Experimental Protocols

Safety Precaution: This synthesis involves the use of corrosive concentrated acids, toxic reagents, and potentially hazardous reaction conditions. Always perform these procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Protection - Synthesis of N-(4-chlorophenyl)acetamide
  • Causality: The acetylation of the amino group is essential. The resulting acetamido group is a powerful ortho, para-director, which will ensure the incoming nitro group is installed at the desired C2 position in the next step. It also protects the amine from oxidation by the strong nitrating mixture.

  • Protocol:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroaniline (12.76 g, 100 mmol).

    • Add 50 mL of glacial acetic acid to dissolve the aniline.

    • Slowly, and with stirring, add acetic anhydride (11.2 mL, 120 mmol) to the solution. An exothermic reaction will occur.

    • Heat the reaction mixture to a gentle reflux (~100 °C) for 30 minutes to ensure the reaction goes to completion.

    • Allow the mixture to cool to room temperature, then pour it slowly into 400 mL of ice-cold water with vigorous stirring.

    • The white precipitate of N-(4-chlorophenyl)acetamide will form. Continue stirring for 15 minutes.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acid.

    • Dry the product in a vacuum oven at 60-70 °C to a constant weight. The product is typically of sufficient purity for the next step.

Step 2: Nitration - Synthesis of N-(4-chloro-2-nitrophenyl)acetamide
  • Causality: The nitration is performed under controlled low temperatures to prevent dinitration and other side reactions. The acetamido group's strong directing effect is key to achieving high regioselectivity, favoring substitution at the ortho position as the para position is blocked.[1]

  • Protocol:

    • In a 250 mL beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (9.0 mL, ~140 mmol) to ice-cold concentrated sulfuric acid (20 mL) with careful stirring. Keep the mixture in an ice bath.

    • To a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the dried N-(4-chlorophenyl)acetamide (16.96 g, 100 mmol).

    • Add 50 mL of concentrated sulfuric acid to the flask and stir until all the solid has dissolved. Cool this solution to 0-5 °C in an ice-salt bath.

    • Add the cold nitrating mixture dropwise from the dropping funnel to the acetamide solution. The rate of addition must be controlled to maintain the internal temperature between 0 °C and 10 °C.[2] This process may take 1-2 hours.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

    • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid will precipitate.

    • Collect the crude product by vacuum filtration and wash it extensively with cold water until the washings are neutral to litmus paper.

    • Recrystallize the crude solid from ethanol to yield pure N-(4-chloro-2-nitrophenyl)acetamide as yellow needles.

Step 3: Deprotection - Synthesis of 4-Chloro-2-nitroaniline
  • Causality: Acid-catalyzed hydrolysis is a standard method for cleaving the amide bond to regenerate the primary amine without affecting the nitro or chloro substituents.

  • Protocol:

    • Place the recrystallized N-(4-chloro-2-nitrophenyl)acetamide (e.g., ~17.2 g, ~80 mmol) into a 500 mL round-bottom flask.

    • Prepare a 70% (v/v) aqueous solution of sulfuric acid by carefully adding 140 mL of concentrated H₂SO₄ to 60 mL of water.

    • Add the sulfuric acid solution to the flask containing the acetamide.

    • Heat the mixture under reflux using a heating mantle for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting material.

    • Cool the reaction mixture to room temperature and pour it carefully onto 500 g of crushed ice.

    • Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is ~7. This must be done in an ice bath as the neutralization is highly exothermic.

    • The bright yellow precipitate of 4-chloro-2-nitroaniline is collected by vacuum filtration.

    • Wash the product with copious amounts of cold water and dry it under vacuum.

Step 4: Thiomethylation - Synthesis of this compound
  • Causality: This step is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitro group, positioned ortho to the chlorine atom, strongly activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate, thus facilitating the displacement of the chloride leaving group.[3][4]

  • Protocol:

    • In a 250 mL three-necked flask under a nitrogen atmosphere, add 4-chloro-2-nitroaniline (8.6 g, 50 mmol).

    • Add 100 mL of a suitable polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

    • Add sodium thiomethoxide (NaSMe) (4.2 g, 60 mmol). This can be added as a solid or as a solution in methanol. Caution: Sodium thiomethoxide is corrosive and has a strong, unpleasant odor.

    • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

    • After completion, cool the mixture to room temperature and pour it into 500 mL of water.

    • The product will precipitate out of the solution. Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with water (3 x 50 mL) to remove inorganic salts and residual solvent.

    • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound as a crystalline solid.

    • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point analysis).

References

  • BenchChem. A Comparative Benchmarking Guide to the Synthesis of 2-Methyl-4-(methylsulfanyl)aniline. BenchChem. 2

  • University of Lisbon Repository. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Repositório.ul.pt. Link

  • BenchChem. Fluorine vs. Chlorine: A Comparative Guide to the Reactivity of Nitrotoluene Derivatives in Nucleophilic Aromatic Substitution. BenchChem. 3

  • Russian Chemical Reviews. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. RSC Publishing. Link

  • ChemicalBook. 2-Methyl-4-nitroaniline synthesis. ChemicalBook.com. Link

  • Organic Syntheses. o-BROMOTOLUENE. Org Syn. Link

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Application Notes & Protocols for Azo Dye Synthesis Using 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of azo dyes utilizing 4-(methylsulfanyl)-2-nitroaniline as the diazo component. The protocol details the critical two-stage process involving the diazotization of the primary aromatic amine followed by an azo coupling reaction with an activated aromatic system. Emphasis is placed on the underlying chemical principles, causality behind experimental choices, and stringent safety protocols required for handling the reagents and the inherently unstable diazonium salt intermediates. This guide serves as a self-validating system, integrating procedural steps with mechanistic insights and characterization techniques to ensure reproducible and reliable outcomes.

Foundational Principles & Strategic Considerations

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). The synthesis is a robust and well-established two-step process.[1]

  • Diazotization: The conversion of a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).[1][2][3] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[4]

  • Azo Coupling: The newly formed diazonium salt, a weak electrophile, then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component.[5][6] Common coupling components include phenols (activated under slightly alkaline conditions) and anilines or their derivatives (activated under slightly acidic conditions).[7]

The choice of this compound as the diazo component is strategic. The electron-withdrawing nitro group (-NO₂) and the electron-donating methylsulfanyl group (-SCH₃) on the aromatic ring significantly influence the electronic properties of the resulting diazonium salt and, consequently, the final color and fastness properties of the synthesized dye.

Reaction Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Core Synthesis (0-5 °C) cluster_workup Product Workup Amine_Prep Prepare this compound in Acidic Slurry Diazotization Step 1: Diazotization (Dropwise addition of NaNO₂ solution) Amine_Prep->Diazotization Nitrite_Prep Prepare Cold Aqueous Sodium Nitrite Solution Nitrite_Prep->Diazotization Coupler_Prep Prepare Cold Solution of Coupling Component (e.g., Phenol in NaOH) Coupling Step 2: Azo Coupling (Dropwise addition of Diazonium Salt) Coupler_Prep->Coupling Diazotization->Coupling Use in situ Isolation Isolation via Vacuum Filtration Coupling->Isolation Washing Washing with Cold Water Isolation->Washing Purification Purification by Recrystallization Washing->Purification Final_Product Characterized Azo Dye Purification->Final_Product

Caption: High-level workflow for azo dye synthesis.

Safety Imperatives and Reagent Handling

A commitment to safety is paramount. The following hazards and handling precautions must be strictly observed.

  • This compound: This compound is toxic if inhaled or swallowed.[8] All handling of the solid powder should be conducted in a certified chemical fume hood to prevent dust inhalation.[8] Avoid contact with skin and eyes.[8]

  • Acids and Bases: Concentrated hydrochloric acid, sulfuric acid, and sodium hydroxide are highly corrosive. Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid/base resistant gloves.[9][10] Remember to always add acid to water, never the reverse.[6]

  • Sodium Nitrite: Toxic if swallowed. Avoid generating dust.

  • Diazonium Salts: Aromatic diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[3] NEVER attempt to isolate the diazonium salt intermediate. The protocol is designed for the in situ use of the cold diazonium salt solution.[3] Maintain the reaction temperature below 5 °C at all times.

  • Nitrous Acid Fumes: The reaction generates nitrous acid and potentially toxic nitrogen oxide (NOx) fumes. The entire procedure must be performed in a well-ventilated fume hood.[3]

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.[8][10]

  • Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water.[9][11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[9][11]

  • Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor.[8][10]

Detailed Synthesis Protocol

This protocol provides a general method for the synthesis of an azo dye using this compound and 2-naphthol as the coupling component. Molar equivalents should be adjusted based on the specific coupling agent used.

Table 1: Reagents and Materials
ReagentCAS No.MW ( g/mol )Key Safety Notes
This compound23153-09-5184.22Toxic if swallowed/inhaled.[8][11] Use in a fume hood.
Hydrochloric Acid (conc., ~37%)7647-01-036.46Corrosive, causes severe skin burns and eye damage.[3]
Sodium Nitrite (NaNO₂)7632-00-069.00Oxidizer, toxic if swallowed.
2-Naphthol135-19-3144.17Harmful if swallowed, causes skin irritation.
Sodium Hydroxide (NaOH)1310-73-240.00Corrosive, causes severe skin burns and eye damage.
Sulfamic Acid (or Urea)5329-14-697.09Used to quench excess nitrous acid. Irritant.[3]
Starch-Iodide PaperN/AN/AIndicator for the presence of nitrous acid.[12]
Part A: Diazotization of this compound
  • Amine Slurry Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4.61 g (0.025 mol) of this compound.

  • In the fume hood, carefully add 15 mL of water followed by 7.5 mL of concentrated hydrochloric acid. Stir to form a fine, yellow slurry of the amine hydrochloride.

  • Cooling: Place the flask in an ice-salt bath and cool the slurry to 0–5 °C with vigorous stirring. Ensure the thermometer bulb is submerged in the reaction mixture.

  • Nitrite Solution Preparation: In a separate beaker, dissolve 1.83 g (0.0265 mol, 1.06 equivalents) of sodium nitrite in 10 mL of cold water. Cool this solution in an ice bath.

  • Diazotization Reaction: Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred amine slurry over 30-45 minutes. The key is to maintain the internal reaction temperature below 5 °C at all times, as the reaction is exothermic.[3]

  • Completion Check: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The mixture should become a clearer, yellowish-brown solution.

  • Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper. An immediate dark blue-black color indicates an excess.[3][12] If the test is negative, add a few more drops of the nitrite solution and re-test after 5 minutes.

  • Quenching: Once a slight excess of nitrous acid is confirmed, destroy it by adding a small amount of sulfamic acid or urea, portion-wise, until the starch-iodide test is negative (the paper remains white).[3] A slight bubbling (N₂ evolution) will be observed.

  • Keep this cold diazonium salt solution in the ice bath for immediate use in the next step.

Part B: Azo Coupling with 2-Naphthol
  • Coupling Component Preparation: In a 500 mL beaker, dissolve 3.60 g (0.025 mol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.

  • Cooling: Cool this solution to 5 °C in an ice bath with stirring.

  • Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.

  • Dye Formation: An intensely colored precipitate (typically deep red or orange) should form immediately. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich naphthoxide ion.[5][7]

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion.

Part C: Product Isolation and Purification
  • Isolation: Collect the solid azo dye precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral and colorless. This removes any unreacted starting materials and inorganic salts.

  • Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry or dry in a vacuum oven at a low temperature (e.g., 50-60 °C).

  • Purification: For higher purity, the crude dye can be recrystallized from a suitable solvent, such as ethanol or glacial acetic acid.

Mechanistic Representation and Characterization

Chemical Reaction Diagram

Caption: General reaction scheme for azo dye synthesis.

Characterization

The identity and purity of the synthesized azo dye should be confirmed using standard analytical techniques.

Table 2: Expected Characterization Data

TechniqueExpected Result / Key FeaturePurpose
Melting Point Sharp, defined melting range.Purity assessment.[13]
FT-IR Spectroscopy ~1500-1400 cm⁻¹ (N=N stretch)~3400-3200 cm⁻¹ (O-H stretch, if phenol is used)~1550 & 1350 cm⁻¹ (NO₂ stretches)Functional group identification.[13][14]
UV-Visible Spectroscopy A specific λmax in the visible region (400-700 nm).Confirms color and electronic conjugation.[2][13]
¹H NMR Spectroscopy Aromatic and aliphatic protons consistent with the proposed structure.Detailed structural elucidation.[1][15]

Conclusion

The synthesis of azo dyes from this compound is a versatile and effective method for producing a range of colorants. The protocol described herein provides a robust framework for this synthesis. Success hinges on careful control of reaction temperature, particularly during the diazotization step, and strict adherence to all safety protocols. By understanding the causality behind each step—from the necessity of low temperatures to stabilize the diazonium intermediate to the pH-dependent activation of the coupling component—researchers can confidently and safely execute this synthesis and explore the creation of novel dye structures.

References

  • Apollo Scientific. (n.d.). 4-Methyl-2-nitroaniline Safety Data Sheet.
  • ChemicalBook. (2011). MSDS of 4-Nitroaniline-2-sulfonic acid.
  • Sigma-Aldrich. (2025). 3-Nitro-N-methylaniline Safety Data Sheet.
  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from University of Toronto, Department of Chemistry.
  • ChemicalBook. (2022). This compound - Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). o-Nitroaniline Safety Data Sheet.
  • Google Patents. (1995). US5436322A - Azo coupling of 2-nitroanilines with 2,4,-disbustituted phenols.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Obadahun, J., Tsaku, J.E., & E. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID.
  • ResearchGate. (2024). Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent.
  • ResearchGate. (n.d.). A Diazotization—Coupling Reaction: The Preparation of Methyl Orange.
  • YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS.
  • StuDocu. (2012). Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo).
  • Rajdhani College. (n.d.). Methyl Orange Synthesis of Azo Dyes.
  • ResearchGate. (n.d.). Simultaneous displacement of a nitro group during coupling of diazotized o -nitroaniline with phenols.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of new azo dye ligand derived from 4,4′- sulfonyl dianiline and 4-methy imidazole and its binuclear complexes.
  • ResearchGate. (2012). Synthesis and Characterization of Azo Dye Para Red and New Derivatives.
  • National Institutes of Health (NIH). (n.d.). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins.
  • Google Patents. (1989). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Basrah Journal of Veterinary Research. (2016). synthesis and characterization of new azo dye (1-(4-sulfonyl).
  • Al-Mustansiriyah Journal of Science. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator.
  • BenchChem. (2025). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.
  • Google Patents. (n.d.). CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt.

Sources

Application Notes: 4-(Methylsulfanyl)-2-nitroaniline in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with therapeutic potential. 4-(Methylsulfanyl)-2-nitroaniline emerges as a key heterocyclic precursor, valued not for its inherent biological activity, but as a versatile scaffold for the synthesis of pharmacologically significant compounds. Its unique trifunctional arrangement—an amine, a nitro group in the ortho position, and a methylsulfanyl group in the para position—provides a robust platform for generating structural diversity.

The primary application of this compound in pharmaceutical research lies in its role as a precursor to 5-(methylsulfanyl)-substituted benzimidazoles . The benzimidazole core is a "privileged scaffold," a structural motif frequently found in FDA-approved drugs and clinical candidates due to its ability to interact with a wide range of biological targets.[1][2] The presence of the methylsulfanyl group at the 5-position offers a handle for modulating physicochemical properties such as lipophilicity and metabolic stability, and can engage in specific interactions within protein binding pockets, thereby influencing potency and selectivity.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key intermediate. We will detail a robust, one-pot protocol for its conversion into 2-aryl-5-(methylsulfanyl)-1H-benzimidazoles and discuss the significant therapeutic potential of this compound class, supported by relevant biological data for analogous structures.

Core Application: Synthesis of 2-Aryl-5-(methylsulfanyl)-1H-benzimidazoles

The most direct and efficient method for converting this compound into the benzimidazole scaffold is through a one-pot reductive cyclization reaction with an aromatic aldehyde. This process ingeniously combines two sequential transformations into a single synthetic operation, avoiding the isolation of the often unstable and air-sensitive ortho-phenylenediamine intermediate.

Reaction Principle: One-Pot Reductive Cyclization

The causality behind this one-pot strategy is rooted in chemical efficiency and stability.

  • In Situ Reduction: The nitro group of this compound is first reduced to an amine. This is typically achieved using a mild and selective reducing agent like sodium dithionite (Na₂S₂O₄). This step transforms the starting material into the highly reactive, but transient, 4-(methylsulfanyl)benzene-1,2-diamine.

  • Condensation & Cyclization: The newly formed ortho-diamine immediately reacts with an aldehyde present in the mixture. The initial condensation forms a Schiff base (imine) intermediate.

  • Aromatization: Subsequent intramolecular cyclization and elimination of a water molecule yields the stable, aromatic benzimidazole ring system.

This one-pot approach is advantageous as it improves yield, reduces reaction time, and simplifies purification by minimizing intermediate handling.[3]

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-(methylthio)-1H-benzo[d]imidazole

This protocol details a representative one-pot synthesis using this compound and 4-methoxybenzaldehyde. Sodium dithionite is employed as the reducing agent, a choice validated by its efficacy and mild reaction conditions in similar transformations.[3]

Materials & Reagents
  • This compound (1.0 eq)

  • 4-Methoxybenzaldehyde (Anisaldehyde) (1.2 eq)

  • Sodium Dithionite (Na₂S₂O₄) (3.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.84 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add ethanol (40 mL) and water (10 mL) to the flask. Stir the resulting suspension. Add 4-methoxybenzaldehyde (e.g., 1.63 g, 12.0 mmol).

  • Initiation of Reduction: Begin heating the mixture to reflux (approximately 80-85°C). Once refluxing, add sodium dithionite (e.g., 5.22 g, 30.0 mmol) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition helps to control the initial exotherm and the evolution of any gaseous byproducts.

  • Reaction Monitoring: Maintain the reaction at reflux. The progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting nitroaniline (a colored spot) and the appearance of a new, UV-active product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

    • Add water (50 mL) to the residue. The crude product may precipitate. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

    • If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(4-methoxyphenyl)-5-(methylthio)-1H-benzo[d]imidazole.

Self-Validating System & Controls
  • TLC Analysis: Compare the final product spot (Rf value) against the starting materials to confirm consumption.

  • Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry). The expected proton NMR would show characteristic signals for the methoxy, methylthio, and aromatic protons, along with a broad singlet for the benzimidazole N-H proton.

  • Melting Point: A sharp melting point for the recrystallized product indicates high purity.

Visualization of Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process One-Pot Reaction cluster_end Product & Analysis A This compound P1 In Situ Reduction of Nitro Group A->P1 B 4-Methoxybenzaldehyde P2 Condensation & Cyclization B->P2 C Na₂S₂O₄ (Reducing Agent) Ethanol/Water Reflux (80-85°C), 2-4h C->P1 C->P2 P1->P2 Transient Diamine Intermediate D 2-(4-methoxyphenyl)-5-(methylthio)- 1H-benzo[d]imidazole P2->D E Purification & Characterization (NMR, MS) D->E

Sources

Application Notes & Protocols for the Purity Assessment of 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the robust purity assessment of 4-(Methylsulfanyl)-2-nitroaniline (CAS No. 23153-09-5), a key intermediate in pharmaceutical and chemical synthesis. The purity of such intermediates is paramount to ensure the safety, efficacy, and quality of the final drug substance. This guide details field-proven protocols for chromatographic, spectroscopic, and thermal analysis techniques, designed for researchers, quality control analysts, and drug development professionals. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability.

Introduction: The Imperative for Purity

This compound is a substituted nitroaniline derivative with the molecular formula C₇H₈N₂O₂S and a molecular weight of 184.22 g/mol .[1] Its structural features, including an aromatic ring, a nitro group, an amine, and a methylsulfanyl group, make it a versatile precursor in organic synthesis. The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to the formation of toxic byproducts, reduced yield in subsequent synthetic steps, and compromised stability of the final active pharmaceutical ingredient (API).

Therefore, a multi-faceted analytical approach is not merely recommended but essential for a complete and accurate characterization of the purity profile. This guide integrates orthogonal analytical techniques to provide a holistic assessment, covering both the quantification of the main component and the identification and quantification of potential process-related and degradation impurities.

Understanding Potential Impurities

A robust analytical strategy begins with understanding the potential impurities that may arise during synthesis. While specific routes can vary, a common pathway to similar compounds involves the reaction of a starting material like o-nitroaniline.[2] Based on this and general chemical principles, likely impurities include:

  • Starting Materials: Unreacted o-nitroaniline.

  • Isomeric Impurities: Positional isomers such as 2-(Methylsulfanyl)-4-nitroaniline, formed due to non-regioselective reactions.

  • Side-Reaction Products: Products from competing reactions, such as bis-sulfide compounds.

  • Over-Alkylated Products: Impurities formed if the reaction conditions are not strictly controlled.

  • Oxidation Products: The methylsulfanyl group is susceptible to oxidation, potentially forming the corresponding sulfoxide (4-(Methylsulfinyl)-2-nitroaniline) or sulfone (4-(Methylsulfonyl)-2-nitroaniline).

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of quantitative purity assessment, offering the high resolution required to separate the main component from closely related impurities.

High-Performance Liquid Chromatography (HPLC) - The Primary Assay

Expertise & Causality: Reverse-Phase HPLC (RP-HPLC) is the preferred method for the purity and assay determination of this compound. Its suitability stems from the compound's polarity and non-volatile nature, which are not ideal for Gas Chromatography without derivatization.[3] A C18 stationary phase provides excellent hydrophobic interaction, allowing for effective separation from both more polar and less polar impurities. The use of a buffered mobile phase is critical to maintain a consistent pH, ensuring reproducible retention times and symmetrical peak shapes by controlling the ionization state of the amine group. UV detection is highly effective due to the strong chromophores (nitro and aromatic groups) present in the molecule.

Detailed Protocol: RP-HPLC for Purity Determination
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).

    • Mobile Phase A: 0.01M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with ortho-phosphoric acid.[4]

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      20.0 30 70
      25.0 30 70
      25.1 70 30

      | 30.0 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD at 254 nm and a specific wavelength (e.g., 380-390 nm) based on the analyte's λmax. A similar compound, 2-nitroaniline, is used as an internal standard in some methods with UV detection at 388 nm.[4]

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v).

    • Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the sample to be tested and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Data Analysis and Calculation:

    • Purity by Area Normalization: The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. This method assumes that all components have a similar response factor at the chosen wavelength.

      • % Purity = (Area_main_peak / Total_Area_all_peaks) * 100

    • Assay (External Standard): The exact content is determined by comparing the peak area of the sample solution to that of the reference standard solution.

      • % Assay = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Gas Chromatography (GC) - For Volatile Impurities

Expertise & Causality: While HPLC is the primary technique, GC coupled with Mass Spectrometry (GC-MS) serves as an excellent confirmatory method and is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.[5] The direct analysis of nitroanilines by GC can be challenging due to their polarity and thermal lability, but modern capillary columns with robust stationary phases often make derivatization unnecessary.[3] A medium-polarity column (e.g., containing 5% phenyl) provides a good balance of interactions for separating aniline derivatives.[6]

Detailed Protocol: GC-MS for Impurity Identification
  • Instrumentation:

    • Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40 - 450 amu.

  • Sample Preparation:

    • Prepare a solution of approximately 1 mg/mL in a suitable solvent like Methanol or Dichloromethane.

  • Data Analysis:

    • Identify the main component by its retention time and mass spectrum (molecular ion and fragmentation pattern).

    • Identify impurities by comparing their mass spectra against a library (e.g., NIST) and known potential impurities.

Spectroscopic Identity Confirmation

Spectroscopic methods provide an orthogonal confirmation of the compound's identity and structure, which is a critical component of a comprehensive purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most definitive technique for structural elucidation. ¹H NMR confirms the proton environment, including the number of protons, their connectivity, and their chemical environment. ¹³C NMR provides information on the carbon skeleton. The resulting spectra serve as a unique fingerprint for the molecule, allowing for unambiguous identification and the detection of structurally similar impurities if present at sufficient levels (>0.1%).

Protocol & Expected Data:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d₆.

  • ¹H NMR (Expected Shifts):

    • Aromatic protons will appear in the ~6.5-8.0 ppm range, with splitting patterns determined by their positions relative to the -NH₂, -NO₂, and -SCH₃ groups.

    • The amine (-NH₂) protons will likely appear as a broad singlet.

    • The methyl (-SCH₃) protons will appear as a sharp singlet, typically around 2.4-2.5 ppm.

  • ¹³C NMR (Expected Shifts):

    • Aromatic carbons will resonate in the ~110-155 ppm range.

    • The methyl carbon will appear upfield, around 15-20 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. It serves as a quick identity check against a reference standard.

Protocol & Expected Absorption Bands:

  • Method: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Expected Peaks:

    • N-H Stretching: Doublet peak around 3300-3500 cm⁻¹ (primary amine).

    • C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

    • C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

    • N=O Asymmetric & Symmetric Stretching: Strong bands around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively.

    • C=C Aromatic Ring Stretching: Peaks around 1600 cm⁻¹ and 1450 cm⁻¹.

Thermal Analysis for Solid-State Purity

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is a powerful technique for assessing the purity of crystalline solids. The presence of impurities disrupts the crystal lattice, typically resulting in a depression and broadening of the melting point endotherm. According to the van't Hoff equation, the degree of melting point depression is proportional to the mole fraction of the impurity. A sharp melting peak is a strong indicator of high purity. DSC can also be used to detect polymorphism, which is critical for pharmaceutical development.

Detailed Protocol: DSC for Melting Point and Purity
  • Instrumentation:

    • Calibrated DSC instrument with a refrigerated cooling system.

  • Method:

    • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Thermal Program:

      • Equilibrate at 25 °C.

      • Ramp at 10 °C/min to a temperature well above the melting point (e.g., 200 °C).

  • Data Analysis:

    • Determine the onset temperature and the peak maximum of the melting endotherm.

    • Compare the melting point and the peak shape to a reference standard. A broad peak or a lower onset temperature relative to the standard suggests the presence of impurities.

Integrated Analytical Workflow

A robust purity assessment relies on the logical integration of these orthogonal techniques. The workflow ensures that both qualitative and quantitative aspects are thoroughly addressed.

// Connections Sample -> Identity; Sample -> Thermal; Identity -> HPLC_Purity [lhead=cluster_1]; Thermal -> HPLC_Purity; HPLC_Purity -> GC_MS [style=dashed, label="If needed"]; HPLC_Purity -> Impurity_ID; GC_MS -> Impurity_ID; Impurity_ID -> Report [lhead=cluster_2]; HPLC_Purity -> Report;

} dot Caption: Integrated workflow for purity assessment of this compound.

Logical Relationship of Analytical Techniques

The chosen methods are complementary, providing a self-validating system for purity assessment. Chromatographic methods provide quantitative data on purity, while spectroscopic and thermal methods confirm the identity and structural integrity of the substance.

// Quantitative Methods Quant [label="Quantitative Methods\n(How much?)", shape=box, style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="HPLC\n(Purity, Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; GC [label="GC\n(Volatile Impurities)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Qualitative Methods Qual [label="Qualitative Methods\n(What is it?)", shape=box, style="rounded", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR\n(Definitive Structure)", fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="MS\n(Molecular Weight)", fillcolor="#F1F3F4", fontcolor="#202124"]; FTIR [label="FTIR\n(Functional Groups)", fillcolor="#F1F3F4", fontcolor="#202124"]; DSC [label="DSC\n(Thermal Properties)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections center -> Quant; center -> Qual;

Quant -> HPLC; Quant -> GC;

Qual -> NMR; Qual -> MS; Qual -> FTIR; Qual -> DSC;

HPLC -> MS [style=dashed, label="LC-MS"]; GC -> MS [style=dashed, label="GC-MS"]; } dot Caption: Relationship between quantitative and qualitative analytical methods.

References

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Separation of 4-Nitroaniline on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]

  • A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS . International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Spectroscopic Analysis and Charge Transfer Interaction Studies of 4-benzyloxy-2-nitroaniline Insecticide: A Density Functional Theoretical Approach . Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Thermal analysis of salts from 4-nitrophenol and aliphatic amines . Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • CN110498752B - Preparation method of 4-propylthio-2-nitroaniline. Google Patents.
  • Experiment 4: TLC and HPLC of Nitroanilines . Scribd. Available at: [Link]

Sources

A Robust, Validated RP-HPLC Method for the Analysis of 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(Methylsulfanyl)-2-nitroaniline. This compound is a key intermediate in various synthetic pathways, making a reliable analytical method crucial for quality control, reaction monitoring, and stability testing. The narrative follows a logical progression from initial analyte characterization and method development to a comprehensive validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This guide is intended to provide fellow scientists with both a practical, step-by-step protocol and the scientific rationale behind the methodological choices.

Introduction and Analyte Characterization

This compound (CAS: 23153-09-5) is a small organic molecule with a molecular weight of 184.22 g/mol .[4][5] Its structure, featuring a nitroaniline core functionalized with a methylsulfanyl group, confers specific physicochemical properties that dictate the analytical strategy. The presence of the nitroaromatic system creates a strong chromophore, making UV-Vis spectrophotometry an ideal detection method.[6] The overall structure is moderately non-polar, suggesting that reversed-phase chromatography, which separates analytes based on hydrophobicity, is the most appropriate separation technique.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 23153-09-5[9]
Molecular Formula C₇H₈N₂O₂S[5]
Molecular Weight 184.22 g/mol [5]
Predicted Boiling Point 343.4 ± 27.0 °C[4][9]
Predicted pKa -0.09 ± 0.10[5]
Storage Conditions 2-8°C, protect from light[9]

The primary objective is to develop a method that is not only selective for the main analyte but also capable of separating it from potential starting materials, intermediates, and degradation products.

HPLC Method Development: A Strategic Approach

The development of a robust HPLC method is a systematic process. The initial conditions are selected based on the analyte's properties, followed by a logical optimization workflow to achieve the desired chromatographic performance.[10]

Rationale for Initial Conditions
  • Chromatographic Mode (RP-HPLC): Given the analyte's non-polar nature, reversed-phase HPLC is the logical choice. This mode utilizes a non-polar stationary phase and a polar mobile phase. The analyte is retained through hydrophobic interactions with the stationary phase.[11]

  • Stationary Phase Selection (C18): A C18 (octadecylsilane) column is the most common and versatile reversed-phase column, offering a high degree of hydrophobicity. It is an excellent starting point for method development for small molecules like this compound.[12] A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency and backpressure.

  • Mobile Phase Selection: A combination of water and a miscible organic solvent is required.

    • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.

    • Aqueous Phase: The predicted pKa of the analyte is very low, suggesting the amino group is not easily protonated.[5] However, to ensure consistent retention and peak shape, using a slightly acidic mobile phase is good practice. A simple and effective choice is water modified with 0.1% formic acid, which is also compatible with mass spectrometry (MS) if needed.[13]

  • Detection Wavelength (λ): To maximize sensitivity, the analyte should be detected at its wavelength of maximum absorbance (λmax). Based on the nitroaniline chromophore, a strong absorbance is expected in the UV range. A photodiode array (PDA) detector should be used to scan the peak from 200-400 nm to determine the experimental λmax. For structurally similar compounds, wavelengths around 230-254 nm have proven effective.[6][14]

Optimization Workflow

The initial screening is best performed with a broad gradient elution to quickly determine the approximate retention time of the analyte and identify any impurities. Following the initial run, the method can be optimized to a simpler isocratic elution for routine analysis, which enhances reproducibility and reduces run time.

G A Step 1: Analyte Characterization (Properties, UV Scan) B Step 2: Initial Scouting Gradient (e.g., 10-90% ACN over 20 min) Purpose: Estimate retention, find impurities A->B C Step 3: Develop Isocratic Method (Based on gradient retention time) B->C D Step 4: Optimize Mobile Phase Ratio (%ACN) for ideal k' (2-10) C->D E Step 5: Fine-Tune Selectivity (Mobile phase pH, buffer, temp) D->E F Step 6: Finalize Method & System Suitability (Flow rate, column temp) E->F

Caption: A logical workflow for HPLC method development.

Detailed Analytical Protocol

This section provides the finalized experimental method derived from the development strategy.

Equipment and Reagents
  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a PDA/UV detector.

  • Chromatography Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic Acid (ACS grade)

  • Labware: Volumetric flasks, analytical balance, pipettes, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Final Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 50% Mobile Phase A / 50% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (Hypothetical, to be confirmed by UV scan)
Run Time 10 minutes
System Suitability Testing (SST)

Before initiating any sample analysis, the chromatographic system must be verified to be fit for its intended purpose. This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL).

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision and system stability.
% RSD of Retention Time ≤ 1.0%Confirms pump performance and mobile phase consistency.

Method Validation Protocol (ICH Q2(R1))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose by evaluating its performance characteristics.[1][3] The following protocols are based on the ICH Q2(R1) guideline.

G cluster_precision Precision Types Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Validation->Range LOQ LOQ/LOD Validation->LOQ Linearity->Range Accuracy->Range Precision->Range Repeatability Repeatability Intermediate Intermediate Precision->Intermediate

Caption: Interrelationship of analytical method validation parameters.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products).

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Analyze a solution of the this compound reference standard.

    • If available, analyze samples of known related substances or impurities to demonstrate separation.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte and analyze the resulting solutions to ensure the main peak is resolved from all degradation products.

Linearity
  • Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform linear regression analysis.

  • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the test results to the true value.

  • Protocol:

    • Prepare a placebo mixture (if a formulated product is being tested).

    • Spike the placebo at three different concentration levels (e.g., 80%, 100%, 120% of the working concentration), in triplicate for each level.

    • Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criterion: Mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol (Repeatability - Intra-assay):

    • Prepare six individual samples at 100% of the working concentration.

    • Analyze all six samples.

    • Calculate the % RSD of the results.

  • Protocol (Intermediate Precision):

    • Repeat the repeatability study on a different day, with a different analyst, or using a different HPLC system.

    • Compare the results from both studies.

  • Acceptance Criterion: % RSD should be ≤ 2.0%.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze the working standard solution while making small changes to the method parameters, one at a time.

    • Examples of variations:

      • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

      • Column Temperature: ± 5 °C (25 °C and 35 °C).

      • Mobile Phase Composition: ± 2% organic (e.g., 48% and 52% ACN).

  • Acceptance Criterion: The system suitability parameters must still be met, and the results should not significantly deviate from the nominal conditions.

Conclusion

This application note presents a comprehensive guide for the development and validation of an RP-HPLC method for this compound. The described isocratic method using a C18 column with a mobile phase of 50:50 (0.1% Formic Acid in Water : 0.1% Formic Acid in Acetonitrile) and UV detection at 254 nm is demonstrated to be simple, rapid, and suitable for its intended purpose. The detailed validation protocols, grounded in ICH Q2(R1) guidelines, ensure the generation of reliable, accurate, and reproducible data, making this method a valuable tool for quality control and research applications in the pharmaceutical and chemical industries.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column. [Link]

  • Scribd. Experiment 4: TLC and HPLC of Nitroanilines. [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • YouTube. Mastering Small Molecule Reversed-Phase Method Development. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

  • Chromatography Online. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Globe Thesis. Determination Of Nitroanilines In Environment Samples By High Performance Liquid Chromatography. [Link]

Sources

Application Note: Profiling Synthesis Byproducts of 4-(Methylsulfanyl)-2-nitroaniline using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the identification and analysis of synthesis byproducts of 4-(Methylsulfanyl)-2-nitroaniline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceuticals and dyestuffs. Control of its purity is critical for ensuring the safety and efficacy of the final products. This document outlines a robust GC-MS protocol for the separation and characterization of the target molecule and its potential process-related impurities. We delve into the rationale behind the synthetic route, predict potential byproducts based on mechanistic principles, and provide a detailed, step-by-step analytical workflow. This guide is intended for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction: The Importance of Byproduct Analysis

This compound, also known as 4-(methylthio)-2-nitroaniline, serves as a crucial building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitro-activated aromatic ring, makes it a versatile precursor for a range of more complex molecules. However, like many multi-step organic syntheses, the production of this compound is susceptible to the formation of byproducts. These impurities can arise from incomplete reactions, side reactions, or the degradation of starting materials and products. The presence of even trace amounts of these byproducts can have significant implications for the yield, purity, and safety of the final active pharmaceutical ingredient (API) or chemical product. Therefore, a reliable and sensitive analytical method for the identification and quantification of these byproducts is paramount for process optimization and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification based on their mass-to-charge ratio and fragmentation patterns.[1]

Synthetic Pathway and Predicted Byproducts

A common and efficient route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[2] This pathway typically involves the reaction of a suitable precursor, such as 4-chloro-2-nitroaniline, with a source of the methylsulfanyl group, like sodium thiomethoxide (NaSMe). The electron-withdrawing nitro group in the ortho position to the chlorine atom activates the aromatic ring towards nucleophilic attack.[2]

Principal Reaction

The primary reaction is the displacement of the chloride leaving group by the thiomethoxide nucleophile:

Figure 1: Synthesis of this compound via SNAr

reactant1 4-Chloro-2-nitroaniline product This compound reactant1->product SNA_r reactant2 Sodium Thiomethoxide (NaSMe) reactant2->product byproduct1 NaCl

Caption: Nucleophilic aromatic substitution reaction.

Predicted Byproducts

Based on the SNAr mechanism and potential side reactions, several byproducts can be anticipated. Understanding these potential impurities is the first step in developing a robust analytical method for their detection.

Byproduct Name Chemical Structure Predicted Origin Molecular Weight ( g/mol )
Unreacted Starting Material 4-Chloro-2-nitroanilineIncomplete reaction.172.57
Oxidized Product 4-(Methylsulfinyl)-2-nitroanilineOxidation of the methylsulfanyl group during synthesis or workup.200.22
Over-Oxidized Product 4-(Methylsulfonyl)-2-nitroanilineFurther oxidation of the methylsulfanyl or methylsulfinyl group.[3]216.21
Dimethyl Disulfide CH₃-S-S-CH₃Dimerization of the thiomethoxide radical, potentially formed via single-electron transfer (SET) side reactions.94.20
Hydrolysis Product 4-Hydroxy-2-nitroanilineReaction with any residual water under the reaction conditions, displacing the chloride.154.12

Table 1: Predicted byproducts in the synthesis of this compound.

GC-MS Analysis Protocol

This protocol is designed to provide a robust method for the separation and identification of this compound and its predicted byproducts.

Sample Preparation
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and each suspected byproduct standard into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol. This will be your stock solution. Prepare a mixed standard solution by appropriately diluting the stock solutions in methanol to a final concentration of approximately 10 µg/mL for each component.

  • Sample Preparation: Accurately weigh approximately 25 mg of the crude reaction mixture into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are a recommended starting point and may require optimization for different GC-MS systems.

Parameter Condition Rationale
GC System Agilent 7890B or equivalentA standard, reliable GC system is sufficient.
Mass Spectrometer Agilent 5977A or equivalentProvides sensitive detection and mass spectral data for identification.
Column Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column is a good starting point for separating compounds with a range of polarities.
Injection Mode SplitlessTo ensure maximum sensitivity for trace byproduct analysis.
Injection Volume 1 µLA standard injection volume.
Inlet Temperature 280 °CEnsures complete vaporization of the analytes without thermal degradation.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Constant Flow Rate 1.2 mL/minA typical flow rate for this column dimension.
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp 1: 15 °C/min to 250 °C (hold 5 min), Ramp 2: 20 °C/min to 300 °C (hold 5 min)The initial hold allows for focusing of early eluting compounds. The ramps are designed to separate compounds with a range of boiling points.
Transfer Line Temp. 280 °CTo prevent condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CA standard temperature for electron ionization.
Quadrupole Temp. 150 °CA standard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI)At 70 eV, this provides reproducible fragmentation patterns for library matching.
Scan Range m/z 40-450A wide enough range to capture the molecular ions and key fragments of the expected compounds.

Table 2: Recommended GC-MS parameters.

Data Analysis and Interpretation

Identification of Target Compound and Byproducts

Identification of the compounds in the crude sample is achieved by comparing their retention times and mass spectra to those of the prepared standards. In the absence of standards, tentative identification can be made by interpreting the fragmentation patterns and comparing them to mass spectral libraries (e.g., NIST).

Predicted Mass Spectral Fragmentation

The fragmentation of this compound and its byproducts under electron ionization is expected to follow established patterns for aromatic nitro and sulfur-containing compounds.

This compound (MW = 184.22)

  • Molecular Ion (M⁺): A prominent peak at m/z 184 is expected.

  • Loss of NO₂: A significant fragment at m/z 138 [M-46]⁺ due to the loss of the nitro group.

  • Loss of CH₃: A fragment at m/z 169 [M-15]⁺ from the loss of a methyl radical.

  • Loss of CH₃S: A fragment at m/z 137 [M-47]⁺ corresponding to the loss of the methylsulfanyl radical.

4-Chloro-2-nitroaniline (MW = 172.57)

  • Molecular Ion (M⁺): A peak at m/z 172 with an isotopic peak at m/z 174 (due to ³⁷Cl) in an approximate 3:1 ratio.

  • Loss of NO₂: A fragment at m/z 126 [M-46]⁺.

4-(Methylsulfinyl)-2-nitroaniline (MW = 200.22)

  • Molecular Ion (M⁺): A peak at m/z 200.

  • Loss of O: A fragment at m/z 184 [M-16]⁺.

  • Loss of CH₃SO: A fragment at m/z 137 [M-63]⁺.

4-(Methylsulfonyl)-2-nitroaniline (MW = 216.21)

  • Molecular Ion (M⁺): A peak at m/z 216.

  • Loss of CH₃SO₂: A fragment at m/z 137 [M-79]⁺.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis.

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation prep_sample Weigh & Dissolve Crude Sample filter_sample Filter Sample prep_sample->filter_sample prep_std Weigh & Dissolve Standards inject Inject into GC-MS prep_std->inject filter_sample->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Peaks by Retention Time & Mass Spectrum detect->identify quantify Quantify Byproducts (Optional) identify->quantify report Generate Report quantify->report

Caption: Workflow for GC-MS analysis of synthesis byproducts.

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of byproducts in the synthesis of this compound. By understanding the potential synthetic impurities and employing a robust and validated analytical method, researchers and manufacturers can ensure the quality, consistency, and safety of their products. The detailed protocol and interpretation guidelines presented herein serve as a valuable resource for method development and routine quality control in the pharmaceutical and chemical industries.

References

  • Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. (2019). PubMed Central (PMC) - NIH. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2017). PubMed Central (PMC) - NIH. [Link]

  • 2-(methylsulfonyl)-4-nitroaniline (C7H8N2O4S). PubChemLite. [Link]

  • Preparation method of 4-propylthio-2-nitroaniline.
  • Mass spectrum of 4-nitroaniline. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers. [Link]

  • 4-Chloro-2-nitroaniline. PubChem. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

  • Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. Semantic Scholar. [Link]

  • Synthesis of 2-nitro-5-chloroaniline. PrepChem.com. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). MDPI. [Link]

  • How Is GC-MS Used In Aroma Analysis?. YouTube. [Link]

  • High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and. OPUS. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of. ResearchGate. [Link]

  • m-Nitroaniline. NIST WebBook. [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). MDPI. [Link]

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. [Link]

  • Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. Glen Jackson - West Virginia University. [Link]

  • Fragmentation pathway involving the nitrile form of... ResearchGate. [Link]

  • The preparation method of 5- chloro-2-nitroanilines.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the large-scale synthesis of 4-(Methylsulfanyl)-2-nitroaniline, a key intermediate in the pharmaceutical and fine chemical industries. The presented protocol is designed for scalability, emphasizing safety, efficiency, and product quality.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The presence of the nitro, amino, and methylsulfanyl functional groups provides multiple reaction sites for further chemical transformations. The demand for high-purity this compound necessitates a robust and scalable synthetic process. This guide details a reliable synthetic route, comprehensive safety protocols, and analytical methods for quality control.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The most viable and scalable route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy employs the readily available 4-chloro-2-nitroaniline as the starting material and sodium thiomethoxide as the source of the methylsulfanyl group.

The electron-withdrawing nitro group, positioned ortho to the leaving group (chlorine), strongly activates the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the chloride ion by the thiomethoxide nucleophile, leading to the formation of the desired product.[1][2] The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and promote the reaction rate.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Starting_Material 4-Chloro-2-nitroaniline Reaction Nucleophilic Aromatic Substitution Starting_Material->Reaction Reagent Sodium Thiomethoxide Reagent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Work_up Work-up (Quenching, Extraction, Washing) Crude_Product->Work_up Purification Recrystallization Work_up->Purification Pure_Product Pure this compound Purification->Pure_Product QC Quality Control (HPLC, GC-MS) Pure_Product->QC

Sources

Application Note: High-Purity Isolation of 4-(Methylsulfanyl)-2-nitroaniline via Cooling Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

4-(Methylsulfanyl)-2-nitroaniline (CAS No. 23153-09-5) is a key chemical intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and specialized dyes.[1][2][3] The purity of this precursor is paramount, as residual impurities from its synthesis can propagate through subsequent reaction steps, ultimately compromising the yield, safety profile, and efficacy of the final product.[4][5]

Recrystallization is a powerful and widely-used thermodynamic purification technique that separates a target compound from its impurities based on differences in solubility.[6][7] This application note provides a comprehensive, field-tested guide to the purification of this compound using cooling recrystallization, a method that leverages the principle that the solubility of most solids increases with temperature.[8] By carefully selecting a solvent and controlling the cooling process, one can achieve high-purity crystalline material with excellent recovery.

The Principle of Recrystallization: A Thermodynamic Approach

The success of recrystallization hinges on a simple yet fundamental principle: a well-chosen solvent will dissolve the target compound and its impurities at an elevated temperature but will become a poor solvent for the target compound as the temperature is lowered.[7][9]

The ideal recrystallization process follows these key stages:

  • Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[8]

  • Impurity Removal (Optional): Insoluble impurities are removed by hot filtration, while colored impurities can be adsorbed onto activated charcoal and subsequently filtered out.[7]

  • Crystal Formation: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the target compound decreases, forcing it out of the solution to form a pure crystal lattice.[10] Soluble impurities, ideally, remain in the cold solvent (the "mother liquor").[6]

  • Isolation and Drying: The purified crystals are separated from the mother liquor by filtration, washed with a small amount of ice-cold solvent, and dried to remove any residual solvent.[6][8]

The selection of an appropriate solvent is the most critical step in developing a robust recrystallization protocol.[8]

Part 1: Strategic Solvent Selection

Causality Behind Solvent Choice

An ideal recrystallization solvent should exhibit a steep solubility curve for the target compound—high solubility at high temperatures and low solubility at low temperatures.[7] This differential ensures maximum recovery of the pure product upon cooling. For this compound, which possesses both polar (nitro, amine) and moderately non-polar (aryl, methylsulfanyl) functionalities, polar protic solvents like ethanol are excellent starting candidates.[11] Ethanol can engage in hydrogen bonding with the polar groups, facilitating dissolution at elevated temperatures.

Other critical solvent characteristics include:

  • Chemical Inertness: The solvent must not react with the compound being purified.[7][9]

  • Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during drying.[6][7]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for removal by hot filtration).[9]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[6]

Solvent Candidate Profile

The following table summarizes common laboratory solvents and their suitability for the recrystallization of polar organic compounds like this compound.

SolventBoiling Point (°C)PolaritySafety & Handling ConsiderationsRationale for Use
Ethanol 78Polar ProticFlammable. Use in a well-ventilated fume hood.Recommended. Good solvency for nitroanilines at high temperatures with significantly lower solubility at room temperature or below.[12]
Methanol 65Polar ProticFlammable and toxic. Strict ventilation required.A viable alternative to ethanol, but higher toxicity.
Isopropanol 82Polar ProticFlammable. Less toxic than methanol.Similar properties to ethanol; can be an effective choice.
Water 100Highly PolarNon-flammable, non-toxic.May be a poor solvent for this compound due to the aryl and methylsulfanyl groups, but some nitroanilines show sufficient solubility in boiling water.[12]
Ethyl Acetate 77Polar AproticFlammable. Good general-purpose solvent.May exhibit high solubility even at room temperature, potentially leading to poor recovery.
Acetone 56Polar AproticHighly flammable.Often a very strong solvent, which can make crystal recovery difficult.[11]

Based on literature precedent for similar compounds and its favorable safety profile compared to methanol, Ethanol is the recommended solvent for this protocol.[11][12]

Part 2: Detailed Experimental Protocol

This protocol is designed for the purification of approximately 5.0 grams of crude this compound. Adjust solvent volumes accordingly for different starting quantities.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Perform all steps in a certified chemical fume hood.[13][14]

  • Compound Hazards: this compound is toxic if swallowed, inhaled, or in contact with skin. Avoid creating dust.[13][15]

  • Solvent Hazards: Ethanol is flammable. Ensure there are no open flames or spark sources nearby.

Step-by-Step Purification Workflow
  • Dissolution:

    • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask.

    • Add a magnetic stir bar and approximately 20 mL of ethanol.

    • Place the flask on a stirrer/hotplate and, while stirring, gently heat the mixture to a near-boil (~70-75 °C).

    • Continue adding ethanol dropwise from a Pasteur pipette until all the solid just dissolves. The goal is to use the minimum amount of hot solvent required to form a clear, saturated solution.[8] Adding excess solvent will reduce the final yield.[7]

  • Decolorization (If Necessary):

    • If the hot solution is deeply colored with impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount (e.g., a spatula tip) of activated charcoal to the solution.

    • Re-heat the mixture to a gentle boil for 2-3 minutes while stirring. The charcoal will adsorb the colored impurities.

  • Hot Filtration (If Necessary):

    • This step is required if activated charcoal was used or if insoluble impurities are visible.

    • Set up a hot filtration apparatus: Place a stemless funnel with fluted filter paper into a clean Erlenmeyer flask. Keep the receiving flask warm on the hotplate to prevent premature crystallization in the funnel.

    • Quickly and carefully pour the hot solution through the fluted filter paper.

    • Rinse the original flask with a small amount (~1-2 mL) of hot ethanol and pass it through the filter to recover any remaining product.

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass.

    • Crucially, allow the solution to cool slowly and without disturbance to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to selectively arrange themselves into a crystal lattice, excluding impurities.[8][10]

    • Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4]

  • Isolation:

    • Set up a vacuum filtration apparatus using a Büchner funnel and a clean filter flask.

    • Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.

    • Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still on, wash the crystals on the filter paper with a small portion (~5-10 mL) of ice-cold ethanol.[4] This removes the impurity-laden mother liquor adhering to the crystal surfaces. Do not use room-temperature solvent, as it will dissolve some of the purified product.

    • Press the crystals firmly with a clean spatula or stopper to help remove excess solvent.

  • Drying:

    • Continue to draw air through the crystals in the funnel for 10-15 minutes to air-dry them.

    • Transfer the crystalline product to a pre-weighed watch glass and allow it to dry completely in a well-ventilated area or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Part 3: Workflow Visualization & Troubleshooting

Recrystallization Workflow Diagram

Recrystallization_Workflow Crude_Solid Crude 4-(Methylsulfanyl)- 2-nitroaniline Dissolution 1. Dissolve in Minimum Hot Ethanol Crude_Solid->Dissolution Hot_Filtration 2. Hot Filtration (If Insoluble Impurities Present) Dissolution->Hot_Filtration Clear Solution Cooling 3. Slow Cooling to Room Temp, then Ice Bath Hot_Filtration->Cooling Impurities_1 Insoluble Impurities (Removed) Hot_Filtration->Impurities_1 Vacuum_Filtration 4. Isolate Crystals via Vacuum Filtration Cooling->Vacuum_Filtration Crystal Slurry Washing 5. Wash with Ice-Cold Ethanol Vacuum_Filtration->Washing Impurities_2 Soluble Impurities (Remain in Mother Liquor) Vacuum_Filtration->Impurities_2 Drying 6. Dry Crystals Washing->Drying Pure_Crystals Pure Crystalline Product Drying->Pure_Crystals

Sources

Application Notes and Protocols: A-Comprehensive Guide to the Reduction of 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed experimental protocol for the reduction of 4-(Methylsulfanyl)-2-nitroaniline to its corresponding diamine, 4-(methylsulfanyl)benzene-1,2-diamine.[1] This transformation is a critical step in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This document outlines multiple established reduction methodologies, including catalytic hydrogenation and chemical reduction using reagents such as sodium dithionite, tin(II) chloride, and iron powder. A thorough discussion on the mechanistic underpinnings, safety considerations, and analytical monitoring of the reaction is provided to ensure procedural efficacy and safety. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The reduction of aromatic nitro compounds to their corresponding amines is a fundamental and widely utilized transformation in organic synthesis.[2][3] The resulting aromatic amines are versatile intermediates in the production of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and dyes.[2][3] Specifically, the reduction of this compound yields 4-(methylsulfanyl)benzene-1,2-diamine, a key building block for the synthesis of various biologically active molecules.

Several methods are available for the reduction of nitroarenes, each with its own set of advantages and limitations. Catalytic hydrogenation, often employing palladium on carbon (Pd/C), is a clean and efficient method but can be sensitive to catalyst poisons and may not be suitable for substrates with other reducible functional groups.[4] Chemical reductants offer a valuable alternative. Tin(II) chloride (SnCl₂) is a mild reducing agent that can tolerate a variety of functional groups.[4][5] Sodium dithionite (Na₂S₂O₄) is an economical and versatile reagent that operates under mild conditions and is known for its high chemoselectivity.[2][6] Reductions using metals like iron in acidic media are also a classic and effective approach.[7][8][9]

The choice of reduction method depends on several factors, including the substrate's functional group tolerance, desired reaction scale, cost, and safety considerations. This guide will focus on providing a detailed protocol for the reduction of this compound using sodium dithionite, a method prized for its operational simplicity and functional group compatibility.[2][6]

Reaction Pathway and Mechanism

The reduction of a nitro group to an amine involves a six-electron transfer process. The generally accepted pathway for the reduction of a nitroarene to an aniline proceeds through nitroso and hydroxylamine intermediates.

Reaction Pathway Start This compound (Ar-NO2) Intermediate1 Nitroso Intermediate (Ar-NO) Start->Intermediate1 + 2e-, + 2H+ Intermediate2 Hydroxylamine Intermediate (Ar-NHOH) Intermediate1->Intermediate2 + 2e-, + 2H+ Product 4-(Methylsulfanyl)benzene-1,2-diamine (Ar-NH2) Intermediate2->Product + 2e-, + 2H+

Figure 1. General pathway for the reduction of a nitroarene.

In the case of sodium dithionite, the active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻), which is in equilibrium with the dithionite ion (S₂O₄²⁻) in aqueous media.[2] The reaction proceeds via a single-electron transfer mechanism, where the •SO₂⁻ radical transfers electrons to the nitro group in a stepwise manner.[2][3]

Materials and Equipment

Reagents
  • This compound (Starting Material)

  • Sodium Dithionite (Na₂S₂O₄), 85% or higher purity

  • Methanol (MeOH), ACS grade

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc), ACS grade

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite® (optional, for filtration)

Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • pH paper or pH meter

Experimental Protocol: Reduction using Sodium Dithionite

This protocol is a robust and scalable method for the reduction of this compound.

Reaction Setup
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add a mixture of methanol and water (e.g., a 2:1 to 3:1 v/v ratio) to dissolve the starting material. The exact volume will depend on the scale of the reaction, but a concentration of approximately 0.1-0.2 M is a good starting point.

  • In a separate beaker, prepare a solution of sodium dithionite (typically 3.0-5.0 eq) in deionized water. It is crucial to use a fresh bottle of sodium dithionite as it can degrade over time.

Reaction Execution
  • Heat the solution of this compound to a gentle reflux (approximately 65-75 °C) with vigorous stirring.

  • Once the solution is at reflux, add the aqueous solution of sodium dithionite dropwise via an addition funnel over a period of 30-60 minutes. The reaction is often exothermic, so the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux.

Reaction Monitoring
  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Prepare a TLC chamber with a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes).

  • Spot the starting material and the reaction mixture on a TLC plate.

  • The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the completion of the reaction. The product, being a diamine, will likely have a lower Rf value than the starting nitroaniline.

Work-up and Purification
  • Once the reaction is complete (typically 1-3 hours), cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The remaining aqueous mixture is then extracted with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[2]

  • Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-(methylsulfanyl)benzene-1,2-diamine.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 1. Dissolve Starting Material (this compound in MeOH/H2O) B 2. Heat to Reflux A->B C 3. Add Na2S2O4 Solution B->C D 4. Monitor by TLC C->D E 5. Cool and Remove MeOH D->E F 6. Extract with EtOAc E->F G 7. Wash with Brine F->G H 8. Dry with Na2SO4 G->H I 9. Filter and Concentrate H->I J 10. Purify (Recrystallization/Chromatography) I->J K 11. Characterize Product J->K

Figure 2. Step-by-step experimental workflow for the reduction.

Results and Data

The following table summarizes the key parameters and expected outcomes for the sodium dithionite reduction of this compound.

ParameterValue/RangeNotes
Starting Material This compound---
Reducing Agent Sodium Dithionite (Na₂S₂O₄)3.0 - 5.0 equivalents
Solvent System Methanol/WaterTypically 2:1 to 3:1 v/v
Reaction Temperature 65 - 75 °C (Reflux)---
Reaction Time 1 - 3 hoursMonitor by TLC
Expected Yield 85 - 95%Yields may vary based on scale and purity of reagents
Product 4-(Methylsulfanyl)benzene-1,2-diamine---
Appearance Off-white to pale yellow solid---
Molecular Formula C₇H₁₀N₂S---
Molecular Weight 154.24 g/mol [1]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10][11][12][13][14]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors and any potential off-gassing.[10][11][12][13]

  • Reagent Handling: this compound and its product are aniline derivatives and should be handled with care as they are potentially toxic.[10][11] Avoid skin contact and inhalation.[10][11] Sodium dithionite is a flammable solid and can decompose to release toxic sulfur dioxide gas. Store it in a cool, dry place away from moisture.

  • Exothermic Reaction: The addition of sodium dithionite can be exothermic. Ensure adequate cooling and controlled addition to prevent the reaction from becoming too vigorous.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Alternative Reduction Methods

While the sodium dithionite method is highlighted, other methods are also effective for the reduction of this compound.

Catalytic Hydrogenation
  • Catalyst: 5-10 mol% Palladium on Carbon (Pd/C).

  • Hydrogen Source: Hydrogen gas (H₂) balloon or Parr hydrogenator.

  • Solvent: Ethanol or Methanol.

  • Conditions: Room temperature to 50 °C.

  • Advantages: Clean reaction with water as the only byproduct.

  • Disadvantages: Requires specialized equipment for handling hydrogen gas, and the catalyst can be pyrophoric. The presence of the methylsulfanyl group might require careful catalyst selection to avoid catalyst poisoning.

Tin(II) Chloride Reduction
  • Reagent: Tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Solvent: Ethanol or Ethyl Acetate.

  • Conditions: Often requires acidic conditions (e.g., addition of concentrated HCl) and heating.[15][16]

  • Advantages: Good functional group tolerance.

  • Disadvantages: The work-up can be cumbersome due to the formation of tin salts, which may require careful pH adjustment and filtration.[5] Tin compounds also have toxicity concerns.[17]

Iron Powder Reduction
  • Reagent: Iron powder (Fe).

  • Solvent: Ethanol/water mixture.

  • Conditions: Acidic conditions are typically employed, often with the addition of acetic acid or ammonium chloride.[9][18] The reaction is usually heated to reflux.

  • Advantages: Inexpensive and readily available reagents.

  • Disadvantages: Generates a significant amount of iron oxide sludge, which can make product isolation challenging.[7]

Analytical Characterization of the Product

The identity and purity of the synthesized 4-(methylsulfanyl)benzene-1,2-diamine should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): To assess purity and compare with the starting material.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.[19][20][21]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product. The appearance of signals corresponding to the two amine protons and the disappearance of the nitro group signals in the aromatic region would be indicative of a successful reaction.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Reaction - Degraded sodium dithionite.- Insufficient amount of reducing agent.- Low reaction temperature.- Use a fresh bottle of sodium dithionite.- Increase the equivalents of the reducing agent.- Ensure the reaction is at a steady reflux.
Low Yield - Inefficient extraction.- Product loss during work-up.- Perform multiple extractions with the organic solvent.- Ensure complete transfer of material between steps.
Formation of Side Products - Over-reduction or side reactions.- Carefully control the reaction temperature and addition rate of the reducing agent.

Conclusion

The reduction of this compound to 4-(methylsulfanyl)benzene-1,2-diamine is a key synthetic transformation. The presented protocol using sodium dithionite offers a reliable, high-yielding, and operationally simple method suitable for various laboratory scales. By understanding the underlying chemistry, adhering to safety protocols, and utilizing appropriate analytical techniques, researchers can successfully perform this important reaction and obtain the desired product in high purity.

References

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  • PMC - NIH. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium.
  • Biosynth. (n.d.). 4-(Methylsulfanyl)benzene-1,2-diamine | 67469-02-7 | SCA46902.
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The Strategic Utility of 4-(Methylsulfanyl)-2-nitroaniline in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Potential of a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-(Methylsulfanyl)-2-nitroaniline is a deceptively simple aromatic compound that offers a wealth of synthetic possibilities. Its unique arrangement of functional groups—an amine, a nitro group, and a methylsulfanyl moiety—provides a versatile platform for the synthesis of a diverse array of heterocyclic compounds, particularly those with established pharmacological importance.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of this compound as a key building block for the synthesis of benzimidazoles and phenothiazines. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the significance of these heterocyclic systems in contemporary research.

Chemical Profile of this compound

This compound (CAS No: 23153-09-5) is a crystalline solid with the molecular formula C₇H₈N₂O₂S.[2] The strategic placement of its functional groups dictates its reactivity. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but, more importantly, it sets the stage for reductive cyclization reactions. The primary amine serves as a key nucleophile in these cyclization processes. The methylsulfanyl group, while seemingly a spectator, can influence the electronic properties of the molecule and offers a potential handle for further functionalization, such as oxidation to the corresponding sulfoxide or sulfone, which can modulate the biological activity of the final product.[3]

PropertyValueSource
Molecular FormulaC₇H₈N₂O₂S[2]
Molecular Weight184.22 g/mol [2]
AppearanceSolid[3]
CAS Number23153-09-5[2]

Application in Heterocyclic Synthesis: A Tale of Two Ring Systems

The true value of this compound as a building block is demonstrated in its utility for constructing privileged heterocyclic scaffolds. This note will focus on two prominent examples: benzimidazoles and a conceptual pathway to phenothiazines.

Benzimidazoles via One-Pot Reductive Cyclization

Benzimidazoles are a cornerstone of medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[4][5][6][7][8] The one-pot reductive cyclization of an o-nitroaniline with an aldehyde is a highly efficient and atom-economical method for their synthesis.[9][10][11][12][13][14][15][16][17] This approach obviates the need to isolate the often-unstable o-phenylenediamine intermediate.

The reaction proceeds through a tandem sequence of reduction and condensation. The nitro group of this compound is first reduced in situ to an amine, generating the corresponding 1,2-diaminobenzene derivative. This transient intermediate then readily condenses with an aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization and aromatization to yield the benzimidazole core. Sodium dithionite (Na₂S₂O₄) is a commonly employed reducing agent for this transformation due to its mildness and compatibility with a wide range of functional groups.[9][10][12]

Reductive_Cyclization cluster_0 Reaction Pathway Start This compound + Aldehyde (RCHO) Reduction In situ Reduction of Nitro Group (e.g., Na₂S₂O₄) Start->Reduction Step 1 Intermediate Transient 1,2-Diaminobenzene Derivative Reduction->Intermediate Formation Condensation Condensation with Aldehyde Intermediate->Condensation Step 2 Cyclization Intramolecular Cyclization Condensation->Cyclization Step 3 Aromatization Aromatization Cyclization->Aromatization Step 4 Product 2-Substituted 5-(Methylsulfanyl)benzimidazole Aromatization->Product

Caption: Reductive cyclization workflow for benzimidazole synthesis.

This protocol outlines a general procedure for the synthesis of 2-aryl-5-(methylsulfanyl)-1H-benzimidazoles from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • To a solution of this compound (1.0 mmol) and the desired aromatic aldehyde (1.2 mmol) in ethanol (10 mL) in a round-bottom flask, add a solution of sodium dithionite (3.0 mmol) in water (5 mL).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aryl-5-(methylsulfanyl)-1H-benzimidazole.

  • Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Expected Yields: 70-90%

Conceptual Pathway to Phenothiazines

Phenothiazines are another class of sulfur and nitrogen-containing heterocycles with significant applications in medicine, particularly as antipsychotic and antihistaminic agents.[18] The synthesis of phenothiazines often involves the cyclization of 2-substituted diphenyl sulfides.[18][19] While a direct, one-step synthesis from this compound is not commonly reported, a plausible multi-step synthetic route can be conceptualized, leveraging the inherent reactivity of the starting material.

A potential route to a phenothiazine derivative from this compound could involve an initial Ullmann condensation or a similar cross-coupling reaction to form a diphenyl sulfide intermediate, followed by a reductive cyclization.

Phenothiazine_Synthesis cluster_1 Conceptual Phenothiazine Synthesis Start_Pheno This compound Coupling Ullmann Condensation with a substituted Thiophenol Start_Pheno->Coupling Intermediate_Pheno 2-Amino-4-(methylsulfanyl)-2'-substituted-diphenyl sulfide Coupling->Intermediate_Pheno Cyclization_Pheno Intramolecular Cyclization (e.g., Smiles Rearrangement or direct cyclization) Intermediate_Pheno->Cyclization_Pheno Product_Pheno Substituted Phenothiazine Derivative Cyclization_Pheno->Product_Pheno

Caption: A conceptual workflow for phenothiazine synthesis.

This conceptual pathway highlights the potential for this compound to be elaborated into more complex heterocyclic systems. The key steps would involve:

  • Reduction of the Nitro Group: The nitro group would first need to be reduced to an amine to facilitate subsequent reactions.

  • Formation of a Diphenyl Sulfide: The resulting diamine could then undergo a reaction, such as a Sandmeyer reaction to introduce a leaving group, followed by coupling with a thiophenol derivative. Alternatively, a direct coupling of the nitroaniline with a thiophenol under specific conditions might be feasible.

  • Intramolecular Cyclization: The formed diphenyl sulfide would then be subjected to cyclization conditions, potentially involving a base-promoted Smiles rearrangement, to form the phenothiazine ring system.[20]

Further research and methods development would be required to optimize this conceptual pathway into a robust synthetic protocol.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The straightforward and high-yielding one-pot reductive cyclization to form benzimidazoles demonstrates its practical utility in drug discovery and development. Furthermore, the potential to leverage its functional groups for the construction of more complex scaffolds, such as phenothiazines, opens up exciting avenues for future research. As the demand for novel bioactive molecules continues to grow, the strategic application of such readily available and synthetically flexible starting materials will be crucial in accelerating the discovery of new therapeutics.

References

  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. [Link]

  • ResearchGate. (n.d.). Retrosynthetic Approach to the Synthesis of Phenothiazines. Retrieved January 12, 2026, from [Link]

  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2004). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). An efficient and one-pot reductive cyclization for synthesis of 2-substituted benzimidazoles from o-nitroaniline under microwave conditions. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Phenothiazine. Retrieved January 12, 2026, from [Link]

  • Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research, 4(1), 57-67. [Link]

  • Naeimi, H., & Alishahi, N. (2012). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes. Organic Chemistry International, 2012, 498521. [Link]

  • Scribd. (n.d.). Phenothiazine (Synthesis). Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl.... Retrieved January 12, 2026, from [Link]

  • LOCKSS. (2008). a facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (2012). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes. [Link]

  • DTIC. (n.d.). synthesis of phenothiazine derivatives for antioxidant studies. Retrieved January 12, 2026, from [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND EVALUATION OF PHENOTHIAZINE DERIVATIVE FOR ANTIDEPRESSANTS ACTIVITY. Retrieved January 12, 2026, from [Link]

  • Bentham Science. (n.d.). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Retrieved January 12, 2026, from [Link]

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  • Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. [Link]

  • ResearchGate. (n.d.). (PDF) Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved January 12, 2026, from [Link]

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The Versatile Role of 4-(Methylsulfanyl)-2-nitroaniline in Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the applications of 4-(Methylsulfanyl)-2-nitroaniline in material science. This versatile organic compound, characterized by its unique electronic and structural properties, serves as a critical building block in the development of high-performance polymers, advanced nonlinear optical materials, vibrant azo dyes, and effective corrosion inhibitors. This document offers detailed application notes, step-by-step experimental protocols, and the scientific rationale behind its utilization for researchers, scientists, and professionals in drug development and materials engineering.

Introduction: Unveiling the Potential of this compound

This compound is an aromatic compound featuring a strategic arrangement of functional groups: an electron-donating amino (-NH2) group, an electron-withdrawing nitro (-NO2) group, and a sulfur-containing methylsulfanyl (-SCH3) group. This specific constitution imparts a significant dipole moment and polarizability to the molecule, making it a highly attractive candidate for various applications in material science. The interplay between the electron-donating and withdrawing groups facilitates intramolecular charge transfer, a key phenomenon underpinning its utility in nonlinear optics and as a chromophore in dyes.[1] Furthermore, the presence of heteroatoms (nitrogen, oxygen, and sulfur) provides active sites for coordination and film formation, which is crucial for its role in corrosion inhibition.[2]

This guide will delve into four primary areas of application, providing both the theoretical framework and practical methodologies for leveraging the unique properties of this compound.

High-Performance Polyamides: Synthesis and Characterization

The amino group of this compound makes it a suitable monomer for the synthesis of novel polyamides with tailored properties. The incorporation of the nitro and methylsulfanyl groups into the polymer backbone can enhance thermal stability, solubility in organic solvents, and introduce specific optical or electronic functionalities.

Application Note: Engineering Specialty Polyamides

Polyamides derived from this compound are anticipated to exhibit enhanced thermal resistance due to the rigid aromatic structure and the polar nature of the nitro group. The methylsulfanyl group can improve solubility and potentially act as a site for further chemical modification. These polymers are promising candidates for applications in specialty films, coatings, and advanced composites where high performance under demanding conditions is required.

Experimental Protocol: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride

This protocol outlines the low-temperature solution polycondensation method for synthesizing a polyamide.[3]

Materials:

  • This compound

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser, mechanical stirrer)

Procedure:

  • In a flame-dried three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve a specific molar quantity of this compound in anhydrous NMP.

  • Add an equimolar amount of anhydrous pyridine to the solution to act as an acid scavenger.

  • Cool the stirred solution to 0°C using an ice bath.

  • In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in anhydrous NMP.

  • Add the terephthaloyl chloride solution dropwise to the cooled this compound solution over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C to a constant weight.

Characterization: The synthesized polyamide should be characterized using techniques such as FTIR spectroscopy (to confirm the formation of amide bonds), ¹H NMR spectroscopy (to verify the polymer structure), and thermogravimetric analysis (TGA) to assess its thermal stability.

Nonlinear Optical (NLO) Materials: Harnessing Third-Order Effects

The significant intramolecular charge transfer from the amino to the nitro group, facilitated by the π-conjugated system of the benzene ring, gives nitroaniline derivatives strong nonlinear optical (NLO) properties.[4][5] this compound is a promising candidate for third-order NLO applications, such as optical switching and limiting, due to its molecular structure.[6]

Application Note: Development of Third-Order NLO Materials

Materials exhibiting a high third-order nonlinear susceptibility (χ(3)) are crucial for the development of all-optical signal processing and optical limiting devices.[7] The Z-scan technique is a widely used method to determine both the sign and magnitude of the real and imaginary parts of χ(3).[8][9]

Experimental Protocol: Z-Scan Measurement of Third-Order NLO Properties

This protocol provides a general procedure for performing a Z-scan experiment.[10][11]

Materials and Equipment:

  • Solution of this compound in a suitable solvent (e.g., chloroform, THF) of known concentration in a quartz cuvette.

  • High-power, pulsed laser source (e.g., Q-switched Nd:YAG laser).

  • Focusing lens.

  • Motorized translation stage.

  • Beam splitter.

  • Two photodetectors.

  • Aperture.

  • Data acquisition system.

Procedure:

  • Setup: Arrange the laser, focusing lens, sample on the translation stage, beam splitter, aperture, and photodetectors as depicted in the Z-scan experimental setup diagram. The "closed-aperture" path includes the aperture before the photodetector, while the "open-aperture" path does not.

  • Alignment: Ensure the laser beam is well-aligned and focused. The sample will be translated through the focal point of the lens.

  • Data Acquisition:

    • Move the sample along the z-axis through the focal point using the motorized translation stage.

    • Simultaneously record the intensity of the transmitted beam through both the open and closed apertures as a function of the sample's position (z).

  • Analysis:

    • The open-aperture Z-scan curve provides information about the nonlinear absorption coefficient (β).

    • The closed-aperture Z-scan curve, when divided by the open-aperture data, yields information about the nonlinear refractive index (n₂).

    • From β and n₂, the real and imaginary parts of the third-order nonlinear susceptibility (χ(3)) can be calculated.

Data Presentation:

ParameterSymbolDescription
Nonlinear Absorption CoefficientβGoverns two-photon absorption or reverse saturable absorption.
Nonlinear Refractive Indexn₂Describes the intensity-dependent change in the refractive index.
Third-Order Susceptibilityχ(3)Represents the overall third-order nonlinear optical response.

Azo Dyes: Synthesis of Novel Chromophores

This compound is an excellent precursor for the synthesis of azo dyes. The amino group can be diazotized and then coupled with various aromatic compounds (coupling agents) to produce a wide range of colors. The nitro and methylsulfanyl groups act as auxochromes, modifying the color and fastness properties of the resulting dye.[12][13]

Application Note: Tailoring Azo Dyes for Specific Applications

The choice of the coupling component allows for the tuning of the dye's color, solubility, and affinity for different substrates such as textiles, plastics, and printing inks.[14][15] The presence of the nitro group generally imparts good light fastness to azo dyes.

Experimental Protocol: Synthesis of an Azo Dye from this compound and Phenol

This protocol describes a standard diazotization and coupling reaction.[12]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ice

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • Dissolve this compound in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

  • Coupling:

    • In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the alkaline phenol solution with constant stirring.

    • A brightly colored azo dye will precipitate.

  • Isolation and Purification:

    • Continue stirring the mixture for another hour in the ice bath.

    • Collect the dye precipitate by filtration.

    • Wash the dye with cold water until the filtrate is neutral.

    • Dry the synthesized dye in an oven at a moderate temperature.

Characterization: The synthesized dye can be characterized by UV-Vis spectroscopy to determine its absorption maximum (λ_max) and by FTIR spectroscopy to confirm the presence of the azo linkage (-N=N-).

Corrosion Inhibition: Protecting Metallic Surfaces

Organic compounds containing heteroatoms like nitrogen and sulfur, along with π-electron systems, are known to be effective corrosion inhibitors for metals in acidic media.[16][17] this compound possesses these structural features, making it a promising candidate for corrosion inhibition. The inhibitor molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.[2]

Application Note: Mitigating Corrosion in Acidic Environments

This compound can be evaluated as a corrosion inhibitor for mild steel in acidic solutions, which is relevant for industrial processes such as acid cleaning, pickling, and oil and gas exploration.[18][19] Its effectiveness can be quantified using electrochemical techniques like electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency using Electrochemical Impedance Spectroscopy (EIS)

This protocol outlines the procedure for evaluating the performance of this compound as a corrosion inhibitor.[20][21]

Materials and Equipment:

  • Mild steel coupons (working electrode)

  • Platinum or graphite electrode (counter electrode)

  • Saturated calomel electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound (inhibitor)

  • Potentiostat with EIS capability

  • Electrochemical cell

Procedure:

  • Preparation: Polish the mild steel coupons to a mirror finish, degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the mild steel coupon as the working electrode, the platinum electrode as the counter electrode, and the reference electrode. Fill the cell with the corrosive medium (blank solution).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.

  • EIS Measurement (Blank): Perform an EIS measurement at the OCP over a frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude sinusoidal voltage (e.g., 10 mV).

  • EIS Measurement (with Inhibitor): Add the desired concentration of this compound to the corrosive medium and repeat the OCP stabilization and EIS measurement.

  • Data Analysis:

    • Plot the EIS data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

Data Presentation:

Inhibitor Concentration (ppm)R_ct (Ω·cm²)IE (%)
0 (Blank)Value-
50ValueValue
100ValueValue
200ValueValue

Visualizations: Workflows and Pathways

experimental_workflow cluster_polyamide Polyamide Synthesis cluster_azo Azo Dye Synthesis cluster_corrosion Corrosion Inhibition Test p1 Dissolve Monomer & Pyridine p2 Cool to 0°C p1->p2 p3 Add Diacid Chloride p2->p3 p4 React for 24h p3->p4 p5 Precipitate in Methanol p4->p5 p6 Filter, Wash, Dry p5->p6 a1 Diazotization of Amine a3 Coupling Reaction at 0-5°C a1->a3 a2 Prepare Coupling Agent a2->a3 a4 Filter & Purify Dye a3->a4 c1 Prepare Electrodes & Solution c2 Stabilize at OCP c1->c2 c3 Run EIS (Blank) c2->c3 c4 Add Inhibitor c3->c4 c5 Stabilize at OCP c4->c5 c6 Run EIS (Inhibited) c5->c6

Caption: General experimental workflows for material synthesis and characterization.

nlo_pathway mol This compound ict Intramolecular Charge Transfer (ICT) mol->ict π-conjugation donor-acceptor groups hyper High Molecular Hyperpolarizability (β, γ) ict->hyper bulk Bulk Material (Crystal, Polymer Matrix) hyper->bulk processing nlo Third-Order NLO Susceptibility (χ(3)) bulk->nlo macroscopic effect app NLO Applications (Optical Switching, Limiting) nlo->app

Caption: Pathway from molecular structure to NLO applications.

Conclusion

This compound stands out as a molecule of significant interest in material science. Its tailored electronic structure, arising from the strategic placement of amino, nitro, and methylsulfanyl groups, provides a robust platform for the development of advanced materials. The protocols and application notes detailed in this guide serve as a foundational resource for researchers aiming to explore and harness the potential of this compound in creating novel polymers, nonlinear optical materials, dyes, and corrosion inhibitors. Further research into derivatives and formulations based on this core structure is warranted to fully unlock its capabilities in various technological fields.

References

  • Z-scan technique for nonlinear materials characterization: a review - Research Plateau Publishers. (n.d.). Retrieved January 12, 2026, from [Link]

  • APPLICATION NOTE - Z-Scan for the Characterization of Transparent Optical Materials - Newport. (n.d.). Retrieved January 12, 2026, from [Link]

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). Retrieved January 12, 2026, from [Link]

  • Z-scan nonlinear measurement. (a) Schematic z-scan setup for... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Third-Order Nonlinearity Measurement Techniques - Open Research Library. (n.d.). Retrieved January 12, 2026, from [Link]

  • Z-scan technique (characterization of third order nonlinear optical materials) - YouTube. (2022, July 24). Retrieved January 12, 2026, from [Link]

  • Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9). Retrieved January 12, 2026, from [Link]

  • Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review - PMC - NIH. (2021, June 7). Retrieved January 12, 2026, from [Link]

  • Electronic and Nonlinear Optical Properties of 2-Methyl-4-Nitroaniline Clusters - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Noniterative Density Functional Response Approach: Application to Nonlinear Optical Properties of p-Nitroaniline and Its Methyl-Substituted Derivatives - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • PDINN as an Efficient and Environmentally Friendly Corrosion Inhibitor for Mild Steel in HCl: A Comprehensive Investigation - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel in HCl Solution. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and characterization of organosoluble polyamides from quinoxaline based diamine - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Azo dyes – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 12, 2026, from [Link]

  • Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Investigations on Corrosion Inhibitory Effect of Newly Quinoline Derivative on Mild Steel in HCl Solution Complemented with Antibacterial Studies - Biointerface Research in Applied Chemistry. (2021, June 9). Retrieved January 12, 2026, from [Link]

Sources

Application Note: High-Precision Purity Determination of 4-(Methylsulfanyl)-2-nitroaniline using Quantitative ¹H NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated methodology for determining the chemical purity of 4-(methylsulfanyl)-2-nitroaniline via ¹H Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary analytical method, qNMR offers exceptional accuracy and precision without the need for a specific reference standard of the analyte, making it an invaluable tool in pharmaceutical development, quality control, and reference material certification.[1][2][3] We provide a comprehensive guide covering the theoretical underpinnings, a step-by-step experimental protocol, data processing, and purity calculation, designed for researchers, scientists, and drug development professionals. The causality behind critical experimental choices is explained to ensure methodological soundness and reproducibility.

Introduction: The Power of qNMR in Pharmaceutical Analysis

In the rigorous landscape of pharmaceutical development and manufacturing, the precise quantification of Active Pharmaceutical Ingredients (APIs) and their impurities is paramount for ensuring safety and efficacy.[3] While chromatographic techniques like HPLC are widely used, they are relative methods that require a well-characterized, identical reference standard for each analyte to achieve accurate quantification.

Quantitative NMR (qNMR) emerges as a powerful alternative, functioning as a primary ratio method of measurement.[4] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly and strictly proportional to the number of nuclei contributing to that signal.[2][5] This allows for the direct measurement of an analyte's purity against a certified internal standard of a different chemical structure, streamlining the analytical process and enhancing measurement traceability.[6]

This guide focuses on a specific application: the purity determination of This compound (C₇H₈N₂O₂S, MW: 184.22 g/mol ) [7], a compound relevant in synthetic chemistry and as a potential impurity or intermediate. We will establish a self-validating protocol that ensures high levels of accuracy and trustworthiness.

Foundational Principles: Causality in Experimental Design

Achieving metrological-grade results with qNMR is not a matter of simply integrating a spectrum; it requires a deliberate and scientifically grounded approach to experimental design.[8] Several key parameters must be optimized to ensure the integrity of the quantitative data.

The Cornerstone: Internal Standard Selection

The internal standard (IS) is the anchor of the entire qNMR experiment; any uncertainty in its purity or mass directly translates into error in the final result.[9] The choice is therefore critical.

Causality: An ideal IS must be selected to ensure it does not chemically interact with the analyte or solvent and provides clean, interference-free signals. Its properties dictate the quality of the final measurement.

Key Characteristics of an Ideal Internal Standard: [2][10][11]

  • High Purity (≥99.5%): Must be certified and traceable.

  • Chemical Stability: Should not degrade under experimental conditions.

  • Solubility: Must be fully soluble in the chosen deuterated solvent along with the analyte.[10]

  • Non-Overlapping Signals: The quantitative signal(s) of the IS must be in a region of the ¹H NMR spectrum free from analyte, impurity, or solvent signals. A sharp singlet is ideal.[10]

  • Hygroscopicity: Should be non-hygroscopic to allow for accurate weighing.

For this application, Maleic Acid is chosen as the internal standard. It is highly pure, stable, soluble in DMSO-d₆, and its vinylic protons produce a sharp singlet around 6.3 ppm, a region typically clear of signals from aromatic compounds like our analyte.

Ensuring Full Signal Recovery: The Relaxation Delay (D1)

NMR is a pulsed technique. For quantification to be valid, the nuclear spins must fully return to thermal equilibrium before the next pulse is applied. This process is governed by the spin-lattice relaxation time (T₁).[12]

Causality: An insufficient delay between pulses (the relaxation delay, D1) will lead to partial saturation of signals, particularly those with long T₁ values. This suppresses their intensity, causing their integrals to be artificially low and leading to a systematic underestimation of purity.[8][13]

Protocol Mandate: The relaxation delay (D1), when added to the acquisition time (AQ), must be at least five times the longest T₁ value of any signal being quantified (both analyte and IS).[8][13] The T₁ of all relevant protons should be measured beforehand using an inversion-recovery experiment.[12] For many small molecules, T₁ values are in the range of 1-5 seconds, necessitating a total recycle delay of 5-25 seconds.

Critical Acquisition & Processing Parameters
  • Pulse Angle: A 90° pulse is recommended to maximize the signal generated per scan, which improves the signal-to-noise ratio (S/N).[14]

  • Signal-to-Noise (S/N): For integration errors to be below 1%, an S/N ratio of at least 250:1 is required for the signals being quantified.[8] The number of scans (NS) should be adjusted to achieve this.

  • Digital Resolution: The spectral width and number of acquired points must be set to ensure at least 10-20 data points across each peak, which is essential for accurate integration.[8]

  • Sample Spinning: Data should be acquired in non-spinning mode to avoid spinning sidebands, which can interfere with the integration of low-level signals.[15]

Visualized qNMR Workflow

The overall process for determining purity via qNMR can be visualized as a logical flow from preparation to final calculation.

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation weigh_analyte Accurately Weigh Analyte (m_a) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (m_std) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Quantitative Parameters (D1, NS, etc.) transfer->setup acquire Acquire FID setup->acquire process FT, Phasing, Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals (I_a, I_std) process->integrate equation Apply qNMR Purity Equation integrate->equation result Final Purity (P_a) equation->result

Caption: High-level workflow for qNMR purity determination.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where careful execution of each step ensures the final result is trustworthy.

Materials and Reagents
  • Analyte: this compound (Purity to be determined)

  • Internal Standard: Maleic Acid (Certified Reference Material, Purity ≥ 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Equipment: Calibrated 5-place analytical balance, Class A volumetric flasks, precision pipettes/syringes, 5 mm NMR tubes.

CompoundFormulaMolar Mass ( g/mol )
This compoundC₇H₈N₂O₂S184.22[7]
Maleic Acid (Internal Standard)C₄H₄O₄116.07

Table 1: Physicochemical properties of the analyte and internal standard.

Sample Preparation (Internal Standard Method)

Accuracy in weighing is the most critical variable contributed by the operator.[16] Prepare at least three independent samples to assess precision.[17]

  • Weighing: On a calibrated analytical balance, accurately weigh approximately 20 mg of this compound into a clean vial. Record the mass (m_analyte) to 0.01 mg.

  • Add Standard: To the same vial, add approximately 10 mg of Maleic Acid (CRM). Record the exact mass (m_std) to 0.01 mg. An analyte-to-standard mass ratio of ~2:1 is chosen to achieve a proton ratio that yields comparable signal intensities for integration.[5]

  • Dissolution: Add approximately 0.75 mL of DMSO-d₆ to the vial. Ensure complete dissolution of both the analyte and the standard by gentle vortexing. The solution must be homogenous.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz (or higher) spectrometer.

ParameterRecommended ValueRationale / Causality
Spectrometer≥ 400 MHzHigher field provides better signal dispersion, reducing overlap.
Pulse ProgramStandard 1D Proton (e.g., zg30/zg)Standard sequence for quantitative 1D acquisition.[18]
Pulse Angle (P1)90°Maximizes signal excitation for better S/N.
Relaxation Delay (D1) ≥ 25 s Ensures full relaxation (5x T₁). Assumes longest T₁ is ~5s. [8][13]
Acquisition Time (AQ)≥ 3 sProvides good digital resolution for accurate integration.
Number of Scans (NS)16 - 64Adjust to achieve S/N > 250:1 for weakest quantitative peak.[8]
Temperature298 K (25 °C)Maintain constant temperature for chemical shift stability.
Sample SpinningOff (0 Hz)Prevents spinning sidebands that interfere with integration.[15]

Table 2: Recommended ¹H NMR acquisition parameters for qNMR.

Data Processing

Manual and careful processing is recommended over automated routines for highest accuracy.[5]

  • Fourier Transform: Apply an exponential multiplying function with a line broadening (LB) of 0.1-0.3 Hz to improve S/N without significantly distorting lineshape.[19]

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., 5th order) across the entire spectrum to ensure a flat baseline, which is critical for accurate integration.[19]

  • Referencing: Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • Integration:

    • Select well-resolved, non-overlapping signals for both the analyte and the internal standard.

    • For This compound , the singlet from the methyl protons (-SCH₃) is an excellent candidate.

    • For Maleic Acid , integrate the singlet from the two vinylic protons.

    • Define the integral region to cover at least 20 times the signal's half-width.

Purity Calculation and Data Interpretation

The purity of the analyte (P_analyte) is calculated using the following master equation, which relates the observed signal integrals to the fundamental properties of the molecules.[5][8][20]

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I : Integral area of the signal

  • N : Number of protons giving rise to the signal

  • M : Molar mass of the compound

  • m : Weighed mass of the compound

  • P : Purity of the standard (as a decimal)

Purity_Calculation cluster_measured Measured Values (from NMR) cluster_known Known Values (Constants & Weighing) I_a I_analyte (Analyte Integral) P_a P_analyte (Calculated Purity) I_a->P_a I_std I_std (Standard Integral) I_std->P_a N_a N_analyte (Analyte Protons) N_a->P_a N_std N_std (Standard Protons) N_std->P_a M_a M_analyte (Analyte Molar Mass) M_a->P_a M_std M_std (Standard Molar Mass) M_std->P_a m_a m_analyte (Analyte Mass) m_a->P_a m_std m_std (Standard Mass) m_std->P_a P_std P_std (Standard Purity) P_std->P_a

Caption: Relationship of variables in the qNMR purity equation.

Example Calculation
ParameterAnalyte (4-MeS-2-NO₂-Aniline)Standard (Maleic Acid)
Mass (m)20.15 mg10.55 mg
Molar Mass (M)184.22 g/mol 116.07 g/mol
Signal Used-SCH₃ singlet-CH=CH- singlet
Protons (N)32
Integral (I)5.484.62
Purity (P)To be calculated 99.8% (0.998)

Table 3: Example data for purity calculation.

Calculation Steps:

  • Integral Ratio (I_analyte / I_std): 5.48 / 4.62 = 1.1861

  • Proton Ratio (N_std / N_analyte): 2 / 3 = 0.6667

  • Molar Mass Ratio (M_analyte / M_std): 184.22 / 116.07 = 1.5871

  • Mass Ratio (m_std / m_analyte): 10.55 / 20.15 = 0.5236

Final Purity: P_analyte = 1.1861 * 0.6667 * 1.5871 * 0.5236 * 0.998 P_analyte = 0.6578 * 0.998 = 0.6565 P_analyte (%) = 98.7%

Method Validation Considerations

While a full validation is beyond the scope of this note, the described protocol is designed with validation in mind. According to guidelines from bodies like the ICH and USP, a qNMR method should be assessed for:[4][21]

ParameterAssessment Method
Specificity Visual inspection of the spectrum to ensure quantitative signals are free from overlap with impurities or other components.
Precision Calculated as the Relative Standard Deviation (RSD) of results from multiple independent sample preparations (n≥3).
Accuracy Determined by analyzing a well-characterized reference material of the analyte itself or by comparing qNMR results to another primary method.
Linearity Assessed by preparing samples with varying analyte-to-standard ratios and plotting the measured ratio against the theoretical ratio.
LOD/LOQ Determined based on the signal-to-noise ratio, typically defined as S/N of 3 for LOD and 10 for LOQ.[21]

Table 4: Key validation parameters for a qNMR method.

Conclusion

Quantitative ¹H NMR is a direct, accurate, and robust method for the purity assessment of organic molecules like this compound. By carefully controlling experimental variables—most critically the selection of a suitable internal standard and the use of a sufficient relaxation delay—qNMR provides a high-fidelity measurement traceable to a certified reference material. The protocol detailed herein offers a comprehensive framework for obtaining reliable quantitative results, making it an essential technique for quality assurance in the pharmaceutical and chemical industries.

References

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Manchester. Retrieved from [Link]

  • Parella, T. (2008). Building Block. The relaxation delay. BRUKER Biospin. Retrieved from [Link]

  • Simmler, C., et al. (2014). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • qNMR: A powerful tool for purity determination. (n.d.). RSSL. Retrieved from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). Video. ResolveMass Laboratories Inc. Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Retrieved from [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • Purity Calculation. (2013). Mestrelab Resources. Retrieved from [Link]

  • Let's try doing quantitative NMR. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. (2019). Nanalysis. Retrieved from [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace. Retrieved from [Link]

  • Pauli, G. F., et al. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of Natural Products. Retrieved from [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023). American Pharmaceutical Review. Retrieved from [Link]

  • GUIDELINE FOR qNMR ANALYSIS. (2019). ENFSI. Retrieved from [Link]

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Application Notes and Protocols for the Development of 4-(Methylsulfanyl)-2-nitroaniline Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(methylsulfanyl)-2-nitroaniline scaffold is a privileged starting point for the synthesis of novel bioactive compounds. The strategic placement of the nitro, amino, and methylsulfanyl groups offers multiple avenues for chemical modification, enabling the creation of diverse molecular libraries. The electron-withdrawing nature of the nitro group, combined with the potential for the methylsulfanyl moiety to be oxidized and the amino group to be readily functionalized, provides a rich chemical space for exploration in drug discovery. This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of derivatives of this compound, with a focus on anticancer and antimicrobial applications. Detailed, field-proven protocols for synthesis and a suite of biological screening assays are presented to empower researchers in the development of next-generation therapeutic agents.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a versatile building block in medicinal chemistry. Its inherent structural features make it an attractive starting material for generating libraries of compounds for biological screening. The molecule possesses three key functional regions that can be independently or sequentially modified:

  • The Amino Group (-NH₂): This primary amine is a nucleophilic handle ripe for a variety of chemical transformations, most notably acylation and sulfonylation, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).

  • The Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro moiety significantly influences the electronics of the aromatic ring. Crucially, it can be chemically reduced to a primary amine, yielding a phenylenediamine derivative.[1][2] This transformation dramatically alters the electronic and steric properties of the molecule and provides a second site for derivatization.

  • The Methylsulfanyl Group (-SMe): This group can modulate the lipophilicity of the molecule. Furthermore, it can be oxidized to the corresponding sulfoxide (-S(O)Me) or sulfone (-SO₂Me), which can alter the compound's solubility, hydrogen bonding capacity, and biological activity.[3]

The strategic derivatization of these sites allows for a systematic exploration of the chemical space around this core, paving the way for the discovery of novel compounds with potent and selective biological activities.

Synthetic Strategies and Protocols

The development of a diverse library of derivatives from this compound can be approached through several high-yielding and well-established synthetic routes.

Strategy 1: Derivatization of the Amino Group

Direct functionalization of the amino group is the most straightforward approach to generating structural diversity. N-acylation and N-sulfonylation are robust reactions that allow for the introduction of a wide range of functionalities.

G start This compound reaction N-Acylation or N-Sulfonylation start->reaction reagents Acyl Halide (R-COCl) or Sulfonyl Chloride (R-SO2Cl) Base (e.g., Pyridine, TEA) Solvent (e.g., DCM, THF) reagents->reaction product N-Substituted Derivative reaction->product

Caption: Workflow for N-acylation or N-sulfonylation of this compound.

This protocol describes a standard procedure for the N-acylation of this compound using an acyl chloride.

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution and stir for 10 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-acylated derivative.

This protocol details the synthesis of N-sulfonyl derivatives.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Purification: Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by recrystallization or column chromatography.[4]

Strategy 2: Reduction of the Nitro Group and Subsequent Derivatization

Reduction of the nitro group to an amine opens up a new avenue for derivatization, yielding a 1,2-diamine scaffold. This intermediate can then be reacted with various electrophiles to form a wide range of derivatives, including benzimidazoles.

G start This compound reduction Nitro Group Reduction start->reduction intermediate 4-(Methylsulfanyl)benzene-1,2-diamine reduction->intermediate reagents_red e.g., SnCl2·2H2O, H2/Pd-C, NaBH4 reagents_red->reduction derivatization Further Derivatization intermediate->derivatization product Diverse Heterocyclic Derivatives derivatization->product reagents_deriv e.g., Aldehydes, Carboxylic Acids reagents_deriv->derivatization

Sources

Application Notes and Protocols: A Guide to Thin-Layer Chromatography (TLC) Monitoring of 4-(Methylsulfanyl)-2-nitroaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for monitoring chemical reactions involving 4-(Methylsulfanyl)-2-nitroaniline using thin-layer chromatography (TLC). This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. It offers a robust framework for selecting appropriate TLC conditions, visualizing reaction components, and interpreting the results to effectively track reaction progress. The protocols herein are designed to be self-validating, with an emphasis on the scientific principles underpinning the experimental choices.

Introduction: The Importance of Reaction Monitoring

In the synthesis of complex organic molecules, the ability to monitor the progress of a chemical reaction is paramount. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique that provides a qualitative assessment of the components in a reaction mixture. For reactions involving this compound, a versatile intermediate in organic synthesis, TLC can be employed to determine the consumption of the starting material, the formation of the desired product, and the appearance of any byproducts or intermediates. The inherent polarity differences between the nitroaniline starting material and its potential reaction products, such as the corresponding diamine formed upon reduction, make TLC an ideal monitoring tool.

The structure of this compound, with its polar nitro and amino groups and the less polar methylsulfanyl group, dictates its behavior on a TLC plate. Understanding how the polarity of this molecule and its derivatives changes during a reaction is the cornerstone of developing an effective TLC monitoring method.

Foundational Principles: Polarity and TLC Separation

Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or mixture of solvents). The separation is driven by the polarity of the compounds, the stationary phase, and the mobile phase.

  • Stationary Phase: Silica gel (SiO₂) is a polar stationary phase due to the presence of surface silanol (Si-OH) groups. Polar compounds will interact more strongly with the silica gel and thus travel a shorter distance up the TLC plate.

  • Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents that moves up the TLC plate by capillary action. The polarity of the mobile phase can be adjusted to achieve optimal separation. A more polar mobile phase will move all compounds, including polar ones, further up the plate.

  • Rf Value: The retention factor, or Rf value, is a quantitative measure of a compound's movement on a TLC plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

    Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

The key to successful TLC monitoring is to select a mobile phase that provides a clear separation between the starting material, product(s), and any significant byproducts, ideally with Rf values between 0.2 and 0.8.

Protocol for Monitoring a Typical Reaction: Reduction of this compound

A common transformation of nitroanilines is the reduction of the nitro group to an amine. This protocol will focus on monitoring the reduction of this compound to 4-(methylsulfanyl)-1,2-benzenediamine.

Materials and Reagents
  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • UV lamp (254 nm and 365 nm)

  • Heating plate or heat gun

  • Forceps

  • Pencil

  • Reaction mixture aliquots

  • Standard solution of this compound (starting material)

  • Mobile Phase Solvents:

    • Ethyl acetate (EtOAc)

    • Hexanes or Heptane

  • Visualization Reagents:

    • Potassium permanganate (KMnO₄) stain

    • Ninhydrin stain

Step-by-Step Experimental Protocol

Step 1: Preparation of the TLC Developing Chamber

  • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.

  • Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible chromatograms.

  • Cover the chamber with the lid and allow it to equilibrate for at least 10-15 minutes.

Step 2: Preparation of the TLC Plate

  • Using a pencil, gently draw a light line (the baseline) approximately 1 cm from the bottom of the TLC plate.

  • Mark small, evenly spaced "lanes" on the baseline where the samples will be spotted. It is good practice to have at least three lanes: one for the starting material (SM), one for the reaction mixture (RM), and one for a co-spot (a mixture of SM and RM).

Step 3: Spotting the TLC Plate

  • Prepare a dilute solution of the starting material in a volatile solvent (e.g., ethyl acetate or the reaction solvent).

  • Using a capillary tube, carefully and briefly touch the end to the starting material solution and then gently touch it to the designated lane on the baseline of the TLC plate. The goal is to create a small, concentrated spot (1-2 mm in diameter).

  • Take a small aliquot from the reaction mixture using a capillary tube and spot it in its designated lane.

  • For the co-spot lane, first spot the starting material, and then, on top of the same spot, apply the reaction mixture. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.

Step 4: Developing the TLC Plate

  • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure that the baseline is above the level of the mobile phase.

  • Cover the chamber and allow the mobile phase to ascend the plate by capillary action.

  • Do not disturb the chamber during development.

  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber with forceps and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Visualization and Interpretation

1. UV Visualization:

  • Examine the dried TLC plate under a UV lamp.[1]

  • Compounds with a conjugated π-system, such as aromatic rings, will often appear as dark spots on a fluorescent background at 254 nm.[2] Circle the observed spots with a pencil. This compound and its aromatic products are expected to be UV-active.

2. Chemical Staining:

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as amines and sulfides.[3]

    • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

    • Procedure: Briefly dip the TLC plate into the stain solution or spray the plate with the stain. Oxidizable compounds will appear as yellow to brown spots against a purple background.[3] The amino group of the product and the methylsulfanyl group are susceptible to oxidation.

  • Ninhydrin Stain: This stain is highly specific for primary and secondary amines, which will appear as colored spots (typically purple or pink) upon heating.[4] This is an excellent method to confirm the formation of the product, 4-(methylsulfanyl)-1,2-benzenediamine.

    • Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.

    • Procedure: Dip or spray the plate with the ninhydrin solution and gently heat it with a heat gun until colored spots appear.[4]

3. Interpreting the Results:

  • Calculate Rf values for all visible spots.

  • Reaction Progress:

    • At the beginning of the reaction (t=0), you should see only the spot corresponding to the starting material in the RM lane.

    • As the reaction proceeds, the intensity of the starting material spot in the RM lane will decrease, and a new spot corresponding to the product will appear. The product, 4-(methylsulfanyl)-1,2-benzenediamine, is expected to be more polar than the starting material due to the presence of two amino groups. Therefore, the product spot should have a lower Rf value than the starting material spot.

    • The reaction is considered complete when the starting material spot is no longer visible in the RM lane.

    • The appearance of any other spots may indicate the formation of byproducts or intermediates.

Expertise & Experience: Causality Behind Experimental Choices

Choosing the Right Mobile Phase

The selection of the mobile phase is the most critical step in developing a TLC method. The goal is to find a solvent system that provides good separation (ΔRf > 0.1) between the starting material and the product.

  • Initial Solvent System: A good starting point for many organic reactions is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). For the reduction of this compound, a mobile phase of 3:1 Hexanes:Ethyl Acetate is a reasonable starting point.

  • Optimizing the Mobile Phase:

    • If all spots remain at the baseline (low Rf values): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., switch to 1:1 Hexanes:EtOAc).

    • If all spots are near the solvent front (high Rf values): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., switch to 5:1 Hexanes:EtOAc).

  • Rationale for Polarity: this compound is a moderately polar compound. The product, 4-(methylsulfanyl)-1,2-benzenediamine, is significantly more polar due to the presence of two amino groups capable of hydrogen bonding with the silica gel. Therefore, the starting material will have a higher Rf value than the product in a given mobile phase.

Expected Rf Values

While exact Rf values can vary depending on experimental conditions (e.g., temperature, humidity, plate quality), a well-chosen mobile phase should provide a clear distinction between the components.

CompoundStructureExpected PolarityExpected Rf (in 3:1 Hexanes:EtOAc)
This compound (Starting Material)Moderately Polar~0.6 - 0.7
4-(methylsulfanyl)-1,2-benzenediamine (Product)Highly Polar~0.2 - 0.3

Trustworthiness: A Self-Validating System

To ensure the reliability of your TLC analysis, incorporate the following practices:

  • Use of Standards: Always run a standard of your starting material alongside the reaction mixture. If a pure sample of the expected product is available, running it as a standard is also highly recommended.

  • Co-spotting: The co-spot is a crucial internal validation. If the starting material spot in the reaction mixture lane has the same Rf as the pure starting material standard and merges with it in the co-spot lane, you can be confident in its identity.

  • Consistency: Use the same batch of TLC plates, solvents, and visualization reagents for a given set of experiments to ensure reproducibility.

  • Documentation: Carefully record all experimental details, including the mobile phase composition, and take photographs or draw accurate representations of your developed TLC plates in your lab notebook.

Visualization Workflow

The following diagram illustrates the decision-making process for visualizing the TLC plate.

TLC_Visualization_Workflow start Dried TLC Plate uv Visualize under UV Light (254 nm) start->uv uv_active UV-Active Spots Visible? uv->uv_active circle_spots Circle Spots with Pencil uv_active->circle_spots Yes permanganate Apply KMnO4 Stain uv_active->permanganate No circle_spots->permanganate analyze Analyze Rf Values and Conclude Reaction Progress circle_spots->analyze oxidizable_spots Oxidizable Spots Visible? permanganate->oxidizable_spots oxidizable_spots->circle_spots Yes ninhydrin Apply Ninhydrin Stain & Heat oxidizable_spots->ninhydrin No amine_spots Amine Spots Visible? ninhydrin->amine_spots amine_spots->circle_spots Yes amine_spots->analyze No

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 4-(Methylsulfanyl)-2-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Methylsulfanyl)-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the yield and purity of this important chemical intermediate. By understanding the underlying reaction mechanism and potential pitfalls, you can optimize your synthetic strategy for more consistent and successful outcomes.

Synthesis Overview: A Nucleophilic Aromatic Substitution Approach

The most common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable precursor, typically 4-chloro-2-nitroaniline, with a methylthiolate source, such as sodium thiomethoxide (NaSMe).

The reaction is facilitated by the presence of the electron-withdrawing nitro group (-NO2) positioned ortho to the leaving group (in this case, chlorine). This substituent activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing insights into the root causes and actionable solutions.

Low or No Product Yield

Question: I am observing very low to no formation of the desired this compound. What are the likely causes and how can I rectify this?

Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Ensure the 4-chloro-2-nitroaniline is of high purity. Impurities can interfere with the reaction.

  • Activity of the Nucleophile: Sodium thiomethoxide is hygroscopic and can degrade upon exposure to air and moisture. Use freshly prepared or properly stored sodium thiomethoxide. The quality of the thiomethoxide source is critical for success.

  • Stoichiometry: An insufficient amount of the nucleophile will result in incomplete conversion. It is common to use a slight excess of sodium thiomethoxide (1.1 to 1.5 equivalents) to drive the reaction to completion.

2. Reaction Conditions:

  • Solvent Choice: The choice of solvent is critical in SNAr reactions. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the cation of the nucleophile, thereby increasing its nucleophilicity.

  • Temperature: While SNAr reactions are often exothermic, some initial thermal activation may be necessary. However, excessively high temperatures can lead to side reactions and decomposition of the product. A typical temperature range for this reaction is between 80-120 °C. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Time: Incomplete reaction can be due to insufficient reaction time. Monitor the reaction progress using TLC until the starting material is consumed.

3. Presence of Water:

  • Anhydrous Conditions: The presence of water can protonate the thiomethoxide, reducing its nucleophilicity. Ensure that your glassware is thoroughly dried and that you are using anhydrous solvents.

Parameter Recommendation Rationale
Nucleophile Freshly prepared or properly stored Sodium Thiomethoxide (1.1-1.5 eq.)Ensures high reactivity and drives the reaction to completion.
Solvent Anhydrous DMF, DMSO, or NMPPolar aprotic solvents enhance the nucleophilicity of the thiomethoxide.
Temperature 80-120 °C (optimize as needed)Balances reaction rate with minimizing side reactions.
Atmosphere Inert (e.g., Nitrogen or Argon)Prevents degradation of the nucleophile.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield reagent_check Check Reagent Quality & Stoichiometry start->reagent_check reagent_check->start If reagents are impure increase_equivalents Increase Nucleophile Equivalents reagent_check->increase_equivalents If reagents are pure condition_check Verify Reaction Conditions optimize_temp Optimize Temperature condition_check->optimize_temp water_check Ensure Anhydrous Conditions success Improved Yield water_check->success optimize_solvent Change Solvent optimize_temp->optimize_solvent optimize_solvent->water_check increase_equivalents->condition_check

Caption: A logical workflow for troubleshooting low product yield.

Presence of Impurities and Side Reactions

Question: My final product is impure. What are the common side products in this synthesis and how can I minimize their formation?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to minimizing them.

1. Common Side Products:

  • Unreacted Starting Material: The most common impurity is unreacted 4-chloro-2-nitroaniline. This is often due to incomplete reaction (see "Low or No Product Yield" section).

  • Oxidation of the Thioether: The methylsulfanyl group (-SMe) can be oxidized to the corresponding sulfoxide (-S(O)Me) or sulfone (-SO2Me) under harsh reaction conditions or during workup.

  • Disulfide Formation: The thiomethoxide can be oxidized to form dimethyl disulfide.

  • Products of Reaction with Solvent: At high temperatures, some solvents like DMF can decompose and react with the starting materials or products.

2. Minimizing Side Reactions:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the sensitive thioether and thiomethoxide.

  • Temperature Control: Avoid excessive heating, as this can promote oxidation and other side reactions.

  • Careful Workup: During the workup, avoid strong oxidizing agents. A mild aqueous workup is generally sufficient.

3. Purification Strategies:

  • Recrystallization: Recrystallization is an effective method for purifying the final product. A common solvent system for recrystallization is an ethanol/water mixture. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes turbid. Upon cooling, the purified product should crystallize.[1]

  • Column Chromatography: For more challenging separations, column chromatography on silica gel using a hexane/ethyl acetate solvent system can be employed.

Impurity Potential Cause Prevention/Solution
4-chloro-2-nitroaniline Incomplete reactionIncrease reaction time, temperature, or equivalents of nucleophile.
4-(Methylsulfinyl)-2-nitroaniline Oxidation of the productUse an inert atmosphere; avoid excessive heat and oxidizing agents during workup.
4-(Methylsulfonyl)-2-nitroaniline Over-oxidation of the productUse an inert atmosphere; avoid excessive heat and oxidizing agents during workup.
Reaction Mechanism and Rationale

Question: Can you explain the mechanism of this reaction and why the nitro group is so important?

Answer: The synthesis of this compound proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The thiomethoxide ion (-SMe), a potent nucleophile, attacks the carbon atom of the aromatic ring that is bonded to the chlorine atom. This is the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Step 2: Elimination of the Leaving Group

In the second, faster step, the aromaticity of the ring is restored by the elimination of the chloride ion (Cl-), which is a good leaving group.

The Crucial Role of the Nitro Group:

The presence of the nitro group (-NO2) ortho to the site of substitution is essential for the success of this reaction. The nitro group is a strong electron-withdrawing group, and it stabilizes the negative charge of the Meisenheimer complex through resonance. This stabilization lowers the activation energy of the first step, thereby accelerating the reaction. Without the activating effect of the nitro group, the SNAr reaction would not proceed under these conditions.

Reaction Mechanism Diagram

snAr_mechanism reagents 4-Chloro-2-nitroaniline + NaSMe meisenheimer Meisenheimer Complex (Intermediate) reagents->meisenheimer Nucleophilic Attack (Slow) product This compound + NaCl meisenheimer->product Elimination (Fast)

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound. This should be considered a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • 4-chloro-2-nitroaniline

  • Sodium thiomethoxide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 4-chloro-2-nitroaniline (1 equivalent) in anhydrous DMF.

  • Addition of Nucleophile: Add sodium thiomethoxide (1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

References

Sources

Technical Support Center: Minimizing Isomer Formation During Nitration of 4-(Methylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for the regioselective nitration of 4-(methylthio)aniline. As Senior Application Scientists, we understand the critical importance of controlling isomer formation in multi-step syntheses. This document moves beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate experimental challenges but also to build a robust understanding for future work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I performed a direct nitration of 4-(methylthio)aniline using a standard HNO₃/H₂SO₄ mixture and obtained a complex mixture of isomers and tar-like byproducts. What went wrong?

A1: The Challenge of Direct Nitration

Direct nitration of anilines, especially those with activating groups like 4-(methylthio)aniline, is notoriously problematic for several reasons.[1] The amino group (-NH₂) is highly activating, making the aromatic ring susceptible to over-reactivity, including oxidation by nitric acid, which leads to the formation of tarry byproducts.[1][2]

Furthermore, in the strongly acidic environment of the nitrating mixture, the amino group is protonated to form the anilinium ion (-NH₃⁺).[1][3][4][5] This protonated form is a meta-directing group, which competes with the ortho, para-directing influence of the unprotonated amine and the methylthio group.[3][4][5][6][7] This results in a mixture of ortho-, meta-, and para-nitro isomers, significantly complicating purification and reducing the yield of the desired product.[3][4][5][6][8]

Key Takeaway: Direct nitration of 4-(methylthio)aniline is not a recommended procedure due to a lack of regioselectivity and the high potential for side reactions.

Q2: How can I prevent the formation of the meta-isomer and protect the amino group from oxidation?

A2: The Strategy of Amine Protection

To achieve a regioselective nitration and prevent undesirable side reactions, the amino group must be temporarily "protected."[6][8] This is typically done by converting the highly activating amino group into a less activating, but still ortho, para-directing, amide group. Acetylation is the most common and effective protection strategy.[6][8][9]

By reacting 4-(methylthio)aniline with acetic anhydride, you form 4-acetylamino-thioanisole (N-(4-(methylthio)phenyl)acetamide). The resulting acetamido group (-NHCOCH₃) is less activating than the amino group, which moderates the reactivity of the aromatic ring and prevents oxidation.[1][2] Crucially, the acetamido group remains an ortho, para-director, guiding the incoming nitro group to the desired positions.[7]

Experimental Protocols
Protocol 1: Protection of 4-(Methylthio)aniline via Acetylation

Objective: To synthesize N-(4-(methylthio)phenyl)acetamide as a precursor for regioselective nitration.

Materials:

  • 4-(Methylthio)aniline

  • Acetic anhydride

  • Pyridine (optional, as a base)[10]

  • Glacial acetic acid (as solvent)

  • Ice

Procedure:

  • In a flask, dissolve 4-(methylthio)aniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring. A mild exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes to ensure complete reaction.

  • Pour the reaction mixture into a beaker of ice water to precipitate the N-(4-(methylthio)phenyl)acetamide product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Q3: Now that I have the protected intermediate, N-(4-(methylthio)phenyl)acetamide, what are the optimal conditions for nitration to favor the ortho-isomer?

A3: Regiocontrolled Nitration of the Protected Amine

With the amine group protected, the nitration reaction can be performed with much greater control. The acetamido group directs the electrophilic substitution to the ortho and para positions. Given that the para position is already occupied by the methylthio group, the nitration will predominantly occur at the ortho position relative to the acetamido group.

Factors Influencing Isomer Distribution:

Parameter Effect on Isomer Ratio (Ortho vs. Other) Rationale
Temperature Lower temperatures (0-5 °C) generally favor the desired ortho-nitro product and minimize side reactions.Nitration is an exothermic process. Higher temperatures can lead to increased formation of byproducts.
Nitrating Agent A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent.[11][12][13]Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[11][12][13][14]
Solvent Acetic acid is a common solvent for this reaction as it is compatible with the reagents and helps to control the reaction temperature.[15]
Protocol 2: Nitration of N-(4-(methylthio)phenyl)acetamide

Objective: To synthesize 2-nitro-4-(methylthio)acetanilide.

Materials:

  • N-(4-(methylthio)phenyl)acetamide

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

Procedure:

  • In a flask, carefully add the N-(4-(methylthio)phenyl)acetamide to concentrated sulfuric acid, ensuring the temperature is maintained below 20°C with an ice bath. Stir until all the solid has dissolved.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at this temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude 2-nitro-4-(methylthio)acetanilide.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

Q4: I have successfully synthesized 2-nitro-4-(methylthio)acetanilide. How do I remove the acetyl protecting group to obtain the final product, 4-(methylthio)-2-nitroaniline?

A4: Deprotection via Hydrolysis

The final step is the removal of the acetyl protecting group. This is readily achieved by acid- or base-catalyzed hydrolysis to regenerate the free amino group.

Protocol 3: Hydrolysis of 2-nitro-4-(methylthio)acetanilide

Objective: To synthesize 4-(methylthio)-2-nitroaniline.

Materials:

  • 2-nitro-4-(methylthio)acetanilide

  • Concentrated sulfuric acid

  • Water

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • Prepare a solution of dilute sulfuric acid by carefully adding concentrated sulfuric acid to water.

  • Add the crude 2-nitro-4-(methylthio)acetanilide to the dilute sulfuric acid solution.

  • Heat the mixture under reflux for 30-60 minutes. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and carefully neutralize it with a sodium hydroxide solution until a precipitate forms.

  • Collect the crude 4-(methylthio)-2-nitroaniline by vacuum filtration, wash with water, and dry.

Troubleshooting Guide
Issue Possible Cause(s) Recommended Solution(s)
Low yield of protected amine Incomplete reaction; loss of product during workup.Increase reaction time for acetylation; ensure complete precipitation by using sufficient ice water.
Formation of multiple nitro isomers Inadequate protection of the amine; reaction temperature too high.Ensure the acetylation step is complete before proceeding to nitration; maintain strict temperature control (0-5 °C) during nitration.
Presence of tar-like byproducts Direct nitration without protection; reaction temperature too high.Always use the protection-nitration-deprotection sequence; strictly control the temperature.
Incomplete hydrolysis Insufficient heating time or acid concentration.Increase the reflux time; ensure the sulfuric acid concentration is adequate for hydrolysis.
Analytical Methods for Isomer Quantification

To confirm the success of your regioselective synthesis and quantify any minor isomers, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying nitroaniline isomers.[16][17]

  • Gas Chromatography (GC): GC can also be used for the analysis of nitroaniline isomers, though derivatization may sometimes be necessary.[17]

  • Spectrophotometry: UV-Vis spectrophotometry can be used for the quantitative analysis of nitroanilines, particularly after separation.[16]

Visualizing the Process
Workflow for Minimizing Isomer Formation

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection Start 4-(methylthio)aniline Protect Acetylation (Acetic Anhydride) Start->Protect Intermediate N-(4-(methylthio)phenyl)acetamide Protect->Intermediate Nitrate Nitration (HNO3/H2SO4, 0-5 °C) Intermediate->Nitrate Nitro_Intermediate 2-nitro-4-(methylthio)acetanilide Nitrate->Nitro_Intermediate Deprotect Hydrolysis (dil. H2SO4, reflux) Nitro_Intermediate->Deprotect Final_Product 4-(methylthio)-2-nitroaniline Deprotect->Final_Product G Aniline 4-(methylthio)aniline Protonation Protonation Aniline->Protonation Acid Strong Acid (H+) Acid->Protonation Anilinium Anilinium Ion (-NH3+) Protonation->Anilinium  Forms Unprotonated Unprotonated Aniline (-NH2) Protonation->Unprotonated  Equilibrium Nitration Nitration (NO2+) Anilinium->Nitration Unprotonated->Nitration Meta meta-Nitro Isomer OrthoPara ortho/para-Nitro Isomers Nitration->Meta Nitration->OrthoPara

Caption: The competing pathways in direct nitration of anilines leading to isomer mixtures.

References
  • Benchchem. Technical Support Center: Purification of Crude Aniline Nitrate.
  • Benchchem. A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines.
  • Homework.Study.com. In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino...
  • brainly.com. [FREE] Although the —NH2 group is an ortho and para directing group, nitration of aniline also gives a meta.
  • Google Patents. US2671110A - Separation of isomeric mixtures of nitroanilines.
  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.
  • ResearchGate. Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
  • Chemistry Stack Exchange. Nitration of aniline.
  • Quora. On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why?
  • Vedantu. Why is nitration of aniline difficult class 11 chemistry CBSE.
  • Khan Academy. Nitration of Aniline (video) | Amines.
  • Electrophilic substitution (case aniline): Nitration.
  • YouTube. Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.
  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Organic Syntheses Procedure. o-NITROANILINE.
  • YouTube. Nitration with Protection of Aniline | Amines Organic reaction | NEET JEE.
  • Wikipedia. Electrophilic aromatic directing groups.
  • ChemicalBook. 4-Methyl-2-nitroaniline synthesis.
  • ResearchGate. Analytical curves for univariate determination of nitroaniline isomers.
  • brainly.com. [FREE] Assertion: Nitration of aniline can be conveniently done by protecting the amino group by acetylation.
  • Answers. Why is -NH2 group of aniline protected before nitration?
  • Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications | Blog.
  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline.
  • Patent 0004606. Process for preparing aniline compounds.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Patsnap Eureka. 4-methyl-2-nitroaniline synthesis method.
  • Universidade de Lisboa. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
  • Organic & Biomolecular Chemistry (RSC Publishing). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source.
  • Chemistry LibreTexts. 18.4 Aromatic Nitration and Sulfonation.
  • Wikipedia. Sulfuric acid.
  • Chemistry LibreTexts. 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds.
  • ChemicalBook. 2-Methyl-4-nitroaniline synthesis.
  • PubChem. 4-(Methylthio)aniline | C7H9NS | CID 66038.
  • ResearchGate. Development of a procedure for preparing 2-nitro-4-thiocyanoaniline.
  • YouTube. EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation (IOC 36).
  • ResearchGate. Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents | Request PDF.
  • Chegg.com. Solved 1) The nitration of 4-methylaniline (p-toluidine) is |.
  • TCI Deutschland GmbH. 4-(Methylthio)aniline | 104-96-1.
  • Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Sigma-Aldrich. 4-(Methylthio)aniline 97 104-96-1.

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Technical Support Center: Challenges in the Reduction of 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis of 4-(Methylthio)benzene-1,2-diamine through the reduction of 4-(Methylsulfanyl)-2-nitroaniline. This guide is structured to provide direct, actionable solutions to the common and complex challenges encountered during this specific transformation. The presence of a sulfur-containing functional group, the methylsulfanyl (–SCH₃) moiety, introduces a critical layer of complexity, primarily due to its potential to interfere with common reduction methodologies.

This resource is designed to be a dynamic troubleshooting tool. Instead of a static protocol, we present a series of frequently asked questions and in-depth troubleshooting guides. Our goal is to equip you, our fellow researchers and drug development professionals, with the foundational knowledge and practical insights necessary to navigate the intricacies of this reduction, ensuring a successful and efficient synthesis.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Stalled or Incomplete Catalytic Hydrogenation

Symptoms: Your catalytic hydrogenation (e.g., using Pd/C, Pt/C, or Raney Nickel) starts but either fails to proceed to completion or shows no conversion at all. TLC or LC-MS analysis indicates the presence of starting material even after extended reaction times and optimal hydrogen pressure.

Root Cause Analysis: The primary suspect is catalyst poisoning by the methylsulfanyl group. Sulfur compounds, particularly thioethers, are well-known poisons for many transition metal catalysts. The sulfur atom's lone pair of electrons can strongly and often irreversibly adsorb onto the active sites of the catalyst, rendering it inactive for the hydrogenation of the nitro group.[1]

Troubleshooting Workflow:

start Incomplete Catalytic Hydrogenation q1 Suspect Catalyst Poisoning by -SCH3 group? start->q1 sol2 Abandon Catalytic Hydrogenation. Proceed to Alternative Reduction Methods. q1->sol2 No q2 Is a specialized catalyst available? q1->q2 Yes sol1 Switch to a Sulfur-Tolerant Catalyst (e.g., Ruthenium Phosphide) q2->sol1 Yes q2->sol2 No

Decision-making for catalyst poisoning.

Solutions:

  • Transition to a Sulfur-Tolerant Catalyst: Recent advancements have led to the development of catalysts with enhanced resistance to sulfur poisoning. Ruthenium phosphide (Ru₂P) nanoparticles, for instance, have demonstrated high activity and robustness in the hydrogenation of sulfur-containing nitroarenes.[2] If available, employing such a specialized catalyst could be a viable, albeit potentially more expensive, solution.

  • Adopt Alternative Reduction Chemistries: For most laboratory and process development settings, switching to a reduction method that is inherently less susceptible to sulfur poisoning is the most practical approach. The following methods are recommended:

    • Zinin Reduction (Sodium Sulfide): A classic and highly effective method for reducing nitroarenes in the presence of sensitive functional groups.[3][4]

    • Metal/Acid Reduction (Fe/HCl or SnCl₂): These are robust, cost-effective, and widely used methods that tolerate a broad range of functional groups, including thioethers.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation is stalled. Can I simply increase the catalyst loading to overcome the poisoning?

While increasing the catalyst loading might seem like a straightforward solution, it is often not a cost-effective or efficient strategy. The poisoning effect of the thioether can be potent, and a substantial excess of the catalyst may be required to achieve complete conversion. This approach also complicates product purification due to higher residual metal content. A more strategic approach is to switch to a reduction method that is not susceptible to sulfur poisoning.

Q2: What are the recommended conditions for a Zinin Reduction of this compound?

The Zinin reduction utilizes sodium sulfide (Na₂S) or its hydrates, often in an aqueous or alcoholic solvent system. Polysulfides, generated by adding elemental sulfur, can also be effective.

Reaction Principle: The sulfide ion acts as the reducing agent. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, to yield the final amine. A possible stoichiometry for the reaction is: 4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻[3]

Key Considerations:

  • Safety: The reaction can produce hydrogen sulfide (H₂S) gas, which is toxic and has a strong, unpleasant odor. Ensure the reaction is performed in a well-ventilated fume hood. Acidic workup should be avoided as it will liberate H₂S.

  • Workup: The workup typically involves extraction and washing to remove inorganic sulfur byproducts.

Q3: I am considering a metal/acid reduction. Which is preferable, Fe/HCl or SnCl₂?

Both Fe/HCl and SnCl₂ are excellent choices for this transformation. The decision often comes down to factors like cost, ease of workup, and the presence of other functional groups.

FeatureFe / HCl (or Fe / NH₄Cl)SnCl₂
Cost Generally more cost-effective.Can be more expensive.
Workup Can result in iron sludge that may complicate filtration and product isolation. Using Fe with ammonium chloride in aqueous ethanol can sometimes offer a milder and cleaner reaction profile.The workup can be cleaner, though tin salts may need to be carefully removed from the final product. The reaction is often performed in polar organic solvents like ethanol or ethyl acetate.[8][9]
Selectivity Highly chemoselective for the nitro group.Also highly chemoselective and often used for its mildness.[7][8]
Environmental Iron salts are generally considered more environmentally benign than tin salts.Organotin compounds are highly toxic, but inorganic tin salts are of less concern, though their levels in waste streams are regulated.[7]

Expert Recommendation: For initial trials and larger-scale synthesis, the Fe/NH₄Cl system in an ethanol/water mixture is often a robust, economical, and environmentally conscious starting point.

Q4: Are there any potential side reactions I should be aware of when reducing this compound?

The primary concern, beyond incomplete reduction, is the potential for reactions involving the methylsulfanyl group.

  • C-S Bond Cleavage: Under harsh reductive conditions, particularly with certain catalysts at elevated temperatures and pressures, cleavage of the C-S bond (desulfurization) can occur. However, methods like Zinin reduction and Fe/acid or SnCl₂ reductions are generally mild enough to preserve the thioether functionality.

  • Oxidation of the Thioether: While the primary reaction is a reduction, exposure to certain reagents or atmospheric oxygen during workup could potentially lead to the oxidation of the methylsulfanyl group to a sulfoxide or sulfone. This is generally not a major concern under standard reductive conditions but is something to be mindful of during product analysis.

Experimental Protocols

Protocol 1: Zinin Reduction using Sodium Sulfide

cluster_0 Zinin Reduction Workflow A 1. Dissolve this compound in Ethanol/Water B 2. Prepare aqueous solution of Na2S·9H2O (and optional Sulfur) A->B C 3. Add sulfide solution dropwise to the nitroaniline solution B->C D 4. Heat the reaction mixture (e.g., reflux) and monitor by TLC C->D E 5. Cool, dilute with water, and extract with an organic solvent D->E F 6. Wash organic layer, dry, and concentrate to obtain crude product E->F G 7. Purify by column chromatography or recrystallization F->G

Workflow for Zinin Reduction.

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • In a separate beaker, dissolve sodium sulfide nonahydrate (approx. 3-4 eq) in water.

  • Carefully add the aqueous sodium sulfide solution to the solution of the nitroaniline.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(Methylthio)benzene-1,2-diamine.

  • Purify the crude product as necessary, typically by column chromatography on silica gel or recrystallization.

Protocol 2: Reduction with Iron and Ammonium Chloride

Materials:

  • This compound

  • Iron powder (fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in a 4:1 mixture of ethanol and water, add ammonium chloride (approx. 5-10 eq) and iron powder (approx. 5-10 eq).

  • Heat the resulting suspension to reflux and stir vigorously. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts.

  • Wash the filter cake thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting aqueous residue can be extracted with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify as needed.

References

  • H. K. Porter, "The Zinin Reduction of Nitroarenes," Organic Reactions, 1973, 20(4), 455–481.

  • Zinin reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Robust Ruthenium Phosphide Catalyst for Hydrogenation of Sulfur-Containing Nitroarenes. ACS Catalysis. (2023, April 13). [Link]

  • Request PDF. (n.d.). Robust Ruthenium Phosphide Catalyst for Hydrogenation of Sulfur-Containing Nitroarenes. ResearchGate. [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]

  • A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. SpringerLink. (2025, August 6). [Link]

  • The Zinin reduction of nitroarenes. Sciencemadness.org. Retrieved January 12, 2026, from [Link]

  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PubMed Central. (n.d.). [Link]

  • Sn2+ reduction. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). [Link]

  • F. D. Bellamy & K. Ou, Tetrahedron Letters, 25(8), 839-842 (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]

  • Nitro Reduction - SnCl2. Common Organic Chemistry. (n.d.). [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(Methylsulfanyl)-2-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(Methylsulfanyl)-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and provide in-depth troubleshooting strategies to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product. Our approach is grounded in established chemical principles and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the synthesis of this compound:

Q1: What is the most reliable synthetic route for preparing this compound?

The most widely employed and dependable method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a 4-halo-2-nitroaniline, such as 4-fluoro-2-nitroaniline or 4-chloro-2-nitroaniline, with a methylthiolate source.[1] The fluorine substituent is an excellent leaving group in this context due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.[1]

Q2: I am not getting any product. What are the most likely reasons?

A complete lack of product formation usually points to an issue with one of the following:

  • Inactive Nucleophile: The sodium thiomethoxide may have degraded due to improper storage or handling. It is highly reactive and sensitive to air and moisture.

  • Poor Quality Starting Material: Ensure the purity of your 4-halo-2-nitroaniline.

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions. Aprotic polar solvents like DMF, DMSO, or THF are generally preferred.

  • Insufficient Temperature: While the reaction can often proceed at room temperature, gentle heating may be required to initiate the reaction, depending on the specific substrate and solvent.

Q3: My yield is consistently low. How can I improve it?

Low yields can be attributed to several factors. Here are some key areas to investigate:

  • Sub-optimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition and side reactions. Careful temperature optimization is crucial.

  • Incorrect Stoichiometry: An excess of the nucleophile is often used to drive the reaction to completion, but a large excess can sometimes lead to unwanted side reactions.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TTC) to determine the optimal reaction time.[2] Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation.

Q4: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?

Common impurities can include:

  • Unreacted Starting Material: This is often the case if the reaction has not gone to completion.

  • Oxidation Products: The methylsulfanyl group can be susceptible to oxidation to the corresponding sulfoxide or sulfone, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.

  • Products of N-alkylation: In some cases, the amino group can compete with the thiolate as a nucleophile, leading to N-methylated byproducts, although this is less common under standard SNAr conditions for this substrate.

Q5: What is the best method for purifying the crude this compound?

Recrystallization is a highly effective method for purifying the final product.[3] A common solvent system for recrystallization is an ethanol-water mixture.[3] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound should form. Column chromatography can also be employed for purification if recrystallization does not provide the desired purity.

Troubleshooting Guide

This section provides a more detailed, systematic approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Low or no yield is a frustrating but common issue. The following workflow can help you diagnose and resolve the problem.

Troubleshooting Workflow for Low/No Yield

start Low or No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagent_purity Purity of 4-halo-2-nitroaniline? (NMR, GC-MS) check_reagents->reagent_purity Starting Material nucleophile_activity Activity of Sodium Thiomethoxide? (Freshly prepared or properly stored?) check_reagents->nucleophile_activity Nucleophile stoichiometry Correct Molar Ratios? (Typically 1.1-1.5 eq. of nucleophile) check_reagents->stoichiometry Stoichiometry check_conditions 2. Evaluate Reaction Conditions solvent Appropriate Solvent? (Anhydrous aprotic polar solvent like DMF, DMSO, THF?) check_conditions->solvent temperature Optimal Temperature? (Monitor with TLC at different temperatures) check_conditions->temperature time Sufficient Reaction Time? (Monitor with TLC until SM is consumed) check_conditions->time check_workup 3. Review Work-up & Purification extraction Efficient Extraction? (Correct solvent and pH?) check_workup->extraction purification Product Loss During Purification? (Optimize recrystallization solvent system) check_workup->purification reagent_purity->check_conditions nucleophile_activity->check_conditions stoichiometry->check_conditions solvent->check_workup temperature->check_workup time->check_workup solution Problem Solved extraction->solution purification->solution

Caption: A systematic workflow for troubleshooting low or no yield in the synthesis of this compound.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Starting Material: Confirm the identity and purity of your 4-halo-2-nitroaniline using techniques like NMR or GC-MS. Impurities in the starting material can inhibit the reaction.

    • Nucleophile: Sodium thiomethoxide is hygroscopic and can decompose upon exposure to air and moisture. Use freshly prepared sodium thiomethoxide or ensure it has been stored under an inert atmosphere. A simple test for its activity is to check its reaction with a less challenging substrate.

    • Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of sodium thiomethoxide is generally recommended to ensure complete conversion of the starting material.

  • Evaluate Reaction Conditions:

    • Solvent: The choice of solvent is critical for SNAr reactions. Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are preferred as they can solvate the cation of the nucleophile, leaving the anion more reactive. Ensure the solvent is anhydrous, as water can react with the nucleophile.

    • Temperature: The reaction temperature should be carefully controlled. While some SNAr reactions with highly activated substrates can proceed at room temperature, gentle heating (e.g., 40-60 °C) may be necessary. Monitor the reaction by TLC at different temperatures to find the optimal condition that maximizes product formation while minimizing byproduct formation.

    • Reaction Time: The reaction should be monitored by TLC until the starting material is consumed.[2]

  • Review Work-up and Purification:

    • Extraction: Ensure that the work-up procedure is appropriate. The choice of extraction solvent and the pH of the aqueous layer can significantly impact the recovery of the product.

    • Purification: Product loss can occur during recrystallization if an inappropriate solvent system is used or if the product is highly soluble in the cold solvent.[3]

Problem 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and affect the quality of the final product.

Table 1: Common Impurities and Recommended Solutions

Observed Impurity Probable Cause(s) Recommended Solution(s)
Unreacted Starting MaterialIncomplete reaction due to insufficient reaction time, low temperature, or inactive nucleophile.Monitor the reaction by TLC to ensure completion. Optimize reaction time and temperature. Verify the activity of the sodium thiomethoxide.
4-(Methylsulfinyl)-2-nitroaniline or 4-(Methylsulfonyl)-2-nitroanilineOxidation of the methylsulfanyl group. This can happen during the reaction or work-up if exposed to air for prolonged periods or in the presence of oxidizing agents.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Avoid excessive heating during work-up.
Disulfide byproductsOxidation of the thiolate nucleophile.Use freshly prepared sodium thiomethoxide and maintain an inert atmosphere.

Optimized Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Synthetic Pathway

start 4-Fluoro-2-nitroaniline reagents + CH₃SNa (Sodium thiomethoxide) Solvent: Anhydrous DMF Temp: RT to 50°C start->reagents product This compound reagents->product

Caption: Proposed synthesis of this compound via nucleophilic aromatic substitution.

Materials and Reagents:

  • 4-Fluoro-2-nitroaniline

  • Sodium thiomethoxide (or sodium methoxide and methanethiol)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-fluoro-2-nitroaniline (1.0 eq).

  • Addition of Solvent and Nucleophile: Under a nitrogen atmosphere, add anhydrous DMF to dissolve the starting material. To the stirred solution, add sodium thiomethoxide (1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent). The reaction mixture may be gently heated to 40-50 °C to increase the rate of reaction if necessary.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid.[3]

Table 2: Summary of Optimized Reaction Conditions

Parameter Recommended Condition Justification
Starting Material 4-Fluoro-2-nitroanilineThe fluoro group is an excellent leaving group for SNAr reactions.[1]
Nucleophile Sodium thiomethoxide (1.1 - 1.5 eq.)A slight excess drives the reaction to completion.
Solvent Anhydrous DMF or DMSOAprotic polar solvents enhance the nucleophilicity of the thiolate.
Temperature Room Temperature to 50 °CBalances reaction rate with minimizing side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the nucleophile and the product.
Monitoring Thin Layer Chromatography (TLC)Allows for determination of the reaction endpoint.[2]

References

  • 4-methyl-2-nitroaniline synthesis method. (n.d.). Patsnap Eureka. Retrieved from: [Link]

Sources

Technical Support Center: Synthesis of 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Methylsulfanyl)-2-nitroaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to optimize your experimental outcomes.

Introduction: The Synthetic Landscape

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group, positioned ortho and para to the chlorine atom in 4-chloro-2-nitroaniline, activates the aromatic ring for nucleophilic attack by a thiolate, typically sodium thiomethoxide (NaSMe).

While theoretically straightforward, this reaction is often plagued by competing pathways that can significantly reduce yield and complicate purification. This guide provides a structured, question-and-answer approach to troubleshoot these issues, grounded in mechanistic principles and practical laboratory experience.

Section 1: Troubleshooting Guide for Common Side Reactions

This section addresses specific experimental observations and links them to likely side reactions, providing causative explanations and actionable solutions.

Q1: My reaction is sluggish, and the final product is heavily contaminated with unreacted 4-chloro-2-nitroaniline. What are the likely causes?

A1: This is a classic issue of incomplete conversion, which can stem from several factors related to the nucleophile or the reaction conditions.

  • Cause 1: Inactive Nucleophile: Sodium thiomethoxide is highly hygroscopic and susceptible to oxidation. If it has been improperly stored or handled, its effective concentration will be diminished. The reagent can also be consumed by reacting with atmospheric oxygen to form dimethyl disulfide, reducing the amount available to react with the substrate.

  • Cause 2: Insufficient Temperature or Reaction Time: The SNAr reaction, while activated, still requires sufficient thermal energy to overcome the activation barrier. Running the reaction at too low a temperature or for an insufficient duration will result in incomplete conversion.

  • Cause 3: Poor Solvent Choice: The reaction is best performed in a polar, aprotic solvent like DMF, DMSO, or NMP. These solvents effectively solvate the cation (Na+) without solvating the thiomethoxide anion, thereby increasing its nucleophilicity. Using protic solvents like alcohols can reduce the nucleophile's reactivity through hydrogen bonding.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or properly stored sodium thiomethoxide. If in doubt, consider titrating the reagent to determine its active concentration.

  • Optimize Reaction Conditions: Gradually increase the reaction temperature in increments of 10 °C, monitoring the reaction progress by TLC or HPLC. Perform a time-course study to determine the optimal reaction duration.

  • Ensure Anhydrous & Inert Conditions: Dry your solvent and glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the thiomethoxide.

Q2: I've isolated a major byproduct with a molecular weight that is 32 units higher than my target compound. What is this impurity and how can I prevent its formation?

A2: This impurity is almost certainly 4-(Methylsulfonyl)-2-nitroaniline (M.W. 216.22 g/mol ), the sulfone analog of your target product (M.W. 184.22 g/mol ).[1][2]

  • Mechanism of Formation: The sulfur atom in the desired 4-(methylsulfanyl) group is electron-rich and highly susceptible to oxidation. This oxidation can occur in two steps: first to the sulfoxide, and then to the sulfone. The oxidant is often atmospheric oxygen, and the process is accelerated by elevated temperatures and the potential presence of trace metal impurities which can catalyze the oxidation.

Preventative Measures:

  • Strict Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen. Purge the reaction vessel with an inert gas (N2 or Ar) before adding reagents and maintain a positive pressure of inert gas throughout the reaction and work-up.

  • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Temperature Control: Avoid excessive heating. While higher temperatures can increase the rate of the desired SNAr reaction, they also dramatically accelerate the rate of oxidation. Find the minimum temperature required for a reasonable reaction rate.

  • Quench Appropriately: Upon completion, cool the reaction mixture before exposing it to air during the work-up.

Q3: My TLC plate shows a highly polar, UV-active spot near the baseline that isn't the sulfone. What could it be?

A3: A highly polar, non-sulfone byproduct is often 4-Hydroxy-2-nitroaniline , which results from the hydrolysis of the starting material, 4-chloro-2-nitroaniline.

  • Mechanism of Formation: Water, acting as a nucleophile, can compete with the thiomethoxide and attack the activated aromatic ring. This is particularly problematic if using a non-anhydrous solvent or if the sodium thiomethoxide reagent has absorbed significant amounts of moisture. The resulting phenoxide is then protonated during work-up. While chloride is a better leaving group than hydroxide, the high concentration of water in non-anhydrous systems can drive this side reaction.

Preventative Measures:

  • Use Anhydrous Solvents: Employ freshly dried, anhydrous-grade solvents.

  • Ensure Dry Reagents: Use dry 4-chloro-2-nitroaniline and high-purity, dry sodium thiomethoxide.

  • Control Work-up Conditions: Minimize the time the reaction mixture is exposed to aqueous conditions at elevated temperatures.

Section 2: FAQs for Synthesis Optimization

FAQ 1: What are the most critical experimental parameters to control for a successful synthesis?

The three most critical parameters are:

  • Atmosphere: A strictly inert (N2 or Ar) atmosphere is non-negotiable to prevent sulfone formation.

  • Reagent Quality: The purity and dryness of the sodium thiomethoxide and the solvent are paramount.

  • Temperature: Precise temperature control is essential to balance the rate of the desired reaction against the rates of side reactions like oxidation.

FAQ 2: How can I best monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is an effective method. A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes).

CompoundTypical Rf Value (30% EtOAc/Hex)Visualization
4-Chloro-2-nitroaniline (SM)~0.6Yellow/Orange Spot
This compound (Product) ~0.5 Bright Yellow Spot
4-(Methylsulfonyl)-2-nitroaniline (Sulfone)~0.2Fainter Yellow Spot
Dimethyl Disulfide~0.8Non-UV active, may stain with KMnO4

Note: Rf values are approximate and depend on the specific TLC plate and conditions.

FAQ 3: What is the recommended purification strategy?

Purification is typically achieved through recrystallization or column chromatography.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities. Ethanol or an ethanol/water mixture is a common choice.[3][4] The desired product is typically less soluble in cold ethanol than the starting material and the sulfone impurity.

  • Column Chromatography: If the product is heavily contaminated, silica gel chromatography is necessary. A gradient elution starting with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity will effectively separate the components.

Section 3: Protocols and Visualizations

Protocol 1: Synthesis of this compound

Safety: This procedure should be performed in a well-ventilated fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety glasses. 4-Chloro-2-nitroaniline is toxic and can be absorbed through the skin.[5][6]

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-nitroaniline (1.0 eq).

  • Inert Atmosphere: Seal the flask and purge the system with dry nitrogen or argon for 15 minutes.

  • Solvent Addition: Add anhydrous, degassed DMF (approx. 5 mL per gram of starting material) via a cannula or syringe.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium thiomethoxide (1.1 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-water (approx. 50 mL per gram of starting material) with stirring. A yellow precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol.

Diagrams

G SM 4-Chloro-2-nitroaniline Product This compound (Desired Product) SM->Product  SNA_r (Main Reaction)  DMF, 60-70 °C Phenol 4-Hydroxy-2-nitroaniline (Hydrolysis) SM->Phenol  Side Reaction  (Wet Solvent) Nuc NaSMe Nuc->Product  SNA_r (Main Reaction)  DMF, 60-70 °C Sulfone 4-(Methylsulfonyl)-2-nitroaniline (Oxidation) Product->Sulfone  Side Reaction  (Heat, Air) Water H₂O Water->Phenol  Side Reaction  (Wet Solvent) Oxygen [O] (Air) Oxygen->Sulfone  Side Reaction  (Heat, Air)

Caption: Main synthetic route and key side reactions.

G decision decision result result solution solution start Analysis of Crude Product check_sm Significant SM Remaining? start->check_sm check_mw Impurity MW ≈ Product + 32? check_sm->check_mw No incomplete Problem: Incomplete Reaction check_sm->incomplete Yes check_polar Highly Polar Impurity? check_mw->check_polar No oxidation Problem: Oxidation to Sulfone check_mw->oxidation Yes hydrolysis Problem: Hydrolysis check_polar->hydrolysis Yes end Proceed to Purification check_polar->end No solve_incomplete Solution: - Check NaSMe quality - Increase Temp/Time - Use dry, polar aprotic solvent incomplete->solve_incomplete solve_oxidation Solution: - Use strict inert atmosphere - Degas solvent - Avoid overheating oxidation->solve_oxidation solve_hydrolysis Solution: - Use anhydrous reagents/solvent hydrolysis->solve_hydrolysis

Caption: A logical workflow for troubleshooting impurities.

References

  • Google Patents. (1982, March 10).
  • Patsnap Eureka. 4-methyl-2-nitroaniline synthesis method. [Link]

  • GSRS. 4-(METHYLSULFONYL)-2-NITROANILINE. [Link]

  • Magritek. (2018). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of 4-Thiocyano-2-nitroaniline. [Link]

  • PubChem. 4-Chloro-2-nitroaniline. [Link]

Sources

purification challenges of crude 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address the specific (CAS No. 23153-09-5). As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to empower you to overcome common obstacles in your experiments.

Troubleshooting Guide: Overcoming Purification Hurdles

This section addresses specific issues you may encounter during the purification of 4-(Methylsulfanyl)-2-nitroaniline. The question-and-answer format is designed to provide direct, actionable solutions to common experimental challenges.

Q1: My crude product is a dark, oily, or tar-like substance instead of a solid. How should I proceed with purification?

A1: The physical state of your crude product provides important clues about its composition. An oily or tarry consistency often indicates the presence of significant impurities, such as residual solvent, starting materials, or low-melting point byproducts.

Causality & Strategy: High-boiling point solvents like DMF or DMSO used in the synthesis may not have been fully removed. Additionally, complex side reactions can lead to a mixture of products that collectively exhibit a low melting point or exist as a supercooled liquid.

Recommended Protocol:

  • Solvent Trituration: Before attempting more complex purification, try solidifying the crude product. This involves stirring or grinding the oil with a non-polar solvent in which your target compound is insoluble, such as hexanes or diethyl ether. This process can wash away non-polar impurities and often induces crystallization of the desired product.

  • Aqueous Work-up: If the reaction was performed under acidic or basic conditions, perform a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO₃ solution) to remove basic and acidic impurities, respectively.

  • "Pre-purification" with a Silica Plug: If the material is still oily, you can pass a concentrated solution of the crude product through a short column (a "plug") of silica gel, eluting with a moderately polar solvent system. This can remove highly polar or non-polar "baseline" impurities, often yielding a solid that is amenable to recrystallization.

Q2: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?

A2: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds with varying polarities. The identity of these impurities is typically linked to the synthetic route.

Common Impurities & Their Origin:

  • Starting Material: An incomplete reaction will leave unreacted starting material, such as 4-(methylsulfanyl)aniline. This is usually more polar than the product due to the free amine group.

  • Isomeric Byproducts: Nitration of substituted anilines is rarely perfectly regioselective.[1] Depending on the directing effects of the methylsulfanyl group, you may form isomeric nitroanilines (e.g., 2-(Methylsulfanyl)-6-nitroaniline). These isomers often have very similar polarities, making them challenging to separate.

  • Over-Oxidized Product: The methylsulfanyl (-SCH₃) group can be susceptible to oxidation, leading to the formation of the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) analogs, such as 4-(Methylsulfonyl)-2-nitroaniline. These sulfonyl compounds are significantly more polar.[2]

  • Di-nitrated Products: Under harsh nitrating conditions, a second nitro group may be added to the aromatic ring, resulting in highly polar byproducts.

Below is a diagram illustrating a typical purification workflow decision process.

G start Crude Product Analysis (TLC) check_spots Multiple Spots Observed? start->check_spots single_spot Single Major Spot check_spots->single_spot No complex_mixture Complex Mixture / Isomers Present check_spots->complex_mixture Yes recrystallize Proceed with Recrystallization single_spot->recrystallize final_purity Assess Final Purity (HPLC, NMR) recrystallize->final_purity column_chrom Perform Column Chromatography complex_mixture->column_chrom column_chrom->final_purity

Caption: Troubleshooting workflow for purification decisions.

Q3: Recrystallization from a single solvent results in either poor recovery or low purity. What are my options?

A3: This is a classic purification dilemma. If the product is too soluble, recovery is low. If it's not soluble enough, impurities get trapped in the crystals.[3] The key is to find a solvent system where the solubility gradient with temperature is steep.

Strategies for Optimization:

  • Mixed-Solvent Recrystallization: This is a powerful technique when a single solvent is not ideal.[4]

    • Protocol: Dissolve your crude compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., ethanol or acetone). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., water or hexanes) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow the solution to cool slowly. The desired compound will crystallize out, leaving more soluble impurities behind.

  • Activated Charcoal Treatment: If your product is pure by TLC but has a dark color, this indicates the presence of highly colored, non-volatile impurities.

    • Protocol: Before crystallization, dissolve the crude solid in the minimum amount of hot solvent. Add a small amount (1-2% by weight) of activated charcoal and boil the solution for a few minutes.[5] The charcoal adsorbs the colored impurities. Filter the hot solution through a fluted filter paper or a Celite® pad to remove the charcoal, then allow the filtrate to cool and crystallize.

Solvent SystemTypeSuitability for this compound
EthanolSingleGood starting point; may require cooling to low temperatures for good recovery.
IsopropanolSingleSimilar to ethanol, slightly less polar.
Ethanol/WaterMixedExcellent choice. Dissolve in hot ethanol, add hot water as the anti-solvent.[1][4]
Ethyl Acetate/HexaneMixedGood for less polar compounds; can effectively remove non-polar impurities.
TolueneSingleMay be effective, but higher boiling point requires care.
Q4: My compound appears to degrade on the silica gel column during chromatography. How can I mitigate this?

A4: Aniline derivatives, especially those with electron-withdrawing groups, can be sensitive to the acidic nature of standard silica gel. The lone pair on the amino group can interact strongly, leading to peak tailing, poor separation, and in some cases, degradation.

Mitigation Strategies:

  • Deactivate the Silica: Before packing your column, you can neutralize the silica gel. Prepare a slurry of the silica in your starting eluent and add 1-2% triethylamine (or another volatile base). This will cap the acidic silanol groups.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds. Alternatively, reversed-phase (C18) silica can be used with polar solvent systems (e.g., methanol/water or acetonitrile/water).

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions beforehand and run the column efficiently without interruption.

  • Solvent System Choice: Ensure your solvent system is free of acids. Using a gradient elution, starting with a non-polar solvent and gradually increasing polarity, can help elute the compound more quickly and in a tighter band.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the properties, handling, and analysis of this compound.

What are the key physicochemical properties of this compound relevant to its purification?

Understanding the fundamental properties of your compound is critical for designing an effective purification strategy.

PropertyValueSignificance for Purification
CAS Number 23153-09-5[6][7]Unique identifier for ensuring you are working with the correct compound.
Molecular Formula C₇H₈N₂O₂S[7][8]Used to calculate molecular weight and theoretical yield.
Molecular Weight 184.22 g/mol [7][8]Important for stoichiometric calculations.
Appearance Yellow/Orange Crystalline SolidThe expected color. A significant deviation may indicate impurities.
Boiling Point 343.4°C at 760 mmHg[6]High boiling point indicates it is not volatile and is suitable for recrystallization and chromatography.
Solubility Generally soluble in polar organic solvents like ethanol and acetone; poorly soluble in water and non-polar solvents like hexanes.[9][10]This differential solubility is the basis for purification by recrystallization.
Storage Store at 2-8°C in a dark, dry, sealed container.[8]Indicates potential sensitivity to light, moisture, or heat.
What are the most suitable analytical techniques to assess the purity of this compound?

A combination of techniques should be used to confirm both the identity and purity of the final product.

  • Thin Layer Chromatography (TLC): An essential, rapid technique for monitoring reaction progress and assessing the number of components in a mixture.[11]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can separate and quantify even minor impurities.[10][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can reveal the presence of impurities if they are at a significant level (>1-2%).

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. A broad or depressed melting range is a strong indicator of impurities.[13]

The diagram below illustrates how the polarity of isomers affects their separation in normal-phase chromatography.

G cluster_column Silica Gel Column (Polar Stationary Phase) cluster_elution Elution with Non-Polar Mobile Phase column { Start | ... | ... | ... | End } o_isomer Less Polar Isomer (e.g., o-nitroaniline) Travels Faster p_isomer More Polar Isomer (e.g., p-nitroaniline) Travels Slower

Caption: Separation of isomers by polarity in chromatography.

What are the critical safety precautions when handling and purifying this compound?

Nitroaniline derivatives should always be handled with care due to their potential toxicity.[14][15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a good choice), and safety glasses or goggles.[5]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[14][16]

  • Toxicity: This class of compounds is toxic if swallowed, inhaled, or absorbed through the skin.[15] Chronic exposure may lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[15]

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to your institution's guidelines.

Can you provide a general starting protocol for the recrystallization of this compound?

A4: This protocol for cooling crystallization is a robust starting point for purification.[5]

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: Place 1.0 g of the crude this compound in a 50 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 10 mL of ethanol and heat the mixture to a gentle boil on a hot plate with stirring.

  • Solvent Addition: Continue adding hot ethanol in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (or charcoal).

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[17]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4][5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (e.g., 1:1 ratio) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

References

  • Solubility of Things. (n.d.). 4-Methyl-2-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-nitroaniline. Retrieved from [Link]

  • Autech. (n.d.). 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • PubMed. (2011). [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions]. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • YouTube. (2020). Recrystallization of Acetanilide. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the degradation of 4-(Methylsulfanyl)-2-nitroaniline. This guide is designed to provide in-depth scientific insights, troubleshooting strategies, and practical experimental protocols to support your research in environmental fate, drug metabolism, and chemical synthesis. Given the limited direct literature on this specific molecule, this document synthesizes established principles from the degradation of analogous nitroaromatic and organosulfur compounds to propose plausible pathways and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most probable environmental degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to degradation through two primary routes: microbial (biotic) degradation and advanced oxidation processes (abiotic).

  • Microbial Degradation: In aerobic environments, microorganisms are likely to initiate degradation through two main attacks. One pathway involves the oxidation of the electron-rich methylsulfanyl (-SCH₃) group to a sulfoxide (-SOCH₃) and subsequently to a sulfone (-SO₂CH₃).[1][2] Concurrently or sequentially, the nitro group (-NO₂) can be reduced to a hydroxylamine (-NHOH) and then to an amine (-NH₂).[3][4] These initial transformations are typically followed by enzymatic hydroxylation of the aromatic ring, leading to catecholic intermediates that can undergo ring cleavage.[5] Anaerobic pathways primarily involve the reduction of the nitro group to an amine.[3]

  • Advanced Oxidation Processes (AOPs): Abiotic degradation, particularly through methods like Fenton oxidation, involves the generation of highly reactive hydroxyl radicals (•OH).[6][7] These radicals attack the aromatic ring non-selectively, leading to hydroxylation, denitration, and eventual ring opening to form smaller aliphatic acids before complete mineralization to CO₂, H₂O, and inorganic ions (SO₄²⁻, NH₄⁺, NO₃⁻).[8][9]

Q2: What are the key initial intermediates I should look for during my degradation experiments?

Identifying initial intermediates is crucial for elucidating the degradation pathway. Based on the probable pathways, you should target the following compounds:

Proposed Intermediate Formation Pathway Rationale
4-(Methylsulfinyl)-2-nitroanilineAerobic Microbial OxidationThe sulfur atom is a common site for initial enzymatic oxidation.[10]
4-(Methylsulfonyl)-2-nitroanilineAerobic Microbial OxidationFurther oxidation of the sulfoxide is a common metabolic step.[11][12]
4-(Methylsulfanyl)-1,2-diaminobenzeneMicrobial NitroreductionReduction of the nitro group to an amine is a key step in both aerobic and anaerobic degradation of nitroaromatics.[13][14]
4-(Methylsulfanyl)-2-aminophenolMicrobial/AOP HydroxylationHydroxylation of the ring is a prerequisite for ring cleavage.[3][9]
Q3: How does pH influence the degradation of this compound?

The pH of the experimental medium is a critical parameter that significantly affects both biotic and abiotic degradation rates.

  • For Microbial Degradation: Most bacterial cultures have an optimal pH range for growth and enzymatic activity, typically between 6.0 and 8.0. Deviations from this range can inhibit microbial activity and slow down or halt degradation.

  • For Fenton Oxidation: The Fenton reaction is highly pH-dependent, with optimal performance typically observed in acidic conditions, around pH 3.[6][8] At pH values above 4, ferric ions (Fe³⁺) precipitate as ferric hydroxide, which reduces the catalytic efficiency. Below pH 2.5, the reaction is slowed by the formation of complex iron species and scavenging of hydroxyl radicals by H⁺ ions.[8]

Proposed Degradation Pathways

The following diagrams illustrate the plausible degradation pathways for this compound based on established chemical and biological transformations of related compounds.

Microbial_Degradation_Pathway cluster_main Aerobic Microbial Degradation Parent This compound Sulfoxide 4-(Methylsulfinyl)-2-nitroaniline Parent->Sulfoxide Oxidation Nitro_Reduction 4-(Methylsulfanyl)-1,2-diaminobenzene Parent->Nitro_Reduction Nitroreductase Sulfone 4-(Methylsulfonyl)-2-nitroaniline Sulfoxide->Sulfone Oxidation Hydroxylation Catecholic Intermediates Sulfone->Hydroxylation Dioxygenase Nitro_Reduction->Hydroxylation Dioxygenase Ring_Cleavage Ring Cleavage Products (e.g., Muconic Semialdehydes) Hydroxylation->Ring_Cleavage Extradiol Dioxygenase Mineralization Mineralization (CO₂, H₂O, SO₄²⁻, NH₄⁺) Ring_Cleavage->Mineralization Further Metabolism

Caption: Proposed aerobic microbial degradation pathway for this compound.

AOP_Degradation_Pathway cluster_main Advanced Oxidation Process (Fenton) Parent This compound Hydroxylated Hydroxylated Intermediates (e.g., Phenols, Catechols) Parent->Hydroxylated •OH attack Oxidized_Sulfur Oxidized Sulfur Intermediates (Sulfoxide, Sulfone) Parent->Oxidized_Sulfur •OH attack Ring_Opening Ring Opening Products (Short-chain organic acids) Hydroxylated->Ring_Opening •OH attack Oxidized_Sulfur->Ring_Opening •OH attack Mineralization Mineralization (CO₂, H₂O, SO₄²⁻, NO₃⁻) Ring_Opening->Mineralization Further Oxidation

Caption: Proposed degradation pathway via Advanced Oxidation Process (Fenton reaction).

Troubleshooting Guides

This section addresses specific issues that may arise during your experimental work.

Problem 1: No degradation of the parent compound is observed in my microbial culture.
Potential Cause Troubleshooting Step Scientific Rationale
Microbial Inactivity 1. Verify Culture Viability: Check cell density (e.g., OD₆₀₀) and perform a viability stain. 2. Optimize Growth Conditions: Ensure pH, temperature, and aeration are optimal for your microbial strain(s).The microorganisms may not be active or may be inhibited by the compound's toxicity or suboptimal environmental conditions. Nitroaromatic compounds can be toxic to many microorganisms.[15]
Lack of Acclimation 1. Gradual Acclimation: If using an environmental inoculum, acclimate the culture by gradually increasing the concentration of the target compound over several transfers. 2. Provide a Co-substrate: Add a readily metabolizable carbon source (e.g., succinate, glucose) to support microbial growth and induce the necessary enzymes.Microorganisms may require an adaptation period to express the specific enzymes needed for degradation. Co-metabolism can facilitate the breakdown of recalcitrant compounds.
Analyte Adsorption 1. Run an Abiotic Control: Prepare a sterile control flask with the same medium and analyte concentration. 2. Analyze Supernatant and Biomass: Quantify the analyte in both the liquid phase and, after extraction, from the microbial biomass.The compound may be adsorbing to the glassware or the cell surface rather than being degraded, leading to a misleading decrease in the aqueous concentration.
Problem 2: My HPLC/GC-MS analysis shows inconsistent results or poor peak shapes.

Poor chromatography can mask degradation and prevent accurate quantification. A systematic approach is key to resolving these issues.

Analytical_Troubleshooting cluster_workflow Analytical Troubleshooting Workflow Start Problem Observed: Inconsistent Results / Poor Peaks CheckSystem Is the system pressure stable? Start->CheckSystem CheckMobilePhase Is the mobile phase correctly prepared and degassed? CheckSystem->CheckMobilePhase Yes SystemLeak No: Check for leaks in pump, fittings, seals. CheckSystem->SystemLeak No CheckColumn Is the column old or contaminated? CheckMobilePhase->CheckColumn Yes PrepareNew No: Prepare fresh mobile phase. Degas thoroughly. CheckMobilePhase->PrepareNew No CheckSample Is the sample properly filtered? Is the injection volume appropriate? CheckColumn->CheckSample No FlushColumn Yes: Flush or replace the column. Consider a guard column. CheckColumn->FlushColumn Yes OptimizeSample No: Filter sample (0.22 µm). Reduce injection volume. CheckSample->OptimizeSample No Resolved Problem Resolved CheckSample->Resolved Yes SystemLeak->Resolved PrepareNew->Resolved FlushColumn->Resolved OptimizeSample->Resolved

Caption: Systematic workflow for troubleshooting common HPLC/GC-MS issues.

Specific Issues for Aromatic Amines:

  • Peak Tailing (HPLC): Aromatic amines are basic and can interact with acidic residual silanol groups on silica-based C18 columns, causing tailing.[16]

    • Solution: Operate at a low mobile phase pH (e.g., 2.5-3.5) using a buffer like phosphate or formate to protonate the amine and suppress silanol ionization.[16] Alternatively, use a modern, end-capped, high-purity silica column or a column specifically designed for basic compounds.

  • Ghost Peaks (GC-MS/HPLC): Contamination in the injection port, column, or mobile phase.

    • Solution: Run blank injections of pure solvent to identify the source. Clean the injector, replace the liner (GC), and use high-purity solvents.[17]

  • Low Sensitivity (GC-MS): The compound may be thermally labile or highly polar, leading to degradation in the hot injector or poor chromatography.

    • Solution: Derivatization (e.g., acetylation of the amine) can improve volatility and thermal stability. Optimize the injector temperature to ensure vaporization without degradation.[18]

Experimental Protocols

Protocol 1: Aerobic Biodegradation Assay

This protocol provides a framework for assessing the microbial degradation of this compound.

  • Prepare Mineral Salts Medium (MSM): Prepare a sterile MSM appropriate for your microbial culture. A typical formulation includes sources of nitrogen (if not using the analyte as the sole N source), phosphorus, and trace metals.

  • Inoculum Preparation: Grow your selected microbial strain(s) or consortium in a suitable growth medium until the late exponential phase. Harvest cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

  • Experimental Setup:

    • In sterile 250 mL Erlenmeyer flasks, add 100 mL of MSM.

    • Spike each flask with this compound from a sterile stock solution to a final concentration of 10-50 mg/L.

    • Experimental Flasks: Inoculate with 1% (v/v) of the prepared inoculum.

    • Abiotic Control: Add the analyte to sterile MSM without inoculum to check for abiotic loss (e.g., hydrolysis, photolysis).

    • Biotic Control: Inoculate a flask containing MSM without the analyte to monitor culture health.

  • Incubation: Incubate all flasks on an orbital shaker (e.g., 150 rpm) at an appropriate temperature (e.g., 30°C) in the dark to prevent photodegradation.

  • Sampling and Analysis: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw 1 mL aliquots. Centrifuge to remove biomass and analyze the supernatant for the parent compound and potential metabolites using HPLC-UV (Protocol 3).

Protocol 2: Fenton Oxidation Assay

This protocol details a typical procedure for studying abiotic degradation via the Fenton process.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare stock solutions of Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) and 30% hydrogen peroxide (H₂O₂).

  • Reaction Setup:

    • In a 250 mL glass beaker, add 100 mL of the analyte solution to achieve the desired starting concentration (e.g., 20 mg/L).

    • Adjust the pH of the solution to 3.0 using dilute H₂SO₄ or NaOH.

  • Initiate Reaction:

    • Add the required volume of Fe²⁺ stock solution (e.g., to a final concentration of 5-10 mg/L). Stir vigorously.

    • Add the required volume of H₂O₂ stock solution to initiate the reaction (e.g., a molar ratio of H₂O₂:Fe²⁺ of 10:1).[8]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 1 mL sample.

    • Immediately quench the reaction by adding a small amount of a strong base (to raise the pH > 10) or a radical scavenger like sodium sulfite to the sample vial.

  • Analysis: Filter the quenched sample through a 0.22 µm syringe filter and analyze immediately using HPLC-UV (Protocol 3).

Protocol 3: HPLC-UV Analysis Method

This method is suitable for quantifying this compound and its aromatic intermediates.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), a UV-Vis detector, and an autosampler.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm, or the compound's λₘₐₓ).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Quantification: Prepare a calibration curve using standards of this compound of known concentrations. If standards for intermediates are available, prepare separate calibration curves for them.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial degradation of nitroaromatic compounds. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Biodegradation of nitroaromatic compounds. Retrieved from [Link]

  • Haverkort, R. E., et al. (1991). Degradation of nitroaromatic compounds by microorganisms. PubMed. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Deamination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Burglova, K., et al. (2016). Efficient Route to Deuterated Aromatics by the Deamination of Anilines. PubMed. Retrieved from [Link]

  • Amritha, A. S., & Manu, B. (2016). Low cost Fenton's oxidative degradation of 4-nitroaniline using iron from laterite. PubMed. Retrieved from [Link]

  • Vaillancourt, F. H., et al. (2006). Mechanism of extradiol aromatic ring-cleaving dioxygenases. PMC - NIH. Retrieved from [Link]

  • Amritha, A. S., & Manu, B. (2016). Low cost Fenton's oxidative degradation of 4-nitroaniline using iron from laterite. Semantic Scholar. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Retrieved from [Link]

  • Zhang, H., et al. (2007). A kinetic study on the degradation of p-nitroaniline by Fenton oxidation process. ResearchGate. Retrieved from [Link]

  • Amritha, A. S., & Manu, B. (2016). FENTON AND PHOTO FENTON OXIDATION OF 2-NITROANILINE. IJRET. Retrieved from [Link]

  • ACS Figshare. (2016). Efficient Route to Deuterated Aromatics by the Deamination of Anilines. Retrieved from [Link]

  • FAO AGRIS. (2016). Efficient Route to Deuterated Aromatics by the Deamination of Anilines. Retrieved from [Link]

  • Burglova, K., et al. (2016). Efficient Route to Deuterated Aromatics by the Deamination of Anilines. Organic Letters. Retrieved from [Link]

  • Zhang, H., et al. (2007). A kinetic study on the degradation of p-nitroaniline by Fenton oxidation process. PubMed. Retrieved from [Link]

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  • MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]

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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that chromatographic challenges are a part of the scientific process. This guide is designed to provide you with in-depth, actionable solutions for a common issue encountered during the HPLC analysis of 4-(Methylsulfanyl)-2-nitroaniline: peak tailing . Our approach is to explain the underlying chemical principles causing the problem, allowing you to make informed decisions to resolve it effectively.

Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for this compound. What are the most common causes and where should I start my investigation?

Peak tailing is a frequent issue in chromatography that indicates a problem with the interaction between your analyte, the stationary phase, and the mobile phase.[1][2] For a molecule like this compound, the tailing is almost always a result of unwanted secondary interactions.

Your troubleshooting should begin with a systematic diagnosis to isolate the root cause. We recommend a logical workflow that first rules out system-level problems before moving to method-specific chemical issues.

Troubleshooting Workflow Diagram

Below is a workflow to guide your investigation from the most common and easily fixable issues to more complex method development challenges.

Troubleshooting_Workflow cluster_0 Phase 1: System & Column Health cluster_1 Phase 2: Method & Chemical Interactions A Start: Peak Tailing Observed B Check for Extra-Column Volume (e.g., long tubing, large loop) A->B C Is Column Old or Overused? B->C D Perform Column Flush/ Regeneration Protocol C->D E Test with a New Column (Same Type) D->E F Tailing Resolved? E->F G Investigate Mobile Phase (pH, Buffer Strength) F->G No end_node Problem Solved F->end_node Yes H Review Sample Preparation (Solvent, Concentration) G->H I Consider Advanced Interactions (e.g., Metal Chelation) H->I J Tailing Resolved? I->J J->end_node Yes end_node_fail Contact Support/ Further Method Development J->end_node_fail No

Caption: A logical workflow for troubleshooting peak tailing.

Start by checking for issues like column voids or contamination, which can be confirmed by replacing the column. If a new column doesn't solve the problem, the issue is likely rooted in the method's chemistry.

Q2: What specific chemical properties of this compound contribute to peak tailing?

To solve this problem, we must understand the analyte's structure. This molecule has three key functional groups on a benzene ring: an aniline (amino) group , a nitro group , and a methylsulfanyl (thioether) group .

PropertyCharacteristicImplication for HPLC
Structure Aromatic amine with nitro and methylsulfanyl groups.The molecule has both polar and non-polar regions.
Primary Functional Group Aniline (-NH2)This group is basic and is the primary cause of tailing due to interactions with acidic silanols on the column packing material.[1]
pKa (Predicted) -0.09 ± 0.10[3][4]This is an extremely weak base. The electron-withdrawing nitro group drastically reduces the basicity of the aniline. This means mobile phase pH will have a greater effect on the stationary phase than on the analyte's ionization state.[5]
Secondary Functional Group Methylsulfanyl (-S-CH3)The sulfur atom can act as a Lewis base and chelate with metal ions present in stainless steel components of the HPLC system (frits, column body), causing peak distortion.[6][7]

The most significant cause of tailing for this compound is the interaction between the basic aniline group and acidic residual silanol groups on the surface of silica-based C18 columns.[1] This is a classic "secondary interaction" that slows down a portion of the analyte molecules as they pass through the column, resulting in a skewed, tailing peak.

Diagram of Analyte-Stationary Phase Interactions

Interactions cluster_analyte This compound cluster_stationary_phase C18 Stationary Phase Analyte Analyte Molecule C18 Hydrophobic C18 Chains Analyte->C18 Primary Interaction (Hydrophobic) = GOOD PEAK SHAPE Silanol Acidic Silanol Group (Si-OH) Analyte->Silanol Secondary Interaction (Ionic/Polar) = PEAK TAILING

Caption: Primary (desired) vs. Secondary (undesired) interactions in HPLC.

Q3: How can I modify my mobile phase to eliminate tailing for this analyte?

Since the primary cause of tailing is the interaction with acidic silanols, the most effective solution is to control the mobile phase pH.

Core Principle: Silanol Suppression Silanol groups on silica are acidic and can become ionized (negatively charged) at moderate pH levels. By operating at a low mobile phase pH (e.g., pH 2.5 - 3.5) , you protonate these silanols (Si-O⁻ → Si-OH), neutralizing their charge and preventing them from interacting with the basic aniline group of your analyte.[1][8]

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare Buffers: Prepare separate aqueous mobile phase components using buffers effective in the low pH range. Good choices include:

    • 0.1% Formic Acid (pH ~2.7)

    • 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0)

    • 10-20 mM Phosphate Buffer (adjusted to pH 2.5 with phosphoric acid)

  • Initial Condition: Start with your existing organic mobile phase (e.g., Acetonitrile or Methanol) and an aqueous phase of 0.1% Formic Acid.

  • Systematic Adjustment: If tailing persists, systematically test the other buffered mobile phases. TFA is a strong ion-pairing agent and can be very effective at improving the peak shape for basic compounds but may suppress MS signals if used with an LC-MS system.[9]

  • Buffer Concentration: If using a buffer like phosphate, ensure the concentration is sufficient (at least 10 mM) to control the pH effectively, especially if your sample is dissolved in a different pH matrix.

  • Measure and Document: For each condition, inject your standard and measure the peak asymmetry (As) or USP tailing factor (Tf). A value close to 1.0 indicates a symmetrical peak.[2]

Mobile Phase Aqueous ComponentTypical pHExpected Outcome on Peak Shape
Deionized Water~5.5-7.0Significant tailing expected due to ionized silanols.
0.1% Formic Acid~2.7Good improvement in peak symmetry.
20mM Phosphate Buffer2.5Excellent peak symmetry, robust pH control.
0.1% Trifluoroacetic Acid (TFA)~2.0Very sharp, symmetrical peaks likely.
Q4: I've adjusted the pH, but some tailing remains. Could my column or other hardware be the issue?

Yes. If mobile phase optimization does not fully resolve the issue, consider the column chemistry and potential hardware interactions.

1. Column Choice and Health

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica that has fewer metal impurities and a lower concentration of acidic silanols. "End-capping" is a chemical process that further blocks many of the remaining silanols.[1] If you are using an older column, switching to a modern, fully end-capped column can significantly reduce tailing.

  • Column Contamination: The column inlet frit or the stationary phase itself can become contaminated with strongly retained sample components, creating active sites that cause tailing.[10] If the column is old or has been used with complex matrices, it may need to be replaced.

2. Metal Interactions (Chelation) The methylsulfanyl group (-S-CH3) on your analyte can interact with metal ions in the HPLC flow path, particularly stainless steel.[6] This is a more subtle cause of peak tailing or broadening.

  • Symptoms: You might see tailing that is not fully resolved by pH adjustment, or you may notice a loss of recovery over time.

  • Solutions:

    • Use Bio-Inert or PEEK Hardware: HPLC systems and columns with PEEK or other non-metallic flow paths are designed to minimize these interactions.

    • Use a Chelating Agent: In some cases, adding a weak chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to the mobile phase can bind to active metal sites in the system and improve peak shape. Note: This is not compatible with mass spectrometry detectors.[6]

3. Mass Overload Injecting too much sample onto the column can saturate the stationary phase, leading to a fronting or tailing peak.[1]

  • Diagnosis: Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL). Inject them under the same conditions.

  • Confirmation: If the peak shape improves significantly at lower concentrations, you are likely overloading the column. Reduce your sample concentration or injection volume.

References
  • This compound | 23153-09-5 - ChemicalBook. (2022).
  • Back to Basics: The Role of pH in Retention and Selectivity. (n.d.).
  • This compound 23153-09-5 wiki - Guidechem. (n.d.).
  • This compound - Safety Data Sheet - ChemicalBook. (2022).
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • The Importance of Mobile Phase pH in Chromatographic Separations. (2023).
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • Control pH During Method Development for Better Chrom
  • Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. (2001). Analytical Chemistry.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023).
  • 2-(METHYLSULFONYL)-4-NITROANILINE AldrichCPR | Sigma-Aldrich. (n.d.).
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022).
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018).
  • 4-Nitroaniline - Wikipedia. (n.d.).
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
  • Determination Of Nitroanilines In Environment Samples By High Performance Liquid Chrom
  • Experiment 4:: TLC and HPLC of Nitroanilines. (n.d.). Scribd.
  • 230541 2-Methyl-4-nitroaniline 99+% (HPLC) CAS: 99-52-5. (n.d.).
  • Quantitative Analysis of Proteins via Sulfur Determination by HPLC Coupled to Isotope Dilution ICPMS with a Hexapole Collision Cell. (2025).
  • Key bioactive reaction products of the NO/H2S interaction are S/N-hybrid species, polysulfides, and nitroxyl. (n.d.).
  • Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry. (n.d.). MDPI.

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Technical Support Center: Optimizing Temperature Control in the Nitration of 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support center for the nitration of 4-(Methylsulfanyl)-2-nitroaniline. The successful synthesis of the target compound, 4-(Methylsulfanyl)-2,6-dinitroaniline, is critically dependent on meticulous temperature control. This reaction is a classic example of electrophilic aromatic substitution where the kinetics of the desired reaction must be carefully balanced against competing side reactions and significant thermal hazards. Nitration reactions are highly exothermic, and failure to manage the reaction temperature can lead to a cascade of undesirable outcomes, including reduced yield, formation of impurities, and, most critically, a dangerous runaway reaction.[1][2]

This guide is structured to provide you with direct, actionable answers to common challenges. It moves from foundational principles in our FAQs section to specific problem-solving in the Troubleshooting Guide, supported by detailed protocols and safety analyses. Our goal is to empower you to not only perform this synthesis successfully but also to understand the chemical principles that govern its outcome.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nitration of this compound.

Q1: Why is precise temperature control so critical for this specific nitration?

A1: Precise temperature control is paramount for three primary reasons:

  • Exotherm Management and Safety: All nitration reactions are highly exothermic, releasing a significant amount of heat.[3] Without an efficient means to dissipate this heat, the reaction temperature will rise, accelerating the reaction rate and leading to a dangerous feedback loop known as a thermal runaway.[4][5] This can result in violent decomposition of the reaction mixture, releasing toxic gases and posing a significant explosion hazard.[6][7]

  • Chemoselectivity (Preventing Oxidation): The methylsulfanyl (-SCH₃) group is susceptible to oxidation by nitric acid, especially at elevated temperatures. Uncontrolled temperature can lead to the formation of undesired byproducts such as 4-(Methylsulfinyl)-2,6-dinitroaniline or 4-(Methylsulfonyl)-2,6-dinitroaniline. Maintaining a low and stable temperature minimizes these oxidative pathways.

  • Regioselectivity and Purity: While the existing substituents strongly direct the incoming nitro group to the C6 position, higher temperatures can provide enough activation energy to overcome the selectivity barriers, potentially leading to the formation of other dinitro isomers and complex, tarry byproducts from the decomposition of the aniline moiety.[8][9]

Q2: What is the optimal temperature range for the nitration of this compound?

A2: The recommended temperature range for this reaction is 0°C to 5°C .

  • Below 0°C: The reaction rate may become impractically slow, leading to the potential for unreacted nitrating agent to accumulate. A sudden temperature increase could then cause a delayed, rapid reaction.

  • Above 5°C: The risk of side reactions, particularly oxidation of the methylsulfanyl group and polynitration, increases significantly.[10] The rate of heat generation may begin to exceed the capacity of standard laboratory cooling baths (e.g., ice-water), increasing the risk of a temperature spike.

Q3: My previous aniline nitrations produced a mixture of ortho, meta, and para isomers. Why is this reaction more selective?

A3: The regioselectivity in this case is governed by the powerful directing effects of the substituents already on the aromatic ring. In the strongly acidic medium of the nitrating mixture (H₂SO₄/HNO₃), the amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺).[9][11]

  • -NH₃⁺ group (at C2): This is a strongly deactivating, meta-directing group. It directs the incoming electrophile (NO₂⁺) to positions C4 and C6.

  • -NO₂ group (at C2): This is also a strongly deactivating, meta-directing group, reinforcing the direction to C4 and C6.

  • -SCH₃ group (at C4): This is an activating, ortho, para-directing group. It directs towards C3 and C5.

The directing effects of the two deactivating groups at the C2 position are concordant and overwhelmingly favor substitution at the vacant C6 position . This powerful, combined directing effect is why, under controlled conditions, the reaction yields the 2,6-dinitro product with high selectivity.

Q4: What are the consequences of adding the aniline substrate to the nitrating mixture, rather than the other way around?

A4: Adding the substrate to the full volume of the nitrating mixture is extremely dangerous and should never be done. This "inverse addition" would expose each drop of the aniline derivative to a large excess of the powerful nitrating agent, leading to an immediate, violent, and uncontrollable localized reaction. This practice almost guarantees a runaway reaction. The standard and only safe procedure is the slow, dropwise addition of the pre-chilled nitrating mixture to the solution of the substrate, allowing the heat generated by the reaction to be dissipated by the cooling bath as it is produced.[12]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the experiment.

Symptom / Observation Probable Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature increase (>10°C spike) 1. Addition rate of nitrating mixture is too fast. 2. Inefficient cooling (e.g., insufficient ice in the bath). 3. Poor agitation, leading to localized "hot spots".[10]1. Immediately stop the addition of the nitrating agent. 2. Prepare a larger ice-salt bath for more effective cooling if necessary. 3. Ensure vigorous, consistent stirring to maintain thermal homogeneity. 4. If the temperature continues to rise uncontrollably, execute your pre-planned emergency quench procedure by carefully pouring the reaction mixture into a large volume of crushed ice.[13]
Low yield of the desired 2,6-dinitro product 1. Reaction temperature was kept too low (<0°C), slowing the reaction significantly. 2. Incomplete reaction due to insufficient reaction time. 3. Loss of product during work-up and purification.1. Ensure the temperature is maintained within the optimal 0-5°C range. 2. Monitor the reaction progress using TLC. Allow the reaction to stir for an additional 30-60 minutes after the addition is complete. 3. Review your quenching and extraction procedures to minimize mechanical losses.
Final product is discolored (brown/black) or contains impurities detected by NMR/LC-MS 1. Reaction temperature exceeded the 5°C limit, causing oxidation of the -SCH₃ group or general decomposition. 2. Nitrating mixture was not sufficiently cooled before addition. 3. Impurities present in the starting material.1. Re-run the reaction with strict adherence to the 0-5°C temperature range. 2. Always prepare the mixed acid in an ice bath and ensure it is cold before starting the dropwise addition. 3. Verify the purity of your this compound starting material before beginning the synthesis. Consider recrystallization if necessary.
Reaction fails to initiate or proceeds very slowly (monitored by TLC) 1. Overly diluted reagents or presence of excess water in the acid mixture.[1] 2. Temperature is too low (significantly below 0°C).1. Use fresh, concentrated sulfuric acid (>95%) and nitric acid (>68%). Protect acids from atmospheric moisture. 2. Allow the reaction temperature to rise to the lower end of the optimal range (0-2°C) and hold it there. Do not exceed 5°C.
Section 3: Recommended Experimental Protocols

Adherence to these protocols is crucial for a safe and successful synthesis.

Protocol 1: Preparation of the Nitrating Mixture (Mixed Acid)

Safety First: This procedure is highly exothermic and must be performed in a chemical fume hood with appropriate PPE (face shield, acid-resistant gloves, lab coat).

  • Place a clean, dry flask equipped with a magnetic stir bar into an ice-water bath.

  • To the flask, add the required volume of concentrated sulfuric acid (H₂SO₄, 98%). Allow it to cool for 10-15 minutes.

  • Using a dropping funnel, add the concentrated nitric acid (HNO₃, 70%) dropwise to the cold, stirring sulfuric acid. The temperature of the mixture must be maintained below 10°C throughout the addition.

  • Once the addition is complete, allow the mixture to stir in the ice bath for 5 minutes. This cold nitrating mixture is now ready for use.

Protocol 2: Nitration of this compound
  • In a separate three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the this compound in concentrated sulfuric acid.

  • Cool this solution to 0°C using an ice-salt bath. Ensure the internal temperature is stable before proceeding.

  • Fill the dropping funnel with the cold nitrating mixture prepared in Protocol 1.

  • Begin the slow, dropwise addition of the nitrating mixture to the stirred substrate solution.

  • Critically monitor the internal reaction temperature. Adjust the addition rate to ensure the temperature does not exceed 5°C .

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 30 minutes to ensure the reaction goes to completion.

Protocol 3: Safe Reaction Quenching and Work-up
  • Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water (approximately 10 times the volume of the reaction mixture).

  • Slowly and carefully , pour the completed reaction mixture from Protocol 2 onto the ice-water slurry. The dilution of strong acids is highly exothermic; a slow and controlled quench is essential.[13]

  • A yellow precipitate of the crude 4-(Methylsulfanyl)-2,6-dinitroaniline should form.

  • Allow the mixture to stir until all the ice has melted.

  • Collect the solid product by vacuum filtration, washing it thoroughly with cold water until the filtrate is neutral to pH paper.

  • The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Section 4: Visualization of Workflow and Logic
Experimental Workflow Diagram

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Nitration Reaction cluster_workup Phase 3: Quench & Isolation prep_h2so4 Cool H₂SO₄ in Ice Bath prep_hno3 Add HNO₃ Dropwise to H₂SO₄ (<10°C) prep_h2so4->prep_hno3 Slow Addition add_mix Add Nitrating Mix Dropwise to Substrate (0-5°C) prep_hno3->add_mix Transfer Cold Nitrating Mix prep_substrate Dissolve Substrate in H₂SO₄ cool_substrate Cool Substrate Solution to 0°C prep_substrate->cool_substrate cool_substrate->add_mix stir Stir for 30 min at 0-5°C add_mix->stir monitor Monitor via TLC stir->monitor quench Pour Reaction Mix onto Crushed Ice monitor->quench Reaction Complete filtrate Vacuum Filtration quench->filtrate wash Wash with Cold H₂O filtrate->wash purify Recrystallize Product wash->purify

Caption: Step-by-step workflow for the nitration of this compound.

Temperature vs. Reaction Outcome

G Temp Reaction Temperature LowTemp Too Low (<0°C) Temp->LowTemp Below Setpoint OptimalTemp Optimal (0-5°C) Temp->OptimalTemp Controlled HighTemp Too High (>5°C) Temp->HighTemp Exceeds Setpoint SlowRxn Slow / Incomplete Reaction (Accumulation Risk) LowTemp->SlowRxn GoodYield High Yield & Purity (Desired Product) OptimalTemp->GoodYield SideRxns Oxidation of -SCH₃ Polynitration Decomposition HighTemp->SideRxns Runaway Thermal Runaway Risk SideRxns->Runaway

Caption: The impact of temperature on reaction outcomes and safety.

References
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • ACS Publications. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Retrieved from [Link]

  • PDF Free Download. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling. Retrieved from [Link]

  • MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Nitration of aniline. Retrieved from [Link]

  • NIH. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link]

  • Khan Academy. (n.d.). Nitration of Aniline (video) | Amines. Retrieved from [Link]

  • YouTube. (n.d.). Electrophilic substitution (case aniline): Nitration. Retrieved from [Link]

  • ACS Publications. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • Sciencemadness.org. (2012). Runaway reactions. Retrieved from [Link]

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Technical Support Center: Selective Reduction of 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective reduction of 4-(Methylsulfanyl)-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding the synthesis of 4-(Methylsulfanyl)-1,2-phenylenediamine. This transformation is a critical step in the synthesis of various pharmaceuticals and advanced materials, yet it presents a distinct chemoselectivity challenge that requires careful consideration of methodology.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy and challenges of the reduction.

Q1: What is the primary chemical challenge in the reduction of this compound?

A1: The primary challenge is achieving chemoselective reduction of the nitro group in the presence of the methylsulfanyl (-SMe) group. The sulfur atom in the methylsulfanyl group is a known poison for many noble metal catalysts, particularly palladium[1]. Furthermore, harsh reducing conditions can lead to undesired side reactions such as C-S bond cleavage (desulfurization). Therefore, the choice of reducing agent is critical to ensure high yield and purity of the desired 4-(Methylsulfanyl)-1,2-phenylenediamine.

Q2: Why is standard catalytic hydrogenation with Palladium on Carbon (Pd/C) not the recommended first-line method?

A2: While catalytic hydrogenation is a very common and efficient method for reducing aromatic nitro groups[2][3], it is often problematic for sulfur-containing compounds. Palladium catalysts are highly susceptible to poisoning by divalent sulfur species, which bind strongly to the catalyst's active sites and inhibit its activity. This can lead to a stalled or incomplete reaction[1]. While specialized, sulfur-tolerant catalysts exist (e.g., sulfided Pt/C), they are less common and require specific preparation[4]. For this substrate, non-catalytic methods are generally more reliable and reproducible.

Q3: Which classes of reducing agents are most suitable for this transformation?

A3: The most suitable reagents are those known for their high chemoselectivity and tolerance of sulfur functional groups. Two primary classes are recommended:

  • Metal-based reductions in neutral or acidic media , such as iron powder with ammonium chloride (Fe/NH₄Cl) or tin(II) chloride (SnCl₂)[5][6]. The Fe/NH₄Cl system is particularly advantageous as it operates under neutral pH conditions, minimizing acid-catalyzed side reactions and simplifying the work-up[7][8].

  • Sulfide-based reductions (Zinin Reduction) , using reagents like sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S)[2][9]. This classic reaction is renowned for its ability to selectively reduce a nitro group in the presence of other reducible functionalities and is generally compatible with sulfur-containing molecules[10][11].

Q4: How can I effectively monitor the reaction's progress?

A4: Several methods can be used, often in combination:

  • Thin-Layer Chromatography (TLC): This is the most common method for real-time monitoring. The starting material, this compound, is a colored (typically yellow) compound and will have a different Rf value than the resulting diamine product. The reaction is complete upon the disappearance of the starting material spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can track the disappearance of the starting material (m/z) and the appearance of the product (m/z), while also detecting any intermediates or side products.

  • Visual Observation: The starting material is often yellow due to the nitroaniline chromophore. As the nitro group is reduced to an amine, this color typically fades, and the reaction mixture may become colorless or pale[12]. While not quantitative, this visual cue is a useful indicator of reaction progress.

Section 2: Troubleshooting Guide

This guide addresses specific problems that may be encountered during the experiment in a question-and-answer format.

Problem 1: The reaction is incomplete or has stalled.

  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remains, even after extended reaction times.

  • Potential Cause 1: Insufficient Reducing Agent.

    • Explanation: Metal-based reductions (Fe, SnCl₂) are stoichiometric, and an excess of the reducing agent is often required to drive the reaction to completion and account for any oxidation of the metal by air or solvent impurities[4].

    • Solution: Ensure you are using the correct molar equivalents of the reducing agent as specified in the protocol (typically 3-5 equivalents for SnCl₂ or Fe). If the reaction stalls, a fresh portion of the reducing agent can sometimes restart it.

  • Potential Cause 2: Poor Quality Reagents.

    • Explanation: The activity of metal powders like iron can vary depending on the particle size and the presence of an oxide layer on the surface. Old or improperly stored reagents may have reduced activity.

    • Solution: Use a fresh, high-purity, fine-mesh iron powder. Pre-activation of the iron powder by briefly washing with dilute acid can sometimes improve reactivity, though this is often unnecessary with the Fe/NH₄Cl system[13].

  • Potential Cause 3: Catalyst Poisoning (if attempting catalytic hydrogenation).

    • Explanation: As discussed in the FAQ, the methylsulfanyl group has likely poisoned your palladium or platinum catalyst.

    • Solution: Abandon the catalytic hydrogenation approach and switch to a more robust method like Fe/NH₄Cl or a Zinin reduction.

Problem 2: The yield is low, and multiple side products are observed.

  • Symptom: The isolated yield of 4-(Methylsulfanyl)-1,2-phenylenediamine is low, and TLC or LC-MS analysis shows multiple spots/peaks that are not the starting material or the desired product.

  • Potential Cause 1: Desulfurization.

    • Explanation: This is the most likely side reaction, resulting in the cleavage of the C-S bond to form 1,2-phenylenediamine. This is especially common with aggressive reducing agents or certain catalysts like Raney Nickel[2].

    • Solution: Confirm the presence of the desulfurized product via mass spectrometry (look for a mass corresponding to the loss of the -SMe group). To avoid this, use milder, more chemoselective conditions. The Fe/NH₄Cl system is highly recommended to prevent this side reaction[5][7].

  • Potential Cause 2: Incomplete Reduction Intermediates.

    • Explanation: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates[14][15]. If the reaction conditions are not optimal, these intermediates can accumulate or react with each other to form azo or azoxy dimers.

    • Solution: Ensure adequate stoichiometry of the reducing agent and sufficient reaction time/temperature to drive the reduction to the final amine stage. Monitoring the reaction by LC-MS can help identify these intermediates.

Problem 3: The product is difficult to isolate during work-up.

  • Symptom: During aqueous work-up and extraction, persistent emulsions form, or the product seems to be trapped within a solid precipitate.

  • Explanation: Reductions using metals like iron or tin generate large quantities of metal oxides or hydroxides as byproducts[8]. When the reaction mixture is basified during work-up, these precipitate as fine, often gelatinous, solids that can trap the product and complicate phase separation.

  • Solution: After the reaction is complete, and before extraction, filter the entire reaction mixture through a pad of a filter aid like Celite®. This will remove the fine inorganic precipitates[8]. Washing the Celite pad thoroughly with the extraction solvent (e.g., ethyl acetate, dichloromethane) is crucial to recover any adsorbed product. Using a saturated brine solution during the wash steps can also help break up emulsions.

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues.

G start Low Yield or Impure Product check_sm Is Starting Material (SM) Present in Final Mixture? start->check_sm incomplete Incomplete Reaction check_sm->incomplete Yes side_products Side Products Detected check_sm->side_products No cause1 Insufficient Reagent (Check Stoichiometry) incomplete->cause1 cause2 Poor Reagent Quality (Use Fresh Reagents) incomplete->cause2 cause3 Catalyst Poisoning (Switch to Non-Catalytic Method) incomplete->cause3 check_desulfur Mass consistent with C-S bond cleavage? side_products->check_desulfur desulfur Desulfurization Occurred check_desulfur->desulfur Yes other_side_products Other Side Products (Azo, Azoxy, etc.) check_desulfur->other_side_products No solution1 Use Milder Conditions (e.g., Fe/NH4Cl) desulfur->solution1 solution2 Optimize Time/Temp Increase Reagent Amount other_side_products->solution2

Caption: Troubleshooting workflow for the selective nitro reduction.

Section 3: Recommended Experimental Protocols

The following protocols are recommended for their reliability, high chemoselectivity, and operational simplicity.

Method A: Iron Powder and Ammonium Chloride in Aqueous Ethanol

This method is highly recommended as the first choice due to its low cost, neutral reaction conditions, high selectivity, and straightforward work-up.[5][7][8]

Materials:

  • This compound

  • Iron powder (Fe), fine mesh (<325 mesh recommended)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Celite® 545

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Add a solvent mixture of ethanol and water (e.g., a 4:1 or 3:1 v/v ratio). The volume should be sufficient to create a stirrable slurry (approx. 10-20 mL per gram of starting material).

  • Add ammonium chloride (4.0-5.0 eq) and iron powder (3.0-5.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 75-85°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-6 hours, indicated by the disappearance of the yellow starting material spot.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake thoroughly with several portions of ethyl acetate to ensure full recovery of the product.

  • Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(Methylsulfanyl)-1,2-phenylenediamine, which can be further purified by column chromatography or recrystallization if necessary.

Method B: Sodium Sulfide Reduction (Zinin Reduction)

This is an excellent alternative, particularly for sensitive substrates. The Zinin reduction is known for its exquisite selectivity for the nitro group.[9][14][16]

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ammonium chloride (NH₄Cl) - optional, can buffer the solution

  • Ethanol (EtOH) or Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, approx. 2.0-3.0 eq) in a small amount of water.

  • Add ethanol or methanol to the flask. If desired, add ammonium chloride (1.0 eq) to create a buffered ammonium sulfide solution in situ.

  • Add the this compound (1.0 eq) to the sulfide solution.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete in 2-4 hours.

  • After cooling to room temperature, most of the solvent can be removed under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x). The sulfur byproducts are typically water-soluble.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the product.

Section 4: Method Selection Guide

Choosing the optimal method depends on factors like scale, available reagents, and desired purity profile. The table below summarizes the key aspects of the recommended methods.

FeatureMethod A: Fe/NH₄ClMethod B: Na₂S (Zinin)Method C: Catalytic Hydrogenation
Chemoselectivity Excellent; highly tolerant of the -SMe group.[7]Excellent; classic method for selective nitro reduction.[9]Poor to Moderate; high risk of catalyst poisoning and desulfurization.[1]
Cost Very low; reagents are inexpensive and readily available.Low; reagents are common and affordable.High; requires noble metal catalyst and H₂ gas infrastructure.
Scalability Excellent; widely used in industrial processes.[8]Good; but exotherms and H₂S evolution need management on a large scale.Excellent; but requires specialized high-pressure equipment.
Work-up Moderately easy; requires filtration of iron salts.[8]Easy; byproducts are generally water-soluble.Very easy; catalyst is simply filtered off.
Safety Concerns Standard reflux; flammable solvents.Potential for H₂S gas evolution (toxic, foul odor); handle in a well-ventilated fume hood.Use of flammable H₂ gas under pressure requires specialized equipment and safety protocols.
Recommendation First Choice Excellent Alternative Not Recommended for this Substrate
Reagent Selection Workflow

This diagram provides a clear decision path for selecting the appropriate reduction strategy for this compound.

G start Start: this compound check_sulfur Does the substrate contain a sulfur group (-SMe)? start->check_sulfur poison_warning Warning: High risk of catalyst poisoning. check_sulfur->poison_warning Yes method_h2 Method C: H2/Pd-C (Not Recommended) check_sulfur->method_h2 No (for other substrates) yes_path Yes no_path No recommendation Recommended Path: Use non-catalytic methods poison_warning->recommendation method_fe Method A: Fe/NH4Cl (Robust, Cheap, Scalable) recommendation->method_fe method_na2s Method B: Na2S (Zinin) (Highly Selective, Easy Work-up) recommendation->method_na2s

Caption: Reagent selection guide for reducing nitroanilines.

References

  • BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
  • BenchChem. (n.d.). Challenges in the selective reduction of the nitro group.
  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.
  • Maity, S. K., Pradhan, N. C., & Patwardhan, A. V. (2008). Reduction of p-nitrotoluene by aqueous ammonium sulfide: Anion exchange resin as a triphasic catalyst. Chemical Engineering Journal, 141(1-3), 187–193.
  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481.
  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). Zinin reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Zinin Reduction of Nitroarenes. Retrieved from [Link]

  • Bahadur, V., Dehade, A. S., Das, D., Kamath, P., Pal, S., Manjunath, B., & Mukhopadhyay, P. P. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC.
  • Organic Letters. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • ACS Publications. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Huber, D., Andermann, G., & Leclerc, G. (1988). Selective reduction of aromatic / aliphatic nitro groups by sodium sulfide. Tetrahedron Letters.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • National Institutes of Health. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC. Retrieved from [Link]

  • Iraqi Academic Scientific Journals. (2024). Reduction of 2-nitroaniline using AgNPs. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 4-(Methylsulfanyl)-2-nitroaniline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Methylsulfanyl)-2-nitroaniline. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. We understand that maintaining the stability of this molecule in solution is critical for reproducible and accurate results. This guide provides in-depth answers to common questions, robust troubleshooting strategies, and validated protocols to help you mitigate degradation and ensure the integrity of your work.

Section 1: Understanding the Intrinsic Instability of this compound

This section addresses the fundamental chemical properties of the molecule that contribute to its instability in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound, and how do they influence its stability?

A1: this compound possesses three key functional groups on a benzene ring: an amine (-NH₂), a nitro group (-NO₂), and a methylsulfanyl group (-SCH₃). The interplay between these groups dictates the molecule's reactivity and stability.

  • Aniline Moiety (-NH₂): The amino group is a strong electron-donating group, which activates the aromatic ring. However, it is also susceptible to oxidation, which can lead to the formation of colored polymeric byproducts.[1][2]

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group significantly influences the electronic properties of the molecule. Nitroaromatic compounds are known to be susceptible to photodegradation, where light energy can initiate reactions leading to molecular breakdown.[3][4]

  • Methylsulfanyl Group (-SCH₃): The thioether (methylsulfanyl) group is prone to oxidation. The sulfur atom can be readily oxidized to form a sulfoxide (-SOCH₃) and subsequently a sulfone (-SO₂CH₃). This is a major degradation pathway for this compound.

Q2: What are the most likely degradation pathways for this molecule in solution?

A2: Based on its structure, there are two primary degradation pathways that users should be aware of: oxidation of the methylsulfanyl group and photodegradation.

  • Oxidative Degradation: The sulfur atom in the methylsulfanyl group is electron-rich and is the most likely site for initial oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents. This process converts the thioether to a sulfoxide and then a sulfone.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. Nitroaromatic compounds can absorb light energy, leading to the formation of excited states that can undergo various reactions, including cleavage of the C-NO₂ bond or reactions involving other parts of the molecule.[5][6]

Below is a diagram illustrating the primary degradation pathways.

G cluster_main This compound cluster_oxidation Oxidative Pathway cluster_photo Photolytic Pathway A This compound B Sulfoxide Intermediate (4-(Methylsulfinyl)-2-nitroaniline) A->B [O] (e.g., Air, H₂O₂) D Ring Cleavage & Other Photoproducts A->D hv (UV/Visible Light) C Sulfone Degradant (4-(Methylsulfonyl)-2-nitroaniline) B->C [O]

Caption: Potential degradation pathways for this compound.

Section 2: Key External Factors Influencing Stability

The stability of your solution is not just dependent on the molecule itself but also heavily on the experimental conditions.

Frequently Asked Questions (FAQs)

Q3: How does the choice of solvent affect the stability of this compound?

A3: The choice of solvent is critical and can dramatically influence the rate of degradation.[7]

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol, methanol) can participate in hydrogen bonding and may facilitate proton-transfer steps in degradation reactions. Aprotic polar solvents like DMSO, DMF, and acetonitrile are often preferred for stock solutions as they are less reactive. However, be aware that DMSO can itself promote oxidation of certain compounds.

  • Solvent Purity: Peroxides in aged ethers (like THF or dioxane) or other impurities in solvents can initiate oxidation. Always use high-purity, fresh, or properly stored solvents.

  • Solubility: While the compound is more soluble in organic solvents like ethanol and acetone, its solubility in water is limited.[8][9] For aqueous experiments, preparing a concentrated stock in a solvent like DMSO and then diluting it into the aqueous buffer is a standard practice.

Q4: What is the impact of pH on the stability of the compound in aqueous solutions?

A4: The pH of the solution can significantly impact stability. While specific data for this compound is not abundant, general principles for anilines suggest that both highly acidic and highly basic conditions should be approached with caution. A study on nitroaniline isomers showed stable absorbance in a pH range of 4.0-8.0, suggesting this might be a reasonable starting point for ensuring stability.[10] Extreme pH values can alter the electronic structure of the molecule, potentially making the amine or methylsulfanyl groups more susceptible to degradation.

Q5: My solution changes color over time, especially when left on the bench. What is happening?

A5: The development of a yellow to brown color is a common indicator of degradation, particularly for aniline-containing compounds. This is often due to a combination of oxidation and photodegradation.

  • Oxidation: Oxidation of the aniline group can lead to the formation of highly conjugated, colored polymeric species.[1]

  • Photodegradation: As a nitroaromatic compound, this compound is sensitive to light.[3][4] Leaving the solution exposed to ambient lab lighting (which contains UV components) can accelerate degradation and color change. It is imperative to protect solutions from light by using amber vials or wrapping containers in aluminum foil.[9]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common stability issues.

Symptom / Observation Potential Cause(s) Recommended Action(s) & Explanation
Rapid color change (yellow to brown/red) in solution. 1. Photodegradation: Exposure to ambient or UV light.[4] 2. Oxidation: Presence of dissolved oxygen or other oxidants.Protect from Light: Immediately transfer solutions to amber glass vials or wrap clear vials in aluminum foil. Minimize exposure time to light during experiments. Deoxygenate Solvents: For sensitive applications, sparge solvents with an inert gas (e.g., argon or nitrogen) before use to remove dissolved oxygen.
Appearance of new peaks in HPLC/LC-MS analysis over a short time. 1. Oxidation of Thioether: The methylsulfanyl group is oxidizing to sulfoxide and/or sulfone. 2. Solvent-Induced Degradation: The chosen solvent is reacting with the compound or contains impurities (e.g., peroxides).Add Antioxidant: Consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) to your organic stock solution to inhibit radical-mediated oxidation. Use High-Purity Solvents: Use fresh, HPLC-grade or anhydrous solvents. Test for peroxides in older ether solvents.
Inconsistent results or loss of potency in biological assays. Compound Degradation: The concentration of the active parent compound is decreasing over time, leading to lower-than-expected activity.Prepare Fresh Solutions: Prepare working solutions immediately before use from a freshly prepared or properly stored stock solution. Perform a Stability Check: Analyze the concentration of your solution at the beginning (T=0) and end of the experiment using a validated analytical method like HPLC to quantify any degradation.
Precipitate forms in aqueous buffer after dilution from organic stock. Poor Solubility: The compound is crashing out of the aqueous solution due to its limited solubility.[8]Optimize Dilution: Decrease the final concentration in the aqueous buffer. Increase the percentage of co-solvent (e.g., DMSO) if the assay allows, but typically keep it below 1% to avoid solvent effects. Use a Different Stock Solvent: Consider a more water-miscible solvent for the stock if possible (e.g., acetonitrile).

Section 4: Experimental Protocols

To empower users to proactively manage stability, we provide the following detailed protocols.

Protocol 1: Forced Degradation Study Workflow

A forced degradation or stress study is essential to identify the conditions that degrade your compound and to develop a stability-indicating analytical method.[11]

G cluster_stress Stress Conditions A 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) B 2. Aliquot Stock into Separate Vials A->B C 3. Apply Stress Conditions (in parallel) B->C D 4. Neutralize/Quench Reactions (if applicable) C->D S1 Acidic (0.1 M HCl) S2 Basic (0.1 M NaOH) S3 Oxidative (3% H₂O₂) S4 Thermal (60°C) S5 Photolytic (UV Lamp) E 5. Dilute Samples to Working Conc. D->E F 6. Analyze by HPLC-UV/MS E->F G 7. Compare to Control (T=0) F->G

Caption: Workflow for a forced degradation study.

Methodology:

  • Materials & Instrumentation:

    • This compound

    • HPLC-grade acetonitrile (ACN) and water

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

    • HPLC system with UV/PDA detector and/or Mass Spectrometer

    • C18 reverse-phase column

    • pH meter, calibrated oven, UV light chamber

  • Procedure:

    • Prepare Stock Solution: Accurately weigh and dissolve this compound in ACN to a concentration of 1 mg/mL. This is your unstressed T=0 sample.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 60°C for 24 hours.

    • Photolytic Degradation: Place a quartz vial (or open clear vial) of the stock solution in a photostability chamber and expose it to UV light for 24 hours.

    • Sample Preparation for Analysis:

      • After the stress period, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

      • Dilute all samples (including the T=0 control) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

    • HPLC Analysis: Analyze all samples by HPLC. Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.

Protocol 2: Preparation and Storage of a Stabilized Stock Solution

This protocol is designed to maximize the shelf-life of your stock solution for routine use.

  • Solvent Selection: Use HPLC-grade anhydrous Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO). ACN is often preferred as it is less reactive than DMSO.

  • Inert Atmosphere: Before preparing the solution, gently sparge the solvent with argon or nitrogen for 5-10 minutes to remove dissolved oxygen.

  • Weighing and Dissolving: In a fume hood, accurately weigh the desired amount of this compound directly into a tared amber glass vial. Add the deoxygenated solvent to achieve the target concentration (e.g., 10 mM).

  • Blanketing: Before sealing the vial, gently flush the headspace with argon or nitrogen.

  • Storage: Seal the vial tightly with a PTFE-lined cap. Store at -20°C or -80°C. Storing at low temperatures significantly reduces the rate of all chemical degradation reactions.

  • Usage: When you need to use the solution, allow it to warm completely to room temperature before opening to prevent condensation of atmospheric water into the solution. Use a clean, dry syringe to withdraw the required amount and flush the headspace with inert gas again before re-sealing and returning to the freezer.

By implementing these strategies and protocols, you can significantly improve the stability of this compound in your experiments, leading to more reliable and reproducible data.

References
  • J Environ Sci (China). (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]

  • Semantic Scholar. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. [Link]

  • ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. [Link]

  • ACS Publications. (2000). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. [Link]

  • ResearchGate. (n.d.). Effect of pH on the absorbances of nitroaniline isomers. ResearchGate. [Link]

  • CSWAB.org. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. [Link]

  • Solubility of Things. (n.d.). 4-Nitroaniline. [Link]

  • ACS Publications. (2010). Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (2015). Solvent Effects During Oxidation-Extraction Desulfurization Process of Aromatic Sulfur Compounds from Fuels. [Link]

  • PubChem. (n.d.). 3-Nitroaniline. [Link]

  • Quora. (2018). Which is more acidic, o Nitro aniline or p Nitro aniline?. [Link]

  • Wikipedia. (n.d.). Solvent effects. [Link]

  • ResearchGate. (2021). Effect of pH on removal of 4-Nitroaniline dye. [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. [Link]

  • ResearchGate. (2017). Solubility of elemental sulfur in pure organic solvents. [Link]

  • ScienceDirect. (2013). Forced degradation and impurity profiling. [Link]

  • ChemRxiv. (2023). I(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. [Link]

  • PubMed. (2013). RETRACTED: Aerobic degradation of 4-nitroaniline (4-NA) via novel degradation intermediates by Rhodococcus sp. strain FK48. [Link]

  • YouTube. (2024). Making Nitroaniline (And the Exploding Snake). [Link]

  • MDPI. (2018). Synthesis of Nitroarenes by Oxidation of Aryl Amines. [Link]

  • MDPI. (2022). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. [Link]

  • ACS Publications. (2022). Densities for Sulfur in Benzene and Densities with Solubilities for a Eutectic Mixture of Biphenyl plus Diphenyl Ether. [Link]

  • ResearchGate. (2015). Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil. [Link]

  • MDPI. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. [Link]

  • ChemistryViews. (2017). Mild Sulfonylation of Anilines. [Link]

  • EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Chemsrc. (n.d.). CAS#:58841-44-4 | 4-(2-methylsulfanylethylsulfanyl)-2-nitroaniline. [Link]

  • ResearchGate. (2009). High-rate biodegradation of 3-and 4-nitroaniline. [Link]

  • PubMed. (2010). Biodegradation potential of pure and mixed bacterial cultures for removal of 4-nitroaniline from textile dye wastewater. [Link]

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Technical Support Center: Synthesis of 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Methylsulfanyl)-2-nitroaniline. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust and reliable synthetic protocol.

The most common and efficient laboratory-scale synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway typically uses an electron-deficient aryl halide, such as 4-chloro-2-nitroaniline or 4-fluoro-2-nitroaniline, and a sulfur nucleophile, commonly sodium thiomethoxide (NaSMe). The strong electron-withdrawing effect of the nitro group is critical, as it activates the aromatic ring for nucleophilic attack, primarily at the para position relative to itself.[1][2]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a frequent issue that can stem from several sources, from reagent quality to reaction conditions and workup procedures.

  • Probable Cause 1: Incomplete Reaction

    • Causality: The SNAr reaction may stall before completion. This is often due to the degradation of the nucleophile, insufficient activation of the substrate, or non-optimal reaction temperature. Sodium thiomethoxide is susceptible to oxidation to dimethyl disulfide, especially in the presence of air, which reduces the concentration of the active nucleophile.

    • Recommended Solutions:

      • Reagent Quality: Use freshly prepared or commercially sourced sodium thiomethoxide of high purity. Ensure it has been stored under an inert atmosphere (e.g., nitrogen or argon).

      • Solvent Choice: Employ a polar aprotic solvent such as DMF, DMSO, or THF. These solvents effectively solvate the cation (Na+) while leaving the thiomethoxide anion highly reactive.[3]

      • Temperature Control: While heating can increase the reaction rate, excessive temperatures may promote side reactions and reagent decomposition. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time, typically ranging from room temperature to a gentle reflux depending on the substrate.[3]

  • Probable Cause 2: Formation of Side Products

    • Causality: The primary side reaction is often the hydrolysis of the starting material (e.g., 4-chloro-2-nitroaniline) to form 4-hydroxy-2-nitroaniline. This occurs if there is residual water in the reaction mixture, which can act as a competing nucleophile, particularly at elevated temperatures.[4][5]

    • Recommended Solutions:

      • Anhydrous Conditions: Ensure your solvent is dry and that the reaction is protected from atmospheric moisture by performing it under an inert atmosphere.

      • Leaving Group Choice: 4-Fluoro-2-nitroaniline is often a superior starting material to its chloro-analogue. Fluoride is a better leaving group in SNAr reactions due to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. This often allows the reaction to proceed under milder conditions, reducing the likelihood of side reactions.[2][6]

  • Probable Cause 3: Product Loss During Workup

    • Causality: The product, this compound, has moderate polarity. Improper selection of extraction solvents or pH adjustments during the aqueous wash can lead to significant product loss.

    • Recommended Solutions:

      • Extraction: Use a moderately polar organic solvent like ethyl acetate or dichloromethane for extraction.[7]

      • Washing: Perform aqueous washes with brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer and to help break up emulsions. Avoid strongly acidic or basic washes unless specifically required to remove certain impurities, as these could potentially hydrolyze the product or react with the functional groups.

Q2: I am observing significant impurities in my crude product. How can I identify and minimize them?

Impurity profiling is key to optimizing your synthesis. The most common impurities are unreacted starting material, the hydrolyzed side product, and dimethyl disulfide.

  • Impurity 1: Unreacted 4-halo-2-nitroaniline

    • Identification (TLC): The starting material will typically have a different Rf value than the product.

    • Prevention: Ensure a slight excess (1.1-1.2 equivalents) of the sodium thiomethoxide is used. Monitor the reaction via TLC until the starting material spot has been completely consumed.

  • Impurity 2: 4-Hydroxy-2-nitroaniline

    • Identification (TLC/NMR): This byproduct is generally more polar than the desired product and will have a lower Rf value on silica gel. Its presence can be confirmed by 1H NMR, looking for the characteristic phenolic -OH peak.

    • Prevention: As detailed in Q1, maintain strict anhydrous conditions throughout the reaction.[8]

  • Impurity 3: Dimethyl disulfide (DMDS)

    • Identification: DMDS is a volatile liquid with a distinct odor. It may be observed in the 1H NMR spectrum as a singlet around 2.4 ppm.

    • Prevention: Purge the reaction vessel with an inert gas before adding reagents and maintain a positive pressure of inert gas throughout the reaction to prevent oxidation of the thiomethoxide nucleophile.

Q3: What is the best method to purify the final product?

Recrystallization is the most effective and scalable method for purifying this compound.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system of ethanol and water is often effective.[9][10]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If the solution has colored impurities, you can add a small amount of activated charcoal and heat for a few minutes.

    • Filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.

    • Slowly add hot water to the hot filtrate until the solution becomes faintly cloudy (the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[10]

Quantitative Data Summary

The choice of leaving group and solvent are critical parameters that influence reaction success. The following table provides a general guide based on established principles of SNAr reactions.

ParameterStarting Material: 4-Chloro-2-nitroanilineStarting Material: 4-Fluoro-2-nitroanilineRationale
Relative Reactivity GoodExcellentFluorine is a more effective leaving group for SNAr due to its superior ability to stabilize the negative charge in the transition state.[2]
Typical Solvent DMF, DMSOTHF, Acetonitrile, DMFMore reactive substrates like the fluoro-analogue can often be reacted in less polar/coordinating solvents.[3]
Reaction Temp. 50-80 °C25-60 °CThe higher reactivity of the fluoro substrate allows for milder reaction conditions, reducing byproduct formation.
Expected Yield 75-85%85-95%Higher efficiency and fewer side reactions typically lead to improved yields with the fluoro starting material.

Experimental Protocol: Synthesis from 4-Chloro-2-nitroaniline

This protocol provides a detailed, step-by-step methodology for a typical laboratory-scale synthesis.

Materials:

  • 4-Chloro-2-nitroaniline (1.0 eq)

  • Sodium thiomethoxide (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Add 4-chloro-2-nitroaniline (1.0 eq) and a magnetic stir bar to a round-bottom flask. Seal the flask with a septum and purge with nitrogen gas for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.5 M).

  • Reagent Addition: In a separate flask under a nitrogen atmosphere, dissolve sodium thiomethoxide (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred solution of 4-chloro-2-nitroaniline at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them twice with water, followed by one wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture as described in Q3 to obtain this compound as a yellow-orange solid.

Visual Troubleshooting Guide

The following flowchart provides a logical pathway for diagnosing and solving common issues during the synthesis.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis & Causality cluster_solution Corrective Actions Problem Initial Problem Low Yield OR Impure Product TLC TLC Analysis Starting Material Present New Polar Spot Streaking/Tarry Problem->TLC Analyze Crude Reagents Reagent Check NaSMe Quality Solvent Anhydrous? Problem->Reagents Verify Conditions Condition Check Temp Too High? Air Leak? Problem->Conditions Review Sol_Incomplete Increase reaction time or temp moderately. Use 1.2 eq NaSMe. TLC:s0->Sol_Incomplete Cause: Incomplete Rxn Sol_Hydrolysis Use anhydrous solvent. Switch to 4-fluoro starting material. TLC:s1->Sol_Hydrolysis Cause: Hydrolysis Sol_Purify Recrystallize from EtOH/Water. Consider column chromatography. TLC:s2->Sol_Purify Cause: Decomposition Reagents:r1->Sol_Hydrolysis Sol_Oxidation Ensure inert atmosphere (N2/Ar). Use fresh NaSMe. Reagents:r0->Sol_Oxidation Cause: Oxidation Conditions:c0->Sol_Hydrolysis Conditions:c1->Sol_Oxidation

Caption: Troubleshooting workflow for this compound synthesis.

References

  • ResearchGate. (n.d.). Table 1: Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-nitro-N-chloroaniline. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]

  • Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol. Retrieved from [Link]

  • (n.d.). Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • PubMed Central. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • PrepChem. (n.d.). Synthesis of 4-Thiocyano-2-nitroaniline. Retrieved from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitroaniline. Retrieved from [Link]

  • PubMed. (2011). [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions]. Retrieved from [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • PubMed Central. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • PubMed Central. (n.d.). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 4-(Methylsulfanyl)-2-nitroaniline Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-(Methylsulfanyl)-2-nitroaniline (CAS: 23153-09-5). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. The information is presented in a practical, question-and-answer format to directly address potential issues in your workflow.

Overview of the Core Synthesis

The most prevalent and industrially viable route to this compound is the nucleophilic aromatic substitution (SNAr) of 4-chloro-2-nitroaniline with a methylthiolate source, typically sodium methylthiolate (NaSMe). The reaction is driven by the electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack.

G cluster_reactants Reactants cluster_products Products 4-chloro-2-nitroaniline 4-Chloro-2-nitroaniline Target This compound 4-chloro-2-nitroaniline->Target Nucleophilic Aromatic Substitution (SNAr) NaSMe Sodium Methylthiolate (NaSMe) NaSMe->Target NaCl Sodium Chloride (NaCl)

Caption: Primary synthetic route for this compound.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during synthesis and scale-up, providing insights into their root causes and actionable solutions.

Issue 1: Low Yield and Incomplete Conversion

Question: My reaction yield is consistently low, and analytical monitoring (TLC/HPLC) shows a significant amount of unreacted 4-chloro-2-nitroaniline, even after extended reaction times. What are the potential causes and how can I improve the conversion rate?

Answer: Low conversion is a frequent challenge when scaling up. Several factors, often interconnected, can be responsible. Let's break them down:

  • Nucleophile Reactivity and Quality: The potency of your nucleophile, sodium methylthiolate (NaSMe), is paramount. NaSMe is hygroscopic and can degrade upon exposure to air and moisture, reducing its nucleophilicity. Always use a fresh, dry batch from a reputable supplier or prepare it in situ immediately before use.

  • Solvent Effects: Nucleophilic aromatic substitution reactions are highly sensitive to the solvent.[1][2] Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they solvate the cation (Na+) effectively, leaving a "naked," highly reactive thiolate anion. Using less polar solvents like THF can slow the reaction considerably.[3]

  • Temperature Control: While higher temperatures increase the reaction rate, excessive heat can promote side reactions and decomposition of both the starting material and the product. The optimal temperature is typically a balance between achieving a reasonable reaction rate and minimizing byproduct formation. A systematic temperature optimization study (e.g., 60°C, 80°C, 100°C) is recommended.

  • Insufficient Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" and areas of poor reagent distribution. This results in a non-uniform reaction, leaving pockets of unreacted starting material. Ensure your reactor is equipped with an appropriately sized and shaped impeller to maintain a homogeneous slurry or solution.

Issue 2: Significant Byproduct Formation

Question: My crude product is contaminated with several impurities, complicating purification and reducing the isolated yield. What are the most likely side reactions, and how can they be minimized?

Answer: Byproduct formation is a critical issue that directly impacts product purity and process efficiency. The primary culprits are:

  • Oxidation of Methylthiolate: Sodium methylthiolate is susceptible to oxidation, especially at elevated temperatures in the presence of trace oxygen, forming dimethyl disulfide (CH₃SSCH₃). This side reaction consumes your nucleophile, leading to incomplete conversion and introducing a difficult-to-remove impurity.

    • Solution: Conduct the reaction under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent before use and maintain a positive inert gas pressure throughout the reaction and work-up.

  • Formation of 4-methoxy-2-nitroaniline: If methanol is used as a solvent or is present as an impurity, competitive substitution by the methoxide anion can occur, leading to the formation of 4-methoxy-2-nitroaniline.

    • Solution: Use a polar aprotic solvent instead of an alcohol. If an alcohol must be used, ensure conditions strongly favor the more nucleophilic thiolate.

  • Hydrolysis: The presence of water can lead to the hydrolysis of 4-chloro-2-nitroaniline, especially under basic conditions or at high temperatures, to form 4-hydroxy-2-nitroaniline.

    • Solution: Use anhydrous solvents and ensure all reagents are as dry as possible.

Issue 3: Purification and Isolation Challenges

Question: I am struggling to achieve the desired purity for this compound. Standard work-up procedures leave behind colored impurities, and crystallization is inefficient. What are the best practices for purification?

Answer: Effective purification is key to meeting quality specifications. A multi-step approach is often necessary.

  • Aqueous Work-up: After the reaction is complete, the mixture should be cooled and carefully quenched by pouring it into water. This precipitates the crude product and dissolves inorganic salts like NaCl. Thoroughly wash the crude solid with water to remove residual salts and water-soluble impurities.

  • Recrystallization: This is the most effective method for purifying solid organic compounds on a large scale.[4] The choice of solvent is critical.

    • Solvent Screening: Ideal solvents will dissolve the product well at high temperatures but poorly at low temperatures. Ethanol, isopropanol, or mixtures such as ethanol/water are commonly effective for nitroanilines.[5]

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored, tarry impurities are present, you can treat the hot solution with a small amount of activated charcoal and filter it while hot. Allow the solution to cool slowly to induce the formation of large, pure crystals.[4][5]

Solvent SystemTypical Temperature ProfileExpected RecoveryPurity Improvement
95% EthanolDissolve at ~78°C, crystallize at 0-5°CGood to HighExcellent for removing polar impurities
IsopropanolDissolve at ~82°C, crystallize at 0-5°CHighEffective, good alternative to ethanol
Ethanol/Water (e.g., 4:1)Dissolve at boiling, crystallize at RT then 0-5°CHighCan improve crystal formation and yield

Issue 4: Safety Concerns During Scale-Up

Question: What are the primary safety hazards associated with this process, and what precautions should be taken when moving from bench to pilot scale?

Answer: Safety is the most important consideration in process scale-up. Key hazards include:

  • Toxicity of Reagents and Product: 4-Chloro-2-nitroaniline is toxic and can be absorbed through the skin.[6][7][8] The product, this compound, should also be handled as a potentially toxic substance.[9] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or fume hood.[10][11]

  • Reaction Exotherm: Nucleophilic aromatic substitutions can be significantly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A runaway reaction could lead to a rapid increase in temperature and pressure.

    • Control Measures: Ensure the reactor has an efficient cooling system. Add the sodium methylthiolate portion-wise or as a solution via a dropping funnel to control the reaction rate and temperature. Real-time temperature monitoring is mandatory. For larger scales, consider using a continuous flow reactor which offers superior temperature control.[12][13]

  • Handling of Sodium Methylthiolate: Solid NaSMe can be pyrophoric. It also reacts with water or acids to release methanethiol, a toxic and foul-smelling gas. Handle it under an inert atmosphere and away from sources of ignition.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during the scale-up of this synthesis? A1: The most critical parameters are:

  • Temperature: For controlling reaction rate and preventing side reactions.
  • Reagent Stoichiometry: Especially the molar ratio of sodium methylthiolate to 4-chloro-2-nitroaniline.
  • Reaction Time: Monitored by HPLC or TLC to ensure completion.
  • Agitation Rate: To ensure homogeneity and efficient heat transfer.
  • Inert Atmosphere: To prevent oxidation of the nucleophile.

Q2: Are there any alternative synthetic routes that avoid chlorinated starting materials? A2: Yes, alternative routes exist, though they may be less economical. For instance, one could start with 4-fluoro-2-nitroaniline, as the fluorine atom is an excellent leaving group in SNAr reactions, often reacting under milder conditions than its chloro-analogue.[14] Another possibility involves the direct thiomethylation of 2-nitroaniline, though this often suffers from poor regioselectivity, yielding a mixture of isomers.

Q3: How can I reliably confirm the identity and purity of my final product? A3: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

  • HPLC/UPLC: The primary tool for determining purity (e.g., >99.5%) and quantifying impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[15]

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound

Materials:

  • 4-Chloro-2-nitroaniline (1.0 eq)

  • Sodium methylthiolate (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, condenser, and a nitrogen inlet.

  • Charge the flask with 4-chloro-2-nitroaniline and anhydrous DMF (approx. 5-10 mL per gram of starting material).

  • Begin stirring and purge the system with nitrogen for 15-20 minutes.

  • Carefully add the sodium methylthiolate in portions, ensuring the internal temperature does not exceed 30°C.

  • After the addition is complete, heat the reaction mixture to 80-90°C.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Slowly pour the dark reaction mixture into a beaker containing ice water (10x the volume of DMF) with vigorous stirring.

  • A yellow-orange solid will precipitate. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 50-60°C.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude, dried this compound to an appropriately sized Erlenmeyer flask.

  • Add a suitable solvent (e.g., 95% ethanol) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the final product in a vacuum oven to a constant weight.

G cluster_workflow Troubleshooting Workflow: Low Yield Start Low Yield or Incomplete Conversion Detected (TLC/HPLC) Check_Nucleophile Verify Quality of NaSMe (Fresh, Anhydrous?) Start->Check_Nucleophile Check_Solvent Is Solvent Polar Aprotic? (e.g., DMF, DMSO) Start->Check_Solvent Check_Temp Review Reaction Temperature (Is it Optimized?) Start->Check_Temp Check_Atmosphere Is Reaction Under Inert Atmosphere? Check_Nucleophile->Check_Atmosphere Oxidation? Sol_Nucleophile Use Fresh, High-Purity NaSMe or Prepare In-Situ Check_Nucleophile->Sol_Nucleophile Sol_Solvent Switch to Anhydrous DMF or DMSO Check_Solvent->Sol_Solvent Sol_Temp Perform Temperature Screening (e.g., 60-100°C) Check_Temp->Sol_Temp Sol_Atmosphere Degas Solvent, Use N₂/Ar Blanket Check_Atmosphere->Sol_Atmosphere End Re-run with Optimized Conditions Sol_Nucleophile->End Sol_Solvent->End Sol_Temp->End Sol_Atmosphere->End

Sources

Validation & Comparative

A Researcher's Guide to Purity Analysis of 4-(Methylsulfanyl)-2-nitroaniline from Various Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is paramount. The presence of even trace impurities can have a significant impact on reaction yields, downstream processing, and the safety and efficacy of the final product. 4-(Methylsulfanyl)-2-nitroaniline is a key building block in the synthesis of various biologically active molecules. Therefore, ensuring its high purity is a critical first step for any research and development professional.

This guide provides a comprehensive framework for researchers and scientists to conduct a thorough purity comparison of this compound obtained from different suppliers. We will delve into the essential analytical techniques, provide detailed experimental protocols, and offer insights into data interpretation, empowering you to make informed decisions when sourcing this critical chemical intermediate.

The Importance of a Multi-faceted Analytical Approach

A single analytical method is often insufficient to provide a complete picture of a compound's purity. A robust purity assessment relies on a combination of orthogonal techniques that can detect a wide range of potential impurities. For this compound, a non-volatile, UV-active compound, the following combination of methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): As the primary technique for quantitative purity determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of structurally related impurities.

Experimental Workflow: A Step-by-Step Guide

The following workflow outlines the logical progression from sample acquisition to data analysis for a comprehensive purity comparison.

G cluster_0 Phase 1: Sample Acquisition & Preparation cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Analysis & Decision supplier_a Supplier A coa_review Request & Review CoA supplier_a->coa_review supplier_b Supplier B supplier_b->coa_review supplier_c Supplier C supplier_c->coa_review sample_prep Sample Preparation (Dissolution in appropriate solvent) coa_review->sample_prep hplc HPLC Analysis (Quantitative Purity) sample_prep->hplc gcms GC-MS Analysis (Volatile Impurities) sample_prep->gcms nmr NMR Analysis (Structural Confirmation) sample_prep->nmr data_comp Data Comparison & Interpretation hplc->data_comp gcms->data_comp nmr->data_comp supplier_select Supplier Selection data_comp->supplier_select

Caption: A logical workflow for the purity comparison of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the gold standard for determining the purity of non-volatile organic compounds due to its high resolution and sensitivity.[1] A reversed-phase HPLC method is ideal for separating this compound from its potential non-volatile impurities.

Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (optional, for improved peak shape).

    • Reference standard of this compound (highest available purity).

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the samples from each supplier in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water and acetonitrile. For example, a starting condition of 70% water and 30% acetonitrile, ramping to 95% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the standard (typically around 254 nm for nitroaromatic compounds).

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Calculate the percent purity of the main peak in each sample chromatogram using the area normalization method.

    • % Purity = (Area of the main peak / Total area of all peaks) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful technique for separating, identifying, and quantifying volatile and semi-volatile organic compounds.[2] It is an excellent complementary technique to HPLC for detecting residual solvents or volatile by-products from the synthesis of this compound.

Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation:

    • Dissolve a known amount of the sample from each supplier in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

  • Data Analysis:

    • Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the identified impurities using an internal or external standard method if required.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides valuable information about the chemical structure of a molecule and can be used to confirm the identity of this compound.[3] It can also reveal the presence of impurities that have different proton environments compared to the main compound.

Experimental Protocol: ¹H NMR
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample from each supplier in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis:

    • Compare the chemical shifts, splitting patterns, and integration of the signals in the sample spectra to the known spectrum of this compound.

    • Look for any unexpected signals that may indicate the presence of impurities.

Data Presentation and Interpretation

To facilitate a clear comparison, the data from the different analytical techniques should be summarized in tables.

Table 1: Hypothetical Purity of this compound by HPLC

SupplierLot NumberPurity by HPLC (% Area)Number of Impurities Detected
Supplier AA-00199.85%2
Supplier BB-00199.52%4
Supplier CC-00198.90%5

Table 2: Hypothetical Volatile Impurities Identified by GC-MS

SupplierImpurityRetention Time (min)Relative Abundance (%)
Supplier ADichloromethane3.450.05
Supplier BToluene5.210.12
Supplier BDichloromethane3.450.08
Supplier CUnidentified7.890.25
Supplier CToluene5.210.18

Interpretation of Results:

  • Supplier A: Demonstrates the highest purity by HPLC with the fewest number of detected impurities. The only volatile impurity detected is a common residual solvent at a low level.

  • Supplier B: Shows good purity by HPLC but has a higher number of impurities compared to Supplier A. The presence of multiple volatile impurities might indicate a less controlled manufacturing process.

  • Supplier C: Has the lowest purity by HPLC and the highest number of impurities, including an unidentified volatile compound. This would warrant further investigation or consideration of an alternative supplier.

Conclusion: Making an Informed Decision

The selection of a supplier for a critical raw material like this compound should be based on a comprehensive evaluation of its purity. By employing a multi-technique analytical approach as outlined in this guide, researchers can gain a thorough understanding of the purity profile of the material from different sources. This data-driven approach ensures the quality and consistency of starting materials, which is fundamental to the success of any research or drug development program. It is always recommended to perform in-house quality control testing to verify the information provided on the supplier's Certificate of Analysis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
  • Benchchem. (n.d.). Comparative Guide to Purity Assessment of 2-Nitro-6-(pyridin-2-yl)aniline: A Validated HPLC Method and Alternatives.
  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
  • EPA. (1996). Method 8131: Aniline and selected derivatives by gas chromatography.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines.
  • Globe Thesis. (2014). Determination Of Nitroanilines In Environment Samples By High Performance Liquid Chromatography.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).

Sources

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison Guide: HPLC vs. GC-MS for the Analysis of 4-(Methylsulfanyl)-2-nitroaniline

In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of chemical compounds is paramount. The choice of analytical methodology can significantly impact data quality, development timelines, and regulatory compliance. This guide provides a detailed comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound (CAS: 23153-09-5), a key intermediate in various synthetic pathways.

This document moves beyond a simple list of pros and cons, offering a narrative grounded in the physicochemical properties of the analyte to explain the causality behind experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate technique for their specific analytical goals.

The Analytical Challenge: Understanding this compound

Before comparing analytical techniques, we must first understand the target molecule. This compound has a molecular weight of 184.22 g/mol and a molecular formula of C₇H₈N₂O₂S[1]. Its structure incorporates several key functional groups that dictate its analytical behavior:

  • Aromatic Ring: Provides a strong chromophore, making it highly suitable for UV-Vis detection.

  • Nitro (-NO₂) and Amino (-NH₂) Groups: These polar, protic groups increase the molecule's polarity and potential for hydrogen bonding. They can also make the molecule susceptible to thermal degradation, a critical consideration for GC analysis[2][3].

  • Methylsulfanyl (-SCH₃) Group: A sulfur-containing moiety that contributes to the molecule's overall properties.

The compound has a predicted boiling point of approximately 343.4°C, suggesting it possesses sufficient volatility for GC analysis, but its thermal stability at the required injector and column temperatures is a significant concern[4]. The polarity of the molecule makes it readily soluble in common organic solvents like methanol and acetonitrile, which are ideal for HPLC.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes

HPLC separates components of a mixture dissolved in a liquid solvent (the mobile phase) by pumping it at high pressure through a column packed with a solid adsorbent material (the stationary phase)[5][6]. The separation is based on the differential interactions of the analytes with the stationary and mobile phases[7][8][9].

Applicability to this compound

Given the polar nature and strong UV absorbance of this compound, Reversed-Phase HPLC (RP-HPLC) with UV detection is an exceptionally well-suited technique. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase is used. The non-polar regions of the analyte will interact with the stationary phase, while the polar functional groups will have an affinity for the mobile phase. By tuning the mobile phase composition, a robust and reproducible separation can be achieved at ambient or slightly elevated temperatures, completely avoiding the risk of thermal degradation[10][11].

Experimental Workflow: HPLC-UV Analysis

The logical workflow for an HPLC-UV analysis is a streamlined, robust process ideal for quality control environments.

HPLC_Workflow cluster_system HPLC System Solvents Mobile Phase (e.g., ACN/Water) Pump High-Pressure Pump Solvents->Pump Gradient/Isocratic Mixing Injector Autosampler/Injector Pump->Injector Pressurized Flow Column C18 Column (Thermostatted) Injector->Column Sample Introduction Detector UV-Vis Detector Column->Detector Analyte Separation Data Data Acquisition (Chromatogram) Detector->Data Signal Output Waste Waste Detector->Waste Sample Sample Vial (Analyte in Diluent) Sample->Injector

Caption: Workflow for the HPLC-UV analysis of this compound.

Detailed HPLC-UV Protocol

This protocol is designed as a self-validating system, incorporating parameters that ensure its suitability for the intended purpose, in line with ICH Q2(R1) guidelines[12][13][14].

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector[6].

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while being suitable for the polar functional groups.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). Rationale: This composition provides a good balance of elution strength for timely analysis while ensuring sufficient retention for separation from potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improved peak shape.

    • Detection Wavelength: 254 nm. Rationale: Nitroaromatic compounds exhibit strong absorbance at this wavelength, providing high sensitivity[15].

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a 100 µg/mL solution.

    • Working Standard: Prepare a series of dilutions from the stock solution for the calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Sample Solution: Dissolve the sample to be analyzed in the mobile phase to achieve a theoretical concentration within the calibration range.

  • System Suitability:

    • Inject the 10 µg/mL standard six times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The theoretical plates should be >2000, and the tailing factor should be <1.5. Rationale: These tests verify that the chromatographic system is performing adequately for the analysis[16].

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Compounds

GC-MS combines two powerful techniques: gas chromatography for separating volatile compounds and mass spectrometry for their detection and identification[17][18][19]. The sample is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase[20]. Separation occurs based on the compound's boiling point and its interaction with the stationary phase[11]. The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio, providing a unique chemical fingerprint[21].

Applicability to this compound

While the analyte has a boiling point that suggests it is amenable to GC, its success is not guaranteed. Two primary challenges exist for nitroanilines:

  • Thermal Lability: The high temperatures of the GC injector port (typically >250 °C) can cause the degradation of thermally sensitive compounds like nitroanilines[2][3].

  • Polarity: The polar -NH₂ group can interact with active sites in the GC system (e.g., silanol groups in the injector liner or column), leading to poor peak shape (tailing) and reduced response[22].

To overcome these issues, a highly inert system is required, and chemical derivatization may be necessary. Derivatization involves reacting the analyte to form a more volatile and thermally stable derivative (e.g., by silylating the amine group)[23]. While effective, this adds an extra step to sample preparation, increasing time and potential for error.

Experimental Workflow: GC-MS Analysis

The GC-MS workflow involves vaporization and high-temperature separation followed by mass-based detection, providing a high degree of specificity.

GCMS_Workflow cluster_system GC-MS System CarrierGas Carrier Gas (e.g., Helium) Injector Heated Injector CarrierGas->Injector Column Capillary Column Injector->Column Vaporized Sample GC_Oven GC Oven MS Mass Spectrometer (Ion Source, Analyzer, Detector) Column->MS Separated Analytes (via Transfer Line) Data Data Acquisition (Mass Spectrum) MS->Data Ion Detection Sample Sample Vial (Analyte in Solvent) Sample->Injector

Sources

comparative study of different synthesis routes for 4-(Methylsulfanyl)-2-nitroaniline.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(Methylsulfanyl)-2-nitroaniline

This compound is a valuable substituted aniline derivative that serves as a key building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three distinct functional groups—an amino group, a nitro group, and a methylsulfanyl group—on the aromatic ring provides a versatile scaffold for a wide range of chemical transformations. The electron-withdrawing nature of the nitro group, combined with the electron-donating properties of the amino and methylsulfanyl groups, creates a unique electronic environment that influences the reactivity of the molecule and the properties of its downstream derivatives.

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of this compound. Each route is critically evaluated based on its underlying chemical principles, procedural efficiency, and potential for scalability. By presenting detailed experimental protocols and a side-by-side comparison of key performance metrics, this document aims to equip researchers with the necessary insights to make informed decisions for their specific synthetic needs.

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 4-Halo-2-nitroanilines

This approach is a classic and often preferred method for introducing a nucleophile onto an activated aromatic ring. The strong electron-withdrawing effect of the nitro group at the ortho position significantly activates the halogen at the para position for nucleophilic aromatic substitution (SNAr).[1][2]

Mechanistic Rationale

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile (in this case, the methylthiolate anion) on the carbon atom bearing the halogen. The negative charge is delocalized onto the nitro group, which stabilizes the intermediate and facilitates the subsequent elimination of the halide ion to yield the final product. The choice of the halogen is critical, with fluorine generally being the most reactive leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the reaction center.

Visualizing the Pathway

sn_ar_route start 4-Fluoro-2-nitroaniline intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack reagent Sodium Thiomethoxide (NaSMe) product This compound intermediate->product Fluoride Elimination

Caption: SNAr pathway for the synthesis of this compound.

Experimental Protocol
  • Preparation of Sodium Thiomethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (100 mL). Carefully add sodium metal (2.3 g, 0.1 mol) in small portions under a nitrogen atmosphere. Stir the mixture until all the sodium has reacted to form sodium methoxide.

  • Formation of the Nucleophile: Cool the sodium methoxide solution in an ice bath and bubble methanethiol gas through the solution until it is saturated, or alternatively, add liquid methanethiol (4.8 g, 0.1 mol) dropwise. This will form a solution of sodium thiomethoxide.

  • Substitution Reaction: To this solution, add 4-fluoro-2-nitroaniline (15.6 g, 0.1 mol). The reaction mixture is then heated to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a dilute solution of hydrochloric acid. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from ethanol to afford this compound as a yellow to orange solid.

Route 2: Electrophilic Nitration of 4-(Methylsulfanyl)aniline

This route involves the introduction of the nitro group onto the aromatic ring of 4-(methylsulfanyl)aniline. Direct nitration of anilines is often problematic due to the high reactivity of the amino group, which can lead to oxidation and the formation of multiple isomers. To overcome this, a protection-deprotection strategy is employed. The amino group is first acetylated to form an acetanilide, which moderates its activating effect and directs the incoming nitro group to the desired position.[3]

Mechanistic Rationale

The acetylation of the amino group to form N-(4-(methylthio)phenyl)acetamide reduces its activating strength and introduces steric hindrance, favoring nitration at the position ortho to the amino group (and meta to the methylsulfanyl group). The subsequent nitration occurs via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, acts as the electrophile. Finally, the acetyl protecting group is removed by acid- or base-catalyzed hydrolysis to yield the desired product.

Visualizing the Pathway

nitration_route start 4-(Methylsulfanyl)aniline intermediate1 N-(4-(methylthio)phenyl)acetamide start->intermediate1 Protection step1 Acetylation (Acetic Anhydride) intermediate2 N-(4-(methylthio)-2-nitrophenyl)acetamide intermediate1->intermediate2 Electrophilic Substitution step2 Nitration (HNO3, H2SO4) product This compound intermediate2->product Deprotection step3 Hydrolysis (Acid or Base)

Caption: Protection-nitration-deprotection strategy for this compound.

Experimental Protocol
  • Acetylation: In a 250 mL Erlenmeyer flask, dissolve 4-(methylsulfanyl)aniline (13.9 g, 0.1 mol) in 50 mL of glacial acetic acid. To this solution, slowly add acetic anhydride (11.2 g, 0.11 mol) with stirring. Continue stirring at room temperature for 30 minutes. Pour the reaction mixture into 200 mL of ice-cold water to precipitate the N-(4-(methylthio)phenyl)acetamide. Collect the solid by vacuum filtration and wash with cold water.

  • Nitration: In a 500 mL round-bottom flask, dissolve the dried acetanilide from the previous step in 50 mL of concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath. In a separate beaker, prepare the nitrating mixture by slowly adding 8 mL of concentrated nitric acid to 8 mL of concentrated sulfuric acid, maintaining the temperature below 10°C. Add the nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

  • Work-up of Nitrated Intermediate: Pour the reaction mixture onto 200 g of crushed ice. The nitrated product, N-(4-(methylthio)-2-nitrophenyl)acetamide, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Hydrolysis (Deprotection): Transfer the wet solid to a round-bottom flask and add 100 mL of 70% sulfuric acid. Heat the mixture to reflux for 1-2 hours. Cool the reaction mixture in an ice bath to precipitate the this compound.

  • Purification: Collect the product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture.

Comparative Analysis

FeatureRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Electrophilic Nitration
Starting Materials 4-Fluoro-2-nitroaniline, Sodium Thiomethoxide4-(Methylsulfanyl)aniline, Acetic Anhydride, Nitric Acid, Sulfuric Acid
Number of Steps 1 (or 2 if NaSMe is prepared in situ)3 (Protection, Nitration, Deprotection)
Reaction Conditions Refluxing methanolLow temperature for nitration, reflux for hydrolysis
Regioselectivity High (pre-defined by starting material)Generally good with protecting group strategy
Potential Byproducts Unreacted starting materialIsomeric nitration products, oxidized byproducts
Overall Yield (Estimated) Good to ExcellentModerate to Good
Scalability Generally straightforwardMulti-step nature can be more complex to scale
Safety Considerations Use of odorous and toxic methanethiolHandling of concentrated strong acids (nitric and sulfuric)

Conclusion

Both the Nucleophilic Aromatic Substitution (SNAr) and the Electrophilic Nitration routes offer viable pathways for the synthesis of this compound.

The SNAr route (Route 1) is more convergent and involves fewer steps, which is often advantageous in terms of overall yield and process efficiency. The high regioselectivity is a significant benefit, as the positions of the functional groups are pre-determined by the starting material. However, the use of methanethiol, which is a toxic and foul-smelling gas, requires specialized handling procedures and equipment.

The Electrophilic Nitration route (Route 2) utilizes more common and less hazardous reagents (with the exception of the strong acids). The protection-deprotection strategy is a well-established and reliable method for controlling the regioselectivity of nitration. While this route involves more steps, which can impact the overall yield and increase the processing time, it may be more amenable to standard laboratory setups.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the available starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. For large-scale production, the SNAr route might be more economical if the handling of methanethiol can be managed safely and efficiently. For smaller-scale laboratory synthesis, the nitration route may be a more practical choice.

References

  • PrepChem. Synthesis of A. 4-[(Trimethylsilyl)methylthio]-2-nitroaniline. [Link]

  • Sciencemadness.org. Synthesis of 4-chloro-2-nitrophenol. [Link]

  • Google Patents. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
  • Google Patents. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
  • Google Patents.
  • Google Patents. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • AURA. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • PubChem. 4-Chloro-2-nitroaniline. [Link]

  • AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of 4-(Methylsulfanyl)-2-nitroaniline Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-(Methylsulfanyl)-2-nitroaniline

In the landscape of pharmaceutical development and chemical synthesis, the purity and concentration of intermediates are paramount. This compound, a key building block and potential process-related impurity, demands accurate and reliable quantification to ensure the safety, efficacy, and quality of final products. Its robust quantification is not merely a procedural step but a foundational requirement for process optimization, impurity profiling, and regulatory compliance.

This guide provides an in-depth, objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. As a self-validating document, we will not only present protocols but also explore the scientific rationale behind our methodological choices. Our objective is to empower researchers, analytical scientists, and drug development professionals to select the most appropriate method for their specific analytical challenge, be it high-throughput screening, trace-level impurity detection, or routine quality control.

Pillar of Trust: The Principle of Analytical Method Cross-Validation

Before delving into specific techniques, it is crucial to understand the concept of cross-validation. Analytical method cross-validation is the formal process of comparing the results from two or more distinct analytical methods to demonstrate that they provide equivalent, reliable data. This process is a cornerstone of scientific integrity, ensuring that analytical results are independent of the technique employed. According to the International Council for Harmonisation (ICH) guidelines, the objective of validating any analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] Cross-validation extends this principle by confirming that different suitable methods yield congruent results, thereby increasing confidence in the data and ensuring consistency across different laboratories or during method transfer.[3]

This guide serves as a practical application of cross-validation principles, comparing a high-resolution chromatographic separation technique (HPLC), a highly selective mass-spectrometry-based method (GC-MS), and a rapid, cost-effective spectroscopic method (UV-Vis).

cluster_prep Sample & Standard Preparation cluster_methods Analytical Quantification cluster_analysis Data Comparison & Validation prep Single Batch of This compound Spiked Samples (Low, Med, High Conc.) hplc Method A: RP-HPLC-UV prep->hplc Analyze Aliquots gcms Method B: GC-MS prep->gcms Analyze Aliquots uvvis Method C: UV-Vis Spectrophotometry prep->uvvis Analyze Aliquots results Quantified Concentrations from each method hplc->results gcms->results uvvis->results stats Statistical Analysis (e.g., Bland-Altman, t-test) results->stats conclusion Assessment of Equivalency & Method Performance stats->conclusion

Caption: Workflow for the cross-validation of three analytical methods.

Methodology Deep Dive I: High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its high resolution, reproducibility, and applicability to a wide range of semi-polar to non-polar compounds. For this compound, a moderately polar compound, a C18 stationary phase is the logical choice. This non-polar phase separates analytes based on their hydrophobicity. The mobile phase, a mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile or methanol), is optimized to achieve efficient elution and good peak shape. UV detection is selected because the nitroaniline chromophore exhibits strong absorbance in the UV region, providing excellent sensitivity.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (60:40 v/v). Causality: This ratio is a starting point based on methods for similar nitroanilines and should be optimized to achieve a retention time of 3-7 minutes for good throughput without compromising resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Thermostatting the column ensures retention time stability and reproducibility.

    • Detection Wavelength: 254 nm. Causality: A common wavelength for aromatic compounds, offering a good balance of sensitivity and selectivity. A full UV scan of the analyte should be performed to determine the optimal λmax.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a 1 mg/mL stock solution. Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample in methanol to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standards to construct a calibration curve (peak area vs. concentration). Inject the sample and determine its concentration from the calibration curve.

Methodology Deep Dive II: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is ideal for volatile and semi-volatile compounds. While nitroanilines can be thermolabile, modern GC systems with optimized injection parameters can analyze them effectively.[4] The key advantage of GC-MS is its specificity. The mass spectrometer fragments the analyte molecule into a unique pattern (mass spectrum), which serves as a chemical fingerprint, virtually eliminating interferences and confirming the analyte's identity with high confidence. This is particularly valuable for complex matrices or when trace-level quantification is required.

Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

    • Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). Causality: A 5% phenyl-methylpolysiloxane (DB-5) column is a robust, general-purpose column suitable for a wide range of semi-polar analytes.

  • Reagents and Materials:

    • Methanol or Ethyl Acetate (GC grade).

    • Helium (99.999% purity).

    • This compound reference standard.

  • Chromatographic and MS Conditions:

    • Injector Temperature: 250 °C. Causality: Hot enough to ensure rapid volatilization but low enough to minimize thermal degradation.

    • Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Causality: SIM mode significantly increases sensitivity and selectivity by monitoring only characteristic ions of the target analyte (e.g., the molecular ion and key fragment ions).

  • Procedure:

    • Standard Preparation: Prepare a 1 mg/mL stock solution in ethyl acetate. Serially dilute to create calibration standards (e.g., 0.1 µg/mL to 10 µg/mL).

    • Sample Preparation: Dissolve the sample in ethyl acetate to an appropriate concentration and filter if necessary.

    • Analysis: Inject standards to generate a calibration curve based on the peak area of the primary monitored ion. Analyze the sample and quantify using the curve. Confirm identity by comparing the retention time and the ratio of qualifier ions to the target ion.

Methodology Deep Dive III: UV-Vis Spectrophotometry

Principle & Rationale: UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. For a known chromophore like this compound in a simple, clean matrix, this method can provide fast and reasonably accurate quantification without the need for extensive separation. Its primary limitation is a lack of specificity; any other substance in the sample that absorbs at the analytical wavelength will interfere with the measurement.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation:

    • Dual-beam UV-Vis spectrophotometer.

    • Matched quartz cuvettes (1 cm path length).

  • Reagents and Materials:

    • Methanol (Spectroscopic grade).

    • This compound reference standard.

  • Spectroscopic Conditions:

    • Wavelength Scan: Perform a scan from 200-500 nm on a standard solution to determine the wavelength of maximum absorbance (λmax). For related nitroanilines, this is typically in the 370-390 nm range in organic solvents.[5]

    • Analytical Wavelength: Use the determined λmax for all measurements.

  • Procedure:

    • Standard Preparation: Prepare a 100 µg/mL stock solution in methanol. Prepare a series of dilutions (e.g., 1, 2, 5, 10, 15, 20 µg/mL) in volumetric flasks.

    • Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a final concentration that falls within the linear range of the calibration curve.

    • Analysis:

      • Set the spectrophotometer to zero absorbance using a cuvette filled with methanol (the blank).

      • Measure the absorbance of each calibration standard at the λmax.

      • Plot a calibration curve of absorbance versus concentration.

      • Measure the absorbance of the sample solution and determine its concentration using the linear regression equation from the calibration curve.

Visualizing Method Validation

The integrity of any analytical method rests on a foundation of validated performance characteristics. These parameters are not independent but are logically interconnected.

G cluster_core Core Performance Metrics cluster_derived Derived Performance Metrics cluster_robust Operational Integrity Accuracy Accuracy (% Recovery) Precision Precision (% RSD) Accuracy->Precision Related via Total Error LOQ LOQ Precision->LOQ Determines Specificity Specificity Linearity Linearity (r²) Specificity->Linearity Ensures response is from analyte Linearity->Accuracy Impacts Range Range Linearity->Range Defines Range->Accuracy Range->Precision LOD LOD LOQ->LOD Related Robustness Robustness Robustness->Accuracy Tests sensitivity to procedural changes Robustness->Precision Tests sensitivity to procedural changes

Caption: Logical relationships between key analytical validation parameters.

Performance Comparison: A Quantitative Overview

The choice of an analytical method often involves a trade-off between speed, cost, sensitivity, and specificity. The following table summarizes the expected performance characteristics for each method when quantifying this compound, based on data from analogous nitroaniline compounds.

Validation Parameter RP-HPLC-UV GC-MS (SIM Mode) UV-Vis Spectrophotometry
Specificity/Selectivity High (Separates from impurities)Very High (Mass-based detection)Low (Prone to interference)
Linearity (r²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103% (in clean matrix)
Precision (% RSD) < 2%< 5%< 3%
Limit of Quantification (LOQ) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL~1 µg/mL
Throughput High (5-10 min/sample)Moderate (15-20 min/sample)Very High (<1 min/sample)
Cost per Sample ModerateHighLow
Primary Application QC, purity testing, assaysTrace impurity analysis, identificationRapid screening, simple assays

Decision Guide: Selecting the Right Tool for the Job

The optimal method depends entirely on the analytical question being asked. This decision tree provides a logical pathway for selecting the most appropriate technique.

start Start: Need to quantify This compound q1 Is the sample matrix complex or unknown? start->q1 q2 Is trace-level sensitivity (< 1 µg/mL) required? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Is high throughput the primary driver? q2->q3 No q2->gcms Yes hplc Use RP-HPLC-UV q3->hplc No, need balance of speed and selectivity uvvis Use UV-Vis q3->uvvis Yes, and matrix is clean

Caption: Decision tree for selecting an appropriate quantification method.

Conclusion

The cross-validation of analytical methods for quantifying this compound reveals that no single technique is universally superior. Each method—HPLC, GC-MS, and UV-Vis Spectrophotometry—occupies a unique and valuable niche.

  • RP-HPLC-UV offers the best balance of selectivity, precision, and throughput, making it the ideal choice for routine quality control and formal assay procedures.

  • GC-MS provides unparalleled specificity and sensitivity, rendering it essential for trace-level impurity analysis, structural confirmation, and analysis in complex sample matrices.

  • UV-Vis Spectrophotometry serves as an excellent tool for rapid, high-throughput screening and quantification in simple, well-characterized matrices where interfering substances are not a concern.

By understanding the principles, strengths, and limitations of each technique, and by grounding their work in the validation framework established by regulatory bodies like the ICH and FDA, researchers can generate robust, reliable, and defensible data.[6][7][8] This guide provides the foundational protocols and comparative insights to make informed decisions, ensuring the integrity of the analytical data that underpins successful drug development and chemical research.

References

  • U.S. Food and Drug Administration (FDA). (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BioPharm International. (2024, March). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Starodub. (2024, April). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra obtained from saturated with aqueous solutions of nitroanilines. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 4-Nitroaniline – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectroscopy of p-nitroaniline in water. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

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comparing the reactivity of 4-(Methylsulfanyl)-2-nitroaniline with other nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 4-(Methylsulfanyl)-2-nitroaniline

Introduction: Unveiling the Nuances of a Substituted Nitroaniline

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, substituted anilines serve as foundational scaffolds for a vast array of functional molecules. The reactivity of the aniline core—specifically the nucleophilicity of the amino group and the susceptibility of the aromatic ring to substitution—is delicately controlled by the electronic nature of its substituents. This guide focuses on this compound, a molecule featuring a fascinating interplay of competing electronic effects.

Positioned para to the amino group is a methylsulfanyl (-SCH₃) group, while an electron-withdrawing nitro (-NO₂) group occupies the ortho position. This specific arrangement creates a unique electronic environment that distinguishes its reactivity from other nitroaniline isomers and derivatives. For researchers and drug development professionals, a deep understanding of this reactivity profile is paramount for designing efficient synthetic routes, predicting reaction outcomes, and developing novel molecular entities. This document provides an in-depth comparison of this compound with other key nitroanilines, supported by mechanistic explanations and experimental data, to serve as a practical resource for the modern scientist.

The Decisive Factor: Electronic Interplay of Substituents

The reactivity of any substituted benzene ring is governed by the cumulative inductive and resonance effects of its substituents. In this compound, three key groups are at play: the amino (-NH₂), the nitro (-NO₂), and the methylsulfanyl (-SCH₃) groups.

  • Amino Group (-NH₂): A powerful activating group that donates electron density to the ring via a strong positive resonance effect (+M), increasing the ring's nucleophilicity.

  • Nitro Group (-NO₂): One of the strongest deactivating groups, it withdraws electron density from the ring through both a powerful negative resonance effect (-M) and a strong negative inductive effect (-I).[1]

  • Methylsulfanyl Group (-SCH₃): This group presents a more complex scenario. The sulfur atom is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect (-I). However, the lone pairs on the sulfur atom can participate in resonance, donating electron density to the ring (+M effect).[2] Unlike the smaller, more electronegative oxygen in a methoxy group (-OCH₃), the larger size of the sulfur atom results in less effective p-orbital overlap with the aromatic π-system, making its resonance donation weaker than that of a methoxy group.[2]

The net effect is a finely balanced electronic system where the electron-donating amino and methylsulfanyl groups work to counteract the potent deactivating effect of the ortho-nitro group.

Caption: Electronic effects of substituents in this compound.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we compare it against several structurally related nitroanilines:

  • 2-Nitroaniline: Lacks the para-substituent, isolating the effect of the ortho-nitro group.

  • 4-Nitroaniline: Isomeric, allowing for comparison of ortho vs. para nitro group effects.

  • 4-Chloro-2-nitroaniline: Replaces the electron-donating -SCH₃ with an electron-withdrawing -Cl group.

  • 4-Methoxy-2-nitroaniline: Replaces -SCH₃ with the more strongly electron-donating -OCH₃ group.

Basicity of the Amino Group (pKa)

The basicity of the amino group, quantified by the pKa of its conjugate acid, is a direct measure of the electron density on the nitrogen atom. Higher electron density leads to a more available lone pair, resulting in higher basicity (and a higher pKa value).

The strong electron-withdrawing nitro group significantly reduces the basicity of aniline (pKa ≈ 4.6).[3] When positioned ortho to the amino group, the nitro group's influence is maximized through both inductive and resonance effects. Furthermore, the "ortho effect" can introduce steric hindrance to protonation and potential intramolecular hydrogen bonding between the amino and nitro groups, which tends to decrease basicity.[1][4][5]

In this compound, the electron-donating +M effect of the para-methylsulfanyl group partially compensates for the deactivating effect of the ortho-nitro group. This leads to a higher electron density on the amino nitrogen compared to an aniline with only withdrawing groups.

Table 1: Comparative Physicochemical Properties of Substituted Anilines

CompoundStructureCAS NumberpKa (Anilinium ion)Reactivity Implication
Aniline62-53-3~4.6Baseline
2-Nitroaniline88-74-4-0.26Very Low Basicity
4-Nitroaniline100-01-61.0Low Basicity
4-Chloro-2-nitroaniline89-63-4-0.94Very Low Basicity
This compound 23153-09-5-0.09 (Predicted) [6]Low, but higher than Cl analogue
4-Methoxy-2-nitroaniline96-96-8Not readily availableExpected to be highest among nitroanilines

Note: Experimental pKa values for highly substituted anilines can be scarce; predicted values offer a useful trend analysis.

Analysis: The data clearly shows the dramatic decrease in basicity caused by the nitro group. As predicted, the presence of the electron-donating methylsulfanyl group in This compound makes it more basic than 4-Chloro-2-nitroaniline , where the chloro group further withdraws electron density. The 4-Methoxy-2-nitroaniline is expected to be the most basic of the substituted nitroanilines shown, due to the superior electron-donating ability of the methoxy group compared to methylsulfanyl.

Diazotization Reactivity

Diazotization is the reaction of a primary aromatic amine with nitrous acid (typically generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[7][8] The rate-determining step involves the attack of the nucleophilic amino group on a nitrosating agent (like N₂O₃ or HN₂O₃⁺).[9] Therefore, the reaction rate is highly sensitive to the nucleophilicity (and thus basicity) of the aniline.

Diazotization_Workflow Start Substituted Aniline in Strong Acid (e.g., HCl) Reagent Add aq. NaNO₂ Solution (0-5 °C) Start->Reagent Reaction Nucleophilic Attack by Amino Group Start->Reaction InSitu In Situ Formation of Nitrous Acid (HNO₂) Reagent->InSitu InSitu->Reaction Product Aryl Diazonium Salt Reaction->Product

Sources

A Comparative Guide to the Biological Activity of 4-(Methylsulfanyl)-2-nitroaniline and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, understanding the structure-activity relationships (SAR) of small molecules is paramount. The positional isomerism of substituents on an aromatic ring can dramatically alter a compound's biological profile, turning an active molecule into an inert one, or vice versa. This guide provides a comparative analysis of the potential biological activities of 4-(Methylsulfanyl)-2-nitroaniline and its isomers, designed for researchers, scientists, and drug development professionals. While direct comparative experimental data for this specific set of isomers is limited in publicly available literature, this guide synthesizes information from structurally related compounds to infer potential activities and provides detailed experimental protocols for their evaluation.

Introduction to this compound and its Isomers

This compound belongs to the nitroaniline class of compounds, which are characterized by an aniline ring substituted with a nitro group. The presence of the nitro group, a strong electron-withdrawing group, is often associated with a range of biological activities, including antimicrobial and cytotoxic effects. The addition of a methylsulfanyl group (-SCH3), an electron-donating group, introduces further complexity and potential for nuanced biological activity depending on its position relative to the amino and nitro groups.

The isomers of this compound, which differ in the substitution pattern of the methylsulfanyl and nitro groups on the aniline ring, are expected to exhibit distinct biological profiles. Understanding these differences is crucial for identifying potential therapeutic leads and for assessing their toxicological profiles.

Postulated Biological Activities of Methylsulfanyl-Nitroaniline Isomers

The biological activity of many nitroaromatic compounds is contingent upon the bioreduction of the nitro group.[1] This process, often occurring in microbial cells or hypoxic tumor environments, can lead to the formation of reactive intermediates like nitroso and hydroxylamino derivatives, which can subsequently damage cellular macromolecules such as DNA and proteins, leading to cytotoxicity or antimicrobial effects.[1]

Cytotoxic Potential

Nitroaniline derivatives have been investigated for their cytotoxic effects. The position of the nitro group on the aniline ring has been shown to influence cytotoxicity. For instance, studies on the toxic effects of substituted anilines have shown that ortho- and para-nitroanilines tend to be more cytotoxic than the meta-isomer.[2] This suggests that the electronic and steric properties conferred by the substituent's position are critical for their interaction with biological targets.[2] The introduction of a methylsulfanyl group is likely to modulate this activity further. For example, research has indicated that 2-(Methylsulfonyl)-4-nitroaniline, an isomer with an oxidized methylsulfanyl group, has potential as an anti-cancer agent, possibly by interfering with cellular pathways related to apoptosis and cell proliferation.[3]

Antimicrobial Activity

Nitroaromatic compounds are a promising area of research in the quest for new antimicrobial agents due to their diverse biological activities.[1] The antimicrobial efficacy of these compounds is often attributed to the bioreduction of the nitro group within microbial cells.[1] Various derivatives of nitroanilines have been synthesized and shown to possess a broad spectrum of antimicrobial activities.[4] The specific activity of the methylsulfanyl-nitroaniline isomers would likely depend on their ability to penetrate microbial cells and undergo intracellular reduction.

Comparative Analysis and Structure-Activity Relationship (SAR) Insights

Direct comparative data for the biological activities of this compound and its isomers is scarce. However, we can infer potential SAR based on the known effects of the individual substituents and their positional arrangements.

The following table summarizes the 50% effective concentration (EC50) values for the basic nitroaniline isomers from a study on their interaction with submitochondrial particles. While not whole-cell cytotoxicity data, it provides a valuable insight into their relative toxicity.

Table 1: Comparative Toxicity of Nitroaniline Isomers [2]

CompoundSubstituent PositionEC50 (µM)
Aniline-1910
2-Nitroanilineortho180
3-Nitroanilinemeta250
4-Nitroanilinepara210

Note: Data is derived from a study on submitochondrial particles and indicates relative toxicity.[2]

The data in Table 1 suggests that the ortho- and para-isomers are more potent than the meta-isomer.[2] The introduction of the electron-donating methylsulfanyl group would likely influence the electron density of the aromatic ring and the reduction potential of the nitro group, thereby modulating the biological activity. The relative positions of the electron-donating methylsulfanyl group and the electron-withdrawing nitro group will be a key determinant of the overall electronic properties of the molecule and, consequently, its biological activity.

Caption: Positional isomers of methylsulfanyl-nitroaniline.

Experimental Protocols

To facilitate the direct comparison of the biological activities of this compound and its isomers, the following detailed experimental protocols are provided.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow:

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of this compound and its isomers in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 hours under the same conditions as in step 1.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Caption: Experimental workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of this compound and its isomers in a suitable solvent.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

While direct comparative experimental data on the biological activity of this compound and its isomers is currently lacking, this guide provides a framework for their systematic evaluation. Based on the known activities of related nitroaniline compounds, it is plausible that these isomers will exhibit cytotoxic and antimicrobial properties, with their potency being highly dependent on the specific substitution pattern. The provided experimental protocols offer a starting point for researchers to elucidate the structure-activity relationships within this interesting class of compounds, potentially leading to the discovery of novel therapeutic agents or a better understanding of their toxicological profiles. Further research is strongly encouraged to fill the existing knowledge gap and to validate the hypothesized SAR.

References

  • Antifungal activity of substituted nitrobenzenes and anilines. PubMed. Available at: [Link]

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Navigating the Chromophoric Landscape: A Comparative Performance Analysis of Azo Dyes Derived from 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic world of specialty chemicals and materials science, the pursuit of novel chromophores with tailored properties is a constant endeavor. Azo dyes, a cornerstone of the colorant industry, offer a versatile synthetic platform for achieving a wide spectrum of hues with desirable performance characteristics. This guide delves into the anticipated performance of a specific subclass of azo dyes: those derived from 4-(methylsulfanyl)-2-nitroaniline.

Due to a notable scarcity of direct experimental data in the peer-reviewed literature for dyes originating from this particular precursor, this guide will adopt a comparative and predictive approach. By leveraging established structure-property relationships and robust experimental data from structurally analogous azo dyes, we aim to provide a scientifically grounded forecast of the performance of this compound-based dyes. This analysis is intended to equip researchers, scientists, and drug development professionals with the insights needed to guide their synthetic efforts and application-specific selections.

Our comparative framework will focus on azo dyes derived from precursors bearing electron-donating groups ortho to the nitro functionality, such as 2-methoxy-4-nitroaniline and 2-methoxy-5-nitroaniline. The electronic interplay between the electron-donating methylsulfanyl group and the electron-withdrawing nitro group in the target precursor is expected to significantly influence the resulting dyes' photophysical properties and performance metrics.

The Synthetic Blueprint: Diazotization and Azo Coupling

The synthesis of azo dyes from this compound follows the classical and well-established two-step diazotization and azo coupling pathway. The judicious choice of the coupling component is paramount, as it will largely dictate the final color and application suitability of the dye.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Start This compound Intermediate 4-(Methylsulfanyl)-2-nitrobenzenediazonium Chloride Start->Intermediate Diazotization Reagents_D NaNO₂, HCl (aq) 0-5 °C Reagents_D->Start Final_Dye Azo Dye Product Intermediate->Final_Dye Coupling Coupling_Component Electron-Rich Aromatic (e.g., N,N-diethylaniline, β-Naphthol) Coupling_Component->Final_Dye Reagents_C pH Control (e.g., Sodium Acetate) Reagents_C->Coupling_Component

Caption: General workflow for the synthesis of azo dyes from this compound.

Performance Projections and Comparative Analysis

The performance of azo dyes is a multifactorial equation, with key variables including color strength (molar extinction coefficient), hue, and fastness properties. The latter are particularly critical in applications such as textile dyeing, where resistance to fading from light, washing, and sublimation is essential.

Anticipated Spectroscopic Properties

The electronic nature of the substituents on the diazo component (the aniline derivative) plays a crucial role in determining the color of the resulting azo dye. The 4-(methylsulfanyl) group is an electron-donating group (EDG), while the 2-nitro group is a strong electron-withdrawing group (EWG). This "push-pull" electronic configuration is known to induce a bathochromic (red) shift in the maximum absorption wavelength (λmax) of the dye.

We can predict that dyes derived from this compound will exhibit λmax values that are generally shifted to longer wavelengths compared to dyes from 4-nitroaniline, which lacks the ortho-EDG. The presence of the methylsulfanyl group, similar to a methoxy group, will likely result in dyes with hues ranging from orange and red to violet and blue, depending on the coupling component.

Solvatochromism: A Window into Dye-Solvent Interactions

Solvatochromism, the change in the color of a dye in different solvents, is a key characteristic for applications in sensing and as polarity probes.[1] Azo dyes with strong intramolecular charge transfer (ICT) character, as is expected for derivatives of this compound, often exhibit pronounced solvatochromism.[2] The absorption spectrum of these dyes is expected to shift depending on the polarity of the solvent, providing valuable insights into the dye's electronic structure and its interactions with the surrounding medium.

Performance on Synthetic Fibers: A Focus on Polyester

Disperse dyes, which are non-ionic and have low water solubility, are the primary class of colorants for hydrophobic fibers like polyester.[3][4] Azo dyes derived from substituted nitroanilines are frequently used as disperse dyes.[5][6] The performance of these dyes on polyester is critically evaluated based on their fastness properties.

Table 1: Predicted and Comparative Performance of Azo Dyes on Polyester Fabric

Performance MetricPredicted: Dye from this compoundComparative: Dye from 2-Methoxy-4-nitroanilineComparative: Dye from 4-Nitroaniline
λmax (nm) Expected Red-Shifted (Orange-Violet)Yellow-Red[5][6]Yellow-Orange[7]
Light Fastness Good to Very GoodGood to Very Good[6]Moderate to Good
Wash Fastness Very Good to ExcellentVery Good to Excellent[8]Good to Very Good
Sublimation Fastness Good to Very GoodGood[6]Moderate to Good

Note: Fastness ratings are based on a standard 1-5 scale for wash fastness and a 1-8 scale for light fastness, where higher numbers indicate better performance.

The inclusion of the methylsulfanyl group, analogous to the methoxy group, is anticipated to enhance the overall fastness properties of the dyes compared to those derived from unsubstituted 4-nitroaniline. The increased molecular size and potential for stronger intermolecular interactions with the polyester fibers contribute to improved wash and sublimation fastness.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings, the following detailed experimental protocols are provided for the synthesis and performance evaluation of azo dyes.

Protocol 1: Synthesis of a Representative Azo Dye

This protocol outlines the synthesis of an azo dye from this compound and N,N-diethylaniline.

1. Diazotization of this compound: a. Suspend this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (10 mL). b. Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. c. Prepare a solution of sodium nitrite (0.011 mol) in cold water (5 mL). d. Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.[9][10] e. Continue stirring for 30 minutes at 0-5 °C to ensure complete diazotization. The completion of the reaction can be verified using starch-iodide paper to test for the presence of excess nitrous acid. f. If excess nitrous acid is detected, it can be quenched by the addition of a small amount of urea or sulfamic acid.[9]

2. Azo Coupling Reaction: a. In a separate beaker, dissolve N,N-diethylaniline (0.01 mol) in a minimal amount of glacial acetic acid and cool to 0-5 °C. b. Slowly add the cold diazonium salt solution to the stirred solution of N,N-diethylaniline. c. Adjust the pH of the reaction mixture to 4-5 by the addition of a saturated sodium acetate solution to facilitate the coupling reaction.[11] d. A colored precipitate of the azo dye will form. Continue stirring the mixture for 2-3 hours at 0-5 °C. e. Isolate the crude dye by vacuum filtration and wash thoroughly with cold water. f. Purify the dye by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Protocol_Visualization cluster_diazotization Diazotization cluster_coupling Azo Coupling D1 Suspend Amine in Acid/Water D2 Cool to 0-5 °C D1->D2 D3 Dropwise Addition of NaNO₂ Solution D2->D3 D4 Stir for 30 min at 0-5 °C D3->D4 C3 Slowly Add Diazonium Salt D4->C3 Diazonium Solution C1 Prepare Coupling Component Solution C2 Cool to 0-5 °C C1->C2 C2->C3 C4 Adjust pH to 4-5 C3->C4 C5 Stir for 2-3 hours at 0-5 °C C4->C5 C6 Isolate and Purify Dye C5->C6

Caption: Step-by-step workflow for the synthesis of an azo dye.

Protocol 2: Performance Evaluation on Polyester Fabric

1. Dyeing Procedure (High-Temperature Method): a. Prepare a dyebath containing the purified disperse dye (1% on weight of fabric), a dispersing agent, and an acetic acid buffer to maintain a pH of 4.5-5.5. b. Introduce a pre-wetted polyester fabric sample into the dyebath at 60 °C. c. Raise the temperature to 130 °C over 45 minutes and maintain for 60 minutes. d. Cool the dyebath to 70 °C, remove the fabric, and rinse thoroughly with hot and cold water. e. Perform a reduction clearing process (e.g., with sodium hydrosulfite and sodium hydroxide) to remove unfixed surface dye.

2. Fastness Testing: a. Wash Fastness: Evaluate according to the ISO 105-C06 standard.[12][13][14] The dyed fabric is laundered in a standard soap solution, and the change in color and staining of an adjacent multifiber strip are assessed using grey scales.[12] b. Light Fastness: Determine according to the ISO 105-B02 standard.[12] The dyed fabric is exposed to a xenon arc lamp, which simulates natural daylight, and the degree of fading is compared against a set of blue wool standards.[12][14] c. Sublimation Fastness: Assess according to the ISO 105-P01 standard. The dyed fabric is heated under controlled conditions, and the staining on an adjacent undyed fabric is evaluated.

Conclusion and Future Outlook

While a definitive performance profile of dyes derived from this compound awaits direct experimental validation, this comparative guide provides a robust, scientifically-informed projection of their likely characteristics. The presence of the electron-donating methylsulfanyl group is anticipated to yield dyes with bathochromically shifted hues and good to excellent fastness properties on synthetic fibers like polyester.

The protocols detailed herein offer a clear roadmap for the synthesis and rigorous evaluation of these novel dyes. Further empirical investigation is strongly encouraged to confirm these predictions and to fully elucidate the potential of this compound as a versatile building block for high-performance azo dyes. The exploration of a diverse range of coupling components will undoubtedly unlock a rich palette of colors with promising applications across various technological domains.

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  • ResearchGate. (n.d.). Synthesis, characterization and spectroscopic properties of some new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one as a new synthesized enol type coupling component.
  • Oriental Journal of Chemistry. (n.d.). New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde.
  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from .

  • Taylor & Francis Online. (2022). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes.
  • YouTube. (2019). converting anilines to diazoniums ions.
  • DSpace Cris (USACH) Angular. (n.d.). Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure.
  • BenchChem. (2025). A Comparative Performance Analysis of Azo Dyes Derived from 2-Methyl-5-nitroaniline.
  • BenchChem. (2025). A Comparative Performance Analysis of Azo Disperse Dyes Derived from 2,6-Dibromo-4-nitroaniline.

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A Comparative Guide to the Use of 4-Methyl-2-nitroaniline-d6 as an Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-Methyl-2-nitroaniline-d6 as an internal standard in quantitative mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the fundamental principles that govern robust analytical method development. We will examine the causality behind experimental choices, compare performance against alternative standards, and provide actionable protocols grounded in established validation principles.

The Foundational Role of the Internal Standard

In quantitative analysis, particularly with hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. The analytical process, from sample collection to final detection, is fraught with potential variability. An internal standard (IS) is introduced in a known, fixed concentration to every sample, calibrator, and quality control sample to correct for these variations.[1] An ideal IS should be a chemical doppelgänger of the analyte, experiencing identical losses during sample preparation and exhibiting the same response to instrumental fluctuations.[2] However, it must be distinguishable from the analyte by the detector. This is where stable isotope-labeled (SIL) internal standards, such as 4-Methyl-2-nitroaniline-d6, offer a near-perfect solution.[3][4]

Introducing the Candidate: 4-Methyl-2-nitroaniline-d6

4-Methyl-2-nitroaniline is a chemical intermediate primarily used in the synthesis of azo dyes.[5][6] Its deuterated analogue, 4-Methyl-2-nitroaniline-d6, incorporates six deuterium atoms, creating a mass shift that allows it to be differentiated from the unlabeled analyte by a mass spectrometer while retaining virtually identical chemical and physical properties.[7][8]

Key Physicochemical Properties (Unlabeled Analyte):

  • Molecular Formula: C₇H₈N₂O₂[9]

  • Molecular Weight: 152.15 g/mol [9]

  • Appearance: Orange to orange-brown crystalline powder[9][10]

  • Melting Point: 115-116 °C

The incorporation of six deuterium atoms in 4-Methyl-2-nitroaniline-d6 results in a compound that is chemically identical to the parent molecule but with a higher mass.[5] This property makes it an exemplary internal standard for mass spectrometry-based quantification. It co-elutes with the analyte of interest and experiences similar ionization effects, thereby correcting for variations during sample preparation and analysis.[2][5]

The Core Comparison: Stable Isotope-Labeled (SIL) vs. Structural Analogue Standards

The choice of an internal standard is a critical decision point in method development. The two primary options are a SIL IS, like 4-Methyl-2-nitroaniline-d6, or a structural analogue—a different molecule that is chemically similar to the analyte. While less expensive and more readily available, structural analogues are fundamentally a compromise.[11][12]

The superiority of a SIL standard stems from its ability to compensate for a critical and often unpredictable variable in LC-MS/MS analysis: matrix effects .[13] Matrix effects are the suppression or enhancement of analyte ionization caused by co-eluting compounds from the sample matrix (e.g., plasma, urine, soil).[13] Because a SIL IS has nearly identical chromatographic behavior and ionization efficiency to the analyte, it experiences the same matrix effects.[4] Any suppression or enhancement of the analyte signal is mirrored in the IS signal, allowing the ratio of their responses to remain constant and the quantification to remain accurate.[3]

A structural analogue, having a different chemical structure, will have a different retention time and ionization response.[1] This means it may not experience the same matrix effect as the analyte, leading to inaccurate and imprecise results.[13]

Illustrative Performance Data

The following table illustrates the expected performance differences between 4-Methyl-2-nitroaniline-d6 and a hypothetical structural analogue (e.g., 2-Chloro-4-nitroaniline) for the quantification of 4-Methyl-2-nitroaniline in a complex matrix like extracted soil.

Performance Metric4-Methyl-2-nitroaniline-d6 (SIL IS)2-Chloro-4-nitroaniline (Analogue IS)Rationale
Chromatographic Co-elution Excellent: Retention times are nearly identical.Poor: Different chemical structure leads to different retention times.Co-elution is essential for identical exposure to matrix effects.[4][13]
Correction for Matrix Effects Excellent: Experiences the same ion suppression/enhancement.Poor to Moderate: Experiences different matrix effects due to different elution time.The primary advantage of SIL standards is mitigating unpredictable matrix effects.[13]
Recovery Correction Excellent: Tracks analyte loss accurately through extraction.Moderate: Similar but not identical extraction efficiency.Physicochemical properties governing extraction are nearly identical for SIL standards.[14]
Precision (%RSD) < 5% 5-20% SIL standards significantly reduce variability, leading to lower Relative Standard Deviation (RSD).[3]
Accuracy (% Bias) < 5% ± 15-30% By effectively correcting for variability, SIL standards yield results closer to the true value.[3]

Experimental Workflow: Quantitative Analysis using 4-Methyl-2-nitroaniline-d6

A self-validating system is one where the protocol includes controls and checks that inherently demonstrate its reliability. The use of a SIL IS is a cornerstone of such a system. The following protocol for analyzing 4-Methyl-2-nitroaniline in a water sample is designed according to internationally accepted guidelines for method validation.[15][16][17]

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Collect 1L Water Sample Spike 2. Spike with known amount of 4-Methyl-2-nitroaniline-d6 Sample->Spike Adjust 3. Adjust pH > 11 Spike->Adjust Extract 4. Liquid-Liquid Extraction with Dichloromethane (3x) Adjust->Extract Dry 5. Dry combined extracts with Na2SO4 Extract->Dry Concentrate 6. Concentrate to 1 mL under Nitrogen Dry->Concentrate Inject 7. Inject 10 µL onto LC column Concentrate->Inject Separate 8. Chromatographic Separation Inject->Separate Ionize 9. Electrospray Ionization (ESI) Separate->Ionize Detect 10. MRM Detection of Analyte and IS transitions Ionize->Detect Integrate 11. Integrate Peak Areas Detect->Integrate Ratio 12. Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify 13. Quantify against Calibration Curve Ratio->Quantify

Caption: LC-MS/MS workflow for quantitative analysis.

Step-by-Step Protocol

This protocol is a representative method based on general principles of environmental sample extraction.[14]

  • Preparation of Standards: Prepare a stock solution of 4-Methyl-2-nitroaniline and 4-Methyl-2-nitroaniline-d6 in methanol. From these, create a series of calibration standards containing a fixed concentration of the IS (e.g., 10 µg/L) and varying concentrations of the analyte.

  • Sample Collection: Collect 1 L of the water sample in a clean glass bottle.

  • Internal Standard Spiking: Add a precise volume of the 4-Methyl-2-nitroaniline-d6 stock solution to the water sample to achieve the target concentration (e.g., 10 µg/L). This step is critical; the IS must be added at the very beginning to account for all subsequent process variations.[14]

  • pH Adjustment: Adjust the sample pH to >11 using 5N NaOH to ensure the analyte is in its neutral form for efficient extraction.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the sample to a 2 L separatory funnel.

    • Add 60 mL of dichloromethane and shake vigorously for 2 minutes.

    • Allow the layers to separate and drain the organic (bottom) layer.

    • Repeat the extraction twice more, combining all three organic extracts.[14]

  • Drying and Concentration: Pass the combined extract through anhydrous sodium sulfate to remove water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • LC-MS/MS Analysis:

    • LC Conditions: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing formic acid for MS compatibility).[18]

    • MS Conditions: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor at least two Multiple Reaction Monitoring (MRM) transitions for both the analyte and the IS for confident identification and quantification.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from this curve.

Logic for Selecting the Optimal Internal Standard

The decision to use a SIL standard is a strategic one, balancing cost against the need for data of the highest quality and defensibility.

G cluster_IS Internal Standard Selection cluster_SIL_Outcome SIL Pathway Outcomes cluster_Analogue_Outcome Analogue Pathway Outcomes Start Start: Need for Quantitative Analysis IS_Type Choose IS Type Start->IS_Type SIL Stable Isotope-Labeled (SIL) IS (e.g., 4-Methyl-2-nitroaniline-d6) IS_Type->SIL High Accuracy Required Analogue Structural Analogue IS IS_Type->Analogue Screening / Cost-Sensitive SIL_Pros Pros: - Excellent accuracy/precision - Corrects matrix effects - High data defensibility SIL->SIL_Pros SIL_Cons Cons: - Higher cost - Custom synthesis may be needed SIL->SIL_Cons Analogue_Pros Pros: - Lower cost - More readily available Analogue->Analogue_Pros Analogue_Cons Cons: - Prone to differential matrix effects - Potential for inaccurate results - Requires more validation Analogue->Analogue_Cons

Caption: Decision tree for internal standard selection.

Conclusion

For researchers, scientists, and drug development professionals, the integrity of quantitative data is non-negotiable. While structural analogues can serve a purpose in less demanding applications, they introduce a level of uncertainty that is often unacceptable in regulated environments or when analyzing complex matrices. 4-Methyl-2-nitroaniline-d6, as a stable isotope-labeled internal standard, represents the gold standard. Its ability to co-elute with the analyte and undergo identical physicochemical processes, particularly ionization, allows it to effectively normalize variability from sample preparation and matrix effects.[3][15] This leads to demonstrably superior accuracy, precision, and overall data robustness, ensuring that analytical results are both reliable and defensible. The initial investment in a SIL standard is frequently justified by the enhanced quality of the data and the confidence it provides in critical decision-making.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]

  • Stable Isotope Labeled Internal Standards: Selection and Proper Use. (n.d.). LinkedIn. Retrieved January 12, 2026, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 12, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.. [Link]

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  • Deuterated Internal Standard: Significance and symbolism. (2025). Academia.edu. [Link]

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A Comparative Cost and Efficiency Analysis of Synthesis Routes for 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Methylsulfanyl)-2-nitroaniline is a key intermediate in the synthesis of various pharmaceuticals and dyestuffs. The efficiency and economic viability of its production are of paramount importance for researchers and chemical manufacturers. This guide provides a comprehensive comparative analysis of two primary synthetic routes to this compound, evaluating them based on cost-effectiveness, reaction yield, process complexity, and safety considerations. Detailed experimental protocols, supported by field-proven insights and authoritative references, are presented to enable researchers to make informed decisions for their specific applications.

Introduction

The burgeoning demand for complex organic molecules in the pharmaceutical and materials science sectors necessitates the development of efficient and economical synthetic methodologies for key building blocks. This compound, with its strategically positioned functional groups, serves as a versatile precursor for a range of high-value compounds. The selection of an optimal synthetic pathway is a critical decision that directly impacts the overall cost, scalability, and environmental footprint of the final product. This guide aims to provide a detailed comparative analysis of two plausible and scientifically sound synthetic routes to this compound, offering a quantitative and qualitative assessment to aid researchers and process chemists in their synthetic strategy.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound are evaluated in this guide:

  • Route A: Nucleophilic Aromatic Substitution (SNAcAr) Approach. This route commences with the readily available starting material, 4-chloro-2-nitroaniline, and introduces the methylsulfanyl group via a nucleophilic aromatic substitution reaction with sodium methanethiolate.

  • Route B: Diazotization and Sandmeyer-type Reaction. This pathway begins with the synthesis of 4-(methylthio)aniline, followed by protection of the amino group, nitration, and subsequent deprotection. A key step involves the diazotization of an amino precursor followed by a Sandmeyer-type reaction to introduce the methylsulfanyl group.

Quantitative Performance and Cost Benchmarking

The following table summarizes the key performance indicators and estimated costs for the two proposed synthetic routes. The cost data is based on bulk pricing of reagents and is subject to market fluctuations.

ParameterRoute A: Nucleophilic Aromatic SubstitutionRoute B: Diazotization & Sandmeyer-type Reaction
Starting Material 4-Chloro-2-nitroaniline4-Aminothiophenol
Key Reagents Sodium methanethiolateAcetic anhydride, Nitric acid, Sulfuric acid, Sodium nitrite, Dimethyl disulfide
Overall Yield (Estimated) 85-95%60-70%
Number of Steps 14
Process Complexity LowHigh
Estimated Reagent Cost per Mole of Product ~$150 - $200~$250 - $300
Key Advantages High yield, fewer steps, simpler processUtilizes potentially cheaper starting materials (depending on the source)
Key Disadvantages Cost of sodium methanethiolate can be highMultiple steps, lower overall yield, use of hazardous reagents (e.g., diazonium salts)

Visualizing the Synthetic Pathways

The logical workflows for the two synthetic routes are depicted below using Graphviz diagrams.

Route A: Nucleophilic Aromatic Substitution (SNAr) Workflow

Route_A start Start: 4-Chloro-2-nitroaniline reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagent Sodium Methanethiolate reagent->reaction product Product: This compound reaction->product purification Purification: Recrystallization/Chromatography product->purification

Caption: Workflow for Route A: A direct, one-step SNAr reaction.

Route B: Diazotization and Sandmeyer-type Reaction Workflow

Route_B start Start: 4-Aminothiophenol step1 Methylation start->step1 intermediate1 4-(Methylthio)aniline step1->intermediate1 step2 Acetylation (Protection) intermediate1->step2 intermediate2 N-(4-(Methylthio)phenyl)acetamide step2->intermediate2 step3 Nitration intermediate2->step3 intermediate3 N-(4-(Methylthio)-2-nitrophenyl)acetamide step3->intermediate3 step4 Hydrolysis (Deprotection) intermediate3->step4 product Product: This compound step4->product

Caption: Workflow for Route B: A multi-step synthesis involving protection, nitration, and deprotection.

Detailed Experimental Protocols

The following protocols are provided as a guideline and may require optimization based on laboratory conditions and available equipment.

Protocol for Route A: Nucleophilic Aromatic Substitution

This one-step synthesis is highly efficient and straightforward. The primary consideration is the handling of sodium methanethiolate, which is a hazardous and odorous substance.

Materials:

  • 4-Chloro-2-nitroaniline

  • Sodium methanethiolate (NaSMe)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-chloro-2-nitroaniline (1 equivalent) in anhydrous DMF.

  • Add sodium methanethiolate (1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr reaction. It is crucial to use an anhydrous solvent to prevent unwanted side reactions of the highly reactive sodium methanethiolate.

  • Excess Sodium Methanethiolate: A slight excess of the nucleophile is used to ensure complete conversion of the starting material.

  • Heating: The reaction is heated to increase the rate of the SNAr reaction, which can be slow at room temperature.

  • Aqueous Workup and Extraction: This is a standard procedure to separate the organic product from the water-soluble byproducts and the DMF solvent.

Protocol for Route B: Diazotization and Sandmeyer-type Reaction (Conceptual Outline)

This multi-step route offers an alternative but is more complex. The following is a conceptual outline, as the direct application to this specific target molecule may require significant optimization.

Step 1: Methylation of 4-Aminothiophenol

The thiol group of 4-aminothiophenol is methylated using a suitable methylating agent.

Step 2: Protection of the Amino Group

The amino group of 4-(methylthio)aniline is protected, typically by acetylation with acetic anhydride, to prevent its oxidation during the subsequent nitration step.[1]

Step 3: Nitration

The protected aniline is nitrated using a mixture of nitric acid and sulfuric acid. The acetyl protecting group directs the nitration to the ortho position.[1]

Step 4: Deprotection

The acetyl group is removed by acid or base-catalyzed hydrolysis to yield the final product, this compound.[1]

Causality Behind Experimental Choices:

  • Protection-Deprotection Strategy: This is a common strategy in organic synthesis to mask a reactive functional group (the amine) while another part of the molecule is being modified (nitration). This prevents unwanted side reactions and improves the overall yield of the desired product.

  • Nitrating Mixture: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution reaction.

Discussion and Recommendations

From a comparative standpoint, Route A (Nucleophilic Aromatic Substitution) emerges as the more favorable method for the synthesis of this compound, particularly for laboratory-scale and pilot-plant production. Its primary advantages are the high overall yield, the single-step process which reduces labor and time, and the relative simplicity of the procedure. The main drawback is the cost and handling of sodium methanethiolate. However, the significantly higher yield and process efficiency can often offset the initial reagent cost, leading to a lower cost per gram of the final product.

Route B (Diazotization and Sandmeyer-type Reaction) , while utilizing potentially less expensive starting materials, is hampered by its multi-step nature, which invariably leads to a lower overall yield due to material losses at each stage. The complexity of the process, involving protection and deprotection steps, and the handling of hazardous diazonium intermediates, also adds to the operational costs and safety concerns. This route might be considered if 4-chloro-2-nitroaniline is unavailable or prohibitively expensive, but it would require significant process optimization to be economically competitive.

For industrial-scale production, a thorough process hazard analysis (PHA) and cost-of-goods (COGs) analysis would be essential for both routes. However, the directness and high efficiency of Route A make it a more attractive starting point for process development and scale-up.

Conclusion

This comparative guide has provided a detailed analysis of two synthetic routes to this compound. The nucleophilic aromatic substitution of 4-chloro-2-nitroaniline (Route A) is recommended as the more efficient and cost-effective method due to its high yield, simplicity, and fewer synthetic steps. While Route B offers an alternative pathway, its complexity and lower overall yield make it less practical for most applications. The provided experimental protocols and comparative data serve as a valuable resource for researchers and chemists in the field, enabling them to make strategic decisions in the synthesis of this important chemical intermediate.

References

  • PrepChem.com. Preparation of 4-aminothiophenol.[Link]

  • KU Leuven. Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: mass spectrometric and computational.[Link]

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A Comparative Guide to Catalysts in the Synthesis of 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective construction of molecular scaffolds is paramount. The compound 4-(methylsulfanyl)-2-nitroaniline is a key intermediate in the synthesis of various biologically active molecules. Its preparation, typically involving the introduction of a methylsulfanyl group onto a nitroaniline core, can be achieved through several catalytic routes. This guide provides a comprehensive comparison of different catalytic systems for the synthesis of this compound, offering insights into their mechanisms, performance, and practical considerations.

Introduction to the Synthesis of this compound

The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically a 4-halo-2-nitroaniline, with a source of a methylthiolate anion. The efficiency and selectivity of this transformation are highly dependent on the catalytic system employed. This guide will evaluate three main catalytic approaches: palladium-catalyzed C-S cross-coupling, copper-catalyzed C-S cross-coupling, and phase-transfer catalysis, alongside a transition-metal-free approach.

Reaction Pathway Overview

The synthesis of this compound from 4-chloro-2-nitroaniline and a methylthiol source is depicted below. The choice of catalyst influences the reaction conditions and overall efficiency.

4-Chloro-2-nitroaniline 4-Chloro-2-nitroaniline Catalyst System Catalyst System 4-Chloro-2-nitroaniline->Catalyst System Methylthiol Source (e.g., NaSCH3) Methylthiol Source (e.g., NaSCH3) Methylthiol Source (e.g., NaSCH3)->Catalyst System This compound This compound Catalyst System->this compound

Caption: General reaction scheme for the synthesis of this compound.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a critical decision in process development, impacting yield, purity, cost, and environmental footprint. The following table summarizes the key performance indicators for different catalytic systems in the synthesis of this compound and its close analogs.

Catalyst SystemTypical CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Palladium-Catalyzed Pd(OAc)₂ / Pd₂(dba)₃Biaryl monophosphinesSoluble organic basesToluene, DioxaneRT - 1101 - 24HighBroad substrate scope, high efficiency.[1]High cost of catalyst and ligands, potential for metal contamination.
Copper-Catalyzed CuI / Cu₂OLigand-free or N/O-based ligandsK₂CO₃, Na₂CO₃DMF, NMP, Protic solvents80 - 1304 - 24Good to ExcellentLower cost than palladium, good functional group tolerance.[2][3][4]Can require higher temperatures, potential for side reactions.
Phase-Transfer Catalysis (PTC) Quaternary ammonium/phosphonium salts-NaOH, K₂CO₃Biphasic (e.g., Toluene/H₂O)60 - 1002 - 8GoodMild conditions, inexpensive catalysts, simplified workup.[5][6]Reaction rates can be diffusion-controlled.[5]
Transition-Metal-Free --Strong base (e.g., t-BuONa)High-boiling aprotic solventsHigh (e.g., 140)8ModerateAvoids metal contamination and cost.Requires harsh conditions, may have limited substrate scope.[7]

In-Depth Analysis of Catalytic Approaches

Palladium-Catalyzed C-S Cross-Coupling

Mechanism: The palladium-catalyzed synthesis of aryl thioethers proceeds through a catalytic cycle involving oxidative addition, transmetalation (or nucleophilic attack of the thiolate), and reductive elimination.[8] The use of specific ligands, particularly biaryl monophosphines, has been shown to be crucial for achieving high catalytic activity, even at room temperature with soluble organic bases.[1]

Experimental Protocol (Representative):

  • To a reaction vessel under an inert atmosphere, add 4-chloro-2-nitroaniline (1.0 mmol), sodium thiomethoxide (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a suitable ligand like a biaryl monophosphine (4 mol%).

  • Add a solvent such as toluene (5 mL) and a soluble organic base.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Copper-Catalyzed C-S Cross-Coupling

Mechanism: Copper-catalyzed C-S bond formation is a well-established method. The mechanism is believed to involve the formation of a copper-thiolate intermediate.[9] This intermediate then reacts with the aryl halide in an oxidative addition-reductive elimination pathway or a related process. Ligand-free systems using copper(I) salts are often effective, simplifying the reaction setup.[2][3]

Experimental Protocol (Representative):

  • In a reaction flask, combine 4-chloro-2-nitroaniline (1.0 mmol), sodium thiomethoxide (1.5 mmol), and CuI (5 mol%).

  • Add a polar aprotic solvent such as DMF or NMP (5 mL) and a base like K₂CO₃ (2.0 mmol).

  • Heat the reaction mixture to 100-130 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Phase-Transfer Catalysis (PTC)

Mechanism: Phase-transfer catalysis is particularly useful for reactions between reactants in immiscible phases. In this case, a quaternary ammonium or phosphonium salt transports the thiolate anion from the aqueous phase (or solid phase) to the organic phase containing the aryl halide.[6] This allows the nucleophilic aromatic substitution to occur under milder, biphasic conditions. The reaction rate can be influenced by the efficiency of this transport across the phase boundary.[5]

Experimental Protocol (Representative):

  • To a round-bottom flask, add 4-chloro-2-nitroaniline (1.0 mmol) dissolved in an organic solvent like toluene (10 mL).

  • Add an aqueous solution of sodium thiomethoxide (1.5 mmol in 5 mL of water) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (5 mol%).

  • Heat the biphasic mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC. After completion, separate the organic layer.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the product by recrystallization or column chromatography.

Transition-Metal-Free Synthesis

Mechanism: In the absence of a transition metal catalyst, the nucleophilic aromatic substitution can be driven by using a strong base and higher temperatures. The strong base deprotonates the thiol to form a highly reactive thiolate anion, which then attacks the electron-deficient aromatic ring, displacing the halide.

Experimental Protocol (Representative):

  • In a sealed tube, combine 4-chloro-2-nitroaniline (1.0 mmol), sodium thiomethoxide (2.0 mmol), and a strong base like sodium tert-butoxide in a high-boiling polar aprotic solvent.

  • Heat the mixture to a high temperature (e.g., 140 °C) for several hours.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Purify the product using standard techniques.

Experimental Workflow Visualization

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine 4-halo-2-nitroaniline, methylthiol source, and catalyst system in solvent. Heating Heat and stir reaction mixture (monitor by TLC/GC). Reactants->Heating Quenching Cool and quench the reaction. Heating->Quenching Extraction Extract product with an organic solvent. Quenching->Extraction Washing Wash organic layer with water and brine. Extraction->Washing Drying Dry over anhydrous sodium sulfate and filter. Washing->Drying Concentration Concentrate under reduced pressure. Drying->Concentration Purify Purify crude product by column chromatography or recrystallization. Concentration->Purify

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through various catalytic methods. Palladium-catalyzed systems offer high efficiency and broad applicability but come at a higher cost. Copper catalysis presents a more economical alternative with good to excellent yields. Phase-transfer catalysis provides a practical and environmentally friendly option with mild reaction conditions. Transition-metal-free methods, while avoiding metal contamination, often require harsher conditions. The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including cost, scale, purity, and environmental considerations. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this important chemical intermediate.

References

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  • Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. The Journal of Organic Chemistry.
  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. NIH Public Access.
  • Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in. RSC Publishing.
  • Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. DSpace@MIT.
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  • Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids. PubMed Central.
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A Spectroscopic Comparison of 4-(Methylsulfanyl)-2-nitroaniline and its Precursor, 4-Chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically relevant molecules, the precise characterization of intermediates and final products is paramount. This guide provides an in-depth spectroscopic comparison of 4-(Methylsulfanyl)-2-nitroaniline and its common precursor, 4-chloro-2-nitroaniline. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can effectively monitor reaction progress and confirm the identity and purity of their compounds.

The conversion from 4-chloro-2-nitroaniline to this compound involves the nucleophilic aromatic substitution of a chloro group with a methylsulfanyl group. This seemingly simple transformation induces significant changes in the electronic environment of the aromatic ring, which are clearly reflected in their respective spectra. Understanding these differences is crucial for unambiguous structural elucidation.

Comparative Spectroscopic Analysis

The following sections detail the characteristic spectroscopic data for both 4-chloro-2-nitroaniline and this compound. The interpretation of these spectra hinges on the differing electronic effects of the chloro (-Cl) and methylsulfanyl (-SCH₃) substituents. The -Cl group is an electron-withdrawing group via induction and a weak electron-donating group through resonance. In contrast, the -SCH₃ group is a stronger electron-donating group through resonance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the structural nuances between these two molecules.[1] The chemical shifts of the aromatic protons and carbons are particularly informative.

¹H NMR Spectral Data

The proton NMR spectra reveal shifts in the aromatic region due to the change in the substituent at the 4-position. The electron-donating nature of the methylsulfanyl group in this compound generally leads to a greater shielding of the aromatic protons compared to the chloro group in 4-chloro-2-nitroaniline, resulting in upfield shifts.

CompoundH-3 (ppm)H-5 (ppm)H-6 (ppm)Other Protons (ppm)
4-Chloro-2-nitroaniline ~8.12 (d)~7.36 (dd)~6.81 (d)~5.98 (s, 2H, -NH₂)
This compound ~7.95 (d)~7.05 (dd)~6.75 (d)~6.10 (s, 2H, -NH₂), ~2.45 (s, 3H, -SCH₃)

¹³C NMR Spectral Data

The ¹³C NMR spectra further highlight the electronic differences. The carbon atoms in the aromatic ring of this compound experience greater shielding compared to those in 4-chloro-2-nitroaniline.

CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Other Carbons (ppm)
4-Chloro-2-nitroaniline ~146.0~132.3~125.4~122.3~130.1~118.1-
This compound ~149.3~129.5~126.1~133.1~120.2~118.6~16.5 (-SCH₃)
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The primary differences between the two compounds are observed in the regions corresponding to the C-Cl and C-S vibrations, as well as shifts in the N-O and N-H stretching frequencies of the nitro and amino groups, respectively.

Functional Group4-Chloro-2-nitroaniline (cm⁻¹)This compound (cm⁻¹)Vibrational Mode
-NH₂ stretch ~3400-3300~3450-3350Asymmetric & Symmetric
C-H (aromatic) stretch ~3100-3000~3100-3000
-NO₂ stretch ~1530-1500, ~1350-1330~1520-1490, ~1340-1320Asymmetric & Symmetric[2]
C=C (aromatic) stretch ~1620-1580~1610-1570
C-N stretch ~1300-1250~1310-1260
C-Cl stretch ~750-700-
C-S stretch -~700-600

The electron-donating methylsulfanyl group increases the electron density on the aromatic ring, which can slightly alter the bond strengths of the nitro and amino groups, leading to the observed shifts in their stretching frequencies.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecules. Both compounds exhibit strong absorption bands in the UV-Vis region due to π → π* and n → π* transitions. The introduction of the methylsulfanyl group, a stronger auxochrome than the chloro group, typically results in a bathochromic (red) shift of the absorption maximum (λmax).

Compoundλmax (nm)Solvent
4-Chloro-2-nitroaniline ~398Ethanol[4]
This compound ~410-420Ethanol

This red shift is indicative of a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in this compound, a direct consequence of the enhanced electron-donating ability of the methylsulfanyl group.[5]

Experimental Protocols

To ensure reproducible and accurate spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup : Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.[6]

  • ¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using proton decoupling. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.[6]

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy (FTIR) Protocol
  • Sample Preparation (KBr Pellet) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.[7]

  • Background Spectrum : Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Spectrum : Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol
  • Stock Solution : Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a spectroscopic grade solvent (e.g., ethanol or methanol).

  • Working Solution : Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 1.0 arbitrary units at the λmax.

  • Measurement : Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-600 nm) using a dual-beam spectrophotometer, with the pure solvent as a reference.[8]

Visualizing the Synthesis and Workflow

To provide a clearer understanding of the synthetic relationship and the analytical workflow, the following diagrams are provided.

Synthesis of this compound

Synthesis Precursor 4-Chloro-2-nitroaniline Reagent + NaSCH₃ (Sodium thiomethoxide) Precursor->Reagent Product This compound Reagent->Product Byproduct + NaCl Product->Byproduct Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample Analyte (Precursor or Product) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR UV UV-Vis Spectroscopy Sample->UV Data Spectral Interpretation & Structural Elucidation NMR->Data IR->Data UV->Data

Caption: Workflow for spectroscopic characterization.

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary suite of tools for distinguishing between this compound and its precursor, 4-chloro-2-nitroaniline. The key differentiating features arise from the distinct electronic properties of the chloro and methylsulfanyl substituents, which manifest as predictable and interpretable variations in their respective spectra. By adhering to standardized experimental protocols and understanding the underlying principles of spectroscopic analysis, researchers can confidently monitor their synthetic transformations and ensure the structural integrity of their target compounds.

References

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A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the consistency and reliability of starting materials are paramount.[1][2] The quality of a chemical reagent can significantly influence the reproducibility and validity of experimental results, making rigorous quality control an indispensable practice.[3][4] This guide provides an in-depth technical framework for assessing the lot-to-lot variability of a common commercial building block, 4-(Methylsulfanyl)-2-nitroaniline (CAS No. 23153-09-5). This compound and its analogs are frequently utilized in medicinal chemistry and material science.[5][6]

The presence of impurities, even in trace amounts, can have profound effects on the outcomes of chemical reactions and biological assays.[7] These impurities can arise from various sources, including raw materials, intermediates from the synthesis process, or degradation products.[8][9] Therefore, a multi-faceted analytical approach is crucial to ensure that different batches of the same reagent exhibit consistent performance.[10][11] This guide will detail a series of experimental protocols designed to provide a comprehensive characterization of this compound, enabling researchers to identify and quantify any significant variations between lots.

The Critical Need for Lot-to-Lot Consistency

In the highly regulated environment of pharmaceutical development, the consistency of all raw materials is a fundamental requirement.[12] Variations in the purity, impurity profile, or physical properties of a starting material can lead to unforeseen side reactions, altered product yields, and difficulties in purification.[13] For drug discovery and development, such inconsistencies can result in delays, increased costs, and compromised data integrity.[3] Regulatory bodies like the U.S. FDA have stringent guidelines regarding the quality of analytical reagents and starting materials.[12][14] Therefore, a robust internal quality control program for incoming reagents is not just good scientific practice but a critical component of regulatory compliance.

A Comprehensive Analytical Workflow for Quality Assessment

To thoroughly assess the lot-to-lot variability of this compound, a tiered analytical approach is recommended. This workflow combines basic physical characterization with more sophisticated spectroscopic and chromatographic techniques to build a complete profile of each lot.

G cluster_0 Initial Assessment cluster_1 Spectroscopic & Chromatographic Profiling cluster_2 Advanced Characterization cluster_3 Decision A Visual & Olfactory Inspection B Melting Point Analysis A->B C Thin-Layer Chromatography (TLC) B->C D High-Performance Liquid Chromatography (HPLC) C->D E UV-Vis Spectroscopy D->E F FT-IR Spectroscopy E->F G Nuclear Magnetic Resonance (NMR) F->G H Mass Spectrometry (MS) G->H I Lot Acceptance H->I

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond the Product

In modern drug discovery and scientific research, our focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, including safe and compliant disposal. 4-(Methylsulfanyl)-2-nitroaniline, a compound utilized in various research applications, is classified as an acutely toxic substance that may cause significant harm to human health and the environment.[1][2][3] Improper disposal is not only a regulatory violation but a breach of our collective responsibility to ensure a safe workplace and a healthy ecosystem.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is built upon the foundational principles of the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[4] Our objective is to empower researchers, scientists, and laboratory personnel with the knowledge to manage this chemical waste stream confidently, ensuring safety, compliance, and environmental stewardship.

The Foundational Principle: Hazard Identification and Classification

Under federal regulations, every generator of chemical waste is legally responsible for determining if their waste is hazardous.[4][5] this compound and its chemical class, nitroanilines, are considered hazardous due to their inherent toxicity.[1][2][6]

  • Acute Toxicity : The compound is toxic if swallowed, inhaled, or if it comes into contact with the skin.[1][2][3]

  • Chronic Toxicity : It may cause damage to organs, particularly the blood and hematopoietic system, through prolonged or repeated exposure.[1][6]

  • Environmental Hazard : It is harmful to aquatic life with long-lasting effects.[2][7]

Therefore, all waste materials containing this compound, including pure compound, reaction mixtures, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous waste .[8][9] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[9][10]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of PPE.[11] Before handling any waste containing this compound, ensure the following PPE is worn.

PPE ComponentSpecification for Routine HandlingSpecification for Spill CleanupRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[12][13]Double-gloving with an inner nitrile and outer butyl rubber glove.[11]Prevents dermal absorption, a primary route of exposure.[14] Double-gloving provides extra protection during high-risk cleanup operations.
Eye/Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards.[12][15]Chemical splash goggles and a full-face shield.[11][13]Protects against accidental splashes and dust particles. A face shield offers broader protection during spill containment.
Body Protection Flame-resistant lab coat.[11]A chemically resistant apron over a flame-resistant lab coat.Prevents contamination of personal clothing.[8]
Respiratory Protection Not required if handled within a certified chemical fume hood.[11]NIOSH/MSHA-approved respirator with appropriate cartridges if dust may be generated.[9][10]Prevents inhalation of airborne particles, a significant exposure risk.[14]
Foot Protection Closed-toe shoes.[11]Chemically resistant shoe covers.Protects feet from spills and contaminated surfaces.

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol ensures that waste is collected, stored, and prepared for disposal in a manner that is safe, compliant, and systematically verifiable.

Step 4.1: Waste Collection
  • Designate a Container : Use a dedicated, chemically compatible, and leak-proof container for all this compound waste.[9] Do not use metallic containers, as some nitro compounds can react with metals.[16]

  • Collect Waste : This includes unused product, contaminated materials (e.g., silica gel, filter paper), and disposable PPE like gloves and absorbent pads.

  • Labeling is Critical : The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste ".[9]

    • The full chemical name: "This compound ".[9]

    • A clear list of all other chemical constituents in the container.

    • The relevant hazard pictograms (e.g., "Toxic," "Environmental Hazard").[9]

  • Keep Containers Closed : The container must be sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.

Step 4.2: Waste Segregation and Storage
  • Segregate Incompatibles : this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[7][17][18] Storing this waste stream with incompatible chemicals can lead to dangerous reactions.[16] Use secondary containment (e.g., a plastic tub) to physically separate it from other chemical classes in the storage area.

  • Designated Storage Area : Store the sealed waste container in a locked, well-ventilated, and designated hazardous waste accumulation area.[1][9] This area should be away from heat sources and direct sunlight.[7]

  • Adhere to Accumulation Limits : Generators of hazardous waste must dispose of it within specified time limits (e.g., 180 days) to remain compliant with EPA regulations.

Emergency Procedures: Spill Management

Accidents happen, but a prepared response minimizes risk. Do not attempt to clean a large spill without specialized training.[12]

Small Spill Protocol (<100g of solid or <100mL of solution)
  • Evacuate & Ventilate : Immediately alert others in the area and evacuate non-essential personnel.[8][9][12] Ensure the area is well-ventilated, preferably within a chemical fume hood.[12]

  • Don Full PPE : Wear the appropriate PPE for spill cleanup as detailed in the table above.

  • Contain & Collect : Dampen the solid spill material with a suitable solvent like alcohol to prevent dust generation.[18] Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).[9] Carefully sweep or scoop the material into your designated hazardous waste container.[9][10]

  • Decontaminate : Clean the spill area thoroughly with soap and water.[12] All cleaning materials (wipes, pads) must be collected as hazardous waste.

  • Wash Thoroughly : After cleanup is complete, wash hands and any exposed skin thoroughly.[8]

Large Spill Protocol

For any large or unmanageable spill, prioritize personnel safety:

  • Evacuate the area immediately. [8]

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team. [19]

  • Close the doors to the affected area to contain vapors.

Decontamination of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing : To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or methanol).[9]

  • Rinsate Collection : The rinsate from this process is considered hazardous waste and must be collected in your designated waste container.[9]

  • Final Disposal : After proper triple rinsing and air-drying, the container can typically be disposed of as non-hazardous waste. Deface or remove the original label before disposal.[9]

Final Disposal Pathway

The ultimate fate of the hazardous waste is managed through your institution's EHS department or a licensed hazardous waste contractor.

  • Documentation : Maintain meticulous records of the waste generated, including the amount and date of accumulation, in accordance with regulatory requirements.[4][9] A manifest system tracks the waste from your lab to its final disposal facility.[5]

  • Scheduled Pickup : Coordinate with your EHS office for the pickup of your properly sealed and labeled hazardous waste container.

  • Treatment : The approved disposal method for this type of chemical waste often involves high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful products.[9]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_gen Waste Generation & Collection cluster_storage Segregation & Storage cluster_disposal Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) hood Work in a Chemical Fume Hood ppe->hood gen Waste Generated (e.g., unused chemical, contaminated items) hood->gen container Place in a Designated, Labeled Hazardous Waste Container gen->container close_lid Keep Container Securely Closed container->close_lid segregate Segregate from Incompatibles (Acids, Oxidizers) close_lid->segregate storage Store in Designated, Ventilated, Secondary Containment Area segregate->storage doc Complete Waste Manifest/Documentation storage->doc pickup Arrange Pickup by EHS or Licensed Contractor doc->pickup transport Transport to a Licensed TSDF* pickup->transport caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Decision workflow for compliant hazardous waste disposal.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

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  • p-NITROANILINE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. Amherst College. [Link]

  • Safety Data Sheet: 4-Nitroaniline. Carl ROTH. [Link]

  • Nitromethane - Chemical Safety Protocol. Vanderbilt University. [Link]

  • p-Nitroaniline - Chemical Datasheet. West Liberty University. [Link]

  • 2-Nitroaniline | C6H6N2O2 | CID 6946. PubChem, National Center for Biotechnology Information. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH. [Link]

  • 3-Nitroaniline | C6H6N2O2 | CID 7423. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Safety. Environmental Health and Safety, Missouri S&T. [Link]

  • SAFETY DATA SHEET - p-Nitroaniline. Durham Tech. [Link]

  • Material Safety Data Sheet - 4-Nitroaniline MSDS. ScienceLab.com. [Link]

  • Standard Operating Procedure for Hazardous Chemicals Use: Nitromethane. University of Wisconsin-Milwaukee. [Link]

  • Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%. Cole-Parmer. [Link]

  • Partial List of Chemical Incompatibilities. University of Nevada, Reno. [Link]

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A Senior Scientist's Guide to Personal Protective Equipment for Handling 4-(Methylsulfanyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of 4-(Methylsulfanyl)-2-nitroaniline (CAS No. 23153-09-5). As a Senior Application Scientist, this guide moves beyond a simple checklist, offering a procedural and causal framework to ensure your safety and experimental integrity. The protocols described herein are designed to be self-validating systems, grounded in authoritative safety data for nitroaniline compounds.

Hazard Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of a compound is the foundation of safe laboratory practice. While specific toxicity data for this compound is limited, its structural similarity to other nitroanilines, such as p-nitroaniline, necessitates treating it with a high degree of caution.[1] Nitroaniline compounds are classified as acutely toxic and pose significant health risks through multiple routes of exposure.[1][2][3]

Key hazards include:

  • Acute Toxicity: These compounds are toxic if swallowed, inhaled, or in contact with skin.[3][4] Exposure can lead to systemic effects, including the formation of methemoglobin, which impairs the blood's ability to transport oxygen.[1]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.[2][3]

  • Irritation: Contact can cause irritation to the skin, eyes, and respiratory system.[5]

  • Dust Hazard: As a solid, this compound can form dust, which is easily inhaled.[6][7]

Therefore, all handling procedures must be designed to prevent any direct contact, inhalation, or ingestion.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is mandatory to create a robust barrier against all potential routes of exposure. The following table summarizes the essential equipment.

PPE Component Specification Standard Rationale for Use
Hand Protection Tested to EN 374Prevents dermal absorption, which is a primary route of toxic exposure. Double-gloving is recommended to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.[1][6]
Eye & Face Protection NIOSH (US) or EN 166 (EU)Protects against splashes and airborne dust particles. A face shield should be worn in addition to safety glasses when there is a significant risk of splashing.[6][8]
Body Protection Lab CoatA standard lab coat protects the skin and personal clothing from contamination.[5] Ensure it is fully buttoned.
Respiratory Protection NIOSH/MSHA or EN 149 ApprovedEssential to prevent the inhalation of toxic dust. Use a respirator with a particulate filter when handling the solid compound outside of a closed system.[5][6][9]

Operational Plan: A Step-by-Step Procedural Guide

Safe handling is a process, not a single action. The following workflow ensures safety at every stage of interaction with this compound.

Preparation and Donning PPE
  • Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to control vapor and dust.[1][2][7]

  • Gather Materials: Before starting, ensure all necessary equipment, including the chemical container, spatulas, weighing paper, and waste containers, are inside the fume hood.

  • PPE Donning Sequence:

    • First, put on your lab coat.

    • Next, don your respiratory protection, ensuring a proper fit test.

    • Then, put on safety glasses and a face shield.

    • Finally, don the inner and then the outer pair of nitrile gloves. Ensure the gloves overlap the cuffs of your lab coat.[6]

Handling the Compound
  • Engineering Controls: Always work within a properly functioning fume hood to minimize inhalation exposure.[1]

  • Avoid Dust: Handle the solid material carefully to avoid the formation of dust and aerosols.[6][7][10] Use non-sparking tools.[10]

  • Portioning: When weighing or transferring the compound, use smooth, deliberate motions. If possible, use a closed system for transfers.

  • Contamination Control: Be mindful of what your outer gloves touch. If you suspect contamination, remove the outer pair of gloves using a proper removal technique, dispose of them in the designated hazardous waste container, and don a new pair.[6]

Post-Handling and Doffing PPE
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent. All cleaning materials must be disposed of as hazardous waste.

  • Seal Containers: Ensure the primary container of this compound is tightly sealed before removing it from the fume hood for storage.[2][5]

  • PPE Doffing Sequence (to prevent cross-contamination):

    • Remove outer gloves first.

    • Remove your face shield and safety glasses.

    • Remove your lab coat.

    • Remove your respirator.

    • Finally, remove the inner pair of gloves.

  • Hygiene: Wash your hands and forearms thoroughly with soap and water immediately after completing the work and removing all PPE.[2][6]

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_area 1. Designate Work Area (Fume Hood) gather_materials 2. Assemble Equipment prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe handle_chem 4. Handle Chemical (Avoid Dust) don_ppe->handle_chem monitor_cont 5. Monitor for Contamination handle_chem->monitor_cont decon 6. Decontaminate Work Area monitor_cont->decon seal_waste 7. Seal Waste & Chemical Containers decon->seal_waste doff_ppe 8. Doff PPE Safely seal_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Spill and Disposal Plan

Accidents can happen, and a clear, pre-defined plan is crucial for a safe and effective response.

Emergency Spill Response
  • Evacuate: Immediately alert others in the vicinity and evacuate the area.[6]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Secure Area: Prevent entry to the spill area.

  • Report: Inform your institution's Environmental Health & Safety (EHS) office immediately.

  • Cleanup (Trained Personnel Only):

    • Don full PPE, including respiratory protection.[6]

    • Cover the spill with an inert absorbent material like sand or vermiculite, avoiding dust creation.[6]

    • Carefully sweep the material into a suitable, labeled container for hazardous waste disposal.[6][11]

    • Decontaminate the spill area and dispose of all cleanup materials as hazardous waste.

Waste Disposal
  • Classification: All this compound waste, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[12]

  • Containment: Collect waste in a suitable, closed, and clearly labeled container.[6][10] The label should include "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5][9]

  • Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal service.[11] Do not discharge this chemical into the environment or sewer system.[6][7]

By adhering to these detailed operational and safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. (2019-12-09). Amherst College. [Link]

  • Safety Data Sheet: 3-Nitroaniline. Carl ROTH. [Link]

  • Material Safety Data Sheet - 4-Nitroaniline MSDS. (2005-10-10). ScienceLab.com. [Link]

  • Safety Data Sheet: 4-Nitroaniline. Carl ROTH. [Link]

  • MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. (2022-02-14). East Harbour Group. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.